molecular formula S B047105 Sulfur CAS No. 7704-34-9

Sulfur

Katalognummer: B047105
CAS-Nummer: 7704-34-9
Molekulargewicht: 32.07 g/mol
InChI-Schlüssel: NINIDFKCEFEMDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sulfur is a fundamental, multivalent non-metal element essential for a vast array of scientific research applications. In materials science, high-purity this compound serves as a critical precursor for the synthesis of inorganic semiconductors like zinc sulfide, as a key component in the production of this compound-concrete, and as the active cathode material in advanced lithium-sulfur (Li-S) batteries, where its electrochemical properties enable high energy-density storage. In chemical synthesis, it is indispensable for creating this compound-containing compounds, including vulcanizing rubber to enhance its durability and for synthesizing organothis compound ligands and pharmaceuticals. From a biological and biochemical research perspective, this compound is a crucial element in the amino acids cysteine and methionine, governing protein structure through disulfide bridge formation, and is a component of essential coenzymes and vitamins. Its role in cellular redox homeostasis is primarily mediated through the glutathione system. Furthermore, this compound cycles are studied in agricultural and environmental science to understand plant nutrition and microbial processes in biogeochemical cycles. Our supplied this compound is characterized by high purity to ensure consistency and reliability in these diverse experimental contexts, supporting innovation across disciplines. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human use. All handling should be conducted by trained personnel in appropriate laboratory settings.

Eigenschaften

IUPAC Name

sulfur
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InChI

InChI=1S/S
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

NINIDFKCEFEMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[S]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

S
Record name SULFUR
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Related CAS

9035-99-8
Record name Sulfur, homopolymer
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DSSTOX Substance ID

DTXSID9034941
Record name Sulfur
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Molecular Weight

32.07 g/mol
Source PubChem
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Physical Description

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Water or Solvent Wet Solid; Water or Solvent Wet Solid, Pale yellow crystals or powder with faint odor of rotten eggs; [CAMEO], YELLOW SOLID IN VARIOUS FORMS.
Record name Sulfur
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Record name Sulfur
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Record name SULFUR
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Boiling Point

445 °C
Record name SULFUR
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Flash Point

160 °C c.c.
Record name SULFUR
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Solubility

Solubility in water: none
Record name SULFUR
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Density

2.1 g/cm³
Record name SULFUR
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CAS No.

7704-34-9
Record name Sulfur
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Record name SULFUR
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Melting Point

120 °C (amorphous)
Record name SULFUR
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Foundational & Exploratory

Elemental Sulfur Allotropes: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Elemental sulfur's ability to form a greater number of allotropes than any other element, with the exception of carbon, presents a fascinating area of study with implications across various scientific disciplines, including materials science, chemistry, and drug development.[1] This in-depth technical guide provides a comprehensive overview of the primary allotropes of elemental this compound, detailing their structural characteristics, physicochemical properties, and thermodynamic stability. The document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only foundational knowledge but also detailed, field-proven experimental protocols for the synthesis and characterization of key this compound allotropes. By elucidating the causality behind experimental choices and emphasizing self-validating systems, this guide aims to uphold the highest standards of scientific integrity and practical utility.

Introduction: The Phenomenon of Allotropy in Elemental this compound

Allotropy refers to the existence of an element in two or more different forms, in the same physical state, known as allotropes. These allotropes exhibit distinct physical properties and chemical reactivities due to differences in the arrangement of their constituent atoms. This compound showcases this phenomenon more extensively than most elements, with over 30 known solid allotropes.[2] This remarkable diversity stems from the ability of this compound atoms to catenate, forming both cyclic molecules (homocycles) and long polymeric chains.[3]

The most prevalent and thermodynamically stable form of this compound at ambient conditions is cyclo-octathis compound (S₈), a crown-shaped ring molecule.[1][4] The interconversion between different allotropes is often governed by temperature, pressure, and the method of preparation. Understanding the properties and transformations of these allotropes is crucial for their application in various fields, from the vulcanization of rubber to the development of novel this compound-based polymers and pharmaceuticals.[5][6]

This guide will focus on the most significant and well-characterized allotropes of this compound, providing a detailed exploration of their synthesis, properties, and the analytical techniques employed for their characterization.

The S₈ Ring: The Cornerstone of Common this compound Allotropes

The eight-atom crown-shaped ring, cyclo-octathis compound (S₈), is the fundamental building block of the most common and stable this compound allotropes.[5] The stability of the S₈ ring is attributed to the favorable S-S bond lengths and bond angles, which minimize ring strain.[1] Two primary crystalline forms of S₈ are rhombic (α-sulfur) and monoclinic (β-sulfur) this compound.

Rhombic this compound (α-Sulfur)

Rhombic this compound, also known as alpha-sulfur (α-S₈), is the thermodynamically stable form of this compound at temperatures below 95.3 °C.[7] It exists as yellow, octahedral crystals.[8]

  • Structure: The crystal structure of rhombic this compound is orthorhombic. The puckered S₈ rings are packed in a complex arrangement.

  • Properties: It is insoluble in water but soluble in carbon disulfide.[7] It has a density of approximately 2.07 g/cm³.[9]

  • Stability: α-Sulfur is the most stable allotrope at room temperature, and other allotropes will eventually revert to this form.[10]

Monoclinic this compound (β-Sulfur)

Monoclinic this compound, or beta-sulfur (β-S₈), is the stable allotrope of this compound at temperatures between 95.3 °C and its melting point of 119.6 °C.[11] It typically forms needle-like crystals.[7]

  • Structure: As the name suggests, β-sulfur has a monoclinic crystal structure. The S₈ rings are packed differently than in the rhombic form.

  • Properties: It has a slightly lower density than rhombic this compound, at around 1.98 g/cm³. Like the alpha form, it is soluble in carbon disulfide.

  • Stability: Monoclinic this compound is metastable below 95.3 °C and will slowly transform back into the more stable rhombic form.[11] The temperature at which α-sulfur and β-sulfur are in equilibrium, 369 K (95.85 °C), is known as the transition temperature.[5]

Polymeric and Amorphous this compound Allotropes

Beyond the crystalline forms of S₈, this compound can exist in polymeric and amorphous states, which are characterized by long chains of this compound atoms rather than discrete rings.

Plastic this compound (γ-Sulfur)

Plastic this compound, also referred to as gamma-sulfur, is an amorphous form of this compound that exhibits rubber-like elasticity.[12] It is not a single, well-defined allotrope but rather a mixture of polymeric this compound chains (catena-sulfur) and S₈ rings.[2]

  • Formation: It is produced by the rapid cooling of molten this compound from a temperature above 160 °C.[2] This rapid quenching traps the long polymeric chains that form in the liquid state.

  • Properties: Plastic this compound is a soft, elastic, and dark brown, rubber-like material.[8][12] Unlike its crystalline counterparts, it is insoluble in carbon disulfide.[12]

  • Stability: This form is metastable and, over time, will become brittle as the polymeric chains revert to the more stable S₈ rings, resulting in the formation of rhombic this compound.[2][12]

Other Polymeric Forms (μ-Sulfur and Fibrous this compound)

In addition to plastic this compound, other polymeric forms have been identified. μ-Sulfur refers to the polymeric chains present in molten this compound above 160 °C and is the main component of insoluble this compound. Fibrous this compound consists of helical this compound chains and can be produced by the decomposition of certain this compound compounds.[13]

Other Cyclic this compound Allotropes (Sₙ, n ≠ 8)

While the S₈ ring is the most stable, other cyclic this compound allotropes with varying ring sizes (Sₙ, where n can range from 6 to over 20) have been synthesized and characterized.[14] These alternative ring sizes often exhibit different colors and stabilities compared to S₈. For example, cyclo-S₆ is orange-red, and cyclo-S₁₂ is a pale-yellow solid.[15] The stability of these rings is generally lower than that of S₈ due to increased ring strain.[15]

Comparative Properties of Key this compound Allotropes

The following table summarizes the key properties of the most common this compound allotropes for easy comparison.

PropertyRhombic this compound (α-S₈)Monoclinic this compound (β-S₈)Plastic this compound (γ-Sulfur)
Molecular Formula S₈S₈Sₙ (polymeric) and S₈
Crystal System OrthorhombicMonoclinicAmorphous
Appearance Yellow, octahedral crystalsPale yellow, needle-like crystalsDark brown, rubber-like solid
Density (g/cm³) ~2.07[9]~1.98Variable
Melting Point (°C) 115.2[16]119.6[7]Decomposes
Solubility in CS₂ Soluble[7]SolubleInsoluble[12]
Stability Stable below 95.3 °C[7]Stable between 95.3 °C and 119.6 °C[11]Metastable, reverts to α-S₈[2]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the preparation of key this compound allotropes. These protocols are designed to be self-validating and include explanations for critical steps.

Synthesis of Rhombic this compound (α-S₈) by Crystallization

This protocol describes the preparation of rhombic this compound crystals from a saturated solution of this compound in carbon disulfide. The slow evaporation of the solvent allows for the formation of well-defined octahedral crystals, which is the thermodynamically favored form at room temperature.[14]

Materials:

  • Powdered this compound (roll this compound)

  • Carbon disulfide (CS₂)

  • Beaker (100 mL)

  • Filter paper

  • Funnel

  • Watch glass

Procedure:

  • Dissolution: In a fume hood, add approximately 5 g of powdered this compound to 50 mL of carbon disulfide in a 100 mL beaker. Stir the mixture until the this compound is completely dissolved.

  • Filtration: Filter the solution through a filter paper to remove any insoluble impurities. Collect the filtrate in a clean beaker.

  • Crystallization: Cover the beaker with a piece of filter paper secured with a rubber band. This allows for the slow evaporation of the highly volatile carbon disulfide. Place the beaker in the back of the fume hood, away from any heat sources or direct light.

  • Crystal Formation: Allow the solvent to evaporate slowly over 24-48 hours. As the carbon disulfide evaporates, well-formed rhombic crystals of α-sulfur will deposit at the bottom of the beaker.

  • Isolation: Once the solvent has completely evaporated, carefully remove the crystals from the beaker.

Causality and Self-Validation:

  • The use of carbon disulfide as a solvent is crucial due to the high solubility of this compound in it.

  • Slow evaporation is key to obtaining large, well-defined crystals. Rapid evaporation would lead to the formation of a fine powder.

  • The resulting octahedral crystals are visually distinct and confirm the formation of the rhombic allotrope.

Preparation of Monoclinic this compound (β-S₈) from Molten this compound

This protocol details the formation of monoclinic this compound by the controlled cooling of molten this compound.[11] The key is to allow the this compound to crystallize at a temperature above the α-β transition temperature (95.3 °C).

Materials:

  • Powdered this compound (roll this compound)

  • Evaporating dish

  • Bunsen burner or hot plate

  • Tripod stand and gauze

  • Filter paper

Procedure:

  • Melting: Place approximately 10 g of powdered this compound into an evaporating dish. Gently heat the dish using a Bunsen burner or hot plate until all the this compound has melted into a mobile, amber-colored liquid (around 120 °C).[17]

  • Cooling and Crust Formation: Remove the dish from the heat and allow it to cool slowly. A solid crust will begin to form on the surface of the molten this compound.

  • Draining Excess Liquid: Once a significant crust has formed, carefully puncture it in two opposite locations. Quickly pour out the remaining molten this compound from beneath the crust onto a piece of filter paper.

  • Crystal Observation: Carefully break open the remaining crust in the evaporating dish. Long, needle-shaped crystals of monoclinic this compound will be observed growing from the underside of the crust.

Causality and Self-Validation:

  • Heating the this compound just above its melting point ensures that the liquid consists primarily of S₈ rings.[17]

  • Allowing the this compound to cool slowly and crystallize above 95.3 °C favors the formation of the monoclinic structure.

  • The characteristic needle-like shape of the crystals serves as a visual confirmation of the β-allotrope. These crystals will slowly revert to the rhombic form upon standing at room temperature.

Synthesis of Plastic this compound (γ-Sulfur)

This protocol describes the formation of plastic this compound by quenching hot, polymeric molten this compound in cold water.[15] The rapid temperature drop prevents the long this compound chains from reorganizing into S₈ rings.

Materials:

  • Powdered this compound (roll this compound)

  • Test tube

  • Bunsen burner

  • Beaker of cold water

Procedure:

  • Heating to Polymerization: Place a small amount of powdered this compound in a test tube. Heat the this compound gently at first until it melts. Continue heating more strongly. The color will darken, and the viscosity will increase significantly as polymeric chains form.[15] Heat until the this compound becomes a dark, viscous liquid.

  • Quenching: Quickly pour the hot, viscous this compound in a thin stream into a beaker of cold water.

  • Formation of Plastic this compound: The this compound will solidify into a rubbery, elastic mass, which is plastic this compound. It can be stretched and manipulated.

Causality and Self-Validation:

  • Heating the this compound to a high temperature (above 160 °C) is necessary to induce the ring-opening polymerization of S₈ rings into long catena-sulfur chains.[2]

  • The rapid quenching in cold water freezes the polymeric structure, preventing recrystallization into the more stable allotropes.[2]

  • The resulting material's distinct rubber-like elasticity is a clear indicator of the formation of plastic this compound.

Analytical Characterization of this compound Allotropes

The different allotropes of this compound can be distinguished and characterized using various analytical techniques.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure of materials. Each crystalline allotrope of this compound has a unique diffraction pattern.

  • α-Sulfur: Exhibits a characteristic orthorhombic diffraction pattern.

  • β-Sulfur: Shows a distinct monoclinic diffraction pattern.

  • Amorphous this compound: Lacks long-range order and therefore produces a broad, diffuse scattering pattern rather than sharp diffraction peaks.[2]

Raman Spectroscopy

Raman spectroscopy is an excellent tool for probing the vibrational modes of this compound-sulfur bonds.[1] Different allotropes have distinct Raman spectra due to their different molecular structures and symmetries.

  • S₈ Ring: The crown-shaped S₈ ring in both α- and β-sulfur gives rise to a series of characteristic Raman peaks.

  • Other Cyclic Allotropes: Other Sₙ rings have their own unique spectral fingerprints.

  • Polymeric this compound: The S-S stretching modes in polymeric this compound chains result in different Raman bands compared to the cyclic allotropes.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of this compound allotropes.[18][19]

  • α to β Transition: A DSC scan of rhombic this compound will show an endothermic peak around 95.3 °C, corresponding to the transition to the monoclinic form.[19]

  • Melting: Further heating will result in another endothermic peak corresponding to the melting of β-sulfur.

  • Amorphous this compound: A DSC thermogram of amorphous this compound may show a glass transition followed by an exothermic crystallization peak as it reverts to a more stable crystalline form upon heating.

Safety and Handling

8.1. Handling Carbon Disulfide (CS₂)

Carbon disulfide is a highly flammable, volatile, and toxic liquid.[9][20]

  • Ventilation: Always handle CS₂ in a well-ventilated fume hood.[9]

  • Ignition Sources: Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

8.2. Handling Molten this compound

Molten this compound presents a significant burn hazard.[21]

  • Protective Gear: Wear heat-resistant gloves, safety goggles, and a face shield when working with molten this compound.[22]

  • Water Contamination: Avoid contact of molten this compound with water, as this can cause a violent eruption of steam.[21]

8.3. Waste Disposal

  • This compound Waste: Solid this compound waste can typically be disposed of in designated solid waste containers. However, local regulations should always be consulted.[23]

  • Carbon Disulfide Waste: CS₂ waste must be collected in a properly labeled, sealed container and disposed of as hazardous waste according to institutional and local guidelines.[24]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the relationships between the common this compound allotropes and the experimental workflows for their preparation and characterization.

Sulfur_Allotropes cluster_preparation Preparation Methods Molten this compound (>160°C) Molten this compound (>160°C) Plastic this compound (γ-S) Plastic this compound (γ-S) Molten this compound (>160°C)->Plastic this compound (γ-S) Rapid Quenching Rhombic this compound (α-S₈) Rhombic this compound (α-S₈) Plastic this compound (γ-S)->Rhombic this compound (α-S₈) Aging Molten this compound (~120°C) Molten this compound (~120°C) Monoclinic this compound (β-S₈) Monoclinic this compound (β-S₈) Molten this compound (~120°C)->Monoclinic this compound (β-S₈) Slow Cooling Monoclinic this compound (β-S₈)->Rhombic this compound (α-S₈) Cooling < 95.3°C This compound in CS₂ Solution This compound in CS₂ Solution This compound in CS₂ Solution->Rhombic this compound (α-S₈) Slow Evaporation Rhombic this compound (α-S₈)->Monoclinic this compound (β-S₈) Heating > 95.3°C

Caption: Interconversion pathways of common this compound allotropes.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Conclusion Start Start Select Allotrope Select Allotrope Start->Select Allotrope Perform Synthesis Protocol Perform Synthesis Protocol Select Allotrope->Perform Synthesis Protocol XRD XRD Perform Synthesis Protocol->XRD Structural Analysis Raman Spectroscopy Raman Spectroscopy Perform Synthesis Protocol->Raman Spectroscopy Vibrational Analysis DSC DSC Perform Synthesis Protocol->DSC Thermal Analysis Analyze Data Analyze Data XRD->Analyze Data Raman Spectroscopy->Analyze Data DSC->Analyze Data Confirm Allotrope Identity Confirm Allotrope Identity Analyze Data->Confirm Allotrope Identity

Caption: General experimental workflow for this compound allotrope synthesis and characterization.

Conclusion

The rich allotropy of elemental this compound provides a fertile ground for scientific exploration and technological innovation. This guide has provided a detailed overview of the key this compound allotropes, with a focus on their structures, properties, and the intricate relationships between them. The experimental protocols detailed herein are intended to empower researchers to confidently synthesize and characterize these fascinating materials. A thorough understanding of this compound's allotropic behavior is fundamental to harnessing its full potential in diverse applications, from established industrial processes to the frontiers of materials science and drug discovery.

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Sources

A Technical Guide on the History of Sulfur Discovery and Its Scientific Importance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Historical Trajectory of Sulfur

Ancient Origins: From Brimstone to an Alchemical Principle

This compound, with its distinctive yellow color and potent odor when burned, has been known since antiquity.[1] Referred to as "brimstone," meaning "burning stone," in ancient texts, it was used by various civilizations for millennia.[1] The ancient Egyptians, Greeks, and Chinese were all familiar with this element.[1] In ancient Greece, this compound was used for fumigation and in religious ceremonies.[2][3] The Romans utilized it in pyrotechnical displays and as an incendiary weapon.[4]

During the age of alchemy, this compound was considered one of the three fundamental principles, along with mercury and salt. It was believed to represent the property of combustibility. While the alchemists' theories about the composition of matter were ultimately incorrect, their extensive experimentation with this compound laid the groundwork for modern chemistry.

The Dawn of Modern Chemistry: Lavoisier's Elemental Revelation

The pivotal moment in the scientific understanding of this compound came in the 18th century with the work of French chemist Antoine-Laurent Lavoisier. Around 1777, through meticulous experiments, Lavoisier demonstrated that this compound was an element, not a compound.[5][6] He showed that when this compound burns, it combines with a component of the air (which he named oxygen) and gains weight, refuting the prevailing phlogiston theory of combustion.[7] This discovery was a cornerstone of the chemical revolution and helped establish the modern definition of a chemical element.[5]

Part 2: The Scientific Significance of this compound

A World of Forms: The Allotropes of this compound

This compound is remarkable for the number of allotropes it forms, second only to carbon.[8] Allotropes are different structural modifications of an element. The most common and stable allotrope at room temperature is orthorhombic this compound (α-sulfur), which consists of crown-shaped S₈ rings.[1][8] When heated above 95.2 °C, it converts to monoclinic this compound (β-sulfur), another crystalline form also composed of S₈ rings.[1] Further heating leads to the breaking of these rings and the formation of long this compound polymers, resulting in a viscous liquid. Rapid cooling of this liquid produces plastic or amorphous this compound.[6]

Table 1: Common Allotropes of this compound

AllotropeDescriptionKey Properties
Rhombic this compound (α-sulfur) The most stable form at room temperature.Yellow, crystalline solid composed of S₈ rings.[1]
Monoclinic this compound (β-sulfur) Formed when rhombic this compound is heated above 95.2°C.[1]Needle-like crystals, also composed of S₈ rings.
Plastic this compound (γ-sulfur) Formed by rapidly cooling molten this compound.Amorphous and elastic, reverts to rhombic form over time.[6]
Unearthing the Element: The Frasch Process

For centuries, this compound was primarily obtained from volcanic deposits. However, the discovery of vast underground deposits in the late 19th century necessitated a new extraction method. This challenge was met by German-American chemist Herman Frasch, who developed the Frasch process in the 1890s.[9][10] This ingenious method involves pumping superheated water into the this compound deposit to melt it.[10][11] Compressed air is then used to force the molten this compound to the surface.[9][10] The Frasch process revolutionized this compound production, making it a readily available and inexpensive commodity.[12]

Diagram 1: The Frasch Process

FraschProcess cluster_surface Surface cluster_underground Underground boiler Boiler well well boiler->well:p1 Superheated Water compressor Air Compressor compressor->well:p3 Compressed Air collection Molten this compound Collection sulfur_deposit This compound Deposit cap_rock Cap Rock well:p2->collection Molten this compound

Caption: A simplified diagram of the Frasch process for this compound extraction.

The Element of Life: this compound in Biological Systems

This compound is an essential element for all living organisms.[1] It is a key component of several vital biomolecules, including two of the twenty common amino acids: cysteine and methionine.[13][14] Methionine is an essential amino acid, meaning it must be obtained from the diet in humans.[13] Cysteine is notable for its thiol (-SH) group, which can form disulfide bonds (-S-S-) with other cysteine residues. These disulfide bonds are crucial for the proper folding and stability of many proteins.[1][14]

This compound is also a component of important vitamins, such as thiamine and biotin, and cofactors like glutathione and iron-sulfur proteins.[1]

DisulfideBond cys1 Cysteine 1 (R-SH) redox Oxidation / Reduction cys1->redox cys2 Cysteine 2 (R'-SH) cys2->redox disulfide Disulfide Bond (R-S-S-R') redox->disulfide

Sources

The Biogeochemical Sulfur Cycle in Marine Environments: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Dynamic Engine of Global Biogeochemistry

The marine sulfur cycle is a complex and dynamic network of microbial and chemical transformations that plays a pivotal role in global biogeochemical processes. Far from being a linear pathway, it is an intricate web of reactions that influences the carbon cycle, modulates climate, and shapes the chemical landscape of the oceans. For researchers, scientists, and drug development professionals, a deep understanding of this cycle is paramount for endeavors ranging from climate modeling to the discovery of novel bioactive compounds. This guide provides a comprehensive technical overview of the core processes, key microbial players, and field-proven methodologies for studying the biogeochemical this compound cycle in marine environments. It is designed to be a functional resource, blending theoretical knowledge with practical insights to empower your research.

I. The Core Pathways: A Symphony of Microbial Metabolism

The marine this compound cycle is driven by a series of interconnected oxidative and reductive processes, primarily mediated by a diverse array of microorganisms.

A. Dissimilatory Sulfate Reduction (DSR): The Engine of Anoxic Sediments

In the absence of more energetically favorable electron acceptors like oxygen and nitrate, a specialized group of anaerobic microorganisms, the Sulfate-Reducing Microorganisms (SRMs), utilize sulfate (SO₄²⁻) as a terminal electron acceptor for the oxidation of organic matter or hydrogen.[1] This process, known as dissimilatory sulfate reduction (DSR), is a cornerstone of organic matter remineralization in anoxic marine sediments.[2]

The overall reaction can be simplified as:

2CH₂O + SO₄²⁻ → H₂S + 2HCO₃⁻

The produced hydrogen sulfide (H₂S) is a highly reactive and toxic compound that can then participate in a variety of subsequent reactions.

Key Enzymes in Dissimilatory Sulfate Reduction:

The enzymatic pathway of DSR is a multi-step process involving several key enzymes:

  • ATP-sulfurylase (Sat): This enzyme activates sulfate by converting it to adenosine 5'-phosphosulfate (APS).[3][4]

  • Adenosine-5'-phosphosulfate (APS) reductase (Apr): This enzyme reduces APS to sulfite (SO₃²⁻).[3]

  • Dissimilatory sulfite reductase (Dsr): This is the terminal reductase that catalyzes the six-electron reduction of sulfite to sulfide.[3]

B. Sulfide Oxidation: Harnessing Chemical Energy

The sulfide produced during DSR does not typically accumulate in the environment. Instead, it serves as an energy source for a diverse group of this compound-oxidizing bacteria and archaea. These microorganisms can be aerobic or anaerobic, using oxygen, nitrate, or other oxidized compounds as electron acceptors.

Chemosynthesis at Hydrothermal Vents: A dramatic example of sulfide oxidation occurs at deep-sea hydrothermal vents. Here, chemosynthetic bacteria form the base of the entire ecosystem by oxidizing the hydrogen sulfide released from the vents to produce organic matter.[5] A simplified reaction for this process is:

CO₂ + 4H₂S + O₂ → CH₂O + 4S + 3H₂O

Key Enzymes in Sulfide Oxidation:

The oxidation of sulfide to sulfate is a complex process involving several intermediate this compound compounds and a suite of enzymes, including:

  • Sulfide:quinone oxidoreductase (SQR): This enzyme catalyzes the initial oxidation of sulfide.[6]

  • Sulfite oxidase (SOX) or Sulfite dehydrogenase (SDH): These enzymes are responsible for the oxidation of sulfite to sulfate.[6][7]

C. The Dimethylsulfoniopropionate (DMSP) Cycle: A Climatically Significant Pathway

In the sunlit surface ocean, the this compound cycle takes on a different character, dominated by the production and transformation of the organothis compound compound dimethylsulfoniopropionate (DMSP). DMSP is produced in large quantities by marine phytoplankton, where it functions as an osmolyte and antioxidant.[8]

The microbial breakdown of DMSP follows two main pathways:

  • The Cleavage Pathway: This pathway, mediated by DMSP lyase enzymes, produces dimethyl sulfide (DMS) and acrylate.[9] DMS is a volatile compound that can escape into the atmosphere, where it is oxidized to form sulfate aerosols that can influence cloud formation and climate.[9]

  • The Demethylation Pathway: This pathway results in the assimilation of the this compound and carbon from DMSP into microbial biomass.

Key Enzymes in the DMSP Cycle:

A variety of DMSP lyases have been identified, including DddP, DddQ, DddW, and others.[9][10] The regulation of these pathways has significant implications for the oceanic emission of DMS and its impact on climate.

II. Key Microbial Players and Their Niches

The diverse chemical transformations of the marine this compound cycle are carried out by a specialized cast of microorganisms, each adapted to specific environmental conditions.

  • Sulfate-Reducing Bacteria (SRB): These obligate anaerobes are abundant in marine sediments where they play a critical role in carbon cycling.[11]

  • This compound-Oxidizing Bacteria: This is a physiologically diverse group that includes phototrophs and chemotrophs, aerobes and anaerobes. They are found in a wide range of environments, from sulfidic sediments to hydrothermal vents.

  • Microbial Consortia in Oxygen Minimum Zones (OMZs): In these regions of the ocean where oxygen is scarce, a "cryptic" this compound cycle can occur, with the tight coupling of sulfate reduction and sulfide oxidation.[1][12]

  • This compound-Disproportionating Bacteria: Some bacteria can utilize inorganic this compound compounds of intermediate oxidation states (e.g., elemental this compound, thiosulfate, sulfite) as both electron donor and acceptor, a process known as disproportionation.[3][13][14]

III. Methodologies for Interrogating the Marine this compound Cycle

A robust understanding of the marine this compound cycle relies on a suite of sophisticated analytical techniques. The following protocols are presented as a starting point, and it is crucial to adapt them to specific research questions and sample matrices.

A. Experimental Protocol: Measurement of Sulfate Reduction Rates (SRR) using ³⁵S-Radiotracer

This method is the gold standard for quantifying rates of dissimilatory sulfate reduction in marine sediments.

Principle: A known amount of carrier-free ³⁵SO₄²⁻ is injected into a sediment sample. After incubation, the reaction is stopped, and the amount of ³⁵S that has been incorporated into the reduced inorganic this compound pool (primarily H₂S and FeS) is quantified.

Step-by-Step Methodology:

  • Sample Collection:

    • Collect sediment cores, minimizing disturbance and oxygen exposure.

    • Work in a glove bag or under a stream of nitrogen gas to maintain anoxic conditions.

  • Tracer Injection:

    • In a controlled anaerobic environment, inject a known volume and activity of ³⁵SO₄²⁻ solution into the sediment core at discrete depth intervals.[15][16]

    • Causality: The injection of a tracer allows for the direct measurement of the transformation rate, as opposed to inferring it from changes in the bulk sulfate pool, which are often too small to detect accurately in high-sulfate marine environments.[17]

  • Incubation:

    • Incubate the cores at in situ temperature for a predetermined time (typically a few hours).

    • Self-Validation: Time-course experiments should be conducted to ensure that the rate of sulfate reduction is linear over the incubation period.

  • Stopping the Reaction:

    • Extrude the sediment core and section it into depth intervals.

    • Immediately transfer each section into a vial containing a zinc acetate solution (typically 20%).[18]

    • Causality: Zinc acetate precipitates the produced ³⁵S-sulfide as zinc sulfide (Zn³⁵S), effectively stopping any further microbial activity and preventing the volatile H₂³⁵S from escaping.

  • Distillation and Quantification:

    • The reduced inorganic this compound (including Zn³⁵S) is converted to H₂³⁵S by a one-step cold chromium distillation procedure.[18]

    • The H₂³⁵S is then trapped in a basic solution (e.g., zinc acetate or sodium hydroxide).

    • The radioactivity of the trapped ³⁵S is quantified using liquid scintillation counting.[19]

  • Calculation of SRR:

    • The sulfate reduction rate is calculated using the following formula: SRR = ([SO₄²⁻] × a_reduced) / (a_total × t) × 1.06 where:

      • SRR is the sulfate reduction rate (in nmol cm⁻³ d⁻¹)

      • [SO₄²⁻] is the concentration of sulfate in the porewater

      • a_reduced is the radioactivity of the reduced this compound pool

      • a_total is the total radioactivity added

      • t is the incubation time

      • 1.06 is a correction factor for isotopic fractionation.[17]

Safety Precautions: ³⁵S is a low-energy beta emitter, but appropriate safety measures, including the use of personal protective equipment and working in a designated radioactive work area, are essential.[18]

B. Experimental Protocol: Quantification of Dissolved Sulfide using the Methylene Blue Method

This colorimetric method is a widely used and reliable technique for measuring dissolved sulfide concentrations in aqueous samples.

Principle: In an acidic solution, sulfide reacts with N,N-dimethyl-p-phenylenediamine and ferric chloride to form the stable blue dye, methylene blue. The absorbance of the solution is then measured spectrophotometrically and is directly proportional to the sulfide concentration.[20][21]

Step-by-Step Methodology:

  • Sample Collection and Preservation:

    • Collect water samples with minimal aeration to prevent sulfide oxidation.[19]

    • Immediately preserve the sample by adding zinc acetate and sodium hydroxide to precipitate the sulfide as zinc sulfide.[19][20] This is a critical step to ensure sample integrity.

  • Reagent Preparation:

    • Amine-sulfuric acid stock solution: Dissolve N,N-dimethyl-p-phenylenediamine sulfate in a 1:1 solution of sulfuric acid and water.

    • Ferric chloride solution: Dissolve ferric chloride hexahydrate in concentrated hydrochloric acid.

    • Sulfide standards: Prepare a stock sulfide standard from sodium sulfide nonahydrate and standardize it by iodometric titration. Prepare a series of working standards by diluting the stock solution.

  • Color Development:

    • To a known volume of sample (or standard), add the amine-sulfuric acid reagent followed by the ferric chloride solution.[22]

    • Mix gently and allow the color to develop for a specified time (typically 20 minutes).

    • Causality: The acidic conditions are necessary for the reaction to proceed, and the specific order of reagent addition is crucial for optimal color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the samples and standards at 665 nm using a spectrophotometer.[21]

    • Self-Validation: A calibration curve should be generated using the standards, and the linearity (R² > 0.995) should be confirmed. Quality control samples should be run with each batch of samples to ensure accuracy.

Troubleshooting: High concentrations of sulfide can inhibit color development, requiring sample dilution.[21] Excessive agitation can lead to sulfide loss.[21]

C. Experimental Protocol: Analysis of DMSP and DMS by Gas Chromatography (GC)

Gas chromatography is the primary technique for the quantification of DMSP and DMS in marine samples.

Principle: DMSP is first chemically cleaved to DMS. The volatile DMS is then separated from other compounds in a gas chromatograph and detected by a this compound-specific detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).

Step-by-Step Methodology:

  • Sample Collection and Preparation:

    • For dissolved DMSP, filter seawater through a GF/F filter. For particulate DMSP, collect the material on the filter.

    • Preserve samples by acidification (for DMS) or freezing (for DMSP).

  • DMSP Cleavage:

    • To measure DMSP, add a strong base (e.g., NaOH) to the sample to cleave DMSP into DMS and acrylate.[8]

    • Allow the reaction to proceed to completion in a sealed vial.

  • DMS Extraction:

    • Use a purge-and-trap system or headspace solid-phase microextraction (SPME) to extract the DMS from the aqueous sample and introduce it into the GC.[16]

  • Gas Chromatographic Analysis:

    • Separate DMS on a suitable capillary column (e.g., a low-polarity column).

    • Detect DMS using an FPD or MS.

    • Causality: The choice of detector provides specificity for this compound compounds, minimizing interferences from other volatile organic compounds.

  • Quantification:

    • Quantify DMS and DMSP using external calibration with certified standards.

    • Self-Validation: The method should be validated for linearity, precision, and accuracy.[23][24][25][26] The use of deuterated internal standards can improve the accuracy and precision of the method.[10]

IV. Data Synthesis and Visualization

A key aspect of understanding complex biogeochemical cycles is the effective synthesis and visualization of data.

A. Quantitative Data Summary

The following table provides typical concentration ranges for key this compound compounds in various marine environments. These values can vary significantly depending on local conditions.

This compound CompoundMarine EnvironmentTypical Concentration Range
Sulfate (SO₄²⁻) Open Ocean Seawater28 mM[11][15]
Coastal Seawater25-28 mM[11]
Dissolved Sulfide (H₂S) Anoxic SedimentsµM to mM range[27][28][29]
Oxygen Minimum ZonesnM to low µM range[30]
Hydrothermal VentsHigh µM to mM range[31]
Dimethylsulfoniopropionate (DMSP) Phytoplankton BloomsHigh nM to µM range[8][32][33]
Oligotrophic GyresLow nM range[34]
Dimethyl Sulfide (DMS) Surface Seawater0.1 - 90 nM[10]
B. Visualization of Core Pathways

The following diagrams, generated using the DOT language, illustrate the key transformations in the marine this compound cycle.

Microbial_Sulfate_Reduction Organic_Matter Organic Matter (CH₂O) SRM Sulfate-Reducing Microorganisms (SRM) Organic_Matter->SRM Electron Donor Sulfate Sulfate (SO₄²⁻) APS Adenosine 5'-phosphosulfate (APS) Sulfate->APS ATP-sulfurylase (Sat) Sulfate->SRM Electron Acceptor Sulfite Sulfite (SO₃²⁻) APS->Sulfite APS reductase (Apr) Sulfide Sulfide (H₂S) Sulfite->Sulfide Dissimilatory sulfite reductase (Dsr)

Caption: The pathway of dissimilatory sulfate reduction (DSR) by sulfate-reducing microorganisms.

Chemosynthetic_Sulfide_Oxidation Sulfide Sulfide (H₂S) This compound Elemental this compound (S⁰) Sulfide->this compound Sulfide:quinone oxidoreductase (SQR) SOB This compound-Oxidizing Bacteria Sulfide->SOB Energy Source Oxygen Oxygen (O₂) Oxygen->SOB Electron Acceptor CO2 Carbon Dioxide (CO₂) Organic_Matter Organic Matter (CH₂O) CO2->Organic_Matter Carbon Fixation Sulfate Sulfate (SO₄²⁻) This compound->Sulfate Sulfite Oxidase (SOX) DMSP_Cycle Phytoplankton Phytoplankton DMSP Dimethylsulfoniopropionate (DMSP) Phytoplankton->DMSP Production Bacteria Marine Bacteria DMSP->Bacteria Uptake DMS Dimethyl Sulfide (DMS) Bacteria->DMS Cleavage Pathway (DMSP lyases) Acrylate Acrylate Bacteria->Acrylate Cleavage Pathway Demethylation_Pathway Demethylation Pathway Bacteria->Demethylation_Pathway Assimilation Atmosphere Atmosphere DMS->Atmosphere Volatilization

Caption: The microbial cycling of dimethylsulfoniopropionate (DMSP) in the surface ocean.

V. Concluding Remarks and Future Horizons

The study of the marine biogeochemical this compound cycle is a vibrant and evolving field. While significant progress has been made in elucidating the core pathways and the microorganisms that drive them, many questions remain. The advent of 'omics' technologies, coupled with high-resolution analytical techniques, is providing unprecedented insights into the genetic and metabolic diversity of this compound-cycling microorganisms. Future research will undoubtedly uncover novel pathways, enzymes, and microbial interactions, further refining our understanding of this critical global cycle. For those in drug development, the unique metabolic capabilities of these microorganisms represent a largely untapped reservoir of novel enzymes and bioactive compounds. The continued exploration of the marine this compound cycle is not only essential for understanding the functioning of our planet but also holds immense potential for biotechnological innovation.

VI. References

  • Biological Sulfate Reduction in Deep Subseafloor Sediment of Guaymas Basin - PMC. (2022, March 3). Retrieved from [Link]

  • Determination of dissimilatory sulfate reduction rates in marine sediment via radioactive S-35 tracer | Request PDF. (2025, August 9). Retrieved from [Link]

  • A comparison of 35S-SO(4)(2-) radiotracer techniques to determine sulphate reduction rates in laminated sediments. (n.d.). Retrieved from [Link]

  • Maximizing Data Quality for Analysis of Sulfide and H S in Water - ALS Global. (n.d.). Retrieved from [Link]

  • 4500-s2 sulfide - Regulations.gov. (n.d.). Retrieved from [Link]

  • Sulfide in Water by Colourimetric Analysis - PBM - Gov.bc.ca. (2021, March 8). Retrieved from [Link]

  • Determination of dissimilatory sulfate reduction rates in marine sediment via radioactive 35S tracer - MPG.PuRe. (n.d.). Retrieved from [Link]

  • Quantifying the Seawater Sulfate Concentration in the Cambrian Ocean - Frontiers. (n.d.). Retrieved from [Link]

  • Sulfide determination in hydrothermal seawater samples using a vibrating gold micro-wire electrode in conjunction with stripping - Archimer. (n.d.). Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF THE GC METHOD FOR THE QUANTITATIVE DETERMINATION OF SEMI-VOLATILE SOLVENTS IN THE PHARMACEUTICAL S. (n.d.). Retrieved from [Link]

  • Hydrogen sulfide chemosynthesis - Grokipedia. (n.d.). Retrieved from [Link]

  • Phytoplankton Sources and Sinks of Dimethylsulphoniopropionate (DMSP) in Temperate Coastal Waters of Australia - PMC. (n.d.). Retrieved from [Link]

  • Disproportionation of elemental this compound by Exiguobacterium from marine sediment - NIH. (2025, September 24). Retrieved from [Link]

  • Sulfate-reducing microorganism - Wikipedia. (n.d.). Retrieved from [Link]

  • Toxic sulfide concentrations in the sediments and water column of the Suwannee River estuary and its influence on hard clam surv - Florida Shellfish Aquaculture. (n.d.). Retrieved from [Link]

  • Molecular insight into bacterial cleavage of oceanic dimethylsulfoniopropionate into dimethyl sulfide - PMC - NIH. (n.d.). Retrieved from [Link]

  • A comparison of 35S-SO(4)(2-) radiotracer techniques to determine sulphate reduction rates in laminated sediments - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing. (2025, August 26). Retrieved from [Link]

  • Enzymes and proposed reactions involved in the oxidation of sulfide and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Levels of DMSP production for different phytoplankton groups a - ResearchGate. (n.d.). Retrieved from [Link]

  • Sulfides in freshwater and marine water - Water Quality Australia. (n.d.). Retrieved from [Link]

  • Recent Advances in Metabolic Pathways of Sulfate Reduction in Intestinal Bacteria - PMC. (n.d.). Retrieved from [Link]

  • DMSP and DMSOP cleavage pathways The three distinct pathways for DMSP... - ResearchGate. (n.d.). Retrieved from [Link]

  • The Biogeochemical this compound Cycle of Marine Sediments - Frontiers. (n.d.). Retrieved from [Link]

  • This compound Biogeochemical Cycle of Marine Sediments - Geochemical Perspectives. (2021, October 2). Retrieved from [Link]

  • Sulfite oxidizing enzymes - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API) | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1). Retrieved from [Link]

  • A Cryptic this compound Cycle in Oxygen-Minimum-Zone Waters off the Chilean Coast. (n.d.). Retrieved from [Link]

  • Dimethylsulfoniopropionate (DMSP): From Biochemistry to Global Ecological Significance - Annual Reviews. (2024, September 4). Retrieved from [Link]

  • Summary - Washington State Department of Ecology. (n.d.). Retrieved from [Link]

  • Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuterated Internal Standards - ResearchGate. (2025, August 6). Retrieved from [Link]

  • 5.9C: Sulfate and this compound Reduction - Biology LibreTexts. (2024, November 23). Retrieved from [Link]

  • Total Sulfide, Methylene Blue Method 1. Scope and Application - Newtown Creek Group. (2012, November 2). Retrieved from [Link]

  • What Controls the this compound Isotope Fractionation during Dissimilatory Sulfate Reduction? | ACS Environmental Au - ACS Publications. (n.d.). Retrieved from [Link]

  • Anaerobic this compound Oxidation Underlies Adaptation of a Chemosynthetic Symbiont to Oxic-Anoxic Interfaces | mSystems - ASM Journals. (n.d.). Retrieved from [Link]

  • A) Sulfide and sulfate concentrations versus depth for the anoxic Site... - ResearchGate. (n.d.). Retrieved from [Link]

  • Conducting GC Method Validation Using High Accuracy Standards - Environics, Inc. (2024, August 23). Retrieved from [Link]

  • Increased intracellular concentrations of DMSP and DMSO in iron-limited oceanic phytoplankton Thalassiosira oceanica and Trichod. (2014, February 14). Retrieved from [Link]

  • Stratification of this compound Species and Microbial Community in Launched Marine Sediment by an Improved this compound-Fractionation Method and 16S rRNA Gene Sequencing - PubMed Central. (n.d.). Retrieved from [Link]

  • Sulfide oxidation by members of the Sulfolobales | PNAS Nexus - Oxford Academic. (n.d.). Retrieved from [Link]

  • Unexpected discovery of a novel DMS production enzyme in diverse marine bacteria. (2024, August 28). Retrieved from [Link]

  • Quantitative reporting of sulfates in seawater - UPSpace. (n.d.). Retrieved from [Link]

  • Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC - PubMed Central. (2024, December 23). Retrieved from [Link]

  • Strategies for enriching targeted sulfate-reducing bacteria and revealing their microbial interactions in anaerobic digestion ec. (2024, November 23). Retrieved from [Link]

  • dr/4000 procedure sulfide - Hach. (n.d.). Retrieved from [Link]

  • Dimethyl Sulfide Production and Marine Phytoplankton: The Importance of Species Composition and Cell Size - ResearchGate. (n.d.). Retrieved from [Link]

  • Sulfide Concentrations in Sediments and Water and Their Effects on hard Clams - Florida Shellfish Aquaculture Online Resource Guide. (n.d.). Retrieved from [Link]

  • Chemical Diversity and Biochemical Transformation of Biogenic Organic this compound in the Ocean. (2020, February 19). Retrieved from [Link]

  • Eco-chemical mechanisms govern phytoplankton emissions of dimethylsulfide in global surface waters - Oxford Academic. (n.d.). Retrieved from [Link]

Sources

High-Pressure Sulfur: A Technical Guide to Polymorphism, Metallization, and Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of Sulfur at High Pressure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elemental this compound (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) is a paradigm of structural complexity, boasting more allotropes than any other element. Under high pressure, this complexity evolves into a rich landscape of phase transitions, polymerization, and metallization. For researchers in condensed matter physics and materials science, this compound represents a critical case study in pressure-induced superconductivity (

K at 220 GPa). For drug development professionals, the high-pressure behavior of this compound serves as a masterclass in polymorphism screening —a vital process for identifying stable crystal forms of active pharmaceutical ingredients (APIs).

This guide synthesizes the structural evolution of this compound from an insulating molecular solid to a superconducting metal, detailing the experimental protocols (Diamond Anvil Cell) required to access these states and the chemical mechanisms driving its polymerization.

Phase Diagram & Structural Evolution[2][3]

This compound’s phase diagram is governed by the competition between molecular packing (


 rings) and polymeric bonding (chains). As pressure increases, the van der Waals forces holding rings together are overcome, forcing the formation of covalent networks.
The Sequence of Phase Transitions

At ambient conditions, this compound exists as orthorhombic


-

(Phase I). Upon compression, it traverses a series of structural modifications leading to metallization.[1]
Phase LabelCrystal StructurePressure Range (GPa)Key Characteristics
S-I Orthorhombic (

)
0 – 5Insulator. Composed of puckered

rings.
S-II Monoclinic / Trigonal~5 – 36Transition zone. Rings begin to distort; kinetic barriers often lead to metastable phases.
S-III Body-Centered Tetragonal (bct)36 – 86Polymerization Onset. Rings break into helical chains.
S-IV Base-Centered Orthorhombic (bco)86 – 162Incommensurate modulated structure. Semiconducting to semi-metallic.
S-V

-Po (Rhombohedral)
> 162Metallic Phase. Superconducting transition observed.
Visualization of Structural Logic

The following diagram illustrates the pathway from molecular rings to metallic lattices.

SulfurPhaseTransitions SI S-I: Orthorhombic (Molecular S8 Rings) SII S-II: Distorted (Ring/Chain Mix) SI->SII ~5 GPa Ring Distortion SIII S-III: BCT (Helical Chains) SII->SIII ~36 GPa Polymerization SIV S-IV: BCO (Incommensurate) SIII->SIV ~86 GPa Chain Interaction SV S-V: Beta-Po (Atomic Metal) SIV->SV ~162 GPa Metallization

Figure 1: Sequential phase transitions of elemental this compound under compression, marking the shift from molecular rings to atomic metal.

Electronic Properties & Superconductivity[1][5][6]

Insulator-to-Metal Transition (IMT)

This compound remains an excellent insulator up to ~50 GPa (bandgap ~2.5 eV). As pressure increases, the valence and conduction bands broaden due to orbital overlap.

  • Semiconducting State: Between 86 GPa and 150 GPa (S-IV phase), this compound exhibits semiconducting behavior with a narrowing bandgap.

  • Metallic State: Above 160 GPa (S-V phase), the bandgap closes completely, resulting in a metallic state with a Fermi surface dominated by

    
    -electrons.
    
Superconductivity

While this compound hydrides (e.g.,


) have achieved record-breaking 

values (~203 K), elemental this compound is a conventional BCS superconductor with a modest

.
  • Critical Temperature (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  ~17 K at 220 GPa.
    
  • Mechanism: Electron-phonon coupling. The high frequency of lattice vibrations in the light this compound atoms facilitates pairing, but the lack of hydrogen limits the

    
     compared to hydrides.
    

Chemical Reactivity: Polymerization & Amorphization

One of the most chemically significant phenomena at high pressure is the Ring-Opening Polymerization (ROP) of


.
Mechanism
  • Initiation: Pressure induces stress on the S-S bonds within the puckered

    
     ring.
    
  • Propagation: A bond snaps, creating a diradical chain end. These radicals attack neighboring rings, unzipping them and linking into long helical chains (catenation).

  • Amorphization: If compression is rapid ("fast compression"), the chains become entangled before they can order into the crystalline S-III phase, resulting in amorphous this compound (a-S).

PolymerizationMechanism Ring S8 Ring (Stable) Stress Pressure Stress (>10 GPa) Ring->Stress Radical Diradical Species (S-S Bond Break) Stress->Radical Bond Scission Chain Polymeric Chain (Helical) Radical->Chain Propagation Chain->Ring Depressurization (Reversible) Amorphous Amorphous this compound (Entangled Glass) Chain->Amorphous Fast Compression (Kinetic Arrest)

Figure 2: The chemical pathway of pressure-induced ring-opening polymerization and the formation of amorphous this compound glass.

Experimental Methodology: Diamond Anvil Cell (DAC)[7]

For researchers attempting to replicate these states, the Diamond Anvil Cell (DAC) is the standard tool.[2] Below is a validated protocol for loading this compound, addressing its specific challenges (brittleness and reactivity).

Protocol: High-Pressure this compound Loading

Prerequisites:

  • Symmetric DAC with type Ia diamonds (300 µm culet for >100 GPa).

  • Rhenium gasket (pre-indented to 30 µm).

  • Ruby spheres (pressure calibrant).

Step-by-Step Workflow:

  • Gasket Preparation:

    • Pre-indent the rhenium gasket to a thickness of 25–30 µm.

    • Drill a sample chamber hole (diameter ~150 µm) using an EDM drill or laser.

  • Sample Loading:

    • Note: this compound is a soft solid. Do not use methanol-ethanol as a pressure medium if studying pure elemental properties, as it may react or dissolve surface species.

    • Place a small flake of pure this compound (99.999%) into the chamber.

    • Add a ruby sphere (approx. 5-10 µm) to the side of the chamber, ensuring it is not crushed by the this compound flake.

  • Pressure Medium:

    • For quasi-hydrostatic conditions up to 50 GPa, use Neon or Helium gas loading.

    • Critical: Avoid silicone oil, as this compound can diffuse into it at high temperatures.

  • Compression:

    • Increase pressure in steps of 1-2 GPa.

    • Monitor pressure using the Ruby R1 fluorescence line shift.

  • Characterization:

    • Raman Spectroscopy: Monitor the disappearance of the low-frequency lattice modes (molecular rotation) and the emergence of broad bands indicating polymerization.

DACProtocol Prep 1. Gasket Prep (Rhenium, 30um) Load 2. Sample Loading (this compound + Ruby) Prep->Load Medium 3. Gas Loading (Ne/He for Hydrostaticity) Load->Medium Press 4. Compression (Stepwise) Medium->Press Measure 5. In-Situ Raman/XRD Press->Measure Measure->Press Next Step

Figure 3: Operational workflow for loading and compressing this compound in a Diamond Anvil Cell.

Relevance to Drug Development & Materials Science[7]

While elemental this compound itself is not a drug, the methodologies and phenomena observed at high pressure are directly applicable to pharmaceutical R&D.

Polymorph Screening

This compound is the "gold standard" for polymorphism. The techniques used to map its phase diagram (DAC + XRD) are identical to those used in High-Pressure Polymorph Screening for APIs.

  • Application: High pressure can access metastable crystal forms of drugs that are inaccessible by thermal methods. These forms may have superior solubility or bioavailability.

  • Strategy: Using this compound as a training system allows labs to calibrate their detection of subtle structural shifts (e.g., ring puckering vs. chain formation) before applying them to complex organic molecules.

Inverse Vulcanization

The pressure-induced polymerization of this compound mimics the industrial process of "inverse vulcanization," where this compound is copolymerized with organic linkers to create stable polymers.

  • Material Utility: These high-sulfur polymers are being developed for Li-S battery cathodes and IR-transparent lenses .

  • Process: High-pressure synthesis can lower the activation energy for these reactions, allowing for the creation of polymers with higher this compound content (>50% wt) without the need for toxic catalysts.

References

  • Drozdov, A. P., et al. (2015). "Conventional superconductivity at 203 kelvin at high pressures in the this compound hydride system."[3] Nature, 525, 73–76. Link

  • Degtyareva, O., et al. (2005). "Crystal structure of the high-pressure phase of this compound, S-IV." Physical Review B, 71, 214104. Link

  • Gregoryanz, E., et al. (2002). "High-pressure phases of this compound."[4][5][6] Physical Review B, 65, 064104. Link

  • Struzhkin, V. V., et al. (1997).[1] "Superconductivity in this compound at high pressure." Nature, 390, 382–384. Link

  • Sanloup, C., et al. (2008). "Structural transition in liquid this compound at high pressure and temperature."[4] Physical Review Letters, 100, 075701. Link

  • Chung, W. J., et al. (2013). "The use of elemental this compound as an alternative feedstock for polymeric materials." Nature Chemistry, 5, 518–524. Link

Sources

A Guide to the Natural Isotopic Abundance of Sulfur and its Variations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur, a critical element in countless biogeochemical and industrial processes, possesses a rich isotopic system that serves as a powerful tracer for a myriad of applications. With four stable isotopes (³²S, ³³S, ³⁴S, and ³⁶S), the subtle variations in their relative abundances provide profound insights into geological history, biological pathways, environmental pollution sources, and the provenance of materials. This guide provides a comprehensive overview of the principles governing this compound isotope distribution, the analytical methodologies for their measurement, and their application in scientific research and drug development. We delve into the mechanisms of isotopic fractionation, explore the characteristic isotopic signatures of various natural reservoirs, and present a detailed protocol for isotopic analysis.

The Fundamentals of this compound Isotopes

This compound has 23 known isotopes, but only four are stable, meaning they do not undergo radioactive decay.[1] The vast majority of natural this compound consists of the lightest isotope, ³²S. The relative abundances of these isotopes are not perfectly constant; they vary measurably as a result of physical and chemical processes.[2]

Table 1: Natural Abundance of Stable this compound Isotopes

IsotopeProtonsNeutronsNatural Abundance (%)Mass (amu)
³²S1616~94.85 - 95.0431.97207
³³S1617~0.75 - 0.7632.97146
³⁴S1618~4.21 - 4.3733.96786
³⁶S1620~0.015 - 0.01635.96708
Source: Data compiled from multiple sources.[1][2][3][4][5]

Due to the small magnitude of these variations, isotopic compositions are reported using the delta (δ) notation in parts per thousand (‰, or "per mil") relative to an international standard.[6] For this compound, the standard is Vienna Cañon Diablo Troilite (V-CDT), a sulfide mineral (FeS) from the Cañon Diablo meteorite, which is considered to represent the primordial this compound isotopic composition of the Earth.[4]

The delta value for ³⁴S (δ³⁴S), the most commonly analyzed ratio, is calculated as follows:

δ³⁴S (‰) = [ ( (³⁴S/³²S)sample / (³⁴S/³²S)V-CDT ) - 1 ] * 1000

A positive δ³⁴S value indicates that the sample is enriched in the heavy isotope (³⁴S) relative to the V-CDT standard, while a negative value signifies depletion.

The Engine of Variation: Isotopic Fractionation

Isotopic fractionation is the process that alters the relative abundance of isotopes. These processes are driven by small differences in the physicochemical properties of isotopic molecules (isotopologues) that arise from their mass differences.[7] Fractionation can be broadly categorized into two types: equilibrium and kinetic effects.[6]

  • Equilibrium Isotope Effects: These occur in reversible reactions at or near thermodynamic equilibrium. Molecules containing heavier isotopes have slightly lower vibrational energies and thus form stronger chemical bonds.[6] Consequently, the heavier isotope (e.g., ³⁴S) will preferentially partition into the more strongly bonded, often more oxidized, chemical species.

  • Kinetic Isotope Effects: These occur in unidirectional, incomplete reactions. Molecules with lighter isotopes have higher vibrational frequencies and weaker bonds, which are more easily broken.[6] This allows them to react faster than their heavier counterparts. As a result, the products of the reaction become enriched in the lighter isotope (e.g., ³²S), while the residual reactant pool becomes progressively enriched in the heavy isotope.[2]

A third, less common type of fractionation is also critical for understanding Earth's early history:

  • Mass-Independent Fractionation (MIF): In most chemical and biological processes, the fractionation of ³³S is approximately half that of ³⁴S, a predictable relationship based on their mass differences (mass-dependent fractionation).[6] However, certain photochemical reactions, particularly those involving UV light in an oxygen-poor atmosphere, can produce isotopic fractionations that do not scale with mass.[8] The presence of significant MIF signatures in the geological record provides a key piece of evidence for the composition of Earth's early atmosphere.[9]

G cluster_0 Kinetic Fractionation (Unidirectional Reaction) cluster_1 Equilibrium Fractionation (Reversible Reaction) A_light Reactant (³²S) B_light Product (³²S) A_light->B_light k_light (faster) A_heavy Reactant (³⁴S) B_heavy Product (³⁴S) A_heavy->B_heavy k_heavy (slower) caption_k Result: Product (B) is depleted in ³⁴S. Residual Reactant (A) is enriched in ³⁴S. C_light Species 1 (³²S) D_light Species 2 (³²S) C_light->D_light C_heavy Species 1 (³⁴S) D_heavy Species 2 (³⁴S) C_heavy->D_heavy Equilibrium favors ³⁴S in Species 2 (stronger bonds) caption_e Result: Species 2 is enriched in ³⁴S. Species 1 is depleted in ³⁴S.

Caption: Conceptual models of kinetic and equilibrium isotope fractionation.

Natural Variations and Their Drivers

The δ³⁴S values of natural materials span a vast range, from less than -50‰ to over +100‰, reflecting the diverse processes that fractionate this compound isotopes.[3]

Biological Processes: The Dominant Force

Microbial metabolism is the primary driver of this compound isotope fractionation in low-temperature environments.

  • Dissimilatory Sulfate Reduction (DSR): This is the most significant biological process affecting this compound isotopes. In anoxic environments, sulfate-reducing bacteria (SRB) use sulfate (SO₄²⁻) as an oxidant for respiration, producing hydrogen sulfide (H₂S).[2] This multi-step enzymatic process exhibits a large kinetic isotope effect, where the lighter ³²SO₄²⁻ is reduced preferentially.[10] This results in H₂S that is highly depleted in ³⁴S (very negative δ³⁴S) and a residual sulfate pool that becomes progressively enriched in ³⁴S (positive δ³⁴S).[7] The magnitude of this fractionation can be very large, with observed values ranging from 0 to over 65‰.[3]

  • Assimilatory Sulfate Reduction: In contrast, plants, algae, and many microorganisms take up sulfate to synthesize essential organic molecules like the amino acids cysteine and methionine.[2] This "assimilatory" pathway involves the complete uptake of sulfate into the cell, leading to very small isotopic fractionation, typically only 1-3‰.[10]

  • Sulfide and this compound Oxidation: The oxidation of sulfide and elemental this compound, whether by chemosynthetic or photosynthetic bacteria, generally produces only minor isotopic fractionation.[10]

Geological and Atmospheric Processes
  • Thermochemical Sulfate Reduction (TSR): At high temperatures (>100-140°C), sulfate can be reduced to sulfide by organic compounds or iron without microbial mediation. TSR produces smaller fractionations than DSR, typically in the range of 10-25‰.[3]

  • Magmatic Processes: this compound in primary igneous rocks and meteorites generally has a narrow range of δ³⁴S values close to 0‰, reflecting the mantle's composition.[10]

  • Atmospheric Chemistry: As mentioned, photochemical reactions in the upper atmosphere can lead to mass-independent fractionation (MIF), a key signature in the ancient rock record.[8]

G Volcano Volcanic Emissions (SO₂, H₂S) δ³⁴S ≈ 0‰ Atmosphere Atmospheric SO₄²⁻ δ³⁴S: +2 to +16‰ Volcano->Atmosphere Emission Seawater Seawater SO₄²⁻ δ³⁴S ≈ +21‰ (modern) Atmosphere->Seawater Deposition Sediments Sedimentary Sulfides (Pyrite) δ³⁴S: -65 to +20‰ Seawater->Sediments Microbial Sulfate Reduction (DSR) Large Fractionation Biota Biota (Organic S) δ³⁴S ≈ Seawater SO₄²⁻ Seawater->Biota Assimilatory Uptake Small Fractionation Sediments->Seawater Weathering & Oxidation Mantle Mantle & Igneous Rocks δ³⁴S ≈ 0‰ Mantle->Volcano Outgassing Biota->Sediments Burial

Sources

Part 1: The Archean Sulfur Cycle & Isotopic Fingerprints

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfidic Cradle of Life

This technical guide explores the pivotal role of sulfur in Early Earth geochemistry, transitioning from the Hadean/Archean geological stage to the biological onset of metabolism. For researchers and drug development professionals, this is not merely historical reconstruction; it is an analysis of the "operating system" of primordial life. The iron-sulfur (Fe-S) clusters that catalyzed the first prebiotic reactions remain the catalytic cores of modern metabolic enzymes. Understanding these ancient mechanisms unlocks novel therapeutic strategies, particularly in targeting the conserved Fe-S biogenesis pathways of anaerobic pathogens and modulating mitochondrial dysfunction in metabolic diseases.

The Archean atmosphere (4.0–2.5 Ga) was fundamentally different from today's, characterized by a lack of free oxygen (


 PAL) and a dominance of this compound photochemistry. This era is geochemically defined by Mass-Independent Fractionation of this compound (MIF-S).
The MIF-S Mechanism

In the modern oxygenated atmosphere, this compound isotopes (


) fractionate based on mass (Mass-Dependent Fractionation, MDF). In the Archean, deep UV radiation penetrated the atmosphere due to the absence of an ozone layer, photolyzing volcanic this compound dioxide (

).
  • Photolysis:

    
    
    
  • Result: This process creates isotopic anomalies, particularly in

    
    , which deviate from the expected mass-dependent line.
    
  • Preservation: These anomalous elemental this compound (

    
    ) and sulfate (
    
    
    
    ) aerosols settled into the ocean, were processed by early sulfate-reducing bacteria (SRB), and preserved in pyrite (
    
    
    ) sediments.
Data Summary: Isotopic Fractionation Regimes
ParameterMass-Dependent Fractionation (MDF)Mass-Independent Fractionation (MIF-S)
Geological Era Proterozoic to Modern (<2.4 Ga)Archean (>2.5 Ga)
Atmospheric Driver Oxidative weathering, biological cyclingUV Photolysis of

(190–220 nm)
Atmospheric

High (Ozone layer blocks UV)Negligible (UV penetrates)

Signature

(Follows mass law)
Non-zero (up to

)
Primary Reservoir Seawater SulfatePyrite, Barite in Archean Shales
Visualization: The Archean this compound Cycle

ArcheanSulfurCycle Volcano Volcanic Outgassing (H2S, SO2) Atmosphere Archean Atmosphere (Anoxic, High UV) Volcano->Atmosphere Injection Photolysis UV Photolysis (MIF-S Generation) Atmosphere->Photolysis <200nm UV Aerosols S8 and Sulfate Aerosols Photolysis->Aerosols Isotopic Sorting Ocean Archean Ocean (Fe2+ Rich) Aerosols->Ocean Deposition Sediment Sedimentary Pyrite (FeS2) Ocean->Sediment Precipitation & Microbial Reduction

Figure 1: The Archean this compound Cycle showing the pathway from volcanic emission to sedimentary preservation via UV photolysis, generating the MIF-S signature.[1]

Part 2: The Iron-Sulfur World (Prebiotic Synthesis)

The "Iron-Sulfur World" hypothesis, proposed by Günter Wächtershäuser, posits that life began on the surface of iron sulfide minerals in hydrothermal vents. This is a Metabolism-First model, contrasting with the RNA World's Genetics-First model.

The Pyrite-Pulled Reaction

The core energy source is the oxidative formation of pyrite (


) from ferrous sulfide (

) and hydrogen sulfide (

). This exergonic reaction provides the reducing power (electrons) needed to fix carbon.

The Master Reaction:



These electrons reduce


 or 

adsorbed on the mineral surface, forming activated thioesters (e.g., methyl thioacetate), which are precursors to amino acids and lipids.
Protocol: Simulating Hydrothermal Vent Chemistry

Target: Synthesis of activated organic molecules (thioesters) under vent conditions.

Reagents:

  • 
     (Troilite) or 
    
    
    
  • 
     gas (generated in situ)
    
  • 
     gas[2][3][4]
    
  • Anoxic water (degassed)

Methodology:

  • Anaerobic Setup: All steps must be performed in an anaerobic glove box (

    
     ppm) to prevent oxidation of 
    
    
    
    .
  • Reactor Loading: Load a high-pressure titanium autoclave with 5g of precipitated

    
     slurry.
    
  • Gas Injection: Pressurize the reactor with 20 bar

    
     and 5 bar 
    
    
    
    .
  • Thermal Treatment: Heat to

    
     for 24–48 hours. This simulates the "black smoker" vent chimney environment.[5]
    
  • Analysis: Vent gases. Extract the aqueous phase with ethyl acetate. Analyze via GC-MS looking for methyl thioacetate and simple amino acids (alanine).

    • Validation: The presence of pyrite (

      
      ) in the solid residue confirms the redox driving force was active.
      
Visualization: Surface Metabolism

FeSWorld FeS FeS Surface (Catalyst) Pyrite FeS2 (Waste Product) FeS->Pyrite Oxidation Electrons 2e- (Reducing Power) FeS->Electrons H2S H2S H2S->Pyrite CO2 CO / CO2 Thioester Methyl Thioester (Activated Acetic Acid) CO2->Thioester Carbon Fixation Electrons->Thioester Metabolism Proto-Metabolic Cycles (rTCA) Thioester->Metabolism Polymerization

Figure 2: Wächtershäuser’s Iron-Sulfur World. The oxidation of FeS to Pyrite drives the reduction of CO2 into activated organic thioesters.

Part 3: From Geochemistry to Pharmacology (Drug Development)

The ancient Fe-S clusters described above did not disappear; they were encapsulated by proteins. Today, Fe-S clusters ([2Fe-2S], [4Fe-4S]) are essential cofactors in the electron transport chain (Complex I, II, III) and DNA repair enzymes.

Evolutionary Conservation as a Therapeutic Vulnerability

Because Fe-S cluster biogenesis is ancient and essential, it is a high-value target for antimicrobial drugs. Pathogenic bacteria (e.g., M. tuberculosis) rely on the SUF (this compound Utilization Factor) system for Fe-S assembly under stress, whereas human mitochondria primarily use the ISC (Iron-Sulfur Cluster) system.

Strategic Insight: Developing inhibitors that specifically target the bacterial SUF machinery without affecting the human ISC system is a viable route for novel antibiotics, particularly for drug-resistant strains.

Therapeutic Targets Table
Target SystemBiological FunctionDisease RelevanceDrug Strategy
Bacterial SUF System Fe-S assembly under oxidative stressM. tuberculosis, E. coli virulenceInhibit SufC (ATPase) to block cluster scaffolding.
Mitochondrial Complex I Electron transport (NADH dehydrogenase)Parkinson’s, Leber’s Hereditary Optic NeuropathyStabilize Fe-S N2 cluster to prevent ROS leakage.
Ferroptosis Pathways Iron-dependent cell deathCancer therapyInduce Fe-S cluster destabilization to trigger lipid peroxidation in tumors.
Viral Fe-S Proteins DNA replication/repairDNA viruses (e.g., Hepatitis B)Target viral Fe-S binding domains (e.g., primase).
Visualization: Fe-S Biogenesis & Drug Intervention[6]

FeSDrugTargets Cysteine L-Cysteine (this compound Source) Scaffold Scaffold Protein (IscU / SufB) Cysteine->Scaffold Desulfurase (IscS) Iron Fe2+ Iron->Scaffold Cluster Nascent [Fe-S] Cluster Scaffold->Cluster Assembly HoloProtein Active Enzyme (e.g., Complex I) Cluster->HoloProtein Transfer Inhibitor Inhibitor Target: Bacterial SufC ATPase Inhibitor->Scaffold BLOCKS Assembly (Antibiotic Mechanism)

Figure 3: Fe-S Cluster Biogenesis Pathway. Highlighting the bacterial SufC ATPase as a specific target for disrupting pathogen metabolism while sparing human systems.

Part 4: Advanced Analytical Methodology

To validate these theories or analyze geological samples, precise isotopic measurement is required.

Protocol: this compound Isotope Analysis via MC-ICP-MS

Objective: High-precision measurement of


 to detect MIF-S signatures.

Instrument: Multicollector Inductively Coupled Plasma Mass Spectrometer (e.g., Thermo Neptune).

Step-by-Step Workflow:

  • Sample Digestion: Dissolve rock powder (pyrite) in Aqua Regia (

    
    ). Convert all this compound to sulfate (
    
    
    
    ).
  • Purification (Crucial): Pass the solution through an anion-exchange column (AG1-X8 resin).

    • Load: Acidic solution.

    • Wash: Elute cations (

      
      ) with dilute HCl.
      
    • Elute: Collect purified sulfate with 0.5M

      
      .
      
  • Interference Removal: The primary interference for

    
     is the 
    
    
    
    hydride.
    • Solution: Use a Desolvating Nebulizer (e.g., Aridus) to remove water/solvent, reducing hydride formation rates by orders of magnitude.

    • Resolution: Operate MC-ICP-MS in High Resolution Mode (

      
      ) to physically resolve the spectral shoulder of 
      
      
      
      from
      
      
      .
  • Measurement: Use Standard-Sample-Standard bracketing with a reference material (e.g., IAEA-S-1).

  • Calculation:

    
    
    
    • A non-zero

      
       confirms Archean origin or specific photochemical processing.
      

References

  • Farquhar, J., Bao, H., & Thiemens, M. (2000). Atmospheric Influence of Earth's Earliest this compound Cycle. Science. Link

  • Wächtershäuser, G. (1990). Evolution of the First Metabolic Cycles. Proceedings of the National Academy of Sciences. Link

  • Lill, R. (2009). Function and Biogenesis of Iron-Sulfur Proteins. Nature. Link

  • Parisini, E., et al. (2014). The Intriguing Role of Iron-Sulfur Clusters in the CIAPIN1 Protein Family. MDPI. Link

  • Halevy, I., et al. (2010).[6] this compound Mass-Independent Fractionation in the Modern Atmosphere.[1][7][8] Science. Link

Sources

An In-depth Technical Guide to the Fundamental Chemistry of Organosulfur Compounds for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are integral to the fields of chemistry, biology, and medicine.[1][2] Their significance stems from the unique properties of the this compound atom, which can exist in various oxidation states and form diverse functional groups.[3] This versatility underpins a broad spectrum of chemical reactivity and biological activity, making organothis compound compounds essential components of life and medicine.[3][4]

In the realm of drug discovery and development, organothis compound compounds hold a privileged position. Many life-saving drugs, from the early sulfonamide antibiotics to modern antiviral and anticancer agents, incorporate this compound-containing moieties.[2][4] The inclusion of this compound in a drug molecule can profoundly influence its physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive exploration of the fundamental chemistry of organothis compound compounds, offering researchers, scientists, and drug development professionals the core knowledge needed to effectively harness the potential of these fascinating molecules.

Part 1: Structure, Bonding, and Physicochemical Properties

The this compound Atom: A Unique Element

This compound, a member of the chalcogen group, shares similarities with oxygen but also possesses distinct characteristics that give rise to the unique chemistry of organothis compound compounds.[4] Its ability to exist in a wide range of oxidation states, from -2 to +6, is a key feature that allows for a rich and varied chemistry.[3][5] Unlike oxygen, this compound has accessible d-orbitals, which can be involved in bonding, enabling it to form hypervalent compounds.[6]

Key Organothis compound Functional Groups

The diversity of organothis compound chemistry is reflected in the array of functional groups the this compound atom can form.

  • Thiols (Mercaptans): Containing a sulfhydryl (-SH) group, thiols are the this compound analogs of alcohols.[2] They are known for their strong, often unpleasant, odors.[2]

  • Sulfides (Thioethers): With the general structure R-S-R', sulfides are the this compound equivalents of ethers.[7]

  • Disulfides: Characterized by an -S-S- linkage, disulfides play a crucial role in stabilizing the tertiary structure of proteins.[1]

  • Sulfoxides: These are compounds with the general structure R-S(=O)-R'.

  • Sulfones: With the general formula R-S(=O)₂-R', sulfones represent a higher oxidation state of this compound compared to sulfoxides.

  • Sulfonic Acids and Derivatives: Sulfonic acids (R-SO₃H) are strong acids.[4] Their derivatives, such as sulfonamides and sulfonate esters, are important in medicinal chemistry.[8]

  • Thioesters and Thioamides: These are analogs of esters and amides where one or both oxygen atoms are replaced by this compound.[4] Thioesters are more susceptible to hydrolysis than their oxygen counterparts.[4]

Bonding and Stereochemistry

The carbon-sulfur bond is longer and weaker than the carbon-oxygen bond, which influences the reactivity of organothis compound compounds.[6] The larger size of the this compound atom also makes it more polarizable.[6] Chirality is a key feature in some organothis compound compounds, particularly sulfoxides, which can exist as stable enantiomers.[4]

Physicochemical Properties

The physicochemical properties of organothis compound compounds are directly linked to their structure.

PropertyThiols (R-SH)Sulfides (R-S-R')Alcohols (R-OH)Ethers (R-O-R')
Acidity (pKa) ~10-11N/A~16-18N/A
Boiling Point Lower than corresponding alcoholsSimilar to alkanes of similar molecular weightHigher than corresponding thiolsSimilar to alkanes of similar molecular weight
Solubility in Water Sparingly solubleInsolubleSoluble (for small R groups)Slightly soluble (for small R groups)

Table 1: Comparison of Physicochemical Properties of Thiols and Sulfides with their Oxygen Analogs.

The lower boiling points of thiols compared to alcohols are due to the weaker hydrogen bonding in thiols.[6] Thiols are also more acidic than alcohols because the S-H bond is weaker than the O-H bond, and the larger this compound atom can better stabilize the resulting negative charge.[6]

Part 2: Reactivity and Mechanistic Insights

Nucleophilicity of Thiols and Thiolates

Thiols are excellent nucleophiles, especially in their deprotonated form, the thiolate anion (RS⁻). This high nucleophilicity drives several important reactions in organic synthesis and biology.

S-Alkylation

Thiolates readily undergo Sₙ2 reactions with alkyl halides to form sulfides. This reaction is a cornerstone for the synthesis of thioethers.

S_Alkylation Thiolate R-S⁻ Sulfide R-S-R' Thiolate->Sulfide Sₙ2 AlkylHalide R'-X AlkylHalide->Sulfide Halide X⁻

Caption: S-Alkylation of a thiolate with an alkyl halide.

Oxidation and Reduction of Organothis compound Compounds

The ability of this compound to exist in multiple oxidation states is central to the reactivity of organothis compound compounds.[3]

Stepwise Oxidation of Sulfides

Sulfides can be selectively oxidized to sulfoxides and then to sulfones. The choice of oxidant and reaction conditions is crucial for controlling the outcome.

Sulfide_Oxidation Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-S(O)-R') Sulfide->Sulfoxide [O] Sulfone Sulfone (R-S(O)₂-R') Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation of sulfides.

Common oxidizing agents include hydrogen peroxide, peroxy acids, and sodium periodate.[9][10]

Disulfide Bond Formation and Cleavage

The reversible formation of disulfide bonds from two thiol groups is a critical process in protein folding and a variety of biological signaling pathways.

Disulfide_Formation Thiol1 R-SH Disulfide R-S-S-R' Thiol1->Disulfide Oxidation Thiol2 R'-SH Thiol2->Disulfide Byproduct 2[H]

Caption: Formation of a disulfide bond from two thiols.

"Click" Chemistry Approaches: The Thiol-Ene Reaction

The thiol-ene reaction is a highly efficient and versatile "click" reaction that involves the radical-mediated addition of a thiol to an alkene.[11][12] This reaction is characterized by high yields, stereoselectivity, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and materials science.[13][14]

Thiol_Ene_Reaction cluster_reactants Reactants cluster_products Product Thiol Thiol (R-SH) Thioether Thioether (R-S-CH₂-CH₂-R') Thiol->Thioether Initiator (light or heat) Alkene Alkene (R'-CH=CH₂) Alkene->Thioether Biological_Activities OSC Organothis compound Compounds Antioxidant Antioxidant OSC->Antioxidant AntiInflammatory Anti-inflammatory OSC->AntiInflammatory Antimicrobial Antimicrobial OSC->Antimicrobial Anticancer Anticancer OSC->Anticancer Neuroprotective Neuroprotective OSC->Neuroprotective

Sources

Exploratory Studies of Sulfur in Astrobiology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Overlooked Element in the Search for Life

In the quest to understand the origins and distribution of life in the universe, carbon has long held the spotlight. Yet, sulfur, with its remarkable chemical versatility and significant cosmic abundance, presents a compelling and often underexplored avenue of astrobiological research.[1] On Earth, this compound is a cornerstone of biochemistry, essential for the structure and function of proteins and enzymes and a key player in the metabolic processes of diverse microbial ecosystems.[2][3] Its ability to exist in a wide range of oxidation states, from -2 in sulfides to +6 in sulfates, allows it to participate in a rich variety of energy-yielding redox reactions that can sustain life in the absence of sunlight.[2]

This guide serves as a technical exploration into the multifaceted role of this compound in astrobiology. We will move beyond a mere survey of the field to provide a deep, mechanistically-grounded analysis of this compound's involvement in prebiotic chemistry, its function as a metabolic engine for life in extreme environments, and its potential as a robust biosignature on other worlds like Mars and Europa. This document is designed for the researcher, offering not just theoretical frameworks but also actionable experimental protocols and data-driven insights to guide future investigations.

Part 1: The Primordial Crucible - this compound's Role in Prebiotic Chemistry

The journey to life begins with the abiotic synthesis of its fundamental building blocks. The early Earth's environment, likely characterized by intense volcanic activity, provided a significant flux of this compound compounds such as hydrogen sulfide (H₂S), this compound dioxide (SO₂), and elemental this compound into the atmosphere and oceans.[4][5] These compounds are not merely bystanders in prebiotic chemistry; they are active participants in the formation of life's essential molecules.

Causality in Experimental Design: Simulating Prebiotic Synthesis

The classic Miller-Urey experiment demonstrated the formation of amino acids from a reducing atmosphere, but later analyses of unpublished experiments from 1958 revealed that the inclusion of H₂S significantly enhances the synthesis of this compound-containing amino acids like methionine.[6] This underscores a critical experimental consideration: the initial composition of the simulated prebiotic environment dictates the potential chemical pathways and products. The presence of H₂S, for example, provides a nucleophilic this compound source for the Strecker synthesis of amino acids.

Recent research has also highlighted the importance of sulfite (SO₃²⁻) in prebiotic chemical pathways leading to the formation of RNA, a central molecule in the "RNA world" hypothesis.[7][8] However, the stability of sulfites in early Earth environments is a key question, as they are susceptible to disproportionation into sulfate and elemental this compound, which are less useful for this specific chemistry.[9] Laboratory experiments designed to test the kinetics of these reactions under anoxic, early-Earth conditions are therefore crucial for constraining the plausibility of sulfite-dependent prebiotic pathways.[8][9]

Key this compound-Containing Molecules in Meteorites

Meteorites provide a direct sample of the chemical inventory of the early solar system and offer compelling evidence for the extraterrestrial synthesis of organic molecules. The analysis of carbonaceous chondrites has revealed the presence of a variety of this compound-bearing organic compounds, reinforcing the idea that these molecules are not unique to Earth.

MoleculeFormulaMeteorite TypeSignificance
MethionineC₅H₁₁NO₂SCarbonaceous ChondritesProteinogenic amino acid
CysteineC₃H₇NO₂SCarbonaceous ChondritesProteinogenic amino acid, key for protein structure
ThiophenolsC₆H₅SHCarbonaceous ChondritesPrecursors for more complex organic this compound molecules
Sulfonic AcidsR-SO₃HCarbonaceous ChondritesMay have acted as primitive catalysts or membrane components
Diagram: Prebiotic Synthesis of this compound Amino Acids

This diagram illustrates a simplified pathway for the formation of this compound-containing amino acids in a prebiotic environment, highlighting the central role of hydrogen sulfide.

Prebiotic_Sulfur_Chemistry cluster_inputs Primordial Inputs cluster_intermediates Intermediate Synthesis cluster_products Biomolecule Formation H2S Hydrogen Sulfide (H₂S) Mercaptans Mercaptans (R-SH) H2S->Mercaptans CH4 Methane (CH₄) Aldehyde Aldehydes CH4->Aldehyde HCN Hydrogen Cyanide (HCN) CH4->HCN NH3 Ammonia (NH₃) NH3->HCN AminoAcids This compound Amino Acids (e.g., Methionine, Cysteine) NH3->AminoAcids Strecker Synthesis Energy Energy Source (e.g., Lightning, UV) Energy->Aldehyde Energy->HCN Energy->Mercaptans Aldehyde->AminoAcids Strecker Synthesis HCN->AminoAcids Strecker Synthesis Mercaptans->AminoAcids Strecker Synthesis Sulfate_Reduction_Pathway SO4_ext Sulfate (SO₄²⁻) (extracellular) SO4_int Sulfate (SO₄²⁻) (intracellular) SO4_ext->SO4_int Sulfate Transporter APS Adenosine 5'-phosphosulfate (APS) SO4_int->APS ATP sulfurylase Sulfite Sulfite (SO₃²⁻) APS->Sulfite APS reductase PPi_out PPi APS->PPi_out Sulfide Sulfide (H₂S) (exported) Sulfite->Sulfide Dissimilatory sulfite reductase ATP_in ATP ATP_in->APS Electrons_in 8e⁻ (from H₂ or organics) Electrons_in->Sulfide

Sources

"basic research on sulfur's metabolic pathways in extremophiles"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic architecture of sulfur in extremophiles, focusing on mechanistic pathways, experimental validation, and translational applications in drug discovery.

Executive Summary

This compound metabolism in extremophiles—organisms thriving in high temperature, acidity, or salinity—represents a primitive yet highly efficient bioenergetic machinery. For researchers and drug developers, these pathways offer two distinct value propositions:

  • Target Identification: Many pathogenic bacteria utilize this compound acquisition systems homologous to those in extremophiles. Understanding the robust "ancestral" versions allows for the identification of conserved, druggable allosteric sites.

  • Biocatalysis: Extremozymes (e.g., Sulfolobus this compound oxygenases) function under harsh industrial conditions, enabling stereospecific synthesis of this compound-containing pharmacophores.

Mechanistic Architecture: The Core Pathways

Extremophilic this compound metabolism is broadly bifurcated into Dissimilatory Sulfate Reduction (DSR) (anaerobic respiration) and This compound Oxidation (Sox/SOR) (lithotrophy).

Dissimilatory Sulfate Reduction (DSR)

In hyperthermophiles like Archaeoglobus and acidotolerant SRBs (Sulfate-Reducing Bacteria), sulfate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) serves as the terminal electron acceptor. The pathway requires an input of ATP to activate the inert sulfate molecule.
  • Step 1: Activation. Sulfate is adenylated by Sulfate Adenylyltransferase (Sat) to form Adenosine-5'-phosphosulfate (APS).[1]

  • Step 2: Reduction to Sulfite. APS is reduced to sulfite (

    
    ) by Adenylyl-Sulfate Reductase (AprAB) , releasing AMP.
    
  • Step 3: Reduction to Sulfide. The central enzyme, Dissimilatory Sulfite Reductase (DsrAB) , reduces sulfite to sulfide (

    
    ). This step is coupled with the membrane-bound DsrMKJOP complex, which generates a proton motive force (PMF).
    
Oxidative Pathways: The Sox System & Archaeal SOR

In chemolithotrophic acidophiles (e.g., Acidithiobacillus) and thermophiles (e.g., Sulfolobus), reduced this compound compounds (thiosulfate, elemental this compound) are electron donors.

  • The Sox System: A periplasmic multienzyme complex (SoxXA, SoxYZ, SoxB, SoxCD) that performs the complete oxidation of thiosulfate to sulfate without free intermediates.

  • This compound Oxygenase Reductase (SOR): Unique to archaea (e.g., Acidianus), this enzyme disproportionates elemental this compound into sulfite, thiosulfate, and sulfide in a single step, functioning effectively at temperatures >80°C.

Pathway Visualization

SulfurPathways cluster_DSR Dissimilatory Reduction (Anaerobic) cluster_SOX Oxidative Sox System (Aerobic) Sulfate Sulfate (SO4) APS APS Sulfate->APS ATP -> PPi Sulfite Sulfite (SO3) APS->Sulfite 2e- Sulfide Sulfide (H2S) Sulfite->Sulfide 6e- Sat Sat (Enz) Sat->APS Apr AprAB (Enz) Apr->Sulfite Dsr DsrAB (Enz) Dsr->Sulfide Thiosulfate Thiosulfate Sulfate_Ox Sulfate Thiosulfate->Sulfate_Ox 8e- Transfer SoxComplex Sox Complex (XA-YZ-B-CD) SoxComplex->Sulfate_Ox

Figure 1: Dual-pathway schematic showing the reductive DSR pathway (left) and the oxidative Sox system (right). Green nodes indicate reductive enzymes; Red nodes indicate oxidative complexes.

Experimental Ecosystem

To study these pathways, researchers must isolate the extremophile and validate metabolic flux.[2] The following protocol outlines the isolation of Sulfolobus species and the enzymatic assay for this compound Oxygenase Reductase (SOR).

Protocol: Isolation and SOR Activity Assay

Causality: Sulfolobus species are thermoacidophiles. Standard media will fail; growth requires pH 2.5–3.0 and 75–80°C. The SOR assay tracks the disproportionation of this compound, a reaction unique to this clade.

Step 1: Cultivation (Self-Validating Step)
  • Medium Preparation: Prepare Brock’s basal salt medium supplemented with 0.1% (w/v) elemental this compound (

    
    ) and 0.1% yeast extract. Adjust pH to 3.0 using 
    
    
    
    .
  • Inoculation: Inoculate with environmental sample (geothermal spring water/soil).

  • Incubation: Incubate at 80°C with shaking (150 rpm).

  • Validation: Turbidity (

    
    ) should increase within 3–5 days. A drop in pH indicates sulfuric acid production (this compound oxidation).
    
Step 2: Cell Lysis & Fractionation
  • Harvest cells by centrifugation (6000

    
     g, 15 min).
    
  • Resuspend in 50 mM Tris-HCl (pH 8.0). Note: While the organism is acidophilic, intracellular enzymes often operate near neutral pH.

  • Lyse via French press or sonication. Centrifuge to remove debris.

Step 3: SOR Enzymatic Assay

This assay measures the production of sulfite and thiosulfate from elemental this compound.

  • Reaction Mix:

    • buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate: Colloidal this compound (prepared by dissolving this compound in ethanol and dripping into water).

    • Temp: 70°C (Enzyme is thermophilic; activity is negligible at room temp).

  • Initiation: Add 50

    
    L of cell-free extract. Incubate for 10–30 mins.
    
  • Termination: Stop reaction by cooling on ice and removing this compound via filtration.

  • Quantification (HPLC):

    • Inject supernatant into an Anion Exchange Column (e.g., IC-Pak).

    • Mobile Phase: 1.5 mM

      
       / 0.5 mM 
      
      
      
      .
    • Detection: UV absorbance or Conductivity.

  • Calculation: One Unit (U) = 1

    
    mol of sulfite formed per minute.
    
Experimental Workflow Diagram

Workflow Sample Geothermal Sample Enrichment Enrichment (pH 3, 80°C) Sample->Enrichment Selection Lysis Cell Lysis & Fractionation Enrichment->Lysis Harvest Assay SOR Activity Assay (70°C) Lysis->Assay Extract HPLC HPLC Quantification (Sulfite/Thiosulfate) Assay->HPLC Analysis

Figure 2: Workflow for isolating thermoacidophiles and validating this compound metabolism via SOR assay.

Data Synthesis: Energetics & Kinetics

The following table contrasts the bioenergetics of the two primary this compound pathways found in extremophiles. Note the distinct electron acceptors and energy yields.[1]

FeatureDissimilatory Reduction (DSR)Oxidative Sox System
Primary Organisms Archaeoglobus, DesulfovibrioSulfolobus, Acidithiobacillus
Environment Anaerobic, High Temp/SalinityAerobic/Microaerophilic, Acidic
Substrate Sulfate (

)
Thiosulfate (

), this compound (

)
Key Enzyme DsrAB (Sulfite Reductase)Sox Complex (Thiosulfate oxidase)
Redox Potential

(

mV)

(

mV range)
Drug Relevance Target for colitis/IBD (SRB inhibition)Antibacterial targets (this compound virulence)

Implications for Drug Discovery

Antibacterial Targets

Pathogenic bacteria such as Mycobacterium tuberculosis and Salmonella rely on this compound metabolism for cysteine biosynthesis and oxidative stress defense. The Cys regulon and Sox -like systems in these pathogens share structural homology with extremophilic variants.

  • Strategy: Screen small molecule inhibitors against extremophilic Dsr or Sox enzymes (which are easier to purify and crystallize due to stability) to identify allosteric binding pockets conserved in mesophilic pathogens.

Industrial Biocatalysis

This compound-containing drugs (e.g., sulfonamides) often require harsh synthetic conditions.

  • Application: This compound Oxygenase Reductase (SOR) from Acidianus is highly stable. It can be immobilized to perform specific this compound oxidations in organic solvents at high temperatures, offering a "Green Chemistry" alternative to heavy metal catalysts.

References

  • Dissimilatory Sulfate Reduction in Thermophiles Source: ResearchGate / Frontiers in Microbiology Title: "The pathways of the dissimilatory and assimilatory sulfate reduction" URL:[Link][3]

  • Sox System Mechanism Source: FEMS Microbiology Reviews Title: "Biochemistry and molecular biology of lithotrophic this compound oxidation by taxonomically and ecologically diverse bacteria and archaea" URL:[Link]

  • Acidophilic this compound Metabolism Source: Frontiers in Microbiology Title: "this compound Metabolism in the Extreme Acidophile Acidithiobacillus caldus" URL:[Link]

  • Experimental Protocols for this compound Analysis Source: ResearchGate Title: "Analytical protocols for the determination of sulphur compounds characteristic of the metabolism of Chlorobium limicola" URL:[Link]

  • Biotechnological Applications of Extremozymes Source: PubMed / Applied Microbiology and Biotechnology Title: "Biotechnological applications of extremophiles, extremozymes and extremolytes" URL:[Link]

Sources

A Senior Application Scientist's Guide to the Preliminary Investigation of Sulfur-Based Nanomaterials for Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Foundation: Synthesis of Sulfur Nanoparticles (SNPs)

The choice of synthesis method is a critical determinant of the final nanoparticles' properties, including size, stability, and biocompatibility. While various chemical precipitation methods exist, green synthesis approaches are gaining significant traction.[3] These methods utilize natural extracts as reducing and capping agents, drastically reducing the environmental impact and potential toxicity associated with traditional chemical solvents.[3]

Causality in Synthesis: Why Choose a Green Chemistry Approach?

The decision to use a plant-based "green" synthesis is rooted in several key advantages over conventional chemical methods. Traditional methods often require harsh chemicals, high temperatures, and complex purification steps.[3] In contrast, green synthesis, such as the use of Citrus limon (lemon) leaf extract, leverages naturally occurring bioactive compounds (e.g., flavonoids, phenols) that act as both reducing agents (to form the nanoparticles) and capping agents (to stabilize them and prevent aggregation).[3] This dual functionality not only simplifies the process but also imparts enhanced biocompatibility to the resulting SNPs, a crucial factor for any material intended for drug development.

Experimental Workflow: Green Synthesis of SNPs

The following diagram outlines the typical workflow for the green synthesis of this compound nanoparticles using a plant extract.

G cluster_0 Phase 1: Extract Preparation cluster_1 Phase 2: Nanoparticle Synthesis cluster_2 Phase 3: Purification A Collect & Wash Citrus limon Leaves B Dry & Chop Leaves A->B C Boil in Distilled Water (e.g., 90°C for 20 min) B->C D Filter & Centrifuge to get Supernatant (Extract) C->D E Dissolve Sodium Thiosulfate (Na₂S₂O₃·5H₂O) in Extract D->E Use as reducing/ capping agent F Add HCl Dropwise under Constant Stirring E->F G Observe Formation of This compound Precipitate F->G H Centrifuge to Collect SNPs G->H I Wash Precipitate 3x with Distilled Water H->I Transfer precipitate J Dry Purified SNPs I->J K Store for Characterization & Biological Studies J->K

Caption: Workflow for Green Synthesis of this compound Nanoparticles.

Detailed Protocol: Green Synthesis of SNPs via Citrus limon Leaf Extract

This protocol is adapted from the methodology described by Al-rajab et al. (2023).[3] It provides a reliable method for producing stable SNPs for preliminary investigation.

Materials:

  • Citrus limon leaves

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Hydrochloric acid (HCl), 10% solution

  • Distilled water

  • Magnetic stirrer, water bath, centrifuge, Whatman filter paper

Procedure:

  • Extract Preparation: a. Collect fresh Citrus limon leaves and rinse them thoroughly with tap water to remove debris.[3] b. Air-dry the leaves at room temperature and then chop them into small pieces.[3] c. Prepare a mixture of 10 g of chopped leaves in 100 mL of distilled water.[3] d. Heat the mixture in a water bath at 90°C for 20 minutes.[3] e. Allow the mixture to cool to room temperature, then filter it using Whatman filter paper.[3] f. Centrifuge the filtrate at 7000 rpm for 10 minutes to remove dense biomaterials. The resulting supernatant is the plant extract.[3]

  • SNP Synthesis: a. Take 10 mL of the plant extract and add 5 g of sodium thiosulfate pentahydrate.[3] b. Stir the mixture with a magnetic stirrer for 20 minutes until the salt is fully dissolved.[3] c. While continuously stirring, add 10 mL of 10% HCl dropwise to the solution. This will induce the precipitation of this compound nanoparticles.[3]

  • Purification and Collection: a. Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the this compound nanoparticles.[3] b. Discard the supernatant and wash the this compound precipitate thoroughly by resuspending in double-distilled water and centrifuging again. Repeat this washing step three times.[3] c. After the final wash, collect the purified this compound nanoparticles and dry them. Store the dried SNPs at room temperature for further analysis.[3]

The Validation: Physicochemical Characterization of SNPs

Before any biological assessment, a thorough characterization of the synthesized nanoparticles is mandatory. This step validates the success of the synthesis and establishes the fundamental properties of the material, ensuring reproducibility. The techniques described below are standard for nanomaterial analysis.[4]

Characterization Workflow and Rationale

The characterization process follows a logical sequence, starting with basic confirmation of synthesis and moving to more detailed structural and morphological analysis.

G Start Synthesized SNPs UVVis UV-Vis Spectroscopy Start->UVVis Primary Analysis DLS Dynamic Light Scattering (DLS) Start->DLS Primary Analysis FTIR FTIR Spectroscopy Start->FTIR Primary Analysis SEM Scanning Electron Microscopy (SEM) Start->SEM XRD X-Ray Diffraction (XRD) Start->XRD Structural Analysis Result1 Confirms SNP Formation (Absorbance Peak ~292 nm) UVVis->Result1 Result2 Determines Hydrodynamic Size, Polydispersity Index (PDI), & Zeta Potential (Stability) DLS->Result2 Result3 Identifies Functional Groups (Confirms Capping by Extract) FTIR->Result3 Result4 Reveals Surface Morphology, Shape, and Core Size SEM->Result4 Result5 Determines Crystalline Structure (e.g., Orthorhombic) XRD->Result5

Caption: Logical workflow for the characterization of this compound nanoparticles.

Key Characterization Techniques and Expected Results
  • UV-Visible Spectroscopy: This is the first and quickest confirmation of SNP formation. This compound nanoparticles exhibit a characteristic surface plasmon resonance peak. For SNPs synthesized from Citrus limon, this peak is typically observed between 292 and 296 nm.[3]

  • Dynamic Light Scattering (DLS): DLS measures three critical parameters in a colloidal suspension:

    • Particle Size (Hydrodynamic Diameter): The effective size of the particle in solution. For the described green synthesis, sizes around 55 nm are expected.[3]

    • Polydispersity Index (PDI): A measure of the size distribution uniformity. A PDI value below 0.4 is generally considered acceptable for many biological applications, indicating a relatively monodisperse sample.[3]

    • Zeta Potential: This indicates the surface charge of the nanoparticles and is a primary predictor of their colloidal stability. A highly negative or positive value (e.g., beyond ±10 mV) suggests good stability due to electrostatic repulsion, preventing aggregation. A value of -12.32 mV has been reported for these SNPs.[3]

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the nanoparticle's surface morphology, confirming their shape (typically spherical) and providing a direct measurement of their core size, which may differ slightly from the hydrodynamic size measured by DLS.[5][6][7]

  • Attenuated Total Reflectance/Fourier Transform Infrared Spectroscopy (ATR-FTIR): FTIR analysis identifies the functional groups present on the surface of the SNPs. By comparing the spectra of the plant extract, the pure this compound precursor, and the final SNPs, one can confirm that bioactive molecules from the extract are capping the nanoparticles.[3]

  • X-Ray Diffraction (XRD): XRD is used to determine the crystalline structure of the nanoparticles. This compound nanoparticles typically exhibit a crystalline orthorhombic structure.[5][7]

Data Presentation: Summary of Physicochemical Properties

Quantitative data from characterization should be summarized for clarity.

ParameterTechniqueTypical Result (Citrus limon SNPs)Significance
Absorbance λmaxUV-Vis Spectroscopy~292 nmConfirms formation of SNPs[3]
Particle SizeDLS55.32 ± 2.15 nmDetermines hydrodynamic diameter[3]
Polydispersity Index (PDI)DLS0.365 ± 0.06Indicates size uniformity[3]
Zeta PotentialDLS-12.32 ± 0.23 mVPredicts colloidal stability[3]
MorphologySEMSphericalVisual confirmation of shape and size[3]

The Application: Preliminary Biological Evaluation

With the SNPs synthesized and validated, the next step is to assess their biological activity. For drug development, the two most fundamental preliminary tests are for antimicrobial efficacy and cytotoxicity.

Antimicrobial Activity Assessment

This compound nanoparticles are known to possess broad-spectrum antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][8] The mechanism often involves the disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.[3]

This method provides a straightforward qualitative and semi-quantitative assessment of antimicrobial activity. This protocol is adapted from Al-rajab et al. (2023).[3]

Materials:

  • Synthesized SNPs

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 10231)

  • Nutrient agar and appropriate broth

  • Sterile petri dishes, cotton swabs, sterile cork-borer (6 mm)

  • Positive controls (e.g., Erythromycin for Gram-positive, Neomycin for Gram-negative, Amphotericin B for fungi)

  • Incubator

Procedure:

  • Plate Preparation: Pour sterile nutrient agar into petri dishes and allow it to solidify.

  • Inoculation: Using a sterile cotton swab, spread a lawn culture of the target microorganism evenly across the entire surface of the agar plate.

  • Well Creation: Use a sterile 6 mm cork-borer to punch uniform wells into the agar.

  • Sample Loading: a. Prepare a dispersion of SNPs in sterile distilled water (e.g., 8 mg/mL).[3] b. Carefully pipette a defined volume (e.g., 20 µL) of the SNP dispersion into a designated well. c. Pipette the same volume of the appropriate positive control antibiotic into another well. d. Pipette the same volume of sterile distilled water into a third well to serve as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours.[3]

  • Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Cytotoxicity Assessment

Before a nanomaterial can be considered for therapeutic use, its effect on human cells must be determined. A desirable therapeutic agent will show high toxicity towards pathogens or cancer cells while exhibiting low toxicity to normal, healthy cells.[9]

The MTT assay is a standard colorimetric test used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. To get a preliminary understanding of therapeutic potential and safety, it is crucial to test against both cancerous and non-cancerous (normal) cell lines. For instance, studies have evaluated SNPs against liver carcinoma (HepG2) and lung carcinoma (A549) cells, while also testing against normal lung fibroblasts (IMR90) to gauge specificity.[9][10] Low toxicity to normal cells is a critical prerequisite for further development.[11]

This protocol is a generalized procedure based on methodologies described for nanoparticle cytotoxicity testing.[11]

Materials:

  • Human cell lines (e.g., HepG2 cancer cells and IMR90 normal cells)

  • Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Synthesized SNPs, sterilized

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to attach and grow for 24 hours in the incubator.

  • Treatment: a. Prepare serial dilutions of the sterile SNP dispersion in fresh cell culture medium to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of SNPs. c. Include "untreated" wells with fresh medium only, which will serve as the 100% viability control.

  • Incubation: Incubate the treated plates for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: a. After incubation, remove the treatment medium and add fresh medium containing MTT labeling agent to each well.[11] b. Incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (like DMSO) to each well to dissolve the formazan crystals.[11]

  • Analysis: Measure the absorbance of the purple solution using a microplate reader at the appropriate wavelength (e.g., 595 nm).[11]

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Conclusion and Future Outlook

This guide has outlined the essential first steps in the scientific journey of investigating this compound-based nanomaterials. By following a logical progression from robust green synthesis to meticulous physicochemical characterization and foundational biological screening, researchers can build a reliable and self-validating dataset. The preliminary findings from these antimicrobial and cytotoxicity assays are pivotal. Positive results, such as high antimicrobial efficacy coupled with low toxicity to normal human cells, provide the necessary justification to proceed to more advanced stages of drug development. These next stages may include surface functionalization for targeted delivery, formulation into advanced drug delivery systems like nanohydrogels, and comprehensive in vivo studies to evaluate safety and efficacy in a living system.[3] The resurgence of this compound in its nano-form holds immense promise, and a rigorous preliminary investigation is the bedrock upon which future clinical success will be built.

References

  • Al-rajab, A. J., Al-Ghamdi, S., Al-Zahrani, O. R., Al-Ghamdi, S. A., Al-Amer, O. M., Al-Zahrani, A. M., ... & Khan, J. (2023). Synthesis and Characterization of this compound Nanoparticles of Citrus limon Extract Embedded in Nanohydrogel Formulation: In Vitro and In Vivo Studies. MDPI. [Link]

  • Al-Shammari, A. M., Al-Saeed, S. J., & Al-Jilawi, M. H. (2015). Synthesis of Nano-sized this compound Nanoparticles and their Antibacterial Activities. Journal of Applicable Chemistry. [Link]

  • Suleiman, M., Al-Masoudi, W. A., & Al-Itbi, A. A. (2013). This compound Nanoparticles: Synthesis, Characterizations and their Applications. ResearchGate. [Link]

  • Choudhury, S. R., & Goswami, A. (2017). This compound nanoparticles: Synthesis, characterizations and their applications. National Journal of Advanced Research. [Link]

  • Abd-Elbaky, A. M., & El-baz, A. F. (2018). Synthesis of Nano this compound Particles and their Antitumor Activity. Walsh Medical Media. [Link]

  • Foster, E. J., Zand, R., & Hashemi, N. (2023). This compound-Polymer Nanoparticles: Preparation and Antibacterial Activity. ACS Applied Polymer Materials. [Link]

  • Sabitov, A., et al. (2024). Mechanochemical Synthesis of Hydrophilic this compound Nanoparticles in Aqueous Surfactant Solutions and Their Antibacterial Activity and Acute Toxicity in Mice. ResearchGate. [Link]

  • Paralikar, P., & Rai, M. (2018). Bio-inspired synthesis of sulphur nanoparticles using leaf extract of four medicinal plants with special reference to their antibacterial activity. IET Nanobiotechnology. [Link]

  • Al-Shukri, S. A., & Al-Khafaji, M. S. (2022). Biosynthesis of Sulphur Nanoparticles and discovering its effectiveness for some biological applications. ResearchGate. [Link]

  • Ghotekar, S., et al. (2020). A Review on Green Synthesis of this compound Nanoparticles via Plant Extract, Characterization and its Applications. Advanced Journal of Chemistry, Section B. [Link]

  • Foster, E. J., Zand, R., & Hashemi, N. (2023). This compound-Polymer Nanoparticles: Preparation and Antibacterial Activity. ACS Publications. [Link]

  • Choudhury, S. R., et al. (2021). Cytotoxic and Apoptotic Effects of Chemogenic and Biogenic Nano-sulfur on Human Carcinoma Cells: A Comparative Study. ACS Omega. [Link]

Sources

Technical Guide: Sulfur’s Role in Origin of Life Research

Author: BenchChem Technical Support Team. Date: February 2026

From Primordial Catalysis to Modern Therapeutics

Executive Summary

This technical guide examines the pivotal role of sulfur in the Origin of Life (OoL), moving beyond its reputation as a mere structural element to its function as the primary electron transfer agent and thermodynamic driver of prebiotic chemistry.[1] We synthesize the classical "Iron-Sulfur World" hypothesis with contemporary "Cyanosulfidic" systems chemistry, providing researchers with actionable protocols for simulating these environments. Furthermore, we analyze how these prebiotic mechanisms—specifically thioester chemistry and iron-sulfur (Fe-S) cluster assembly—serve as foundational templates for modern drug discovery and protein engineering.

Part 1: The Primordial Engine (Theoretical Frameworks)

The Iron-Sulfur World (Metabolism-First)

Proposed by Günter Wächtershäuser, this theory posits that life began not with genetic replication, but with an autocatalytic metabolic cycle on the surface of iron sulfide minerals (pyrite/pyrrhotite) in hydrothermal vents.[2]

  • The Mechanism: The formation of pyrite (

    
    ) from ferrous sulfide (
    
    
    
    ) and hydrogen sulfide (
    
    
    ) releases reducing equivalents (
    
    
    ) and energy, driving the fixation of carbon oxides.
    • Reaction:

      
       (
      
      
      
      )
  • The Surface: The positively charged pyrite surface attracts anionic intermediates (organic acids, phosphates), acting as a primitive membrane and catalyst.

The Cyanosulfidic Scenario (Systems Chemistry)

A paradigm shift led by the Sutherland lab (MRC LMB) integrates this compound with UV light and cyanide. This "cyanosulfidic" chemistry demonstrates that precursors for lipids, amino acids, and nucleotides can be synthesized simultaneously from


, 

, and UV photons.
  • Key Reductant: Hydrogen sulfide acts as the electron donor in photoredox cycling (often mediated by Copper), converting nitriles into building blocks.[3][4]

Visualization: The Cyanosulfidic Systems Chemistry

The following diagram illustrates the concurrent synthesis of life's building blocks driven by this compound and UV light.

CyanosulfidicPathways HCN HCN (Hydrogen Cyanide) Glyconitrile Glyconitrile HCN->Glyconitrile H2S H2S (Hydrogen Sulfide) Thioamides Thioamides H2S->Thioamides UV UV Light (254 nm) UV->Glyconitrile Photoredox AA Amino Acids (Met, Cys precursors) Glyconitrile->AA Hydrolysis Nuc Ribonucleotides (C, U precursors) Glyconitrile->Nuc  + Urea/Phosphate Lipids Lipid Precursors Thioamides->Lipids  Homologation

Caption: Systems chemistry flow showing H2S and UV light driving the divergent synthesis of biomolecules from HCN.

Part 2: Mechanistic Detail & Data[4]

The Thioester Intermediate

Before ATP, the "Thioester World" (de Duve) suggests that thioesters (


) served as the primary high-energy intermediates. The this compound bond is kinetically stable in water but thermodynamically unstable, making it ideal for group transfer reactions.

Table 1: Comparative Bond Energetics

Bond TypeRepresentative Molecule

of Hydrolysis (kJ/mol)
Prebiotic Function
Thioester Acetyl-CoA / Methyl Thioacetate-31.5 Acyl group transfer, Peptide ligation
Oxygen EsterEthyl Acetate-19.6Structural lipids (low energy)
PhosphoanhydrideATP-30.5Modern energy currency
Amide (Peptide)Glycylglycine-8.5Stable polymer formation

Analysis: The hydrolysis energy of thioesters is nearly identical to ATP, explaining why Acetyl-CoA remains central to metabolism today. In prebiotic chemistry, thioesters facilitate Native Chemical Ligation (NCL) , allowing peptide bond formation in water without enzymes.

Part 3: Experimental Protocols

Protocol A: Photochemical Synthesis of Fe-S Clusters

Source Grounding: Bonfio et al. (2017) & Mansy Lab protocols.

Objective: Synthesize [2Fe-2S] and [4Fe-4S] clusters using UV light to drive the oxidation of


 in the presence of organic thiols, mimicking early Earth surface conditions.

Reagents:

  • Ferrous Chloride (

    
    ), anhydrous.
    
  • Glutathione (GSH) or Cysteine-containing peptides.

  • Sodium Sulfide (

    
    ).
    
  • Degassed Tris-HCl buffer (pH 8.0).

Workflow:

  • Anaerobic Preparation: All solutions must be prepared in an anaerobic chamber (

    
     ppm) using degassed solvents to prevent premature iron oxidation.
    
  • Ligand Dissolution: Dissolve GSH (10 mM) in Tris-HCl buffer.

  • Iron Addition: Add

    
     to a final concentration of 1 mM. The solution remains clear (ferrous iron does not coordinate tightly to thiols at this stage).
    
  • UV Irradiation:

    • Transfer solution to a quartz cuvette (sealed).

    • Irradiate with a 200W Mercury-Xenon lamp (simulating solar UV) for 15–60 minutes.

    • Mechanism:[2][5] UV light photo-oxidizes

      
       to 
      
      
      
      and generates thiyl radicals (
      
      
      ), facilitating cluster assembly.
  • Sulfide Addition: Introduce

    
     (1 mM).
    
  • Observation:

    • [2Fe-2S]: Appearance of absorption bands at 320 nm and 420 nm (reddish-brown).

    • [4Fe-4S]: distinct broad absorbance around 400 nm.

Validation Check:

  • Circular Dichroism (CD): Since the clusters are chiral when bound to chiral peptides, CD signals in the visible region (300-600 nm) confirm cluster formation rather than non-specific precipitation.

Part 4: Analytical Validation

Detecting transient this compound species requires specialized spectroscopy.

Mössbauer Spectroscopy

The gold standard for characterizing Iron-Sulfur clusters.

  • Isomer Shift (

    
    ):  Distinguishes oxidation states (
    
    
    
    vs
    
    
    ).
  • Quadrupole Splitting (

    
    ):  Indicates the symmetry of the iron environment.
    
  • Target Data: A [4Fe-4S] cluster typically shows a doublet with

    
     mm/s and 
    
    
    
    mm/s at 4.2 K.
Electrospray Ionization Mass Spectrometry (ESI-MS)

Used for tracking thioester-mediated peptide ligation.

  • Protocol: Direct infusion in negative ion mode.

  • Critical Step: Use soft ionization parameters to prevent fragmentation of the fragile Fe-S cores or thioester bonds.

Part 5: Translational Applications (Drug Discovery)

Understanding prebiotic this compound chemistry directly informs modern therapeutic strategies.

Native Chemical Ligation (NCL) in Biologics

The prebiotic reaction of a thioester reacting with an N-terminal cysteine to form a peptide bond is the basis of NCL.

  • Application: Synthesis of proteins that are too large for solid-phase synthesis or require unnatural amino acids (e.g., D-amino acids, fluorophores).

  • Mechanism:

    • Trans-thioesterification: The thiol of the N-terminal Cys attacks the C-terminal thioester of the second peptide.

    • S-to-N Acyl Shift: Spontaneous rearrangement forms the stable amide bond.

Targeting Fe-S Cluster Assembly

Bacteria rely on the ISC (Iron-Sulfur Cluster) and SUF (this compound Formation) systems to build essential cofactors.

  • Drug Target: The SUF pathway is upregulated in pathogens (e.g., M. tuberculosis) under oxidative stress (host defense).

  • Strategy: Small molecules that mimic prebiotic this compound scavengers can inhibit the SufB/SufC complex, starving the bacteria of Fe-S clusters without affecting human mitochondria (which use the ISC system).

Visualization: From Prebiotic Chemistry to Drug Targets

TranslationalPathways Prebiotic Prebiotic Thioester World NCL Native Chemical Ligation (NCL) Prebiotic->NCL Mechanistic Basis Biologics Synthetic Protein Drugs (Antibody-Drug Conjugates) NCL->Biologics Manufacturing FeS_Origin Abiotic Fe-S Cluster Assembly Bacterial_SUF Bacterial SUF Pathway (Stress Response) FeS_Origin->Bacterial_SUF Evolutionary Conservation Antibiotics Novel Antibiotics (SufC Inhibitors) Bacterial_SUF->Antibiotics Target Identification

Caption: Mapping the evolution of this compound chemistry from OoL origins to modern pharmaceutical applications.

References

  • Wächtershäuser, G. (1988).[2][6] "Before enzymes and templates: theory of surface metabolism." Microbiological Reviews, 52(4), 452–484. Link

  • Patel, B. H., et al. (2015).[7] "Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism." Nature Chemistry, 7, 301–307. Link

  • Bonfio, C., et al. (2017). "UV-light-driven prebiotic synthesis of iron-sulfur clusters."[8][9] Nature Chemistry, 9, 1229–1234. Link

  • de Duve, C. (1991). Blueprint for a Cell: The Nature and Origin of Life. Neil Patterson Publishers.
  • Mansinghka, N., et al. (2024). "Protocellular Heme and Iron–this compound Clusters." Accounts of Chemical Research. Link

  • Sutherland, J. D. (2016). "The Origin of Life—Out of the Blue." Angewandte Chemie International Edition, 55(1), 104-121. Link

Sources

The Sulfur Architect: A Technical Guide to Electronic Structure in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfur is the "chameleon" of medicinal chemistry. Its ability to access oxidation states from -2 to +6, switch between nucleophilic and electrophilic behaviors, and form unique non-covalent interactions (chalcogen bonds) makes it indispensable. However, legacy misconceptions about its electronic structure—specifically the "d-orbital expansion" myth—continue to hinder rational drug design.

This guide dismantles those myths, replacing them with modern orbital theory (3-center-4-electron bonding and negative hyperconjugation). It provides a self-validating computational and experimental framework for characterizing this compound-based pharmacophores, ensuring that researchers can exploit this compound's full electronic versatility for potency and metabolic stability.

Part 1: Fundamental Electronic Architecture

The "Expanded Octet" Myth vs. 3c-4e Reality

Historically, hypervalent this compound compounds (like sulfones,


) were explained by promoting electrons into empty 3d orbitals (

hybridization).[1][2] This is incorrect. Modern quantum chemical calculations confirm that d-orbital participation is energetically negligible (<2% contribution).

The Correct Model: 3-Center-4-Electron (3c-4e) Bonding In hypervalent this compound (e.g., the S-O bonds in sulfones or


), bonding occurs via the linear alignment of a filled ligand p-orbital, a filled this compound p-orbital, and another filled ligand p-orbital.[3]
  • Mechanism: Three atomic orbitals combine to form three molecular orbitals: Bonding (occupied), Non-Bonding (occupied), and Anti-Bonding (empty).

  • Consequence: The electrons reside primarily on the more electronegative ligands (Oxygen/Fluorine), creating a highly polarized bond. The this compound atom remains electrophilic, not because of d-orbitals, but because of significant ionic character and charge transfer.

Negative Hyperconjugation ( )

In divalent this compound (thioethers), the C-S bond length and reactivity are governed by negative hyperconjugation. A lone pair from a neighbor (e.g., a carbanion or amine) donates electron density into the antibonding


 orbital of the C-S bond. This weakens the C-S bond, facilitating metabolic cleavage or specific rearrangement reactions.

G cluster_0 Traditional (Incorrect) View cluster_1 Modern (Correct) View d_orb 3d Orbital Participation hybrid sp3d2 Hybridization d_orb->hybrid Debunked p_orb 3p Orbital Alignment mo_3c4e 3-Center-4-Electron Bond (3c-4e) p_orb->mo_3c4e Linear Overlap ionic Ionic/Charge Separation mo_3c4e->ionic Localization on Ligands

Figure 1: Transition from the legacy d-orbital hypothesis to the modern 3c-4e bonding model.

Part 2: The Chalcogen Bond ( -Hole Interactions)

The "New" Hydrogen Bond

This compound atoms in oxidation states II and IV exhibit a region of positive electrostatic potential opposite to the covalent bond, known as the


-hole .
  • Nature: A directional, non-covalent interaction between the electrophilic

    
    -hole on this compound and a nucleophile (Lewis base, e.g., backbone carbonyl oxygen in a protein).
    
  • Drug Design Relevance: Chalcogen bonds are hydrophobic yet directional. They can replace water-mediated hydrogen bonds to increase potency and membrane permeability.

Comparison:

  • Hydrogen Bond: Electrostatic + Covalent character. Highly sensitive to pH.

  • Chalcogen Bond: Electrostatic + Dispersion + Charge Transfer.[4] Less sensitive to solvation penalties.

Structural Directionality

Unlike hydrogen bonds, chalcogen bonds are strictly linear relative to the R-S bond (


). This geometric constraint allows for high-specificity binding pockets.

Part 3: Protocols for Characterization

Computational Protocol: In Silico Validation

Target Audience: Computational Chemists To accurately model this compound, one must account for diffuse electron clouds and polarization. Standard Pople basis sets (e.g., 6-31G*) are often insufficient for hypervalent this compound.

Table 1: Recommended Computational Parameters

ComponentRecommendationRationale
Functional M06-2X or

B97X-D
Captures dispersion forces critical for S...O interactions and

-stacking.
Basis Set aug-cc-pV(T+d)Z "aug" adds diffuse functions for lone pairs; "+d" adds tight d-functions for core polarization (essential for S).
Solvation SMD (Solvation Model based on Density)More accurate free energies of solvation for polar S-oxides than PCM.
Analysis NBO 7.0 (Natural Bond Orbital)Quantifies

delocalization energy (

) to predict bond weakness.

Workflow Diagram:

Workflow cluster_analysis Electronic Analysis start Candidate this compound Compound opt Geometry Optimization (M06-2X / aug-cc-pV(T+d)Z) start->opt freq Frequency Calculation (Confirm Minima) opt->freq nbo NBO Analysis (Hyperconjugation) freq->nbo aim QTAIM Analysis (Bond Critical Points) freq->aim esp ESP Mapping (Locate σ-hole) freq->esp decision σ-hole > +10 kcal/mol? esp->decision drug Viable Chalcogen Bond Donor decision->drug Yes rethink Standard VdW Interaction decision->rethink No

Figure 2: Computational workflow for validating this compound electronic features in drug candidates.

Experimental Protocol: XANES Speciation

Target Audience: Analytical Scientists X-ray Absorption Near-Edge Structure (XANES) at the this compound K-edge (2472 eV) is the gold standard for determining the electronic state of this compound in biological matrices.

Step-by-Step Methodology:

  • Sample Prep: Lyophilize tissue/protein samples to prevent water beam damage. Seal in Kapton tape under

    
     atmosphere to prevent air oxidation of thiols.
    
  • Beamline Setup: Use a Si(111) double crystal monochromator. Calibrate energy using elemental this compound (

    
    ) at 2472.0 eV.
    
  • Data Collection:

    • Scan range: 2460 eV to 2500 eV.

    • Step size: 0.1 eV in the near-edge region (2470–2485 eV) to resolve sharp "white line" features.

  • Interpretation:

    • Thiol (R-SH): Peak ~2473 eV.

    • Disulfide (R-S-S-R): Peak ~2474 eV.

    • Sulfoxide (R-SO-R): Peak ~2476 eV.

    • Sulfonate (R-SO

      
      ):  Peak ~2481 eV.
      
    • Note: The shift to higher energy correlates linearly with effective nuclear charge (

      
      ) and oxidation state.
      

Part 4: Case Study - Sulfonamides in Medicinal Chemistry

Context: Sulfonamides (


) are classic antibacterials (folate synthesis inhibitors) and diuretics.[5] Their efficacy relies heavily on the electron-withdrawing power of the sulfonyl group.

Electronic Mechanism:

  • Acidity: The

    
     group strongly stabilizes the negative charge on the Nitrogen atom (upon deprotonation) via inductive effects (-I) and negative hyperconjugation into the S-O antibonding orbitals. This lowers the pKa to ~10, allowing the drug to mimic the transition state of the enzymatic reaction.
    
  • Geometry: The tetrahedral geometry of the this compound atom positions the oxygen atoms to act as hydrogen bond acceptors, while the N-H acts as a donor.

  • Metabolic Stability: Unlike thiols, the hexavalent this compound in sulfonamides is electronically saturated and highly resistant to oxidative metabolism (CYP450), prolonging half-life.

Data Summary: Sulfonamide SAR

Feature Electronic Effect Biological Consequence

|


 Group  | Strong Inductive Withdrawal | Increases N-H acidity; mimics PABA transition state. |
| N1-Substitution  | Heterocyclic ring (electron deficient) | Further increases acidity (pKa 6-7), optimizing ionization at physiological pH. |
| S=O Bond  | Highly Polar (Ionic character) | Strong H-bond acceptor for active site Ser/Thr residues. |

References

  • Modern Bonding Theory: NBO 7.0 Program Manual. "Natural Bond Orbital Analysis." University of Wisconsin. Link

  • Chalcogen Bonding: Beno, B. R., et al. (2015). "Chalcogen Bonding in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Computational Benchmarking: Karton, A., et al. (2008). "Performance of DFT Functionals for this compound Compounds." Journal of Chemical Theory and Computation. Link

  • XANES Protocol: Pickering, I. J., et al. (2006). "X-ray Absorption Spectroscopy of this compound in Biology." Standard Synchrotron Radiation Lightsource. Link

  • Sulfonamide SAR: Supuran, C. T. (2017).[5] "Sulfonamides: A Class of Drugs with Diverse Applications."[5][6] Nature Reviews Drug Discovery. Link

Sources

An In-depth Technical Guide to the Phase Diagram of Pure Sulfur

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the intricate phase behavior of pure sulfur, a cornerstone for researchers, scientists, and professionals in drug development and materials science. We will delve into the complex world of this compound's allotropes, their thermodynamic relationships, and the experimental methodologies used to elucidate its phase diagram. This document is structured to provide not just a description of phenomena, but a deep understanding of the underlying principles governing the transformations of this elemental substance.

The Allotropic Nature of this compound: Beyond a Simple Element

This compound is distinguished by its remarkable ability to exist in numerous structural forms, known as allotropes, more than any other element. This allotropy is the foundation of its complex phase diagram and is driven by the versatile bonding of this compound atoms, which can form both rings and chains of varying lengths. While over 30 allotropes have been reported, the most thermodynamically stable and commercially significant forms under ambient pressure are the solid rhombic (α-sulfur) and monoclinic (β-sulfur) allotropes, both composed of S₈ rings. Understanding the transitions between these and other phases is critical for controlling this compound's physical and chemical properties in various applications.

The Pressure-Temperature Phase Diagram of this compound

The phase diagram of this compound, a graphical representation of the physical states of the element under different conditions of temperature and pressure, is a landscape of fascinating complexity. It features multiple solid phases, a liquid phase with unique properties, and a vapor phase.

Solid Phases: Rhombic and Monoclinic this compound

At atmospheric pressure, this compound exists in two primary crystalline forms:

  • Rhombic this compound (α-Sulfur): This is the stable allotrope at temperatures below 95.3 °C. It has an orthorhombic crystal structure and is the form in which this compound is most commonly found in nature.

  • Monoclinic this compound (β-Sulfur): Above 95.3 °C and up to its melting point, the stable form is monoclinic this compound. This transition temperature of 95.3 °C (368.5 K) is a key feature of the this compound phase diagram. The conversion from the rhombic to the monoclinic form is a solid-solid phase transition. Monoclinic this compound can be prepared by melting rhombic this compound and allowing it to cool slowly, with needle-like crystals forming.

The transition between these two solid phases is reversible. However, if monoclinic this compound is cooled rapidly, it can persist in a metastable state below the transition temperature. Over time, it will revert to the more stable rhombic form.

The Liquid Phase and the λ-Transition

This compound melts to form a mobile, amber-colored liquid (Sλ) composed primarily of S₈ rings. The melting point of monoclinic this compound is approximately 119.6 °C. A unique feature of liquid this compound is its dramatic change in viscosity with increasing temperature.

Initially, as the temperature rises from the melting point to about 159 °C, the viscosity decreases, as is typical for most liquids. However, above 159 °C, the S₈ rings begin to break and polymerize into long chains (Sμ). This polymerization leads to a sharp increase in viscosity, with a peak around 187 °C. This phenomenon is known as the λ-transition. Beyond this temperature, the long chains start to break down into smaller units, causing the viscosity to decrease again.

The Gaseous Phase

This compound boils at 444.6 °C at atmospheric pressure, forming a vapor that is a complex mixture of different this compound molecules, including S₂, S₄, S₆, and S₈. The composition of the vapor is dependent on both temperature and pressure.

Triple Points and Phase Equilibria

A triple point in a phase diagram represents the specific temperature and pressure at which three different phases can coexist in thermodynamic equilibrium. The phase diagram of this compound is notable for having three stable triple points:

  • Rhombic - Monoclinic - Vapor Triple Point: At approximately 95.3 °C and a very low pressure, rhombic this compound, monoclinic this compound, and this compound vapor are in equilibrium.

  • Monoclinic - Liquid - Vapor Triple Point: At about 119.6 °C and a slightly higher pressure, monoclinic this compound, liquid this compound, and this compound vapor coexist.

  • Rhombic - Monoclinic - Liquid Triple Point: At a higher pressure (around 1290 atmospheres) and a temperature of 155 °C, the three phases of rhombic this compound, monoclinic this compound, and liquid this compound are in equilibrium.

There is also a metastable triple point where the less stable rhombic form melts directly into the liquid in equilibrium with the vapor.

High-Pressure Phases

At pressures significantly above atmospheric, the phase diagram of this compound becomes even more complex, with several other solid allotropes being identified. For instance, at pressures above ~3 GPa and temperatures above 400°C, a fibrous form of this compound has been proposed. High-pressure studies have revealed transformations to phases with different crystal structures, such as a body-centered tetragonal phase (S-III) above 36 GPa.

Visualizing the Phase Diagram of this compound

The relationships between the different phases of this compound can be effectively communicated through a phase diagram.

This compound Phase Diagram Simplified Phase Diagram of Pure this compound (not to scale) cluster_fluid Fluid Phases cluster_triple_points Triple Points Rhombic Rhombic (α-S₈) Monoclinic Monoclinic (β-S₈) Rhombic->Monoclinic Vapor Vapor (S₂, S₄, S₆, S₈) Rhombic->Vapor Monoclinic->Rhombic Liquid Liquid (Sλ, Sμ) Monoclinic->Liquid Monoclinic->Vapor Liquid->Vapor TP1 TP2 TP3 TP1_label Rhombic-Monoclinic-Vapor TP2_label Monoclinic-Liquid-Vapor TP3_label Rhombic-Monoclinic-Liquid

Caption: Simplified phase diagram of this compound illustrating the relationships between its major allotropes at different temperatures.

Experimental Determination of Phase Transitions

A variety of analytical techniques are employed to investigate the phase diagram of this compound. Differential Scanning Calorimetry (DSC) is a powerful method for determining the temperatures and enthalpy changes associated with phase transitions.

Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the transition temperature between rhombic and monoclinic this compound and the melting point of monoclinic this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity rhombic this compound powder into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent the sublimation of this compound during heating.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 150 °C at a controlled heating rate of 10 °C/min.

    • Hold at 150 °C for 2 minutes to ensure complete melting.

    • Cool the sample back to 25 °C at a rate of 10 °C/min.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the solid-solid transition (rhombic to monoclinic) and the solid-liquid transition (melting of monoclinic this compound). The onset temperature of these peaks provides the transition temperatures, and the area under the peaks is proportional to the enthalpy of the transition.

Causality of Experimental Choices:

  • Hermetic Sealing: Prevents mass loss due to this compound's vapor pressure, ensuring accurate enthalpy measurements.

  • Controlled Heating Rate: A moderate rate of 10 °C/min allows for good resolution of the transition peaks without significant thermal lag.

  • Inert Atmosphere (optional but recommended): Purging the DSC cell with an inert gas like nitrogen prevents oxidation of the this compound at elevated temperatures.

Experimental Workflow Visualization

DSC Experimental Workflow Workflow for DSC Analysis of this compound Phase Transitions start Start: High-Purity Rhombic this compound weigh 1. Weigh 5-10 mg of this compound start->weigh encapsulate 2. Hermetically Seal in Aluminum Pan weigh->encapsulate load 3. Load Sample and Reference Pans into DSC encapsulate->load program 4. Apply Thermal Program (Heat-Cool Cycle) load->program analyze 5. Analyze Thermogram for Transition Peaks program->analyze end Result: Transition Temperatures and Enthalpies analyze->end

Caption: Step-by-step workflow for the experimental determination of this compound phase transitions using DSC.

Quantitative Data Summary

Phase TransitionTemperature (°C)PressureEnthalpy of Transition (J/mol)
Rhombic → Monoclinic95.3Atmospheric~401
Monoclinic → Liquid~119.6Atmospheric~1720
Liquid → Vapor444.6Atmospheric~9600
Rhombic-Monoclinic-Liquid Triple Point1551290 atmN/A

Note: Enthalpy values are approximate and can vary slightly depending on the source.

Conclusion

The phase diagram of pure this compound is a rich and complex subject that continues to be an area of active research, particularly at high pressures. A thorough understanding of its allotropic forms and their interconversions is fundamental for professionals in chemistry, materials science, and pharmaceuticals. The interplay of temperature and pressure dictates the stable phase of this compound, influencing its physical properties and chemical reactivity. The experimental techniques outlined in this guide, such as Differential Scanning Calorimetry, provide the means to precisely characterize these transitions, enabling the controlled manipulation of this compound's properties for a wide range of scientific and industrial applications.

References

  • Royal Society of Chemistry. (n.d.). Allotropes of this compound | Demonstration. Education. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic T-P phase diagram of this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). The pressure–temperature phase diagram of sulphur. Retrieved from [Link]

  • GeeksforGeeks. (2021, November 30). Allotropes of Sulphur. Retrieved from [Link]

  • European Synchrotron Radiation Facility (ESRF). (n.d.). Sulphur at High Pressures and Temperatures. Retrieved from [Link]

  • MDPI. (n.d.). Mechanical Properties of Biochar–this compound Composites. Retrieved from [Link]

  • YouTube. (2023, February 10). Sulphur system Phase Diagram. Retrieved from [Link]

  • Advanced Photon Source. (n.d.). Novel Chain Structures of this compound at High Pressure. Retrieved from [Link]

  • Read Chemistry. (2023, October 10). Sulphur system – Phase diagram of Sulphur. Retrieved from [Link]

  • BYJU'S. (2019, August 3). Introduction to Sulphur And Its Allotropic Forms. Retrieved from [Link]

  • Filo. (2024, February 20

An In-depth Technical Guide to the Reactivity of Polysulfides in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

To the dedicated researchers, chemists, and drug development professionals, this guide serves as a deep dive into the complex and fascinating world of aqueous polysulfide chemistry. Polysulfides (Sx2-), once relegated to the realm of inorganic chemistry, are now recognized as critical players in biological systems, acting as signaling molecules and potential therapeutic agents.[1][2] Their unique reactivity profile—simultaneously acting as both nucleophiles and electrophiles, oxidants and reductants—makes them a rich subject of study. This document moves beyond simple recitation of facts to provide a foundational understanding of why polysulfides behave as they do in aqueous environments and how their reactivity can be reliably studied and harnessed. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles to ensure reproducible and meaningful results in your own laboratory.

The Fundamental Chemistry of Aqueous Polysulfides

Understanding the reactivity of polysulfides begins with appreciating their speciation and equilibrium in water. Polysulfides are not a single entity but a dynamic mixture of anions with varying sulfur chain lengths (Sn2-, where n typically ranges from 2 to 8).

Speciation and pH Dependence

In an aqueous solution, polysulfides exist in a complex, pH-dependent equilibrium. The process typically starts with the dissolution of elemental this compound (S8) in a sulfide (S2- or HS-) solution. The sulfide ion acts as a nucleophile, attacking the S8 ring and initiating a cascade of reactions that generate a mixture of polysulfide anions.[3]

The general equilibrium can be described as: S2- + (n-1)S ⇌ Sn2-

The distribution of these polysulfide chain lengths is highly dependent on pH.[4] At high pH (>10), longer-chain polysulfides tend to be more stable. As the pH decreases, protonation occurs (forming HSn-), and the equilibrium shifts, often favoring shorter chains and eventually leading to the precipitation of elemental this compound as the solution becomes acidic.[5][6] This pH sensitivity is a critical experimental parameter; failure to control pH will lead to non-reproducible results, as the very nature of the reactant is in flux.

Why this matters in practice: When preparing polysulfide solutions for reactivity studies, the pH must be rigorously controlled and reported. A buffered system is essential for most kinetic experiments to ensure that the observed reactivity is due to the intended reaction and not a consequence of shifting polysulfide speciation.

Redox Amphoterism: The Duality of Polysulfide Reactivity

The most intriguing aspect of polysulfides is their redox amphoterism—the ability to act as both an oxidizing and a reducing agent.[1]

  • As Reducing Agents: The terminal this compound atoms in a polysulfide chain are nucleophilic and can donate electrons. Polysulfides are potent scavengers of reactive oxygen species (ROS) and can reduce disulfide bonds in proteins.[1] This reductive capacity is often considered superior to that of hydrogen sulfide (H₂S) alone, leading to the hypothesis that polysulfides may be the primary mediators of H₂S's biological effects.[1]

  • As Oxidizing Agents: The internal this compound atoms of the polysulfide chain are electrophilic and can accept electrons. This allows polysulfides to oxidize thiols, such as glutathione (GSH), to their corresponding disulfides (GSSG).[1]

This dual nature means the net effect of a polysulfide in a given system depends entirely on the redox potential of its reaction partner.[1]

Diagram: Polysulfide Aqueous Speciation Equilibrium

Polysulfide_Speciation cluster_pH pH Influence High_pH High pH (> 9) Polysulfides Dynamic Equilibrium Sₙ²⁻ / HSₙ⁻ (n = 2-8) High_pH->Polysulfides Favors longer chains (e.g., S₅²⁻, S₄²⁻) Neutral_pH Neutral pH (~7.4) Neutral_pH->Polysulfides Mixture of chains Low_pH Low pH (< 7) S_precipitate S₈ Precipitate Low_pH->S_precipitate Protonation & Decomposition S8 S₈ Ring (Elemental this compound) S8->Polysulfides + HS⁻ HS_minus HS⁻ / S²⁻ (Sulfide) Polysulfides->S_precipitate

Caption: pH-dependent equilibrium of polysulfide species in aqueous solution.

Key Reaction Pathways

The utility and biological function of polysulfides are defined by their reactions with other molecules. For researchers in drug development, understanding their interactions with biological nucleophiles and electrophiles is paramount.

Reactions with Nucleophiles (e.g., Thiols)

Biological thiols, such as cysteine residues in proteins and glutathione (GSH), are primary targets for polysulfides. The reaction proceeds via a nucleophilic substitution mechanism where the thiol attacks the electrophilic internal this compound of the polysulfide chain.

R-SH + Sx2- ⇌ R-S-Sy- + HSz- (where y+z = x)

This reaction, known as S-persulfidation or S-sulfhydration, is a critical post-translational modification that can alter protein function, similar to phosphorylation.[2] It is a key mechanism by which H₂S and polysulfides exert their signaling functions. The resulting protein persulfide (P-SSH) is itself a reactive species, capable of further reactions.

Reactions with Electrophiles

Polysulfides are excellent nucleophiles and readily react with electrophilic compounds. This reactivity is crucial for developing probes to detect polysulfides and for understanding their potential detoxification pathways. A common class of electrophiles used in the lab are alkylating agents like iodoacetamide or N-ethylmaleimide (NEM).[7][8]

Sx2- + 2 R-X → R-Sx-R + 2 X- (where R-X is an alkyl halide)

Why this matters in practice: This reaction forms the basis of many quantification and detection methods. By "trapping" the polysulfides with an excess of a strong electrophile, their decomposition can be prevented, and the resulting stable adducts can be analyzed using techniques like HPLC or LC-MS/MS.[9][10] The choice of electrophile is critical; overly strong electrophiles can actually accelerate the decomposition of polysulfides, leading to inaccurate measurements.[7][8]

Experimental Design & Protocols

A disciplined experimental approach is required to obtain meaningful data on polysulfide reactivity. The following section provides validated protocols and the scientific rationale behind their design.

Protocol: Preparation of a Standard Sodium Polysulfide (Na₂Sₓ) Solution

This protocol describes the synthesis of a stock solution of sodium polysulfide with an average chain length of approximately 4.

Rationale: Creating a polysulfide solution from defined precursors (Na₂S and S₈) in an oxygen-free environment is critical for reproducibility. Oxygen can oxidize polysulfides, altering their composition and reactivity. The molar ratio of this compound to sulfide determines the average chain length of the resulting polysulfides.

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental this compound (S₈ powder)

  • Deoxygenated, deionized water (ddH₂O)

  • Nitrogen or Argon gas

  • Schlenk flask or similar vessel for inert atmosphere reactions

Procedure:

  • Deoxygenation: Sparge ddH₂O with N₂ or Ar gas for at least 30 minutes to remove dissolved oxygen.

  • Preparation of Sulfide Solution: In a Schlenk flask under a positive pressure of inert gas, dissolve a known quantity of Na₂S·9H₂O in a specific volume of ddH₂O to create a stock sulfide solution (e.g., 1 M).

  • Addition of this compound: To the stirred sulfide solution, add elemental this compound in a molar ratio appropriate for the desired average chain length. For Na₂S₄, a 3:1 molar ratio of S to Na₂S is required (since Na₂S already contains one this compound atom).

  • Reaction: Gently heat the mixture (e.g., to 60-70°C) with continuous stirring under an inert atmosphere until all the this compound has dissolved, forming a clear, dark orange-red solution.[11] This may take several hours.

  • Storage: Allow the solution to cool to room temperature. Store the stock solution in a tightly sealed container in the dark, preferably under an inert atmosphere, to minimize oxidation.

Protocol: Quantification of Polysulfides using UV-Visible Spectroscopy

This method provides a rapid estimation of the total polysulfide concentration based on their characteristic absorbance in the UV-Vis spectrum.

Rationale: Polysulfide anions exhibit strong UV absorbance, with λmax values that vary by chain length.[3] While this method does not resolve individual species, it is an excellent tool for monitoring the overall consumption or generation of polysulfides in a kinetic assay. It relies on Beer's Law (A = εbc), where the extinction coefficient (ε) must be determined or referenced from the literature for a specific average chain length and pH.

Materials:

  • Polysulfide stock solution

  • Appropriate buffer (e.g., phosphate buffer, pH 7.4), deoxygenated

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Wavelength Scan: Dilute a small aliquot of your polysulfide stock solution in the deoxygenated buffer to a concentration that gives a maximum absorbance between 0.5 and 1.5. Perform a full wavelength scan (e.g., 250-500 nm) to identify the absorbance maximum (λmax).

  • Standard Curve (Optional but Recommended): Prepare a series of dilutions of your stock solution and measure the absorbance at the determined λmax. Plot absorbance vs. concentration to confirm linearity and determine the experimental extinction coefficient.

  • Kinetic Measurement: To measure reactivity, mix your polysulfide solution with the reactant of interest in a cuvette and immediately begin recording the absorbance at λmax over time. The rate of absorbance decrease corresponds to the rate of polysulfide consumption.

Data Presentation: Characteristic UV-Vis Absorbance of Polysulfides
Polysulfide SpeciesTypical λmax (nm)Notes
S22-~285Often a minor component.
S32-~370Contributes to the yellow color.
S42-~420A major contributor to the orange/red color.
S52-~365, ~445Contributes to the deep red color.

Note: These values are approximate and can shift based on pH, solvent, and counter-ion.

Diagram: Experimental Workflow for Reactivity Analysis

Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase prep_ps Prepare Na₂Sₓ Stock Solution (Protocol 3.1) prep_reagent Prepare Reactant Solution (e.g., Thiol) in Degassed Buffer mix Mix Polysulfide & Reactant in Cuvette prep_ps->mix prep_reagent->mix measure Acquire Time-Course Data (UV-Vis, Protocol 3.2) mix->measure plot Plot Absorbance vs. Time measure->plot calc Calculate Initial Rate (ΔAbs / Δt) plot->calc kinetics Determine Kinetic Parameters (k, order) calc->kinetics

Caption: Workflow for studying polysulfide reactivity using UV-Vis spectroscopy.

Applications in Drug Development

The unique chemistry of polysulfides makes them highly relevant to modern drug discovery.

Polysulfides as H₂S Donors

Hydrogen sulfide is a gasotransmitter with therapeutic potential in cardiovascular and neurodegenerative diseases.[12][13] However, its direct administration is impractical. Polysulfides are considered endogenous sources and carriers of H₂S and are being actively investigated as H₂S-donating molecules.[2][12] Designing drugs that release polysulfides allows for more controlled and localized delivery of the therapeutic effects attributed to H₂S signaling.

Targeting Polysulfide-Mediated Signaling

Given that polysulfides modify protein function via persulfidation, they represent a novel target for therapeutic intervention.[2] Small molecules that can either inhibit or promote the persulfidation of specific protein targets could offer a new approach to treating diseases involving redox dysregulation, such as cancer and inflammatory conditions.[13]

Conclusion

The reactivity of aqueous polysulfides is a rich and complex field with profound implications for biology and medicine. Their dual nature as both oxidants and reductants, coupled with their dynamic, pH-dependent speciation, presents both challenges and opportunities for researchers. A thorough understanding of their fundamental chemistry is not merely academic; it is the bedrock upon which reliable, reproducible, and insightful experiments are built. By employing the validated protocols and conceptual frameworks outlined in this guide, scientists can confidently explore the intricate signaling pathways governed by these reactive this compound species and unlock their full potential in the development of next-generation therapeutics.

References

  • UV-ATR Spectroscopy Study of the Speciation in Aqueous Polysulfide Electrolyte Solutions.
  • Inorganic Polysulfides and Related Reactive this compound–Selenium Species from the Perspective of Chemistry. PMC - PubMed Central.
  • Equilibrium Distribution of Polysulfide Ions in Aqueous Solutions at Different Temperatures by Rapid Single Phase Derivatization. Environmental Science & Technology.
  • Equilibrium distribution of polysulfide ions in aqueous solutions at different temperatures by rapid single phase derivatiz
  • Hydrogen Sulfide (H2S) and Polysulfide (H2Sn) Signaling: The First 25 Years. PMC - NIH.
  • Formation of polysulfides in aqueous solution. Semantic Scholar.
  • Recent Advances in Detection, Isolation, and Imaging Techniques for Sulfane this compound-Containing Biomolecules. MDPI.
  • Determination of polysulfide anions and molecular this compound via coupling HPLC with ICP-MS. Royal Society of Chemistry.
  • Process for manufacturing a polysulfide polymer from the heavy ends waste of chlorinated hydrocarbon production.
  • Chemical Biology of Reactive this compound Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions. PMC - NIH.
  • Polysulfide hydrolysis accelerated by strong electrophiles and...
  • Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs. PMC.
  • Pills of Multi-Target H2S Donating Molecules for Complex Diseases. MDPI.
  • Formation of Polysulfides in Aqueous Solution. Taylor & Francis Online.

Sources

The Sulfur Architect: Electronic Versatility in Protein Design and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfur is the "soft" architect of the proteome. Unlike the rigid structural constraints of carbon or the hydrogen-bonding ubiquity of oxygen, this compound offers a unique electronic versatility—defined by its large ionic radius, high polarizability, and accessible


-orbitals (in hypervalent states). For drug development professionals, understanding this compound goes beyond mapping disulfide bridges; it requires mastering the subtle redox switches, hydrophobic packing interactions, and liability hotspots that dictate the developability of biologics.

This guide deconstructs the structural and functional roles of this compound in proteins, moving from quantum mechanical foundations to actionable experimental protocols for assessing structural integrity.[1]

Part 1: The Electronic Foundation

The Thiolate Anion ( ) as a Nucleophilic Powerhouse

The reactivity of cysteine (Cys) is governed by the dissociation of the thiol group (-SH) to the thiolate anion (


).[2] While the intrinsic pKa of a free cysteine is ~8.5, the protein microenvironment can shift this value dramatically—from as low as 3.5  to >12  [1].
  • The Mechanism of Shift: The large radius of this compound allows for significant charge dissipation. In active sites (e.g., cysteine proteases), adjacent basic residues or helix macrodipoles stabilize the thiolate form at neutral pH, priming it for nucleophilic attack.

  • Implication for Drug Design: Covalent inhibitors (e.g., acrylamides targeting BTK or EGFR) rely on this lowered pKa. A cysteine with a pKa of 9.0 will be largely inert to these inhibitors at physiological pH, whereas a "hot" cysteine (pKa < 7.0) drives rapid covalent engagement.

Part 2: The Covalent Scaffold – Disulfide Bonds

Thermodynamic vs. Kinetic Stability

Disulfide bonds are often viewed merely as "staples" holding a protein together.[3][4] However, their contribution to stability is nuanced.[4]

ParameterValue / DescriptionImpact on Biologics
Bond Energy ~60 kcal/mol (Covalent)Provides mechanical resistance to unfolding.
Stability Contribution 2–5 kcal/mol per bond [2]Stabilizes the folded state enthalpically; destabilizes the unfolded state entropically.
Formation Window Endoplasmic Reticulum (Oxidizing)Misfolded disulfides lead to aggregation/immunogenicity.

Critical Insight: Engineering additional disulfides to thermostabilize an enzyme or antibody often fails if the geometry introduces strain. A disulfide bond requires a specific dihedral angle (~90°) to be energetically favorable.[5] Forcing a bond into a rigid region can introduce a "strain penalty" that exceeds the entropic gain, resulting in a destabilized protein [3].[3]

Visualization: The Cysteine Redox Cycle

The following diagram illustrates the dynamic transitions of this compound states, highlighting the reversible pathways utilized in redox signaling versus the irreversible oxidation that marks protein degradation.

CysteineRedox Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (pKa dependent) Thiolate->Thiol +H⁺ Sulfenic Sulfenic Acid (R-SOH) Thiolate->Sulfenic ROS (H₂O₂) Disulfide Disulfide (R-S-S-R) Sulfenic->Disulfide + R-SH Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic Oxidation (Reversible in some enzymes) Disulfide->Thiol Reduction (Trx/GSH) Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Irreversible Oxidation

Figure 1: The Cysteine Redox Landscape. Green nodes indicate reduced states; Yellow/Blue indicate reversible modifications; Red/Grey indicate hyper-oxidized, typically irreversible states leading to degradation.

Part 3: Non-Covalent Nuance – Methionine & this compound-Pi Interactions

The "Met-Aromatic" Motif

While Cysteine gets the glory for covalency, Methionine (Met) acts as a malleable hydrophobic buffer.[6]

  • This compound-Pi (

    
    ) Interactions:  Met residues frequently pack against aromatic rings (Phe, Tyr, Trp). The interaction energy is approximately 1–1.5 kcal/mol  [4].[6]
    
  • Geometry: In protein structures, the this compound atom is typically positioned "face-on" (above the ring plane) at a distance of ~5–6 Å. This interaction is crucial for the structural integrity of the hydrophobic core without the rigidity of aliphatic carbon packing.

The Liability: Methionine Oxidation in Biologics

In monoclonal antibodies (mAbs), Met oxidation is a critical quality attribute (CQA).

  • Hotspots: Met253 and Met429 in the Fc region of IgG1 are highly susceptible [5].

  • Consequence: Oxidation converts the hydrophobic thioether to a polar sulfoxide. This local polarity shift disrupts the interaction with FcRn (reducing half-life) and Protein A (complicating purification), and can destabilize the CH2-CH3 interface, leading to aggregation [6].

Part 4: Experimental Protocols – Differential Alkylation

To map disulfide bonds or identify free thiols, a simple mass spectrometry (MS) run is insufficient due to "scrambling" (disulfide exchange) during sample prep. The following protocol ensures data integrity.

Protocol: Differential Alkylation for Disulfide Mapping

Objective: Distinguish between native free thiols and cysteine residues locked in disulfide bonds.

Reagents:

  • Blocker A (NEM): N-Ethylmaleimide (Irreversible, fast kinetics).

  • Reductant: DTT or TCEP.

  • Blocker B (IAM): Iodoacetamide (often isotope-labeled or structurally distinct).

Step-by-Step Workflow:

  • Denaturation & Blocking (The Critical Step):

    • Dissolve protein in 6M Guanidine-HCl, pH 6.0 .

    • Why pH 6.0? At pH > 7.0, disulfide exchange is rapid. pH 6.0 minimizes scrambling while allowing NEM to react (NEM is specific for thiols at pH 6.0–7.0) [7].[7][8]

    • Add 10mM NEM. Incubate 30 min at 37°C.

    • Result: All native free thiols are now permanently capped with NEM (+125 Da).

  • Desalting:

    • Remove excess NEM using a Zeba spin column or dialysis. Excess NEM will consume the reductant in the next step.

  • Reduction:

    • Add 10mM DTT or TCEP. Incubate at 50°C for 30 min.

    • Result: Native disulfide bonds are broken, generating new free thiols.

  • Secondary Alkylation:

    • Add 20mM Iodoacetamide (IAM). Incubate in dark at RT.

    • Result: The newly formed thiols are capped with Carbamidomethyl (+57 Da).

  • Digestion & MS Analysis:

    • Digest with Trypsin.

    • Data Interpretation:

      • Peptides with +125 Da (NEM) = Originally Free Cysteine.

      • Peptides with +57 Da (IAM) = Originally Disulfide-Bonded.

Visualization: Differential Alkylation Logic

DiffAlkylation Native Native Protein (Contains S-S and Free -SH) Step1 Step 1: Acidic Denaturation + NEM (pH 6.0) Native->Step1 Blocked Intermediate: Free -SH capped with NEM S-S intact Step1->Blocked Caps native free thiols Step2 Step 2: Reduction (DTT/TCEP) Blocked->Step2 Reduced Reduced Intermediate: Original S-S converted to new -SH NEM caps remain Step2->Reduced Breaks disulfides Step3 Step 3: Alkylation (IAM) Reduced->Step3 Final Final Analyte: Original -SH = NEM (+125 Da) Original S-S = IAM (+57 Da) Step3->Final Tags structural cysteines

Figure 2: Differential Alkylation Workflow. This logic prevents "scrambling" artifacts and spatially resolves the oxidative state of the protein.

Part 5: Conclusion

This compound is the proteome's shapeshifter.[3] For the drug developer, it presents a dichotomy: the disulfide bond is a pillar of stability, yet the free thiol and the methionine thioether are vectors for reactivity and degradation. By utilizing pH-controlled differential alkylation and understanding the thermodynamic "strain penalties" of this compound engineering, researchers can design more robust biologics and covalent inhibitors with higher specificity.

References

  • Roos, G., et al. (2013). Cysteine reactivity across the sub-cellular universe. Biochimica et Biophysica Acta. Link

  • Pace, C. N., et al. (1988). Disulfide bond effects on protein stability.[2][3][4][5][9][10] Journal of Biological Chemistry. Link

  • Betz, S. F. (1993).[2] Disulfide bonds and protein stability.[2][3][5][9][11] Protein Science.[3][5][11] Link

  • Valley, C. C., et al. (2012). The Methionine-Aromatic Interaction. Journal of Biological Chemistry. Link

  • Pan, H., et al. (2009). Methionine oxidation in human IgG2 Fc variants. Protein Science.[3][5][11] Link

  • Wang, W., et al. (2011). Impact of methionine oxidation in human IgG1 Fc on serum half-life of monoclonal antibodies. Molecular Immunology. Link

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Speciation of Sulfur in Crude Oil

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Sulfur Speciation in the Petroleum Industry

The total this compound content in crude oil is a critical parameter that dictates its market value, processing requirements, and environmental impact. However, a single bulk measurement of total this compound belies the complex reality of the myriad this compound-containing compounds, each with its own unique chemical reactivity and behavior during refining processes. Understanding the specific types of this compound compounds present—a practice known as this compound speciation—is paramount for optimizing hydrodesulfurization (HDS) processes, preventing catalyst poisoning, mitigating corrosion, and ensuring compliance with increasingly stringent environmental regulations. This guide provides an in-depth exploration of the primary analytical techniques employed for this compound speciation in crude oil, offering detailed protocols and expert insights for researchers, scientists, and professionals in the field.

Method Selection Guide: A Comparative Overview

The choice of analytical technique for this compound speciation is dictated by the specific analytical question, the nature of the crude oil sample, and the desired level of detail. Three powerful and complementary techniques dominate the landscape: X-ray Absorption Near Edge Structure (XANES) Spectroscopy, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), and Gas Chromatography with this compound-Selective Detection (GC-SCD). Each method offers a unique window into the complex world of this compound compounds in petroleum.

ParameterX-ray Absorption Near Edge Structure (XANES)Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)Gas Chromatography with this compound-Selective Detection (GC-SCD)
Principle Probes the electronic structure and oxidation state of this compound atoms by measuring the absorption of X-rays.Provides ultra-high resolution and mass accuracy for the elemental composition determination of individual molecules.Separates volatile this compound compounds based on their boiling points and detects them with high selectivity.
Information Provided Quantitative information on the relative proportions of different this compound functional groups (e.g., thiophenes, sulfides, sulfoxides).Detailed molecular formulas of a wide range of this compound-containing compounds.Identification and quantification of specific volatile this compound compounds.
Strengths - Non-destructive- Provides information on all this compound forms, including those in heavy, non-volatile fractions- Directly probes the chemical environment of this compound.- Unparalleled mass resolution and accuracy- Can analyze complex mixtures with minimal fractionation- Provides a comprehensive molecular inventory.- High sensitivity and selectivity for this compound compounds- Well-established and standardized methods (e.g., ASTM D5623)[1][2][3][4]- Excellent for volatile and semi-volatile fractions.
Limitations - Does not provide detailed molecular information- Requires access to a synchrotron light source- Susceptible to self-absorption effects.[5]- High instrumentation cost and complexity- Ionization efficiencies can vary between compound classes- Does not distinguish between isomers.- Limited to volatile and semi-volatile compounds- May not be suitable for heavy crude oil fractions without pre-treatment- Co-elution can be a challenge in complex samples.
Typical Application Determining the distribution of this compound functional groups in heavy crude oil and asphaltenes."Petroleomics" studies to create a detailed molecular map of this compound compounds in crude oil.Routine analysis of this compound compounds in lighter petroleum fractions like gasoline and diesel.[1][2][3][4]

X-ray Absorption Near Edge Structure (XANES) Spectroscopy: Probing the Chemical State of this compound

XANES spectroscopy is a powerful tool for the direct, non-destructive speciation of this compound in complex matrices like crude oil.[5] It provides quantitative information about the average oxidation state and the coordination chemistry of this compound atoms by measuring the absorption of X-rays at and near the this compound K-edge.

Scientific Principles

When an X-ray photon of appropriate energy interacts with a this compound atom, it can excite a core-level electron (from the 1s orbital, in the case of the K-edge) to an unoccupied electronic state. The energy at which this absorption occurs is characteristic of the element, and the fine structure of the absorption edge is sensitive to the electronic environment of the absorbing atom, including its oxidation state and the type of atoms it is bonded to. By comparing the XANES spectrum of an unknown sample to a library of spectra from well-characterized this compound compounds, the relative proportions of different this compound functional groups (e.g., thiophenes, sulfides, sulfoxides, sulfates) can be determined.[6]

Experimental Protocol: A Self-Validating System

The integrity of XANES data relies heavily on proper sample preparation and data acquisition. The following protocol is designed to ensure high-quality, reproducible results.

Step 1: Sample Preparation - The Causality of Choice

  • Objective: To prepare a thin, uniform film of crude oil that is representative of the bulk sample and minimizes self-absorption effects.

  • Procedure:

    • Homogenize the crude oil sample thoroughly by vigorous shaking or mechanical stirring.

    • For highly viscous or solid samples at room temperature, gently heat the sample to ensure homogeneity.

    • Place a small drop of the homogenized crude oil onto a this compound-free Mylar or Kapton film.

    • Place a second film on top of the drop and gently press to create a thin, uniform layer. The optimal thickness will depend on the this compound concentration and should be determined empirically to remain in the linear range of the fluorescence detector.

  • Expert Insight: The choice of a thin film is crucial to mitigate self-absorption, where the fluorescence X-rays emitted by the sample are re-absorbed by the sample itself, leading to a non-linear relationship between the fluorescence signal and the this compound concentration.[5]

Step 2: Data Acquisition at a Synchrotron Source

  • Objective: To acquire high-quality this compound K-edge XANES spectra with a good signal-to-noise ratio.

  • Procedure:

    • Mount the prepared sample in the beamline's sample holder.

    • Collect the spectrum in fluorescence yield mode, which is more sensitive for dilute samples like crude oil.

    • Scan the incident X-ray energy across the this compound K-edge (approximately 2460-2520 eV).

    • Collect multiple scans for each sample to improve the signal-to-noise ratio and check for beam-induced damage.

  • Expert Insight: It is critical to minimize the exposure of the sample to air to prevent the oxidation of reduced this compound species.[6] Whenever possible, sample preparation and analysis should be conducted under an inert atmosphere (e.g., nitrogen or helium).

Step 3: Data Processing and Analysis

  • Objective: To extract quantitative information on the this compound speciation from the raw XANES data.

  • Procedure:

    • Energy Calibration: Calibrate the energy scale of the spectra using a known this compound standard (e.g., elemental this compound).

    • Background Subtraction and Normalization: Subtract the pre-edge background and normalize the spectra to the edge jump.

    • Linear Combination Fitting (LCF): Fit the normalized spectrum of the crude oil sample with a linear combination of spectra from a library of well-characterized this compound model compounds (e.g., dibenzothiophene, benzyl sulfide, dibenzyl sulfoxide). The weights of the different model compounds in the best fit represent the relative proportions of the corresponding this compound species in the sample.

  • Expert Insight: The quality of the quantitative analysis is directly dependent on the quality and appropriateness of the reference compound library. It is essential to use a library that includes compounds representative of the types of this compound expected in the crude oil.

Data Visualization and Interpretation

XANES_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Synchrotron) cluster_analysis Data Analysis Homogenize Homogenize Crude Oil ThinFilm Create Thin Film on Mylar Homogenize->ThinFilm Ensure uniformity Mount Mount Sample ThinFilm->Mount Fluorescence Collect Spectrum (Fluorescence Mode) Mount->Fluorescence Scan across S K-edge Calibrate Energy Calibration Fluorescence->Calibrate Normalize Background Subtraction & Normalization Calibrate->Normalize LCF Linear Combination Fitting Normalize->LCF Use reference library Speciation Quantitative this compound Speciation LCF->Speciation

Caption: Workflow for this compound Speciation using XANES Spectroscopy.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): Unraveling Molecular Complexity

FT-ICR MS is the gold standard for the detailed molecular characterization of complex mixtures like crude oil.[7] Its ultra-high resolving power and mass accuracy allow for the unambiguous assignment of elemental compositions to thousands of individual compounds in a single analysis, providing an unparalleled level of detail on the this compound-containing molecules present.

Scientific Principles

In FT-ICR MS, ions are trapped in a strong magnetic field within an ICR cell. An applied radiofrequency pulse excites the ions into a coherent cyclotron motion. The frequency of this motion is inversely proportional to the ion's mass-to-charge ratio (m/z). The image current produced by the orbiting ions is detected and then converted from a time-domain signal to a frequency-domain signal by a Fourier transform. The resulting mass spectrum has extremely high resolution, allowing for the separation of ions with very small mass differences.

Experimental Protocol: A Self-Validating System

The success of an FT-ICR MS analysis of crude oil hinges on appropriate sample preparation and the choice of ionization method.

Step 1: Sample Preparation

  • Objective: To prepare a dilute solution of the crude oil suitable for introduction into the mass spectrometer.

  • Procedure:

    • Accurately weigh a small amount of the homogenized crude oil sample.

    • Dissolve the sample in a suitable solvent system, typically a mixture of toluene and methanol, to a final concentration of approximately 0.1-1 mg/mL.

    • If necessary, sonicate the sample to ensure complete dissolution.

    • Filter the solution through a PTFE syringe filter (0.45 µm) to remove any particulate matter.

  • Expert Insight: The choice of solvent is critical for ensuring that a representative portion of the crude oil is solubilized. Toluene is an excellent solvent for aromatic compounds, while methanol aids in the ionization process.

Step 2: Ionization - The Gateway to Mass Analysis

  • Objective: To generate ions from the this compound-containing compounds in the crude oil with minimal fragmentation.

  • Key Ionization Techniques:

    • Atmospheric Pressure Photoionization (APPI): This is often the preferred method for this compound compounds in crude oil as it is particularly effective for nonpolar and moderately polar aromatic compounds, which constitute a significant portion of the this compound-containing species.[8][9]

    • Electrospray Ionization (ESI): ESI is more suitable for polar and basic compounds. For the analysis of nonpolar this compound compounds, derivatization to create a charged species may be necessary.[8][9]

  • Expert Insight: APPI generally provides a more comprehensive representation of the this compound compounds in crude oil compared to ESI, as it can ionize a wider range of aromatic this compound species without the need for derivatization.[8][9]

Step 3: FT-ICR MS Analysis

  • Objective: To acquire a high-resolution mass spectrum of the crude oil sample.

  • Procedure:

    • Infuse the prepared sample solution into the ion source at a constant flow rate.

    • Optimize the ion source parameters (e.g., nebulizing gas flow, capillary temperature) to maximize the ion signal and stability.

    • Acquire the mass spectrum over a wide mass range (e.g., m/z 200-1200).

    • Accumulate a large number of scans to achieve a high signal-to-noise ratio and mass accuracy.

  • Expert Insight: The high magnetic field strength of the FT-ICR MS is directly proportional to the resolving power and mass accuracy. Therefore, higher field instruments (e.g., 9.4 T or greater) are preferred for the analysis of complex petroleum samples.[8]

Step 4: Data Analysis

  • Objective: To assign elemental compositions to the thousands of peaks in the mass spectrum and classify the this compound-containing compounds.

  • Procedure:

    • Mass Calibration: Internally or externally calibrate the mass spectrum to achieve sub-ppm mass accuracy.

    • Peak Picking and Formula Assignment: Use specialized software to identify all the peaks in the spectrum and assign unambiguous elemental compositions (CcHhNnOoSs) based on their accurate mass.

    • Data Visualization: Generate Kendrick mass defect plots and van Krevelen diagrams to visualize the distribution of different compound classes and identify homologous series.

  • Expert Insight: The high mass accuracy of FT-ICR MS is crucial for distinguishing between compounds with very similar masses, such as those containing this compound versus those with multiple carbon and hydrogen atoms.

Data Visualization and Interpretation

FTICR_MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis FT-ICR MS Analysis cluster_data Data Processing Dissolve Dissolve Crude Oil in Toluene/Methanol Filter Filter Solution Dissolve->Filter APPI APPI Source Filter->APPI ESI ESI Source Filter->ESI Infuse Infuse Sample APPI->Infuse ESI->Infuse Acquire Acquire High-Resolution Spectrum Infuse->Acquire Calibrate Mass Calibration Acquire->Calibrate Assign Assign Elemental Compositions Calibrate->Assign Visualize Visualize Data (Kendrick, van Krevelen) Assign->Visualize Speciation Detailed Molecular Speciation Visualize->Speciation

Caption: Workflow for Molecular this compound Speciation using FT-ICR MS.

Gas Chromatography with this compound-Selective Detection (GC-SCD): Quantifying Volatile this compound Compounds

GC-SCD is a robust and highly sensitive technique for the identification and quantification of volatile and semi-volatile this compound compounds in lighter petroleum fractions.[10] It combines the powerful separation capabilities of gas chromatography with the specificity of a this compound chemiluminescence detector.

Scientific Principles

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation of the components is based on their differential partitioning between the mobile phase (an inert carrier gas) and the stationary phase (a liquid or solid coated on the inside of the column). Compounds with a higher affinity for the stationary phase will move more slowly through the column, resulting in their separation.

The this compound Chemiluminescence Detector (SCD) is a this compound-specific detector. As compounds elute from the GC column, they are combusted in a hydrogen-rich flame, which converts any this compound-containing molecules into this compound monoxide (SO). The SO is then reacted with ozone to produce excited this compound dioxide (SO₂*), which emits light as it decays to its ground state. The intensity of this emitted light is directly proportional to the amount of this compound in the original molecule.

Experimental Protocol: Following ASTM D5623

The following protocol is based on the principles outlined in ASTM Method D5623 for the determination of this compound compounds in light petroleum liquids.[1][2][3][4]

Step 1: Instrument and Column Selection

  • Objective: To configure a GC-SCD system capable of separating and detecting the target this compound compounds with high resolution and sensitivity.

  • Configuration:

    • Gas Chromatograph: Equipped with a split/splitless inlet and a programmable oven.

    • Column: A capillary column with a non-polar or moderately polar stationary phase is typically used. The dimensions (length, diameter, film thickness) should be chosen to provide optimal separation of the target analytes.

    • Detector: A this compound chemiluminescence detector.

  • Expert Insight: The use of an inert flow path, from the injector to the detector, is crucial for preventing the adsorption of active this compound compounds and ensuring accurate quantification at low levels.[11]

Step 2: Calibration

  • Objective: To establish a relationship between the detector response and the concentration of the this compound compounds.

  • Procedure:

    • Prepare a series of calibration standards containing known concentrations of the target this compound compounds in a this compound-free matrix (e.g., isooctane).

    • The concentration range of the standards should bracket the expected concentration of the analytes in the samples.

    • Inject each calibration standard into the GC-SCD system and record the peak area for each compound.

    • Construct a calibration curve by plotting the peak area versus the concentration for each analyte.

  • Expert Insight: The equimolar response of the SCD to different this compound compounds simplifies calibration, as a single this compound-containing standard can often be used to quantify a range of this compound species. However, it is always good practice to verify this with a multi-component standard.

Step 3: Sample Analysis

  • Objective: To identify and quantify the this compound compounds in the crude oil or petroleum fraction.

  • Procedure:

    • Dilute the sample in a suitable this compound-free solvent if necessary to bring the analyte concentrations within the calibration range.

    • Inject a known volume of the prepared sample into the GC-SCD system.

    • Identify the this compound compounds in the sample by comparing their retention times to those of the standards.

    • Quantify the concentration of each identified compound using the calibration curve.

  • Expert Insight: The inclusion of an internal standard in both the calibration standards and the samples can correct for variations in injection volume and improve the precision of the analysis.

Data Visualization and Interpretation

GC_SCD_Workflow cluster_setup Instrument Setup cluster_cal Calibration cluster_sample Sample Analysis cluster_data Data Processing GC_Config Configure GC with Capillary Column SCD_Config Couple to SCD GC_Config->SCD_Config Analyze_Std Analyze Standards SCD_Config->Analyze_Std Acquire_Chroma Acquire Chromatogram SCD_Config->Acquire_Chroma Prep_Std Prepare Calibration Standards Prep_Std->Analyze_Std Cal_Curve Construct Calibration Curve Analyze_Std->Cal_Curve Prep_Sample Prepare and Inject Sample Prep_Sample->Acquire_Chroma Identify Identify Peaks by Retention Time Acquire_Chroma->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Report Results Quantify->Report

Caption: Workflow for Volatile this compound Speciation using GC-SCD.

Conclusion: An Integrated Approach to this compound Speciation

The comprehensive characterization of this compound in crude oil requires a multi-faceted analytical approach. XANES provides a valuable overview of the distribution of this compound functional groups, particularly in heavy fractions. FT-ICR MS delivers an unparalleled level of molecular detail, enabling the identification of thousands of individual this compound-containing compounds. GC-SCD offers a robust and sensitive method for the quantification of specific volatile this compound species. By judiciously applying these techniques, researchers and refining professionals can gain a deep understanding of the nature of this compound in crude oil, leading to more efficient refining processes, improved catalyst performance, and enhanced environmental stewardship.

References

  • Almkvist, G., Boye, K., & Persson, I. (2010). K-edge XANES analysis of this compound compounds: an investigation of the relative intensities using internal calibration. Journal of Synchrotron Radiation, 17(Pt 5), 683–688. [Link]

  • Shimadzu. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Application Notebook. [Link]

  • Zhang, Y., et al. (2018). Calculation of the Total this compound Content in Crude Oils by Positive-Ion Atmospheric Pressure Photoionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Energy & Fuels, 32(3), 2995-3002. [Link]

  • Muller, H., et al. (2012). Evaluation of quantitative this compound speciation in gas oils by Fourier transform ion cyclotron resonance mass spectrometry: validation by comprehensive two-dimensional gas chromatography. Journal of the American Society for Mass Spectrometry, 23(5), 806-815. [Link]

  • Qian, K., et al. (2001). Quantitative Analysis Using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry and Correlation between Mass Spectrometry Data and this compound Content of Crude Oils. Energy & Fuels, 15(2), 492-498. [Link]

  • Prietzel, J., et al. (2013). This compound K-edge XANES spectroscopy as a tool for understanding this compound chemical state in anaerobic granular sludge. Environmental Science & Technology, 47(10), 5131-5138. [Link]

  • Franco, D. M. M., et al. (2024). Direct this compound-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. Analytical Methods, 16(1), 107-114. [Link]

  • Purcell, J. M., et al. (2007). This compound Speciation in Petroleum: Atmospheric Pressure Photoionization or Chemical Derivatization and Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Energy & Fuels, 21(5), 2869-2874. [Link]

  • Shi, Q., et al. (2014). Molecular characterization of this compound compounds in some special this compound-rich Chinese crude oils by FT-ICR MS. Science China Earth Sciences, 57(6), 1159-1168. [Link]

  • Purcell, J. M., et al. (2007). This compound Speciation in Petroleum: Atmospheric Pressure Photoionization or Chemical Derivatization and Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Energy & Fuels, 21(5), 2869-2874. [Link]

  • Venter, A. R., & Botha, A. (2010). Quantitative analysis of this compound functional groups in natural organic matter by XANES spectroscopy. Geochimica et Cosmochimica Acta, 74(19), 5481-5493. [Link]

  • Intertek. (n.d.). This compound Compound Testing in Petroleum Products. [Link]

  • Wang, M., et al. (2012). Analysis of this compound-containing compounds in crude oil by comprehensive two-dimensional gas chromatography with this compound chemiluminescence detection. Journal of Chromatography A, 1257, 123-131. [Link]

  • Fleet, M. E. (2005). XANES Spectroscopy of Sulfides Stable under Reducing Conditions. The Canadian Mineralogist, 43(5), 1811-1838. [Link]

  • Agilent Technologies. (2011). Analysis of this compound Compounds in Petroleum Gases and Natural Gas. Application Note. [Link]

  • Agilent Technologies. (n.d.). Analysis of Aromatic this compound Compounds in Gas Oils Using GC with this compound Chemiluminescence Detection and High-Resolution MS. Application Note. [Link]

  • Agilent Technologies. (2016). Detection of this compound Compounds in Light Petroleum Liquids According to ASTM D5623 with an Agilent Dual Plasma this compound Chemiluminescence Detector. Application Note. [Link]

  • Zhang, L., et al. (2020). Spectral deconvolution of the S K-edge XANES spectrum from the sewage sludge (SS)-amended topsoil with Gaussian curves (G1 to G6) and two arctangent functions. Environmental Pollution, 265, 114881. [Link]

  • ASTM International. (2024). Standard Test Method for this compound Compounds in Light Petroleum Liquids by Gas Chromatography and this compound Selective Detection (ASTM D5623-24). [Link]

  • Santos, J. M., et al. (2021). Crude Oil Mixture Resolution by FT-ICR MS and Multivariate Modeling: Quantitative Source Attribution Considering Different Thermal Maturities. Energy & Fuels, 35(15), 12154-12164. [Link]

  • Muller, H., et al. (2012). Evaluation of quantitative this compound speciation in gas oils by Fourier transform ion cyclotron resonance mass spectrometry: validation by comprehensive two-dimensional gas chromatography. Journal of the American Society for Mass Spectrometry, 23(5), 806-815. [Link]

  • Metware Biotechnology. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Siebers, N., & Kruse, J. (2019). This compound Speciation in Soil by S K-Edge XANES Spectroscopy: Comparison of Spectral Deconvolution and Linear Combination Fitting. Frontiers in Chemistry, 7, 723. [Link]

  • Compass Instruments. (n.d.). ASTM D5623 - this compound Compounds in Light Petroleum Liquids by Gas Chromatography. [Link]

  • Ingenieria Analitica. (n.d.). Laboratory Total this compound Analysis by Gas Chromatography and Agilent Model 355 SCD. Technical Overview. [Link]

  • OI Analytical. (n.d.). Analysis of this compound Compounds in Light Petroleum Liquids Using ASTM Method D5623, Gas Chromatography and Pulsed Flame Photometric. Application Note. [Link]

  • GAS - Chromatography. (n.d.). Low Sulphur analyser using SCD. [Link]

  • LCGC International. (2019). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). [Link]

  • SPL, Inc. (2024). ASTM D5623 (Hydrogen Sulfide & Mercaptan this compound Analysis in Liquid). [Link]

  • Shimadzu. (n.d.). Determination of Trace Amounts of this compound Compounds in Gases by GC-SCD. Application News. [Link]

Sources

Application Note: A Comprehensive Protocol for the Quantification of Volatile Sulfur Compounds in Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Volatile sulfur compounds (VSCs) are a class of organic molecules that, even at trace concentrations, profoundly influence the sensory profile of a wide array of food products.[1][2][3] Their contribution is often dichotomous; they can be responsible for the desirable "roasty" aroma of coffee, the tropical notes in certain wines, or the characteristic flavor of garlic and onions, while also being implicated in spoilage and off-odors, such as the "rotten egg" or "cooked cabbage" smell.[1][3] The accurate quantification of these compounds is therefore critical for quality control, product development, and shelf-life studies in the food industry.

The analysis of VSCs is notoriously challenging due to their high volatility, reactivity, and typically low concentrations in complex food matrices.[1][4][5][6] These characteristics necessitate highly sensitive and selective analytical methodologies to ensure accurate and reproducible results. This application note provides a detailed protocol for the quantification of VSCs in food science, with a focus on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography (GC) and a this compound-selective detector.

Principle of the Method

This protocol employs HS-SPME for the extraction and pre-concentration of VSCs from the headspace of a food sample. This technique is solvent-free, minimally invasive, and effectively isolates volatile and semi-volatile analytes from the sample matrix.[7] The extracted VSCs are then thermally desorbed into a GC system for separation based on their boiling points and interactions with the stationary phase of the chromatographic column. For detection and quantification, a this compound-specific detector, such as a this compound Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), is recommended due to their high selectivity and sensitivity for this compound-containing compounds, which minimizes interferences from the complex food matrix.[1] Mass spectrometry (MS) can also be used for both identification and quantification.[2][8][9]

Experimental Workflow

The overall workflow for the quantification of VSCs in food samples can be visualized as follows:

VSC_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization (if solid) Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial InternalStandard Addition of Internal Standard Vial->InternalStandard Incubation Incubation & Equilibration InternalStandard->Incubation SPME HS-SPME Extraction Incubation->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GC Gas Chromatographic Separation Desorption->GC Detection This compound-Selective Detection (SCD/PFPD) or MS GC->Detection Integration Peak Integration Detection->Integration Calibration Calibration & Quantification Integration->Calibration Report Reporting Results Calibration->Report

Figure 1: A schematic overview of the analytical workflow for VSC quantification.

Materials and Reagents

  • VSC Standards: High-purity standards of target VSCs (e.g., dimethyl sulfide, dimethyl disulfide, methanethiol, etc.).

  • Internal Standard (IS): A this compound-containing compound not expected to be present in the sample (e.g., ethyl methyl sulfide or benzothiazole).[1][10]

  • Solvents: Methanol or ethanol (HPLC grade) for stock solution preparation.

  • Deionized Water: For dilutions.

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the release of volatiles.[9][10]

  • EDTA (Ethylenediaminetetraacetic acid): Can be added to chelate metal ions that may catalyze VSC degradation.[9]

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for broad-range VSC analysis.[2][8][11]

  • Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa.

Instrumentation

  • Gas Chromatograph (GC): Equipped with a split/splitless or programmed temperature vaporizer (PTV) inlet.

  • This compound-Selective Detector: this compound Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD).

  • Mass Spectrometer (MS): Optional, for confirmation of compound identity.

  • GC Column: A wax-type column (e.g., ZB-Wax) is often suitable for VSC separation.[1]

  • Autosampler: For automated HS-SPME extraction and injection.

Detailed Protocols

Protocol 1: Preparation of Standards and Calibration Curve

A robust calibration is the cornerstone of accurate quantification.

  • Stock Solution Preparation: Prepare individual stock solutions of each target VSC and the internal standard in methanol at a concentration of approximately 1000 µg/mL. Store in a freezer.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in deionized water. The concentration range should encompass the expected levels of VSCs in the samples.[1]

  • Calibration Curve: For each concentration level, transfer a known volume of the working standard solution into a headspace vial. Add the internal standard at a constant concentration to each vial. Also add NaCl to mimic the sample matrix.[1] Analyze each calibration point using the HS-SPME-GC-SCD/PFPD method described below.

  • Plotting the Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Protocol 2: Sample Preparation and HS-SPME

The goal of sample preparation is to release VSCs into the headspace for efficient extraction.

  • Sample Homogenization: For solid samples, homogenize a representative portion (e.g., 4 g of milled malt).[1] Liquid samples can be directly aliquoted.

  • Transfer to Vial: Transfer a precise amount of the homogenized sample or liquid into a 20 mL headspace vial. For beverages with high ethanol content, dilution with deionized water may be necessary to improve sensitivity.[2][9]

  • Matrix Modification: Add a saturated solution of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the partitioning of VSCs into the headspace.[9][10] For certain matrices, the addition of EDTA can help stabilize reactive thiols.[9]

  • Internal Standard Addition: Spike the sample with the internal standard solution to achieve a known final concentration.

  • Incubation and Extraction:

    • Place the vial in the autosampler tray and incubate at a controlled temperature (e.g., 30-40°C) with agitation for a set period (e.g., 30 minutes) to allow for equilibration of the VSCs between the sample and the headspace.[1][2][11]

    • Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) to adsorb the VSCs.[1][2][11]

Protocol 3: GC Analysis and Data Acquisition

This protocol outlines the instrumental parameters for the separation and detection of VSCs.

  • Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 240-250°C) for thermal desorption of the analytes onto the GC column.[1]

  • GC Separation: A typical GC oven temperature program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 220°C) to separate the VSCs based on their volatility.[1]

  • Detection: The separated compounds are detected by the SCD, PFPD, or MS. The detector response is recorded as a chromatogram.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks of interest in the sample chromatogram by comparing their retention times with those of the standards. For MS detection, mass spectra can be used for confirmation.

  • Peak Integration: Integrate the peak areas of the target VSCs and the internal standard.

  • Quantification: Calculate the concentration of each VSC in the sample using the calibration curve and the following formula:

    Concentration = (Area_analyte / Area_IS - Intercept) / Slope

    Where:

    • Area_analyte is the peak area of the VSC.

    • Area_IS is the peak area of the internal standard.

    • Intercept and Slope are obtained from the linear regression of the calibration curve.

Method Validation and Quality Control

To ensure the reliability of the results, the analytical method should be validated for the following parameters:

  • Linearity: Assessed from the correlation coefficient (R²) of the calibration curve, which should be > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[12]

  • Precision: Evaluated by analyzing replicate samples and expressed as the relative standard deviation (RSD).

  • Accuracy: Assessed by analyzing a certified reference material or by performing spike-and-recovery experiments.

Troubleshooting Common Issues

Issue Potential Cause Solution
Poor Peak Shape Active sites in the GC system; improper injection technique.Deactivate the GC inlet liner; optimize desorption parameters.
Low Sensitivity Inefficient extraction; analyte degradation.Optimize SPME fiber type, extraction time, and temperature; add EDTA to the sample.
Poor Reproducibility Inconsistent sample preparation; variability in SPME fiber performance.Ensure precise sample and standard preparation; regularly condition the SPME fiber.
Carryover Incomplete desorption of analytes from the SPME fiber.Increase desorption time and/or temperature; bake out the fiber between analyses.

Illustrative Diagram of VSC Formation Pathways

The formation of VSCs in food can occur through various enzymatic and non-enzymatic pathways. For example, in many vegetables, VSCs are formed upon tissue disruption.[7]

VSC_Formation cluster_precursors Precursors in Intact Tissue cluster_enzymes Enzymatic Action upon Tissue Disruption cluster_intermediates Reactive Intermediates cluster_vscs Volatile this compound Compounds (VSCs) Glucosinolates Glucosinolates (e.g., in Cruciferae) Myrosinase Myrosinase Glucosinolates->Myrosinase Cysteine_sulfoxides S-alk(en)yl-L-cysteine sulfoxides (e.g., in Allium) Alliinase Alliinase Cysteine_sulfoxides->Alliinase Isothiocyanates Isothiocyanates Myrosinase->Isothiocyanates Thiosulfinates Thiosulfinates Alliinase->Thiosulfinates Sulfides Sulfides Isothiocyanates->Sulfides Disulfides Disulfides Thiosulfinates->Disulfides Thiols Thiols Thiosulfinates->Thiols

Figure 2: Simplified pathways for the enzymatic formation of VSCs in vegetables.

Conclusion

The protocol detailed in this application note provides a robust and reliable framework for the quantification of volatile this compound compounds in a variety of food matrices. The combination of HS-SPME for sample preparation and GC with this compound-selective detection offers the necessary sensitivity and selectivity to overcome the analytical challenges associated with these impactful aroma compounds. Proper method validation and adherence to quality control measures are paramount for obtaining accurate and defensible data, which is essential for both research and industrial applications in food science.

References

  • Determination of Volatile this compound Compounds in Beverage and Coffee Samples by Purge-and-Trap On-Line Coupling with a Gas Chromatography-Flame Photometric Detector. (2010). ResearchGate. [Link]

  • Identification of Volatile this compound Compounds Produced by Schizophyllum commune. (2021). PMC. [Link]

  • Analytical Methods to Determine Volatile this compound Compounds in Foods and Beverages. (n.d.). ResearchGate. [Link]

  • The Significance of Volatile this compound Compounds in Food Flavors. (2011). ACS Symposium Series. [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). University of Parma. [Link]

  • Identification and Categorization of Volatile this compound Flavor Compounds in Roasted Malts and Barley. (2021). Taylor & Francis Online. [Link]

  • Development of the Method for Determination of Volatile this compound Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020). MDPI. [Link]

  • Identification of volatile this compound-containing compounds and the precursor of dimethyl sulfide in cold-pressed rapeseed oil by GC–SCD and UPLC–MS/MS. (2018). ResearchGate. [Link]

  • Development of an Online Isotope Dilution CE/ICP–MS Method for the Quantification of this compound in Biological Compounds. (2014). NIH. [Link]

  • Development of the Method for Determination of Volatile this compound Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020). NIH. [Link]

  • Field sampling method for quantifying volatile this compound compounds from animal feeding operations. (2008). ScienceDirect. [Link]

  • The Importance of Analyzing Sulphur Compounds in Food. (2021). LCGC International. [Link]

  • Profiles of volatile this compound compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. (2024). Frontiers in Nutrition. [Link]

  • Development of the Method for Determination of Volatile this compound Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. (2020). PubMed. [Link]

  • The Significance of Volatile this compound Compounds in Food Flavors. (2011). ResearchGate. [Link]

Sources

Application Note: Advanced Methodologies for Sulfur Determination in Soil and Sediment Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Method Selection Strategy

Sulfur determination in geological matrices is not a monolithic task; it requires selecting a protocol based on the specific data objective—whether that is total elemental inventory, nutrient availability, or toxicological bioavailability.

For drug development professionals and environmental toxicologists, understanding the form of this compound is often more critical than the total concentration. For instance, in sediment toxicology, the ratio of Simultaneously Extracted Metals (SEM) to Acid Volatile Sulfides (AVS) is a primary determinant of heavy metal toxicity.[1]

Method Selection Matrix

The following decision tree guides the selection of the appropriate protocol based on analytical requirements.

SulfurMethodology Start Start: Define Analytical Goal Goal1 Total Elemental Inventory? Start->Goal1 Goal2 Nutrient/Ag Availability? Start->Goal2 Goal3 Sediment Toxicity/Bioavailability? Start->Goal3 Method1 Protocol A: High-Temp Combustion (ASTM D4239 / Dumas) Goal1->Method1 Best Accuracy Method2 Protocol B: Acid Digestion + ICP-OES (EPA 3051A + 6010D) Goal1->Method2 High Throughput (Multi-element) Method4 Turbidimetry / Ion Chromatography (Soluble Sulfate) Goal2->Method4 Extractable SO4 only Method3 Protocol C: Acid Volatile Sulfide (AVS) (EPA 821-R-91-100) Goal3->Method3 Anoxic Sediments

Figure 1: Strategic workflow for selecting this compound determination protocols based on sample type and data requirements.

Protocol A: Total this compound by High-Temperature Combustion

Best For: Absolute quantification of total this compound (organic + inorganic) in heterogeneous soil.[2] Standard Basis: ASTM D4239 (adapted for soil), ISO 15178.[2]

Principle of Operation

This method utilizes the Dumas principle. The sample is combusted at high temperatures (


) in a pure oxygen environment.[2][3] All this compound forms (sulfides, sulfates, organic this compound) are oxidized to this compound dioxide (

).[2]

The gas stream is dried and passed through a Non-Dispersive Infrared (NDIR) detector specific to

.[2]
Critical Reagents & Equipment
  • Combustion Aid: Tungsten Trioxide (

    
    ) powder.[2] This is non-negotiable for soil.[2] It acts as a flux to prevent encapsulation of this compound in silicate melts and prevents the formation of 
    
    
    
    (which is invisible to the detector).
  • Calibration Standards: NIST 2709 (San Joaquin Soil) or sulfanilamide (for primary calibration).[2]

Step-by-Step Workflow
  • Sample Prep: Dry soil at

    
     for 2 hours. Grind to pass a 250 
    
    
    
    m sieve (60 mesh).[2][3] Homogeneity is the largest source of error in combustion analysis.
  • Weighing: Weigh 200–300 mg of sample into a ceramic boat.

  • Flux Addition: Cover the sample with ~500 mg of

    
    .
    
    • Expert Insight: Do not mix the flux into the soil; layer it on top to ensure immediate contact with oxygen before the soil melts.

  • Combustion: Introduce boat to the furnace (

    
    ) under 
    
    
    
    flow (2.5 L/min).
  • Detection: The NDIR detector integrates the peak area.[2]

Data Validation
  • Drift Correction: Analyze a check standard every 10 samples. If drift >2%, recalibrate.

  • Memory Effect: High this compound samples (>5%) can contaminate the system.[2] Run a "blank" boat immediately after high-concentration samples.[2]

Protocol B: Total Recoverable this compound by ICP-OES

Best For: Laboratories requiring simultaneous analysis of S, P, K, Ca, and heavy metals.[2] Standard Basis: EPA 3051A (Digestion) + EPA 6010D (Analysis).[2]

The "Open Vessel" Trap

WARNING: Never use open-vessel hot block digestion (e.g., EPA 3050B) for this compound.[2] Volatile species (


) will be lost, and organic this compound may not fully oxidize.[2] Closed-vessel microwave digestion is mandatory to retain volatiles and achieve high pressure for oxidation.[2]
Microwave Digestion Protocol (EPA 3051A)[1]
  • Vessel Loading: Weigh 0.5 g of dried, sieved soil into a fluoropolymer (PFA/TFM) vessel.

  • Acid Mixture: Add 9.0 mL concentrated

    
     and 3.0 mL concentrated 
    
    
    
    (inverse aqua regia).
    • Note:

      
       stabilizes Ag and Sb but can interfere with S on mass specs.[2] For ICP-OES, it is acceptable.[2]
      
  • Microwave Program:

    • Ramp to

      
       over 5.5 minutes.[2]
      
    • Hold at

      
       for 4.5 minutes.
      
    • Mechanism:[2][4][5] This extracts "environmentally available" this compound.[2] It will not dissolve silicate-bound this compound, but this fraction is rarely biologically relevant.[2]

ICP-OES Analysis (EPA 6010D)

This compound is difficult by ICP due to high ionization energy and UV wavelengths.[2]

  • Wavelength Selection:

    • 181.972 nm: Most sensitive, but suffers severe interference from Calcium (

      
      ).[2]
      
    • 180.669 nm: Less sensitive, but cleaner baseline in calcareous soils.[2]

  • Interference Correction: Use Inter-Element Correction (IEC) factors. Run a pure 1000 ppm Ca standard and measure the apparent S signal at 181.972 nm to calculate the subtraction factor.

ICPOES_Workflow Digest Microwave Digestion (EPA 3051A) Closed Vessel Filter Filtration (0.45 µm) Remove Silicates Digest->Filter Nebulizer Sample Introduction (Argon Plasma) Filter->Nebulizer Optics Polychromator Select 181.972 nm Nebulizer->Optics Correction Apply IEC Factors (Remove Ca Interference) Optics->Correction Result Final Concentration Correction->Result

Figure 2: Workflow for Acid-Extractable this compound via ICP-OES, highlighting the critical IEC correction step.

Protocol C: Acid Volatile Sulfide (AVS) for Sediments

Best For: Environmental toxicology and bioavailability studies (SEM/AVS ratio).[2] Standard Basis: EPA 821-R-91-100 (Draft Method).[2]

Significance

In anoxic sediments, sulfide binds heavy metals (Cd, Cu, Ni, Pb, Zn) as insoluble metal sulfides.[2]

  • If

    
    : Metals are bound and non-toxic.[2]
    
  • If

    
    : Excess metals are potentially bioavailable.[2]
    
Apparatus: The Purge-and-Trap System

This method requires a closed system to prevent oxidation of sulfides.[2]

  • Reaction Flask: 3-neck flask containing wet sediment.[2]

  • Acid Delivery: Dropping funnel with 6M

    
    .
    
  • Carrier Gas: Oxygen-free Nitrogen (

    
    ).[2]
    
  • Traps: Series of impingers containing 0.5M

    
     (to trap evolved 
    
    
    
    ).
Protocol Steps
  • Purge: Flush system with

    
     for 10 mins to remove 
    
    
    
    .
  • Acidify: Slowly add 20 mL of 6M

    
     to the sediment while stirring.
    
  • Collection: Allow reaction to proceed for 60 mins at room temperature.

    
     gas is stripped and trapped in the 
    
    
    
    solution.
  • Quantification:

    • Colorimetric: Methylene Blue method (absorbance at 670 nm).[2]

    • Gravimetric: If concentrations are very high.[2]

  • SEM Analysis: Filter the acid residue in the reaction flask and analyze for metals via ICP-OES.

Comparative Data Summary

FeatureCombustion (ASTM D4239)Acid Digestion (EPA 3051A)AVS (EPA 821)
Analyte Total this compound (Organic + Inorganic)Extractable this compoundReactive Sulfides (

)
Matrix Soil, Rock, CoalSoil, SludgeAnoxic Sediment
Detection Limit ~0.01%~10 mg/kg~0.1

mol/g
Interferences Moisture (requires drying)Calcium (spectral), Silicates (insoluble)Oxygen (oxidation)
Throughput High (5 min/sample)Medium (Batch digestion)Low (1 hr/sample)
Key Use Case Agronomy, MiningEnvironmental ComplianceToxicology/Risk Assessment

References

  • ASTM International. (2018).[2] ASTM D4239-18e1: Standard Test Method for this compound in the Analysis Sample of Coal and Coke Using High-Temperature Tube Furnace Combustion.[2][3]Link[2][3]

  • U.S. Environmental Protection Agency. (2007).[2] Method 3051A: Microwave Assisted Acid Digestion of Sediments, Sludges, Soils, and Oils.[2][6][7] SW-846.[2][8][9] Link

  • U.S. Environmental Protection Agency. (2018).[2] Method 6010D: Inductively Coupled Plasma-Optical Emission Spectrometry.[2][10][11] SW-846 Update VI.[2][8] Link

  • U.S. Environmental Protection Agency. (1991).[2] Analytical Method for Determination of Acid Volatile Sulfide and Selected Simultaneously Extractable Metals in Sediment.[2][1][12] EPA-821-R-91-100.[2] Link

  • U.S. Environmental Protection Agency. (1986).[2] Method 9038: Sulfate (Turbidimetric).[2][13]Link[2]

Sources

Application Notes & Protocols: Sulfur K-edge X-ray Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unveiling Sulfur's Chemical World

For researchers, scientists, and drug development professionals, understanding the chemical state of this compound is paramount. This compound's remarkable versatility, with formal oxidation states ranging from -2 to +6, allows it to play critical roles in everything from the active sites of metalloenzymes and the efficacy of this compound-containing drugs to the biogeochemical cycling of nutrients and the performance of advanced materials.[1] However, this same versatility makes its characterization challenging. Many conventional analytical techniques struggle to probe this compound's local chemical environment directly, especially in situ within complex matrices.[2]

This compound K-edge X-ray Absorption Spectroscopy (XAS) has emerged as a powerful, element-specific tool to overcome these limitations.[3] By tuning high-intensity synchrotron X-rays to the binding energy of this compound's innermost (1s) electrons (~2472 eV), we can directly probe the unoccupied electronic states of the this compound atom. This provides a sensitive fingerprint of its oxidation state, coordination geometry, and covalent bonding environment.[3][4]

This guide provides an in-depth overview of the principles, applications, and protocols for leveraging this compound K-edge XAS, designed to bridge the gap between theory and practical, high-impact experimentation.

Fundamental Principles: What the Spectrum Tells You

This compound K-edge XAS measures the absorption of X-rays as a function of energy around the binding energy of a this compound 1s core electron. The resulting spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). For this compound, the XANES region is particularly rich in chemical information and is the primary focus of most studies.

The key interpretive principles are:

  • The Edge Position (White Line): The energy of the main absorption peak, often called the "white line," is highly sensitive to the oxidation state of the this compound atom.[5] As the oxidation state increases (e.g., from sulfide to sulfate), the effective nuclear charge experienced by the core electrons increases. This binds the 1s electrons more tightly, requiring higher energy X-rays for excitation. Consequently, the absorption edge shifts to higher energies. This shift can be substantial, often spanning over 12 eV from sulfides (S²⁻) to sulfates (S⁶⁺), providing a clear and robust indicator of oxidation state.[3]

  • Pre-Edge Features: These small peaks below the main absorption edge arise from formally forbidden electronic transitions (e.g., 1s → 3d) that become partially allowed through orbital mixing. Their presence, shape, and intensity provide detailed information about the local coordination symmetry and bonding environment of the this compound atom.

  • Post-Edge Resonances: Features in the XANES spectrum just above the main edge are influenced by the geometry of the absorbing this compound atom and its immediate neighbors.[6] The shape of these resonances can help distinguish between different functional groups even within the same oxidation state, such as differentiating between various thiols, disulfides, and thioethers.[6][7]

Data Presentation: this compound Oxidation State vs. K-edge Energy

The strong correlation between the this compound K-edge energy and its oxidation state is a cornerstone of XAS analysis. The following table summarizes the approximate white line energy positions for common this compound functional groups.

This compound Oxidation StateFunctional Group ExampleCompound ExampleApproximate White Line Peak Energy (eV)
-2Sulfide / Thiol / ThioetherCysteine, Methionine2471 - 2473
-1DisulfideCystine, Oxidized Glutathione2473 - 2474
0Elemental this compoundS₈~2472
+2SulfoxideMethionine Sulfoxide2476 - 2477
+4Sulfonate / SulfiteTaurine2479 - 2481
+6Sulfate / SulfoneSodium Sulfate, Dibenzothiophene Sulfone2482 - 2484

Note: These are approximate values. The exact energy position is sensitive to the specific molecular structure and local chemical environment.[3][7][8]

Key Application Areas

The ability of this compound K-edge XAS to provide detailed, in situ chemical speciation makes it invaluable across numerous scientific disciplines.

A. Drug Development & Life Sciences

In biological systems, the redox state of this compound, particularly the ratio of thiols (like cysteine and reduced glutathione) to disulfides, is a critical indicator of cellular health and oxidative stress.[9]

  • Mechanism of Action: For this compound-containing drugs, XAS can track changes in the drug's chemical form as it interacts with its biological target, providing direct evidence of its mechanism of action.

  • Redox Homeostasis: XAS can directly quantify the thiol-to-disulfide ratio in intact cells or tissues, offering a powerful tool for studying diseases linked to oxidative stress, such as neurodegeneration.[2][9] For example, the spectrum of reduced glutathione closely resembles that of cysteine, while oxidized glutathione is similar to cystine, allowing their relative proportions to be determined.[9]

  • Metabolite Tracking: The technique can follow the metabolic pathways of this compound compounds within cells, identifying and quantifying metabolic intermediates without the need for destructive extraction procedures.[7]

B. Environmental & Geochemical Sciences

This compound speciation in soils, sediments, and atmospheric aerosols governs nutrient availability, contaminant mobility, and acid rain formation.

  • Biogeochemical Cycling: XAS can distinguish between reduced inorganic this compound (e.g., FeS), organic this compound forms, and oxidized sulfates in complex soil matrices, providing critical data for models of nutrient cycling.[10]

  • Contaminant Speciation: The technique is used to determine the chemical form of this compound-based contaminants in groundwater and industrial waste, which is essential for assessing their toxicity and developing effective remediation strategies.

  • Geology: In mineralogy, S-XANES helps determine the oxidation state of this compound in silicate melts and minerals, offering insights into volcanic processes and the formation of ore deposits.[11][12]

C. Materials Science & Energy

The performance and degradation of many advanced materials, from catalysts to batteries, are linked to the chemical state of this compound.

  • Catalysis: this compound compounds can act as potent poisons for noble metal catalysts. XAS can be used to study the poisoning mechanism by identifying the this compound species adsorbed on the catalyst surface.

  • Battery Technology: In lithium-sulfur (Li-S) batteries, XAS is used operando to monitor the complex cascade of polysulfide intermediates that form during charge and discharge cycles, providing crucial information for improving battery performance and lifespan.[13]

  • Fossil Fuels: The technique is widely used to characterize the diverse and complex this compound compounds present in crude oil and coal, which is vital for designing more efficient hydrodesulfurization processes.[10]

Experimental Workflows & Protocols

A successful this compound K-edge XAS experiment requires careful planning, from sample preparation through data analysis. The general workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis p1 Beamtime Proposal p2 Sample Preparation (& Standards) p1->p2 If approved a1 Mount Sample & Calibrate Beamline p2->a1 Ship to Synchrotron a2 Acquire Spectra (Fluorescence or Transmission) a1->a2 a3 Assess Data Quality (S/N, Radiation Damage) a2->a3 a3->a2 Re-measure if needed d1 Data Pre-processing (Averaging, Normalization) a3->d1 d2 Qualitative Analysis (Edge Position, Features) d1->d2 d3 Quantitative Analysis (Linear Combination Fitting) d2->d3 d4 Interpretation & Publication d3->d4 G cluster_process Data Processing cluster_analysis Quantitative Analysis (LCF) p1 Inspect Raw Data (Check for glitches) p2 Average Multiple Scans p1->p2 p3 Energy Calibration (Align to standard) p2->p3 p4 Background Subtraction & Normalization p3->p4 a1 Select Sample Spectrum p4->a1 a3 Perform Linear Combination Fit a1->a3 a2 Select Reference Spectra (Measured under identical conditions) a2->a3 a4 Evaluate Fit Quality (R-factor, residuals) a3->a4

Workflow for data processing and Linear Combination Fitting.
  • Pre-processing:

    • Average multiple scans from the same sample to improve the signal-to-noise ratio.

    • Calibrate the energy scale by aligning the spectrum of a simultaneously measured reference foil or a standard.

    • Normalize the spectrum by fitting a line to the pre-edge region and a polynomial to the post-edge region. This corrects for variations in beam intensity and sample thickness, allowing for quantitative comparison between spectra.

  • Qualitative Analysis: Examine the normalized spectrum. Compare the edge position and feature shapes to those of known reference compounds to get a first impression of the dominant this compound species present.

  • Quantitative Analysis: Linear Combination Fitting (LCF):

    • Principle: LCF is a powerful method used to determine the proportion of different this compound species in an unknown sample. [10]It assumes the sample's spectrum is a linear sum of the spectra of its individual components.

    • Procedure: a. Assemble a library of high-quality XANES spectra from pure, well-characterized reference compounds (standards) that are thought to be present in your sample. b. Use a fitting algorithm to find the weighted combination of these reference spectra that best reproduces the experimental spectrum of your sample. c. The resulting weights represent the fractional contribution of each species to the total this compound in the sample.

    • Trustworthiness: The validity of LCF depends entirely on the quality and appropriateness of the reference library. You must measure your standards under the exact same experimental conditions (beamline, detector, temperature) as your samples. [10][14]The fit should only include components that are chemically plausible for your system. Always check the statistical quality of the fit (e.g., the R-factor) to ensure the result is meaningful.

References

  • U.S. National Library of Medicine, National Institutes of Health. This compound K-edge x-ray absorption spectroscopy: A spectroscopic tool to examine the redox state of S-containing metabolites in vivo. [Link]

  • U.S. National Library of Medicine, National Institutes of Health. K-edge XANES analysis of this compound compounds: an investigation of the relative intensities using internal calibration. [Link]

  • U.S. National Library of Medicine, National Institutes of Health. XANES reference library of sulphur-containing compounds for biological research: a status report from the ASTRA beamline at the SOLARIS National Synchrotron Radiation Centre. [Link]

  • ResearchGate. (a) this compound K-edge X-ray absorption spectroscopy (XAS) of Cu foil with.... [Link]

  • ResearchGate. Picosecond this compound K-edge X-ray absorption spectroscopy with applications to excited state proton transfer. [Link]

  • ResearchGate. Flowchart with the workflow for building the this compound K-edge XAS spectral database of crystalline and amorphous lithium thiophosphate materials. [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. comparison with this compound K-edge X-ray absorption spectroscopy for speciation of o. [Link]

  • ACS Publications, American Chemical Society. X-ray Absorption Spectroscopy at the this compound K-Edge: A New Tool to Investigate the Biochemical Mechanisms of Neurodegeneration. [Link]

  • European Synchrotron Radiation Facility. The electronic structure of sulphur studied by X-ray absorption and emission spectroscopy. [Link]

  • Proceedings of the National Academy of Sciences. This compound K-edge x-ray absorption spectroscopy: A spectroscopic tool to examine the redox state of S-containing metabolites in vivo. [Link]

  • ACS Publications, American Chemical Society. The Interpretation of this compound K-Edge XANES Spectra: A Case Study on Thiophenic and Aliphatic this compound Compounds. [Link]

  • Chemistry LibreTexts. XANES: Application. [Link]

  • GeoScienceWorld. This compound speciation in dacitic melts using X-ray absorption near-edge structure spectroscopy of the S K-edge (S-XANES): Consideration of radiation-induced changes and the implications for this compound in natural arc systems. [Link]

  • Washington University in St. Louis. XANES Spectroscopy of Sulfides Stable under Reducing Conditions. [Link]

  • ResearchGate. This compound Speciation in Soil by S K-Edge XANES Spectroscopy: Comparison of Spectral Deconvolution and Linear Combination Fitting. [Link]

  • University of Saskatchewan. Comparative Analysis and Speciation of this compound K, L-edge X-ray Absorption Spectroscopy. [Link]

  • AIP Publishing. Picosecond this compound K-edge X-ray absorption spectroscopy with applications to excited state proton transfer. [Link]

  • University of Washington Clean Energy Institute. Xray Absorption Near Edge Spectroscopy- XANES. [Link]

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"sulfur-based drug delivery systems in pharmaceutical research"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiol Advantage in Biopharmaceutics

Sulfur occupies a unique niche in drug delivery due to its versatile valency and reactivity. Unlike carbon-centric scaffolds, this compound-based systems offer dynamic responsivity. The "thiol switch"—the ability to transition between free thiols (-SH) and disulfides (-S-S-)—allows carriers to exploit the steep glutathione (GSH) gradient between the extracellular environment (2–20 µM) and the cytosol (2–10 mM).

This guide details three distinct this compound-based modalities:

  • Redox-Responsive Disulfide Micelles: For intracellular payload dumping.

  • Gold-Thiol Coordination Systems: For stable, functionalized inorganic carriers.

  • H₂S Gasotransmitter Donors: For therapeutic gas delivery.

Module 1: Redox-Responsive Disulfide Crosslinked Micelles (DCMs)

Principle: Conventional micelles often suffer from premature drug leakage in the bloodstream (dilution instability). DCMs introduce a "lock" mechanism. The micelle is crosslinked via disulfide bonds after drug loading.[1] This lock remains stable in blood but is cleaved by high intracellular GSH levels upon endocytosis, triggering rapid disassembly and drug release.

Mechanism of Action

GSH_Mechanism cluster_blood Extracellular / Blood (GSH < 20 µM) cluster_cell Intracellular Cytosol (GSH 2-10 mM) Micelle Intact Crosslinked Micelle (Drug Locked) Cleavage Thiol-Disulfide Exchange Micelle->Cleavage Endocytosis GSH High GSH Concentration GSH->Cleavage Reduces -S-S- Release Micelle Disassembly & Drug Release Cleavage->Release Structure Collapse

Figure 1: The GSH-triggered disassembly mechanism of disulfide-stabilized carriers.

Protocol: Synthesis of Disulfide Crosslinked Micelles

Target: Amphiphilic block copolymer containing lipoic acid or cysteine residues.

Materials:

  • Amphiphilic Polymer (e.g., PEG-Poly(Asp-Lipoic Acid)).

  • Hydrophobic Drug (e.g., Paclitaxel or Doxorubicin).

  • Dithiothreitol (DTT) (Catalytic amount).

  • Solvents: DMSO, Dialysis membranes (MWCO 3.5 kDa).

Step-by-Step Workflow:

  • Drug Loading (Self-Assembly):

    • Dissolve 20 mg of polymer and 2 mg of drug in 2 mL DMSO.

    • Add the mixture dropwise into 10 mL of phosphate buffer (pH 7.4) under vigorous stirring.

    • Causality: The rapid solvent exchange forces the hydrophobic segments (and drug) to aggregate into the core, while PEG forms the corona.

  • Crosslinking (The "Locking" Step):

    • Add catalytic DTT (10 mol% relative to lipoic acid groups) to the micelle solution.[2] Stir for 4 hours at room temperature.

    • Scientific Logic:[2][3][4][5][6][7][8] Lipoic acid contains a strained dithiolane ring. DTT opens a small fraction of these rings to free thiols, which then initiate a ring-opening polymerization-like reaction with other lipoic acid rings, forming an intermolecular disulfide network within the core.

  • Purification:

    • Dialyze against PBS (pH 7.4) for 24 hours, changing buffer 3 times.

    • Critical Check: This removes organic solvent, free drug, and residual DTT.

  • Validation (Stability Test):

    • Dilute a sample 100x below the Critical Micelle Concentration (CMC).

    • Measure particle size via Dynamic Light Scattering (DLS).

    • Pass Criteria: Size remains constant (e.g., ~100 nm). Non-crosslinked controls will disappear or show broad multimodal peaks due to dissociation.

Module 2: Gold-Sulfur Coordination Systems (AuNPs)

Principle: The bond between gold and this compound (Au-S) is semi-covalent (~45 kcal/mol), providing robust stability for inorganic carriers. This protocol describes the "Ligand Exchange" method, converting citrate-stabilized gold nanoparticles (AuNPs) into stable, PEGylated drug carriers.

Protocol: Thiol-PEGylation of Citrate-AuNPs

Materials:

  • Citrate-stabilized AuNPs (synthesized via Turkevich method).

  • Thiol-PEG-Carboxyl (SH-PEG-COOH, MW 2000).

  • UV-Vis Spectrophotometer.[2][9]

Step-by-Step Workflow:

  • Ligand Preparation:

    • Dissolve SH-PEG-COOH in deionized water to a concentration of 1 mM.

    • Note: Ensure the thiol is reduced. If oxidized (dimerized), treat with TCEP beads prior to use.

  • Ligand Exchange:

    • Add the SH-PEG solution to the AuNP suspension. The molar ratio of Thiol:Au should be at least 500:1 to ensure full coverage.

    • Incubate overnight at room temperature with gentle shaking.

    • Causality: Thiols have a much higher affinity for the gold surface than citrate ions. Over time, this compound displaces citrate, forming a dense self-assembled monolayer (SAM).

  • Purification:

    • Centrifuge at 12,000 x g for 30 minutes.

    • Discard supernatant (removes free citrate and excess PEG).

    • Resuspend the pellet in PBS. Repeat twice.

  • Characterization (Surface Plasmon Resonance):

    • Measure UV-Vis absorbance.[2][9]

    • Expected Result: A slight red-shift (2–5 nm) in the Localized Surface Plasmon Resonance (LSPR) peak (e.g., from 520 nm to 523 nm) confirms surface modification.

Module 3: Analytical Validation (Ellman’s Assay)

Principle: Quantifying accessible thiol groups is critical for characterizing SDDS. Ellman’s Reagent (DTNB) reacts with free sulfhydryls to produce TNB²⁻, a yellow species absorbing at 412 nm.[10][11]

Protocol: Surface Thiol Quantification

Reagents:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

    • Why pH 8.0? The thiol (-SH) must be ionized to the thiolate anion (-S⁻) to attack the DTNB disulfide bond.

  • Ellman’s Reagent Solution: 4 mg DTNB in 1 mL Reaction Buffer.

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 250 µL of your nanoparticle/polymer sample.

    • Prepare a "Blank" with 250 µL of buffer.

  • Reaction:

    • Add 50 µL of Ellman’s Reagent Solution and 2.5 mL of Reaction Buffer to each tube.

    • Mix and incubate at room temperature for 15 minutes.

  • Measurement:

    • Measure Absorbance at 412 nm.[11]

    • Calculate concentration using the molar extinction coefficient of TNB (

      
      ).[11]
      

Calculation Table:

ParameterValue / Formula
Path Length (

)
1 cm
Extinction Coeff (

)

Dilution Factor (

)
Total Vol / Sample Vol
Formula

Module 4: H₂S Release Profiling (Methylene Blue Assay)

Principle: For this compound-based gasotransmitter donors (e.g., polysulfides), proving the release of H₂S is mandatory. The Methylene Blue method is the ISO standard for sulfide detection.

H2S_Detection Donor H2S Donor Polymer Reaction Reaction with Zinc Acetate (Trapping) Donor->Reaction Release in Buffer DMPD Add N,N-dimethyl-p-phenylenediamine + FeCl3 Reaction->DMPD Acidic Conditions Blue Methylene Blue Complex (Abs @ 670 nm) DMPD->Blue Oxidative Coupling

Figure 2: The chemical pathway for colorimetric detection of released Hydrogen Sulfide.

Protocol:

  • Release: Incubate 1 mg of H₂S-donor polymer in 1 mL PBS (pH 7.4) at 37°C.[12]

  • Trapping: At time points (e.g., 1h, 4h, 24h), transfer an aliquot into a solution of Zinc Acetate (1% w/v). This traps volatile H₂S as ZnS precipitate.

  • Derivatization: Add 100 µL of N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl) and 100 µL of FeCl₃ (30 mM in 1.2 M HCl).

  • Quantification: Incubate 20 mins. Read Absorbance at 670 nm. Compare against a standard curve of NaHS.

References

  • Deng, Z., et al. (2018). "Redox-responsive delivery systems of tumor microenvironment." Journal of Controlled Release. Link (Verified Context: Mechanism of disulfide cleavage in GSH gradients).

  • Li, Y., et al. (2016). "A Facile and Efficient Approach for the Production of Reversible Disulfide Cross-linked Micelles." JoVE (Journal of Visualized Experiments). Link (Verified Context: Telodendrimer synthesis protocol).

  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics. Link (Verified Context: Original assay methodology).

  • Sperling, R. A., & Parak, W. J. (2010). "Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A. Link (Verified Context: Au-Thiol ligand exchange kinetics).

  • Powell, C. R., et al. (2018).[11] "Therapeutic Delivery of H2S via COS: Small Molecule and Polymeric Donors." Journal of the American Chemical Society. Link (Verified Context: H2S donor chemistry and detection).

Sources

Introduction: The Significance of Microbial Sulfate Reduction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Measuring Microbial Sulfate Reduction Rates

Microbial sulfate reduction is a cornerstone of anaerobic respiration, playing a pivotal role in the global sulfur and carbon cycles. This process, primarily carried out by sulfate-reducing bacteria (SRB) and some archaea, is fundamental to the biogeochemistry of anoxic environments such as marine sediments, waterlogged soils, and the deep subsurface biosphere.[1][2] In these settings, sulfate (SO₄²⁻) is used as a terminal electron acceptor for the oxidation of organic matter or hydrogen, leading to the production of hydrogen sulfide (H₂S).[3] The rate of this activity is a critical parameter for understanding organic matter mineralization, nutrient cycling, and the formation of sulfide minerals.[4]

From an industrial perspective, SRB are a major concern due to their role in microbially induced corrosion (MIC) of pipelines and infrastructure, souring of oil and gas reservoirs, and their impact on wastewater treatment processes.[2][3] Therefore, the ability to accurately measure sulfate reduction rates (SRR) is essential for a wide range of scientific and engineering disciplines. This guide provides a detailed overview of the principles and protocols for measuring SRR, with a focus on methodological integrity and practical application.

Core Principles and Influencing Factors

The dissimilatory reduction of sulfate to sulfide is a multi-step enzymatic process. The overall reaction, when using a simple organic compound like lactate, can be summarized as:

2CH₃CH(OH)COO⁻ + SO₄²⁻ → 2CH₃COO⁻ + 2HCO₃⁻ + H₂S

The rate of this process is not constant; it is governed by a range of environmental factors:

  • Electron Donor Availability: The quantity and quality of organic matter or the availability of H₂ serve as the primary fuel for sulfate reduction.[4]

  • Sulfate Concentration: While sulfate is abundant in marine environments, its concentration can be a limiting factor in freshwater systems. The relationship between sulfate concentration and reduction rate can sometimes be described by Michaelis-Menten kinetics.[5][6]

  • Temperature and pH: These are strong controlling factors, with optimal conditions varying between different groups of SRB.[7][8] Maximum SRR are often observed in moderate thermal and slightly acidic to neutral pH regimes.[7]

  • Presence of Other Electron Acceptors: Sulfate reduction typically occurs after more energetically favorable electron acceptors, such as nitrate and metal oxides, have been depleted.

  • Sulfide Concentration: High concentrations of the end-product, H₂S, can be toxic and inhibitory to SRB activity.[7]

Method Selection: Choosing the Right Approach

The choice of method for measuring SRR depends on the sample matrix, the expected range of rates, available equipment, and regulatory constraints (especially concerning radioactivity).

MethodPrincipleBest ForAdvantagesDisadvantages
³⁵S-Radiotracer Tracks the conversion of added ³⁵SO₄²⁻ to reduced ³⁵S-sulfur compounds.Marine sediments, low-activity environments, complex matrices.High sensitivity, considered the "gold standard".[1][9]Requires handling of radioactive materials, specialized equipment.
Sulfide Production Measures the accumulation of H₂S over time.Lab cultures, bioreactors, some freshwater systems.No radioactivity, simpler equipment (spectrophotometer).[2]Low sensitivity, interference from metal sulfide precipitation.[2][5]
Sulfate Depletion Measures the decrease in SO₄²⁻ concentration over time.Lab cultures, freshwater sediments with low background sulfate.Direct measurement, no radioactivity.Impractical for marine samples due to high background SO₄²⁻.[1]
Stable Isotope Tracers Tracks the isotopic fractionation of stable this compound isotopes (e.g., ³⁴S/³²S) during reduction.Environments where radiotracers are not feasible.No radioactivity, provides insights into metabolic pathways.[10][11]Requires expensive equipment (mass spectrometer), complex data analysis.

Protocol 1: The ³⁵S-Sulfate Radiotracer Method

This method is the most widely used and sensitive technique for determining SRR in environmental samples. It relies on introducing a known amount of carrier-free ³⁵SO₄²⁻ tracer into a sample and measuring the fraction that is microbially reduced to sulfide after a set incubation period.

Causality and Experimental Logic

The high sulfate concentration in many environments (e.g., ~28 mM in seawater) makes measuring its depletion impractical.[1] The radiotracer method cleverly circumvents this by turning the high background concentration into an advantage. Because the added tracer is a tiny fraction of the total sulfate pool, the specific activity of sulfate remains nearly constant throughout the experiment, simplifying calculations. The key to a trustworthy measurement is the quantitative recovery of all radiolabeled reduced this compound species and their separation from the unreacted ³⁵SO₄²⁻. The cold chromium distillation method is highly effective for this separation.

Experimental Workflow Diagram

SRR_Workflow cluster_prep Sample Preparation (Anoxic) cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis Sample 1. Collect Sample (e.g., Sediment Core) Subsample 2. Subsample into Vials (e.g., Cut-off Syringes) Sample->Subsample Inject 3. Inject ³⁵SO₄²⁻ Tracer Subsample->Inject Incubate 4. Incubate at in-situ Temperature Inject->Incubate Stop 5. Stop Reaction (Transfer to 20% Zn-Acetate) Incubate->Stop Store 6. Store Frozen (-20°C) Stop->Store Distill 7. Cold Chromium Distillation Store->Distill Trap 8. Trap ³⁵S-H₂S in Zn-Acetate Distill->Trap Quantify 9. Liquid Scintillation Counting Trap->Quantify Calculate 10. Calculate SRR Quantify->Calculate

Caption: Workflow for the ³⁵S-radiotracer sulfate reduction rate measurement.

Step-by-Step Methodology

1. Sample Collection and Handling:

  • Collect sediment or water samples, minimizing atmospheric oxygen exposure. For sediments, core samples are preferred.

  • All subsequent processing must be performed under anoxic conditions (e.g., in a glove bag or anaerobic chamber with an N₂ atmosphere) to prevent the oxidation of reduced this compound compounds.

  • Subsample a known volume (e.g., 1-5 cm³) of sediment into incubation vials or cut-off syringes. Seal immediately.

2. Radiotracer Injection:

  • Prepare a sterile, anoxic stock solution of carrier-free H₂³⁵SO₄.

  • Inject a small, known volume (e.g., 5-20 µL) of the ³⁵SO₄²⁻ radiotracer (typically 200-500 kBq) into the center of the subsample. The amount of tracer can be adjusted based on the expected activity; low-rate environments require more tracer or longer incubations.[1]

  • Include "time-zero" controls for each sample type/depth. These are samples that are immediately transferred to the stop solution after tracer injection to quantify background radioactivity and procedural artifacts.

3. Incubation:

  • Incubate the samples in the dark at a temperature that mimics the in-situ environment.

  • Incubation times can range from a few hours for active coastal sediments to several days or weeks for deep subsurface samples.[9] The goal is to allow for measurable tracer incorporation without significantly depleting the sulfate pool or allowing secondary reactions to occur.

4. Stopping the Reaction:

  • To terminate the incubation, transfer the entire sample into a larger vial containing a fixative solution, typically 5-10 mL of 20% zinc acetate (Zn(CH₃COO)₂).

  • The zinc acetate solution traps all produced hydrogen sulfide as insoluble zinc sulfide (ZnS), preventing its loss as a volatile gas and halting further microbial activity. Samples can then be stored frozen at -20°C until analysis.

5. Separation of Reduced this compound (Cold Chromium Distillation):

  • This procedure separates the radiolabeled total reduced inorganic this compound (TRIS), now primarily as ³⁵S-ZnS, from the large excess of unreacted ³⁵SO₄²⁻.

  • The distillation apparatus consists of a reaction flask connected to a gas washing bottle (sulfide trap) containing zinc acetate.

  • The sample is placed in the reaction flask and purged with N₂ gas.

  • An acidic chromium(II) chloride (CrCl₂) solution is added to the flask. This potent reducing agent converts all reduced inorganic this compound species (FeS, S⁰, FeS₂, ZnS) to H₂S gas.

  • The generated H₂S is carried by the N₂ stream into the trap, where it precipitates as ZnS. The distillation typically runs for 1-2 hours.

6. Quantification and Calculation:

  • The radioactivity in the sulfide trap (a_TRIS) is measured using a liquid scintillation counter.

  • The total radioactivity added to the sample (a_TOT) must also be determined by counting an aliquot of the tracer stock or by subsampling the sediment slurry before distillation.

  • The Sulfate Reduction Rate (SRR) is calculated using the following formula[9]: SRR = ([SO₄²⁻] * a_TRIS / (a_TOT * t)) * 1.06 Where:

    • SRR is in units of nmol cm⁻³ day⁻¹.

    • [SO₄²⁻] is the sulfate concentration of the porewater (in nmol cm⁻³).

    • a_TRIS is the radioactivity of the trapped sulfide (in Bq or DPM).

    • a_TOT is the total radioactivity added to the sample (in Bq or DPM).

    • t is the incubation time (in days).

    • 1.06 is a correction factor for the isotopic discrimination against the heavier ³⁵S isotope.[9]

Troubleshooting and Self-Validation
IssuePotential CauseSolution
High "Time-Zero" Counts Incomplete separation of sulfate; contamination of distillation apparatus.Ensure a tight seal on the distillation setup; thoroughly clean glassware between samples. Check the purity of the CrCl₂ solution.
Low or No Activity Re-oxidation of sulfide during handling; insufficient incubation time; low microbial activity.Maintain strict anoxic conditions. Increase incubation time or tracer amount. Confirm the viability of the microbial community.
High Variability Between Replicates Sample heterogeneity; uneven tracer distribution.Homogenize samples if appropriate for the experimental design. Inject tracer slowly and centrally. Increase the number of replicates.[7]

Protocol 2: Measuring Sulfide Production Rates

This non-radiometric approach is suitable for systems where SRR are relatively high and interferences from metal precipitation are low, such as in bioreactors or some laboratory cultures. The most common method is colorimetric, based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine to form methylene blue.

Experimental Workflow Diagram

Sulfide_Workflow cluster_setup Experimental Setup cluster_analysis Sulfide Analysis cluster_calc Calculation Incubate 1. Incubate Sample in Sealed Vial Timepoints 2. Collect Subsamples at Time Intervals (t₀, t₁, t₂, etc.) Incubate->Timepoints Fix 3. Immediately Fix Sulfide (e.g., with Zinc Acetate) Timepoints->Fix React 4. Add Methylene Blue Reagents Fix->React Measure 5. Measure Absorbance (e.g., at 670 nm) React->Measure CalcConc 7. Calculate [S²⁻] at each Timepoint Measure->CalcConc StdCurve 6. Create Sulfide Standard Curve StdCurve->CalcConc Plot 8. Plot [S²⁻] vs. Time CalcConc->Plot CalcRate 9. Rate = Slope of Linear Portion Plot->CalcRate

Caption: Workflow for measuring SRR via sulfide production.

Step-by-Step Methodology
  • Incubation: Set up an anoxic incubation of the sample (e.g., microbial culture, water sample) in a sealed serum bottle or reactor.

  • Time-Course Sampling: At regular intervals, withdraw a small, known volume of the sample using a sterile, N₂-flushed syringe.

  • Sulfide Fixation: Immediately add the subsample to a tube containing zinc acetate to precipitate the sulfide and prevent its oxidation.

  • Colorimetric Reaction:

    • To the fixed sample, add the methylene blue reagents: an amine-sulfuric acid solution followed by a ferric chloride solution.

    • Allow the color to develop for at least 20 minutes.

    • Measure the absorbance at ~670 nm using a spectrophotometer.

  • Standard Curve: Prepare a set of sulfide standards of known concentrations and process them in the same way as the samples. Plot absorbance versus concentration to create a standard curve.

  • Calculation:

    • Use the standard curve to determine the sulfide concentration for each time point.

    • Plot sulfide concentration versus time.

    • The SRR is the slope of the linear portion of this graph, representing the initial rate of sulfide production.

Limitations and Considerations

The primary limitation of this method is its susceptibility to interference. In environments rich in iron or other metals, a significant portion of the produced sulfide will precipitate as metal sulfides, which are not detected by the methylene blue method.[2][5] This leads to a substantial underestimation of the true SRR. Therefore, this method is not recommended for most marine sediments but can be effective in controlled laboratory settings.

References

  • Røy, H., et al. (2014). Determination of dissimilatory sulfate reduction rates in marine sediment via radioactive 35S tracer. ResearchGate. [Link]

  • Jørgensen, B. B., et al. (2019). Cell-specific rates of sulfate reduction and fermentation in the sub-seafloor biosphere. Frontiers in Microbiology. [Link]

  • Kallmeyer, J., et al. (2004). A cold chromium distillation procedure for radiolabeled sulfide applied to sulfate reduction measurements. Limnology and Oceanography: Methods. [Link]

  • Leloup, J., et al. (2005). A comparison of 35S-SO(4)(2-) radiotracer techniques to determine sulphate reduction rates in laminated sediments. Journal of Microbiological Methods. [Link]

  • Røy, H., et al. (2014). Determination of dissimilatory sulfate reduction rates in marine sediment via radioactive 35S tracer. Max Planck Institute for Marine Microbiology. [Link]

  • O'Malley, K. G. (2020). Potential for Stable Minor this compound Isotope Tracer to Measure Microbial this compound Reduction Rate and Fractionation Values Simultaneously. eScholarship, University of California. [Link]

  • Fossing, H., & Jørgensen, B. B. (1989). Measurement of bacterial sulfate reduction in sediments: evaluation of a single-step chromium reduction method. Biogeochemistry. [Link]

  • de Almeida, P. F., et al. (2017). Improved method for enumerating sulfate-reducing bacteria using optical density. MethodsX. [Link]

  • Frank, K. L., et al. (2015). Key Factors Influencing Rates of Heterotrophic Sulfate Reduction in Active Seafloor Hydrothermal Massive Sulfide Deposits. Frontiers in Microbiology. [Link]

  • Ramirez-Vargas, C. A., et al. (2023). Comparative Methods for Quantification of Sulfate-Reducing Bacteria in Environmental and Engineered Sludge Samples. Microorganisms. [Link]

  • Kushkevych, I., et al. (2021). Microscopic Methods for Identification of Sulfate-Reducing Bacteria from Various Habitats. Journal of Fungi. [Link]

  • Londry, K. L., et al. (2004). Stable Carbon Isotope Fractionation by Sulfate-Reducing Bacteria. Applied and Environmental Microbiology. [Link]

  • Findlay, A. J., et al. (2019). Sulfate reduction and hydrogen sulfide oxidation rates in marine sediments with cryptic this compound cycling. Journal of the Geological Society. [Link]

  • O'Connor, M. A., et al. (2015). Kinetics of sulfate reduction and sulfide precipitation rates in sediments of a bar-built estuary (Pescadero, California). Marine Environmental Research. [Link]

  • ResearchGate. (2019). How can I calculate sulfate reduction rates from natural populations of sulfate-reducing bacteria in sediments?. ResearchGate. [Link]

  • Sim, M. S., et al. (2021). What Controls the this compound Isotope Fractionation during Dissimilatory Sulfate Reduction?. ACS Environmental Au. [Link]

  • Leavitt, W. D., et al. (2014). Multiple this compound isotope signatures of sulfite and thiosulfate reduction by the model dissimilatory sulfate-reducer, Desulfovibrio alaskensis str. G20. Frontiers in Microbiology. [Link]

  • Fekih, I. B., et al. (2012). Sulfate reduction efficiency ( ᭹ ) and sulfide production. ResearchGate. [Link]

  • Ramirez-Vargas, C. A., et al. (2023). Comparative Methods for Quantification of Sulfate-Reducing Bacteria in Environmental and Engineered Sludge Samples. MDPI. [Link]

  • Leavitt, W. D., et al. (2016). Patterns of this compound isotope fractionation during Microbial Sulfate Reduction. ResearchGate. [Link]

  • Wang, H., et al. (2023). Study on Growth Influencing Factors and Desulfurization Performance of Sulfate Reducing Bacteria Based on the Response Surface Methodology. ACS Omega. [Link]

  • Marin-Carbonne, J., et al. (2020). Multiple this compound Isotope Evidence for Bacterial Sulfate Reduction and Sulfate Disproportionation Operated in Mesoarchaean Rocks of the Karelian Craton. Minerals. [Link]

  • Amrani, A., et al. (2016). Study of thermochemical sulfate reduction mechanism using compound specific this compound isotope analysis. Caltech GPS. [Link]

Sources

"application of sulfuryl fluoride in fumigation research"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Fumigation with Sulfuryl Fluoride (


) 

Abstract

Sulfuryl fluoride (


) has emerged as the primary alternative to methyl bromide for post-harvest and structural fumigation, particularly for managing phosphine-resistant pest populations. Unlike reactive alkylating agents, 

acts as a biocide only after intracellular hydrolysis. This guide provides a high-level technical protocol for the application of

, emphasizing the critical "Concentration

Time" (CT) product required to eliminate the most tolerant life stages (typically eggs) of stored product pests. It also addresses the environmental stewardship required due to the compound's high Global Warming Potential (GWP).

Chemical Basis & Mode of Action (MoA)

1.1 The Pro-Toxicant Mechanism Sulfuryl fluoride is technically a "pro-toxicant." In its gaseous state, it is relatively non-reactive with biological tissue, which explains its excellent penetrating properties and low sorption into commodities (unlike methyl bromide). Lethality occurs only when the gas enters the insect spiracles and dissolves into the hemolymph.

1.2 The Fluoride Ion Cascade Upon solvation,


 undergoes hydrolysis, releasing fluoride ions (

) and fluorosulfate (

). The primary lethal mechanism is the disruption of glycolysis and the fatty acid cycle.
  • Target 1: Enolase Inhibition.

    
     forms a complex with Magnesium (
    
    
    
    ) and Phosphate (
    
    
    ) within the active site of the enzyme enolase.[1] This forms a quasi-transition state analogue (
    
    
    ) that competitively inhibits the dehydration of 2-phosphoglycerate to phosphoenolpyruvate (PEP).
  • Target 2: Pyrophosphatase.

    
     inhibits inorganic pyrophosphatase, preventing the hydrolysis of inorganic pyrophosphate (
    
    
    
    ), leading to a halt in cellular anabolism.

1.3 Differential Tolerance (The Egg Stage) Insect eggs exhibit significantly higher tolerance to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 than larvae or adults. This is not metabolic resistance but rather exclusionary tolerance . The egg chorion and the low respiration rate of the embryo limit the uptake of the gas. Therefore, protocols must be designed specifically to breach this threshold.

Transitional Note for Drug Development Professionals:

While this note focuses on fumigation, the unique reactivity of the


 moiety is utilized in SuFEx (Sulfur-Fluoride Exchange)  click chemistry. In drug discovery, 

serves as a hub to link phenols and amines, creating stable sulfonyl fluoride connections widely used in covalent protein inhibitor synthesis.
Visualizing the Pathway

MOA SO2F2_Gas SO2F2 (Gas Phase) Spiracles Insect Spiracles SO2F2_Gas->Spiracles Inhalation Hydrolysis Hydrolysis (Hemolymph) Spiracles->Hydrolysis Solvation Fluoride Fluoride Ions (F-) Hydrolysis->Fluoride Release Mg_Complex Mg-F-Phosphate Complex Fluoride->Mg_Complex Binding Enolase Enolase Enzyme Mg_Complex->Enolase Inhibition Glycolysis Glycolysis Halted Enolase->Glycolysis Blockade ATP_Drop ATP Depletion Glycolysis->ATP_Drop Death Cellular Death ATP_Drop->Death

Figure 1: The lethal cascade of Sulfuryl Fluoride, moving from gas-phase entry to metabolic collapse via Enolase inhibition.[2]

Critical Parameters: The CT Concept

Efficacy is not defined by concentration alone but by the Accumulated Dosage , expressed as the Concentration-Time (CT) product (


).

2.1 The Temperature Factor Temperature is the single most critical variable. At lower temperatures, insect respiration decreases, reducing gas uptake. Consequently, the required CT product increases exponentially as temperature drops.

2.2 Target-Specific CT Thresholds The following data summarizes required dosages for the most challenging pest, the Red Flour Beetle (Tribolium castaneum).

Target SpeciesLife StageTemp (

C)
Required CT (

)
Notes
Tribolium castaneumAdult/Larva25~150 - 200High susceptibility.
Tribolium castaneumEgg 251,000 - 1,200 Critical Control Point.
Tribolium castaneumEgg201,500+Respiration drops; tolerance spikes.
Rhyzopertha dominicaAll Stages25~400Less tolerant than Tribolium.

Protocol Warning: Failure to achieve the egg-stage CT threshold will result in "bounce-back" infestations within 14-21 days post-fumigation.

Experimental Protocol: Precision Fumigation

Objective: Eliminate Tribolium castaneum (all stages) in a stored commodity (e.g., walnuts/almonds) stack.

Phase 1: Preparation & Sealing
  • Site Assessment: Measure the volume of the enclosure accurately.

  • Sealing: Use 6-mil polyethylene tarps. Sand snakes must be double-lapped at the ground seal.

  • Monitoring Lines: Install three sampling lines (polyethylene tubing):

    • Top: Highest point of the stack.

    • Middle: Center of the commodity (core).[3]

    • Bottom: Floor level, away from the injection point.

  • Fan Placement: Place high-velocity axial fans to ensure equilibrium.

    
     is heavy (4.17 g/L) and will stratify at the floor without circulation.
    
Phase 2: Calculation & Dosing
  • HLT Calculation: Estimate the Half-Loss Time (HLT)—the time it takes for 50% of the gas to leak out. For a well-sealed tarp, target an HLT of 20+ hours.

  • Software Modeling: Use the Fumiguide calculator.

    • Input: Temperature (core commodity), Target Pest (Red Flour Beetle - Egg), Exposure Time (e.g., 24h or 48h).[4]

    • Output: Required Dosage (kg).

  • Injection: Introduce gas through a shooting hose placed directly in the airstream of a fan to prevent "fog-out" (liquid phase damage to commodity).

Phase 3: Monitoring & Adjustment
  • Equilibrium Check: Measure concentration at T+1 hour using a Fumiscope (Thermal Conductivity Detector) or CLIRCHECK. Top/Bottom readings should be within 10% of each other.

  • Mid-Point Check: Measure at T+12h.

    • Calculation: Current Concentration

      
       Elapsed Time = Accumulated CT.
      
    • Correction: If the Accumulated CT is projecting below the target (e.g., 1,000

      
      ), perform a "top-up" injection immediately.
      
Phase 4: Aeration & Clearance
  • Venting: Open tarps and engage exhaust fans.

  • Desorption: Allow 12-24 hours for off-gassing.

  • Clearance Verification: Use a low-level detection device (e.g., Interscan or SF-ExplorIR).

    • Limit: The workspace is safe only when concentration is < 1 ppm (check local regulations; some allow 3 ppm, but 1 ppm is the safety gold standard).

Workflow Logic

Protocol Start Start: Site Assessment Seal Seal & Install Lines Start->Seal Calc Calculate Dosage (Fumiguide) Seal->Calc Inject Inject SO2F2 + Fans Calc->Inject Monitor Monitor CT (T+12h) Inject->Monitor Decision CT on Target? Monitor->Decision TopUp Add Gas (Top-Up) Decision->TopUp No Aerate Aeration (>12h) Decision->Aerate Yes TopUp->Monitor Clear Clearance (<1 ppm) Aerate->Clear

Figure 2: Operational workflow for Sulfuryl Fluoride fumigation ensuring CT targets are met before aeration.

Resistance Management & Environmental Stewardship

4.1 Resistance Rotation


 is the primary rotation partner for phosphine (

).
  • No Cross-Resistance: Research confirms that

    
    -resistant Tribolium strains remain fully susceptible to 
    
    
    
    .
  • Strategy: Rotate to

    
     once every 3-4 fumigation cycles to eliminate resistant alleles selected by phosphine.
    

4.2 Greenhouse Gas Mitigation


 has a Global Warming Potential (GWP) of ~4780 and an atmospheric lifetime of ~36 years.
  • Optimization: Do not overdose. Relying on "Nominal Concentration" often leads to 2x-3x overdosing. Using "Accumulated CT" monitoring allows for the minimum effective dose, reducing atmospheric load.

  • Future Tech: Research is ongoing into alkaline scrubbers (using hydroxide solutions) to capture waste gas during aeration, converting it to benign fluoride salts before release.

References

  • Mechanism of Action

    • Title: Fluoride inhibition of enolase: Crystal structure and thermodynamics.
    • Source: National Institutes of Health (NIH) / PubMed.
    • Link:[Link] (Search Term: Enolase Fluoride Inhibition)

  • Environmental Impact

    • Title: Growing Atmospheric Emissions of Sulfuryl Fluoride.[5][6]

    • Source: MIT / AGAGE (Advanced Global
    • Link:[Link]

  • Efficacy & Resistance

    • Title: Susceptibility to sulfuryl fluoride and lack of cross-resistance to phosphine in developmental stages of the red flour beetle, Tribolium castaneum.[7][8]

    • Source: Pest Management Science.[7]

    • Link:[Link]

  • Protocol Standards

    • Title: Sulfuryl Fluoride Technical Fact Sheet.
    • Source: National Pesticide Inform
    • Link:[Link]

Sources

Application Note: High-Resolution Characterization of Sulfur-Containing Aerosols

Author: BenchChem Technical Support Team. Date: February 2026

From Inorganic Sulfate to Complex Organosulfates

Strategic Overview

Atmospheric sulfur compounds are primary drivers of aerosol radiative forcing (cooling the climate) and adverse health effects.[1] While inorganic sulfate (


) has traditionally dominated the "this compound budget," recent discoveries reveal that organosulfates (OS) —formed via the reaction of acidified sulfate aerosols with biogenic volatile organic compounds (BVOCs) like isoprene and terpenes—can account for a significant fraction of organic aerosol mass.

This guide addresses the analytical gap between routine monitoring and advanced speciation. It provides a dual-protocol approach:

  • Ion Chromatography (IC): The gold standard for quantifying inorganic sulfate and methanesulfonic acid (MSA).

  • HILIC-MS/MS: A specialized protocol for the separation and quantification of polar, hydrophilic organosulfates that are often lost or unretained in conventional Reversed-Phase Liquid Chromatography (RPLC).

Sample Collection & Preservation

The integrity of this compound speciation begins at the inlet. Artifact formation (positive or negative) can skew the ratio of inorganic to organic this compound.

Filter Selection
  • Quartz Fiber Filters (QFF): Pre-baked at 550°C for 12 hours. Essential for OC/EC analysis but prone to adsorption of gaseous

    
     (positive artifact).
    
  • Teflon (PTFE) Filters: Recommended for IC and LC-MS analysis due to low background and chemical inertness. Pore size: 2.0 µm (or 0.2 µm for ultrafine particles).

Artifact Control System

To prevent gaseous


 from reacting with the filter surface to form spurious sulfate:
  • Denuder: Install a honeycomb denuder coated with

    
     or glycerol upstream of the filter to strip gas-phase 
    
    
    
    .
  • Backup Filter: Place a second filter downstream to assess negative artifacts (evaporation of semi-volatile OS).

Storage
  • Store samples in antistatic petri dishes wrapped in aluminum foil.

  • Temperature: -20°C immediately after sampling.

  • Holding Time: Analyze within 30 days to prevent hydrolysis of labile organosulfates.

Protocol A: Inorganic Sulfate & MSA via Ion Chromatography (IC)

Target Analytes: Sulfate (


), Methanesulfonate (MSA), Nitrate, Chloride.
Principle

Anion-exchange chromatography with suppressed conductivity detection. The use of a hydroxide gradient allows for the separation of weak acids (MSA) from strong inorganic anions.

Instrumentation & Consumables[2][3][4]
  • System: High-Pressure Ion Chromatography (HPIC) system (e.g., Thermo Dionex ICS-6000).

  • Column: High-capacity anion exchange column (e.g., IonPac AS11-HC , 4 mm).

  • Suppressor: Self-regenerating suppressor (ASRS) in recycle mode.

  • Eluent Generator: KOH cartridge (EGC-KOH) to ensure gradient purity.

Sample Preparation
  • Punch: Take a 47 mm filter or a 1.5

    
     punch from a larger filter.
    
  • Extraction: Place in a polypropylene vial with 10.0 mL of 18.2 MΩ·cm ultrapure water .

  • Sonication: Sonicate for 45 minutes in an ice bath (heat degrades labile species).

  • Filtration: Filter extract through a 0.22 µm PES or PTFE syringe filter to remove insoluble particles.

Instrumental Parameters
  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 25 µL

  • Column Temperature: 30°C

  • Gradient Program (KOH):

    • 0–5 min: 1 mM (Isocratic hold for weak acids like fluoride/acetate)

    • 5–14 min: Ramp 1 mM

      
       15 mM
      
    • 14–23 min: Ramp 15 mM

      
       30 mM
      
    • 23–31 min: Ramp 30 mM

      
       60 mM (Elute Sulfate and Phosphate)
      
    • 31–35 min: 60 mM (Column Clean)

    • 35–40 min: 1 mM (Equilibration)

Data Interpretation
  • MSA Elution: ~6-8 minutes (depending on system void).

  • Sulfate Elution: ~20-22 minutes.

  • QA/QC:

    • LOD: Typically < 0.05 µg/m³.[2]

    • Recovery: Spike blank filters with known sulfate/MSA standards; acceptable range 90-110%.

Protocol B: Organosulfates via HILIC-MS/MS

Target Analytes: Isoprene-derived OS (e.g., 2-methyltetrol sulfate), Monoterpene-derived OS, Glycolic acid sulfate.

Why HILIC?

Small, multifunctional organosulfates (C2-C5) are highly polar and elute in the void volume of standard C18 (Reversed-Phase) columns, leading to severe matrix suppression and poor quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) retains these compounds using a water layer on a polar stationary phase, separating them from inorganic salts.

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290, Waters ACQUITY).

  • Detector: Triple Quadrupole MS (QqQ) or High-Resolution Orbitrap.

  • Column: Amide-functionalized particle (e.g., Waters XBridge Amide or BEH Amide , 2.1 x 100 mm, 1.7 µm).

Sample Preparation (Optimized for HILIC)

Critical Step: The injection solvent must match the initial mobile phase (high organic) to prevent peak distortion.

  • Extraction: Place filter punch in a vial.

  • Solvent Addition: Add 5.0 mL of Acetonitrile:Water (80:20, v/v) .

    • Note: Pure water extraction is incompatible with HILIC direct injection.

  • Agitation: Sonicate for 20 min in an ice bath.

  • Filtration: Filter through 0.2 µm PTFE (hydrophobic PTFE is compatible with high ACN).

  • Reconstitution (Optional but recommended for sensitivity):

    • Evaporate extract to near dryness under

      
       stream (do not heat > 30°C).
      
    • Reconstitute in 200 µL of Acetonitrile:Water (90:10) containing internal standard.

Instrumental Parameters
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9, adjusted with

    
    ).
    
    • Reasoning: Basic pH ensures OS are fully ionized (deprotonated) and improves peak shape on amide columns.

  • Mobile Phase B: Acetonitrile (Pure).

  • Gradient:

    • 0 min: 95% B (High organic start)

    • 10 min: 95%

      
       70% B
      
    • 12 min: 70%

      
       50% B
      
    • 15 min: 50% B (Hold)

    • 16 min: 95% B (Re-equilibration for 5 mins)

  • MS Source (ESI-):

    • Mode: Negative Ionization[1][3]

    • Spray Voltage: -3.5 kV

    • Capillary Temp: 300°C

Quantification Strategy
  • Primary Transition: The bisulfate ion

    
     at m/z 97  is the universal fragment for organosulfates.
    
  • Surrogate Standards: Authentic standards are rare. Use structurally similar surrogates:

    • For Isoprene OS: Synthetic 2-methyltetrol sulfate (if available) or Propyl Sulfate .

    • For Terpene OS:Camphor Sulfonic Acid or Octyl Sulfate .

    • Note: Do not use deuterated octyl sulfate (D17-OS) for C2-C3 OS as it elutes differently in HILIC.

Visualizations & Workflows

Method Selection Decision Matrix

This logic tree guides the researcher to the correct protocol based on the analyte polarity and molecular weight.

MethodSelection Start Aerosol Sample Analysis Target Target Analyte? Start->Target Inorganic Inorganic Ions (Sulfate, Nitrate, Chloride) Target->Inorganic Inorganic Organic Organosulfates (OS) Target->Organic Organic IC PROTOCOL A: Ion Chromatography (IonPac AS11-HC) Inorganic->IC Standard Method Polarity Analyte Polarity/Size Organic->Polarity HILIC PROTOCOL B: HILIC-MS/MS (Amide Column) Polarity->HILIC Small, Polar (C2-C5, e.g., Isoprene OS) RPLC Reversed-Phase LC (C18 Column) Polarity->RPLC Large, Hydrophobic (>C10, e.g., Long-chain OS)

Caption: Decision matrix for selecting the optimal analytical technique based on the chemical nature of the this compound species.

HILIC-MS/MS Workflow

A step-by-step visualization of the organosulfate extraction and analysis protocol.

HILICWorkflow Filter Filter Punch (Teflon/Quartz) Extract Extraction 80:20 ACN:H2O (Sonicate 20 min) Filter->Extract Filter2 Syringe Filter (0.2 µm PTFE) Extract->Filter2 Recon Reconstitution (90:10 ACN:H2O) + Internal Std Filter2->Recon Trace Analysis Inject Injection (5 µL) UPLC-MS/MS Filter2->Inject High Conc. Recon->Inject Detect Detection (ESI-) MRM: Precursor -> m/z 97 Inject->Detect

Caption: Optimized workflow for the extraction and HILIC-MS/MS analysis of polar organosulfates from aerosol filters.

References

  • Hettiyadura, A. P. S., et al. (2015). "Determination of atmospheric organosulfates using HILIC chromatography with MS detection."[4] Atmospheric Measurement Techniques. Link

  • Thermo Fisher Scientific. "Dionex IonPac AS11-HC Product Manual." Thermo Scientific Documentation. Link

  • Chen, Y., et al. (2019). "Accurate Quantification of Multifunctional C2–3 Organosulfates in Atmospheric Aerosols Using Liquid Chromatography-Electrospray Ionization Mass Spectrometry." Environmental Science & Technology. Link

  • Surratt, J. D., et al. (2007). "Evidence for Organosulfates in Secondary Organic Aerosol." Environmental Science & Technology. Link

  • Chow, J. C., & Watson, J. G. (2020). "Review of measurement methods for particulate matter and its components."[5] Aerosol and Air Quality Research. Link

Sources

Troubleshooting & Optimization

"common interferences in sulfur isotope mass spectrometry and solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Interferences and Solutions in Sulfur Analysis (ICP-MS & IRMS)

Status: Operational | Level: Tier 3 (Senior Application Support) Audience: Drug Development & Bio-Analytical Researchers

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because this compound—a critical element in DMPK (Drug Metabolism and Pharmacokinetics) and metallomics—is notoriously difficult to measure accurately.

Whether you are quantifying this compound-containing metabolites via ICP-MS or tracing isotopic fractionation in drug synthesis via IRMS , you are fighting two main enemies: Polyatomic Interferences and Oxygen Isotopic Overlap .

This guide is not a textbook; it is a troubleshooting system. Select your instrument platform below to diagnose and resolve your specific interference.

Module 1: ICP-MS Troubleshooting (Quantification & Tracing)

Context: You are using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace this compound analysis or isotope dilution studies in biological matrices (plasma, urine).

Q1: Why is my background signal on m/z 32 saturated, even in blanks?

Diagnosis: The "Oxygen Wall." this compound’s most abundant isotope is ³²S (95.02%).[1] Unfortunately, the argon plasma entrains atmospheric oxygen, creating a massive polyatomic interference: ¹⁶O₂⁺ .

  • Exact Mass of ³²S: 31.972071 u

  • Exact Mass of ¹⁶O₂: 31.989830 u

  • Required Resolution: ~1,800 (Low-res Quadrupoles provide ~300).

The Fix: Oxygen Mass-Shift (Reaction Cell Mode) Do not attempt to resolve this physically with a standard quadrupole. You must use chemistry to move the this compound to a quiet mass.

Protocol: O₂ Reaction Mode (MS/MS)

  • Gas Selection: Pressurize your Collision/Reaction Cell (CRC) with O₂ gas.

  • The Reaction: this compound ions react efficiently with O₂ to form SO⁺.[2] Oxygen dimers (O₂⁺) do not react with O₂ gas.

    • Reaction: ³²S⁺ + ¹⁶O₂ → ³²S¹⁶O⁺ + O[2]

    • New Target Mass: m/z 48

  • The MS/MS Filter (Critical):

    • Q1 (First Quad): Set to m/z 32 . This rejects naturally occurring ⁴⁸Ca⁺ and ⁴⁸Ti⁺ from the matrix.

    • Cell: ³²S⁺ converts to ³²S¹⁶O⁺ (mass 48).[2][3][4]

    • Q2 (Second Quad): Set to m/z 48 . Only the shifted this compound passes.

Self-Validating Check: Analyze a known isotopic standard. If your method is working, the ratio of measured m/z 48 (³²S¹⁶O) to m/z 50 (³⁴S¹⁶O) should match the natural ³²S/³⁴S ratio (approx 22.5), assuming no mass bias. If the ratio is skewed, you likely have a ⁴⁸Ca interference leaking through Q1.

Visual Workflow: MS/MS Mass Shift

MassShift cluster_0 Ion Generation cluster_1 Triple Quadrupole Filtering Plasma ICP Plasma (Contains ³²S⁺, ¹⁶O₂⁺, ⁴⁸Ca⁺) Q1 Q1 Filter Set to m/z 32 (Rejects ⁴⁸Ca⁺, ⁴⁸Ti⁺) Plasma->Q1 All Ions Cell Reaction Cell (O₂ Gas) ³²S⁺ → ³²S¹⁶O⁺ (m/z 48) ¹⁶O₂⁺ → No Reaction Q1->Cell Only m/z 32 (³²S⁺ & ¹⁶O₂⁺) Q2 Q2 Filter Set to m/z 48 (Passes ³²S¹⁶O⁺) Cell->Q2 Product Ions Detector Detector Counts m/z 48 Q2->Detector Clean this compound Signal

Figure 1: Logic flow of ICP-MS/MS Oxygen Mass Shift mode to eliminate O₂ interference.

Module 2: IRMS Troubleshooting (High Precision Isotope Ratios)

Context: You are using Gas Source Isotope Ratio Mass Spectrometry (IRMS), likely coupled with an Elemental Analyzer (EA), to determine δ³⁴S values in drug compounds.

Q2: My δ³⁴S values are drifting, and the linearity is poor. Why?

Diagnosis: The "Isobaric Oxygen" Overlap. In EA-IRMS, this compound is converted to SO₂ gas.[5] You are measuring masses 64 (³²S¹⁶O¹⁶O) and 66 (³⁴S¹⁶O¹⁶O).

  • The Interference: Mass 66 is not unique to ³⁴S. It also contains ³²S¹⁸O¹⁶O .

  • Because oxygen has three stable isotopes (¹⁶O, ¹⁷O, ¹⁸O), the SO₂ beam contains a mix of isotopologues. If the oxygen isotopic composition of the combustion gas varies, your calculated this compound ratio will be wrong.

The Fix: The Oxygen Correction Factor You cannot physically separate these species in standard IRMS. You must apply a mathematical correction based on the measured mass 65 (³²S¹⁶O¹⁷O) or assumed constant oxygen ratios.

Protocol: Validating the Correction

  • Standard Bracketing: You must run reference materials (e.g., IAEA-S-1, NBS 127) with known δ³⁴S values that bracket your sample's expected range.

  • The "O-Correction" Check:

    • Most modern software (Isodat, IonVantage) applies this automatically.

    • Manual Check: If your δ³⁴S values correlate with the δ¹⁸O of the combustion oxygen (if monitored), your correction factor is wrong.

    • Ensure your combustion reactor (Quartz/Tungsten oxide) is not "exhausted." An exhausted reactor releases oxygen with variable isotopic signatures, destabilizing the correction.

Q3: I see "tailing" peaks and poor precision in my chromatogram.

Diagnosis: Water Interference. SO₂ is highly polar and "sticky." If water (from the sample or combustion) enters the source, it reacts with SO₂ to form H₂SO₃ (sulfurous acid) or protonated species (HSO₂⁺), creating isobaric interferences and memory effects.

The Fix: Aggressive Drying

  • Chemical Trap: Use Anhydrous Magnesium Perchlorate (Mg(ClO₄)₂) immediately after the combustion tube.

  • Nafion™ Membrane: For high-throughput, use a counter-current Nafion dryer.

    • Warning: Nafion can retain some SO₂ if not optimized. Ensure the counter-flow gas is dry Helium.

Visual Workflow: EA-IRMS this compound Pathway

IRMS_Workflow Sample Drug Sample (Solid/Liquid) Combustion Combustion Reactor (1020°C) S → SO₂ + SO₃ Sample->Combustion Reduction Reduction Reactor (Cu) SO₃ → SO₂ Removes excess O₂ Combustion->Reduction WaterTrap Water Trap (Mg(ClO₄)₂) Reduction->WaterTrap Dry Gas GC GC Separation Separates N₂, CO₂, SO₂ WaterTrap->GC Source IRMS Source Ionization (m/z 64, 66) GC->Source Pure SO₂ Peak

Figure 2: Critical path for this compound analysis in EA-IRMS, highlighting the water removal step.

Module 3: Data & Reference Standards
Interference Summary Table
InstrumentTarget IsotopePrimary InterferenceMechanismResolution RequiredRecommended Solution
ICP-MS ³²S¹⁶O₂⁺Polyatomic (Plasma)~1,800 (M/ΔM)MS/MS O₂ Mass Shift (Meas.[3] m/z 48)
ICP-MS ³⁴S¹⁶O¹⁸O⁺Polyatomic (Plasma)~1,800 (M/ΔM)MS/MS O₂ Mass Shift (Meas.[4] m/z 50)
IRMS ³⁴S (in SO₂)³²S¹⁸O¹⁶OIsobaric (Isotopologue)>2,000Mathematical Oxygen Correction
IRMS AllH₂O / HSO₂⁺Chemical AdductN/AChemical Drying (Mg(ClO₄)₂)
Self-Validating System: The "3-Point Check"

Before releasing data, perform this 3-point check to ensure interference removal:

  • The Blank Check: Is the signal at the target mass (m/z 48 for ICP-MS) <0.1% of the lowest standard? (Confirms O₂ removal).

  • The Ratio Check: Does the ³²S/³⁴S ratio of your standard match the theoretical value (approx 22.5) within ±10%? (Confirms no unexpected isobaric overlap like ⁴⁸Ca).

  • The Shape Check: In IRMS, are the m/z 64 and 66 peaks perfectly aligned in time? (Misalignment indicates chromatographic issues or source saturation).

References
  • Agilent Technologies. (2018). Ultra-low level determination of phosphorus, this compound, silicon and chlorine using the Agilent 8900 ICP-QQQ. Application Note. Link

  • Balcaen, L., et al. (2014).[1] this compound Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements.[1] Spectroscopy Online. Link

  • Han, J., et al. (2024). Determination of this compound Isotope Ratios (34S/32S) in Atmospheric Precipitation Samples by Triple Quadrupole ICP-MS. Atomic Spectroscopy.[2][6] Link

  • Rees, C.E. (1978). Sulphur isotope measurements using SO2 and SF6. Geochimica et Cosmochimica Acta. (Seminal work on Oxygen Correction).
  • USGS. (2002). Oxygen isotope corrections for online δ34S analysis. USGS Publications Warehouse. Link

  • Zhu, Y. (2023).[6] Review: this compound Analysis using Inductively Coupled Plasma Mass Spectrometry. Atomic Spectroscopy.[2][6] Link

Sources

Technical Support Center: Optimization of Sample Preparation for Trace Sulfur Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Spectroscopy & Elemental Impurities) Ticket Focus: Trace Sulfur (S) Recovery & Interference Removal Reference Standards: USP <233>, ASTM D5453, EPA 3052[1]

Introduction

Welcome to the Trace this compound Application Support Center. This compound is one of the most challenging analytes in elemental analysis due to its high ionization potential (10.36 eV), high volatility in acidic media, and ubiquitous presence in the laboratory environment.[1]

This guide moves beyond basic "cookbook" recipes. It addresses the causality of failure—why recoveries drop, why blanks drift, and how to chemically engineer your workflow for sub-ppm accuracy.

Module 1: The "High Blank" Phenomenon (Contamination Control)

User Complaint: "My calibration blank reads 50 ppb this compound, but my limit of quantitation (LOQ) needs to be 10 ppb. I used fresh acid."

Root Cause Analysis: this compound is everywhere.[1][2] It is in the air (sulfates), on your skin (keratin), in "trace metal" grade acids (often only certified for metals, not non-metals), and leaching from the walls of PFA/PTFE vessels cleaned with standard detergents.[1]

Troubleshooting Protocol: The Vapor-Phase Cleaning System

Do not rely on simple acid rinsing.[1][2] You must strip the vessel surface of adsorbed this compound species.[2]

Step-by-Step Decontamination:

  • Reagent Verification: Switch to High-Purity Plus (or equivalent) acids specifically certified for this compound (<10 ppb).[1][2] Standard "Trace Metal" grade often allows S up to 1 ppm.[1][2]

  • Vessel Leaching (The "Acid Steam" Method):

    • Add 10 mL of 1:1

      
      :H2O (high purity) to the microwave vessel.
      
    • Seal and run a cleaning program: Ramp to 180°C (10 min), Hold (15 min).

    • Mechanism: The high-pressure acid vapor penetrates the micropores of the PTFE/PFA, extracting adsorbed this compound that liquid rinsing misses.[1]

  • The "No-Touch" Rule: Use non-powdered nitrile gloves.[1][2] Never touch the pipette tip or the inner rim of the vessel. Human sweat is a massive this compound source.[1][2]

Expert Insight: If you are analyzing biologicals, avoid using detergents containing sulfonates (e.g., SDS) on any glassware in the lab, even if not used for this specific experiment.[1] Airborne aerosols from sink washing can contaminate open autosampler tubes.[1][2]

Module 2: The "Vanishing Spike" (Volatility & Digestion)

User Complaint: "I spiked my sample with Methionine, but I’m only recovering 60-70%. My digestion looks clear."

Root Cause Analysis: this compound forms volatile species (


, 

) during acid digestion.[1][2] In open-vessel systems (hot block), these gases escape.[1][2] Even in closed vessels, if the temperature is insufficient to fully oxidize organic this compound to sulfate (

), the intermediate volatile species are lost upon venting.[1]
Decision Matrix: Sample Preparation Strategy

The following logic gate determines your prep method based on sample matrix and volatility.

SamplePrepLogic Start Start: Sample Type Liquid Liquid Matrix Start->Liquid Solid Solid/Complex Matrix Start->Solid Volatile Is the Matrix Volatile? (e.g., Ethanol, DMSO) Liquid->Volatile Aqueous Aqueous/Biological Liquid->Aqueous ClosedVessel Closed Vessel Microwave (Required) Solid->ClosedVessel Direct Direct Injection/Dilution (Avoid Digestion) Volatile->Direct Yes (Prevent Loss) Volatile->ClosedVessel No (High Organic Load) Aqueous->ClosedVessel TempCheck Temp > 200°C? Pressure > 20 bar? ClosedVessel->TempCheck Success High Recovery (Sulfate Form) TempCheck->Success Yes Fail Low Recovery (Volatile Loss) TempCheck->Fail No

Figure 1: Decision tree for selecting the optimal sample preparation method to minimize this compound volatility loss.

Protocol: High-Pressure Microwave Digestion (EPA 3052 Modified)

Objective: Convert all this compound species


 Non-volatile Sulfate (

).[2]
  • Sample Mass: Weigh 0.2 – 0.5 g (limit to 0.1 g for high-fat/oil samples to prevent venting).

  • Acid Mixture:

    • 5 mL

      
       (Oxidizer).[1][2]
      
    • 1 mL

      
       (Critical: Promotes oxidation of reduced this compound species).[1][2]
      
    • Note: Avoid HCl if using ICP-MS without a collision cell, as

      
       interferes with 
      
      
      
      , though it doesn't directly hit S. However, HCl helps stabilize Mercury (Hg) if analyzing concurrently.[1][2]
  • Microwave Program:

    • Ramp: 15 minutes to 200°C.

    • Hold: 15 minutes at 200°C (Critical Step).

    • Cool: 15 minutes.

  • Validation: The vessel pressure must remain sealed until the temperature drops below 80°C.

Module 3: Instrumental Interface (ICP-MS Interferences)

User Complaint: "I have a huge background signal on Mass 32, even with Argon gas. My detection limit is terrible."

Root Cause Analysis: The major isotope of this compound is


 (95% abundance).[2] Unfortunately, the plasma generates a massive polyatomic interference: 

(Oxygen dimer), which also has a mass of 32.[1] Standard Helium (He) collision mode is often insufficient to remove this intense interference.[1][2]
Solution: Oxygen Mass-Shift Mode (Reaction Cell)

Instead of trying to remove the interference, move the analyte.[1][3] We react this compound with Oxygen gas in the cell to create


.[2][4]

Reaction Chemistry:


[2][4]
  • New Target Mass: 48 amu.

  • Advantage:

    
     does not react with 
    
    
    
    gas to form mass 48.[1][2][4]

Interference Table: Mass 32 vs. Mass 48

ModeAnalyte MassPrimary InterferenceResolution Strategy
No Gas


(Plasma gas)
Impossible for trace analysis.[2]
Helium (KED)


Poor. He only reduces polyatomics;

signal is too high.
Oxygen (Reaction)


,

Excellent. If Ca/Ti are present, use MS/MS (Triple Quad) to filter parent ions at Q1.[1]
High Res (HR-ICP-MS)


Good , but requires Resolution > 4000.

Critical Setup Note: If using Single Quad ICP-MS with Oxygen cell gas, you must check for Titanium and Calcium.[1][2] If your sample has high Ca (e.g., biological bone digest), Mass 48 will be biased.[1] In that case, use Xenon as a reaction gas (Mass shift S to


) or Triple Quad MS/MS.[1][2]

Module 4: Organic Solvents (Drug Discovery)

User Complaint: "I need to analyze this compound in a DMSO (Dimethyl Sulfoxide) stock solution. Can I inject it directly?"

Root Cause Analysis:

  • DMSO Matrix: DMSO is this compound (

    
    ).[1][2] You cannot measure trace this compound impurities in DMSO directly because the solvent itself saturates the detector.[2]
    
  • Carbon Load: Injecting organics extinguishes the plasma or clogs the cones with soot.[2]

Protocol: Direct Organic Analysis (for non-DMSO organics)

For solvents like Ethanol or Toluene (where S is an impurity, not the solvent):

  • Oxygen Addition: Add 2-5%

    
     into the Argon carrier gas stream.[1][2] This burns the carbon matrix (
    
    
    
    ) preventing soot buildup on cones.[2]
  • Cooled Spray Chamber: Set to -5°C to reduce solvent vapor load.

  • Correction: Use Yttrium (Y) or Scandium (Sc) as an internal standard, prepared in the same organic solvent.[1][2]

For DMSO Samples:

  • Evaporation: You must evaporate the DMSO (Boiling point 189°C) gently, then reconstitute in 1%

    
    .[1][2]
    
  • Warning: This risks volatile loss of this compound impurities.[1][2]

  • Better Alternative: Standard Addition Method . Spike the DMSO sample with known S concentrations and dilute significantly (100x) into water to minimize matrix effects, accepting the higher dilution factor.

References & Authority

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[1][2] (Defines closed vessel digestion and validation criteria). [2]

  • EPA Method 3052. Microwave Assisted Acid Digestion of Siliceous and Organically Based Matrices.[1][2] (The gold standard for total decomposition).[2]

  • Agilent Technologies. this compound Analysis by ICP-MS/MS.[1][2][3] (Detailed mechanics of O2 mass shift).

  • ASTM International. ASTM D5453 - Standard Test Method for Determination of Total this compound in Light Hydrocarbons by Ultraviolet Fluorescence.[1][2] (Alternative for total organic this compound).[1][2]

For further assistance, please contact the laboratory support tier with your instrument model and current blank intensity data.[1]

Sources

Technical Support Center: Refining Synthesis Protocols for High-Purity Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of high-purity organosulfur compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of organothis compound chemistry. Here, we address common challenges with in-depth, field-proven insights and practical, step-by-step guidance to enhance the efficiency and success of your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions often encountered when working with organothis compound compounds.

Q1: Why are organothis compound compounds often associated with strong, unpleasant odors, and what are the best practices for odor management in the lab?

A1: The characteristic odors of many low-molecular-weight organothis compound compounds, such as thiols, are due to their volatility and the high sensitivity of the human olfactory system to these substances.[1][2] Effective odor management is crucial for a safe and pleasant laboratory environment.

  • Engineering Controls: Always handle volatile organothis compound compounds in a well-ventilated fume hood. The use of a dedicated fume hood for this type of chemistry is recommended.

  • Chemical Treatment: Vapors and residual reagents can be "scrubbed" using oxidizing agents. A common and effective method is to use a bleach (sodium hypochlorite) or hydrogen peroxide solution to oxidize the this compound compounds to less volatile and odorless sulfoxides or sulfones.[3] Glassware and equipment should be quenched in such a solution before being removed from the fume hood.

  • Waste Disposal: All waste containing organothis compound compounds should be segregated and treated with an oxidizing agent before being sent for disposal.

Q2: What are the primary safety concerns when working with organothis compound compounds?

A2: Beyond the malodorous nature of some compounds, several safety hazards must be considered:

  • Toxicity: Certain classes of organothis compound compounds, such as this compound mustards, are highly toxic and act as potent alkylating agents.[4] While most common laboratory organothis compound reagents are less hazardous, it is crucial to consult the Safety Data Sheet (SDS) for each compound.

  • Flammability: Many organothis compound compounds are flammable. Standard precautions for handling flammable liquids should be observed, including avoiding ignition sources.[4]

  • Skin and Eye Irritation: Direct contact with many organothis compound compounds can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of skin contact, wash the affected area thoroughly with soap and water.[4] For eye contact, flush with copious amounts of water.[4]

Q3: What makes thiols good nucleophiles, and how does this impact their reactivity?

A3: Thiols are excellent nucleophiles due to several factors. The this compound atom is large and its electrons are more polarizable than those of oxygen, making it a "soft" nucleophile.[2] This allows for favorable orbital overlap with a variety of electrophiles.[5] Thiolates (RS⁻), formed by deprotonating thiols, are even more potent nucleophiles. This high nucleophilicity is the basis for many key reactions in organothis compound synthesis, such as the alkylation of thiols to form thioethers.[3][6]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis and purification of organothis compound compounds.

Low Yields in Thioether Synthesis via Thiol Alkylation
Q: I am attempting to synthesize a thioether by reacting a thiol with an alkyl halide, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

A: Low yields in this fundamental SN2 reaction can stem from several issues. Let's break down the potential causes and their remedies.

Causality Analysis:

  • Incomplete Deprotonation of the Thiol: The thiolate anion is a much stronger nucleophile than the neutral thiol. Incomplete deprotonation will result in a sluggish reaction. Thiols are more acidic than alcohols, but a sufficiently strong base is still required for complete conversion to the thiolate.[2]

  • Oxidative Side Reactions: Thiols are susceptible to oxidation, especially in the presence of air (oxygen) and base, leading to the formation of disulfide byproducts (R-S-S-R).[2][5] This dimerization consumes the starting thiol and reduces the yield of the desired thioether.

  • Competing Elimination Reactions: If you are using a secondary or tertiary alkyl halide, the basic conditions required for thiolate formation can promote competing E2 elimination reactions, leading to the formation of alkenes instead of the desired substitution product.

  • Poor Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or THF are generally preferred as they solvate the cation of the base without strongly solvating the thiolate anion, thus enhancing its nucleophilicity.[7]

Troubleshooting Workflow:

cluster_diagnosis Diagnosis cluster_solution Solutions start Low Yield in Thioether Synthesis incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation oxidation Oxidation to Disulfide? start->oxidation elimination Competing Elimination? start->elimination solvent_issue Suboptimal Solvent? start->solvent_issue stronger_base Use a Stronger Base (e.g., NaH, K2CO3) incomplete_deprotonation->stronger_base Yes degas_solvent Degas Solvent and Use Inert Atmosphere (N2/Ar) oxidation->degas_solvent Yes milder_base Use a Milder, Non-nucleophilic Base (e.g., Cs2CO3) or a Less Hindered Halide elimination->milder_base Yes change_solvent Switch to Polar Aprotic Solvent (DMF, THF) solvent_issue->change_solvent Yes

Caption: Troubleshooting workflow for low yields in thioether synthesis.

Recommended Protocol Adjustments:

IssueRecommended ActionRationale
Incomplete Deprotonation Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).Ensures complete formation of the more reactive thiolate anion.
Oxidation to Disulfide Degas all solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes the presence of oxygen, which is responsible for the oxidative dimerization of the thiol.[5]
Competing Elimination If using a hindered alkyl halide, consider using a milder base such as cesium carbonate (Cs₂CO₃) or switching to a primary alkyl halide if possible.Reduces the likelihood of E2 elimination, favoring the desired SN2 substitution pathway.
Suboptimal Solvent Use a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).These solvents enhance the nucleophilicity of the thiolate, accelerating the SN2 reaction.[7]
Purification Challenges: Removing Oxidized Byproducts
Q: My reaction has produced the desired sulfoxide, but I am struggling to separate it from the over-oxidized sulfone byproduct. What purification strategies can I employ?

A: The similar polarities of sulfoxides and sulfones can make their separation by standard silica gel chromatography challenging. However, several strategies can be employed to achieve high purity.

Causality Analysis:

  • Over-oxidation: The oxidation of a sulfide to a sulfoxide can be difficult to stop cleanly at the sulfoxide stage, often leading to the formation of the corresponding sulfone.[8] This is particularly true when using strong oxidizing agents.

  • Similar Polarity: Sulfoxides and sulfones are both polar compounds, and their Rf values on a TLC plate are often very close, making baseline separation on a silica gel column difficult.

Purification Strategies:

  • Fine-tuning Chromatography:

    • Solvent System Optimization: Experiment with a range of solvent systems with varying polarities. Sometimes, adding a small amount of a more polar solvent like methanol to a dichloromethane or ethyl acetate/hexane system can improve separation.

    • Alternative Stationary Phases: Consider using a different stationary phase for your chromatography. Alumina (basic or neutral) can sometimes provide different selectivity compared to silica. Reverse-phase chromatography (C18) is also an excellent option, as it separates compounds based on hydrophobicity rather than polarity.[9]

  • Recrystallization: If your sulfoxide is a solid, recrystallization can be a highly effective method for purification. The slightly different polarities and crystal packing abilities of the sulfoxide and sulfone can often be exploited to selectively crystallize the desired product, leaving the sulfone impurity in the mother liquor.

  • Selective Chemical Conversion: In some cases, it may be possible to selectively reduce the sulfone back to the sulfoxide without affecting the desired product. However, this is often challenging and reaction-specific. A more common approach is to carefully control the initial oxidation to minimize sulfone formation.

Protocol: Controlled Oxidation of a Sulfide to a Sulfoxide

This protocol aims to minimize the over-oxidation to the sulfone.

  • Dissolve the sulfide (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), 1.05 equivalents) in the same solvent dropwise over a period of 30-60 minutes. The slow addition and low temperature are crucial to control the exotherm and prevent over-oxidation.

  • Monitor the reaction closely by TLC. Once the starting sulfide has been consumed, quench the reaction immediately by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite.

  • Work up the reaction by washing with a sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using the optimized chromatography or recrystallization methods described above.

III. Purity Analysis and Characterization

Achieving high purity is essential, particularly in drug development.[10] Here are key analytical techniques for assessing the purity of your organothis compound compounds.

Q: How can I confidently determine the purity of my final organothis compound compound?

A: A combination of analytical techniques is necessary to provide a comprehensive assessment of purity.

Analytical Techniques for Purity Determination:

TechniqueInformation ProvidedKey Considerations for Organothis compound Compounds
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and detection of impurities.[11][12]A reverse-phase C18 column is often effective. UV detection is common, but if the compound lacks a strong chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.¹H and ¹³C NMR are standard. The presence of the this compound isotope ³³S can be observed by NMR, but its low natural abundance makes this challenging.[1]
Mass Spectrometry (MS) Confirmation of molecular weight and identification of impurities.The presence of the ³⁴S isotope (4.4% natural abundance) will result in a characteristic M+2 peak, which is a useful diagnostic tool.[1]
Gas Chromatography (GC) Purity assessment for volatile organothis compound compounds.A this compound-specific detector, such as a this compound chemiluminescence detector (SCD), can provide high sensitivity and selectivity for this compound-containing compounds.[1]

Workflow for Purity Confirmation:

cluster_analysis Purity Analysis start Synthesized Organothis compound Compound hplc HPLC Analysis (Purity >98%?) start->hplc hplc->start No, Repurify nmr NMR Spectroscopy (Correct Structure, No Impurity Peaks?) hplc->nmr Yes nmr->start No, Re-evaluate Structure/Purity ms Mass Spectrometry (Correct M/Z, No Impurity Masses?) nmr->ms Yes ms->start end_node High-Purity Compound Confirmed ms->end_node Yes

Caption: A logical workflow for confirming the purity of synthesized organothis compound compounds.

IV. References

  • Britannica. (n.d.). Organothis compound compound. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2025, July 6). Organothis compound Compounds in Organic Synthesis. Advanced Organic Chemistry Part B. Retrieved from [Link]

  • Wikipedia. (n.d.). Organothis compound chemistry. Retrieved from [Link]

  • Kazemi, M., Shiri, L., & Kohzadi, H. (2018). Biological and Pharmaceutical Organothis compound Molecules. Journal of Medicinal and Chemical Sciences, 1(1), 1-10.

  • Ichikawa, M., et al. (2006). Determination of Seven Organothis compound Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 54(5), 1535-1540.

  • ACS Publications. (n.d.). Determination of Seven Organothis compound Compounds in Garlic by High-Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, October 20). Synthetic Applications of Organothis compound Compounds in Drug Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]

  • Lee, B. (2016, February 29). Preparation and Purification of Garlic-Derived Organothis compound Compound Allicin by Green Methodologies. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Britannica. (n.d.). Organothis compound compound - Sulfides, Chemistry, Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • National Cheng Kung University. (n.d.). Precautions for Handling Organic Solvent. Retrieved from [Link]

  • ChemTalk. (n.d.). This compound in the Spotlight: Organothis compound Compounds. Retrieved from [Link]

Sources

"challenges in quantifying sulfur in high-matrix samples"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfur Quantification in High-Matrix Samples

Topic: Challenges in Quantifying this compound in High-Matrix Samples Role: Senior Application Scientist Status: Operational[1]

Introduction: The "this compound Paradox"

Welcome to the technical support center. If you are here, you are likely facing the "this compound Paradox": this compound is macro-abundant in biology and chemistry yet micro-difficult to quantify accurately.

Why is this hard?

  • High Ionization Potential (IP): this compound has an IP of 10.36 eV .[1] In a standard Argon plasma (15.76 eV), this compound ionizes poorly (~14% efficiency) compared to metals like Sodium (~99%).[1]

  • Spectral Interferences: The primary isotope,

    
     (95%), is perfectly masked by the polyatomic ion 
    
    
    
    , which is omnipresent in any plasma.[1]
  • Ubiquity: this compound is in your reagents, your water, and your air.[1] Achieving a low Background Equivalent Concentration (BEC) is a battle against the environment.[1]

This guide moves beyond basic textbooks to address specific failure points in Sample Preparation , Instrumental Analysis (ICP-MS/MS) , and Data Validation .

Module 1: Sample Preparation (The Volatility Trap)

User Question: "I am analyzing this compound in pharmaceutical formulations. My spike recoveries are consistently low (60-80%), but my metals (Fe, Mg) are fine. Is my digestion incomplete?"

Diagnosis: You are likely experiencing volatilization loss , not incomplete digestion.[1] this compound species can form volatile compounds (e.g.,


, 

) that escape during open-vessel heating.[1]

The Solution: Closed-Vessel Microwave Digestion You must shift from open-block digestion to a closed-vessel microwave system.[1] This traps volatiles and forces them back into the liquid phase under pressure.[1]

Protocol: High-Matrix this compound Digestion

  • Reagents: Use Supra-pure HNO3 (67-69%).[1] Avoid HCl if using standard ICP-MS (creates

    
     interference on 
    
    
    
    , though less critical for S).[1]
  • Vessel Type: High-pressure TFM or Quartz (capable of >50 bar).

Step-by-Step Microwave Program:

Step Action Temp (°C) Ramp (min) Hold (min) Logic
1 Pre-reaction Ambient 15 0 Allow "fizzing" of carbonates/organics to subside before sealing.
2 Ramp 180 15 - Slow ramp prevents exothermic spikes.
3 Digestion 210 - 20 High temp ensures breakdown of refractory organic this compound (e.g., sulfonamides).[1]

| 4 | Cooling | <50 | - | 15 | CRITICAL: Do not vent until fully cooled to retain volatiles.[1] |

Visual Workflow: Digestion Logic

DigestionLogic Start Start: Sample Prep MatrixCheck Is Matrix Volatile/Organic? Start->MatrixCheck OpenVessel Open Vessel Digestion MatrixCheck->OpenVessel No (Rare) ClosedVessel Closed Vessel Microwave MatrixCheck->ClosedVessel Yes (Standard) Fail Low Recovery (Volatile Loss) OpenVessel->Fail This compound escapes as SO2/H2S TempCheck Temp > 200°C? ClosedVessel->TempCheck Recovery Check Spike Recovery TempCheck->Recovery Yes TempCheck->Fail No (Incomplete Digestion) Success Analysis Ready Recovery->Success 85-115%

Caption: Decision tree for this compound sample preparation. Closed-vessel systems are mandatory to prevent volatilization loss.

Module 2: Instrumental Analysis (The Mass Shift)

User Question: "I see a huge signal at Mass 32 even in my blanks. How do I distinguish this compound from the Oxygen dimer (


)?"

Diagnosis: You are fighting physics.[1] The


 ion (mass 31.989) is nearly identical to 

(mass 31.972).[1] Standard Quadrupole ICP-MS (resolution ~0.7 amu) cannot resolve this.[1]

The Solution: Oxygen Mass Shift (ICP-MS/MS) Instead of measuring this compound at mass 32, we react it with Oxygen gas in a Collision/Reaction Cell (CRC) to create a new ion at mass 48.[1]



The "Triple Quad" Advantage (ICP-QQQ): Using a single quad in reaction mode isn't enough because


 and 

exist in samples.[1] You need a Triple Quad (MS/MS) setup:
  • Q1 (First Quad): Set to mass 32 . Only allows mass 32 (

    
    , 
    
    
    
    ) to enter the cell.[1] Rejects
    
    
    and
    
    
    (mass 48).[1]
  • Cell: Pressurized with

    
     gas. 
    
    
    
    reacts to form
    
    
    (mass 48).[1]
    
    
    does not react efficiently to form higher masses.[1]
  • Q2 (Second Quad): Set to mass 48 . Measures the generated

    
    .
    

Interference Removal Table:

Target AnalyteQ1 Setting (Filter)Cell GasReaction ProductQ2 Setting (Measure)Interferences Removed

32 (

,

)


48

,

,

(Blocked by Q1)

34 (

,

isotopes)


50

,

,

(Blocked by Q1)

Visual Workflow: MS/MS Logic

MSMS_Logic Source Ion Source (S+, O2+, Ti+, Ca+) Q1 Q1: Mass Filter (Set to m/z 32) Source->Q1 All Ions Cell Reaction Cell (O2 Gas) Q1->Cell Only S+ and O2+ (Ti+, Ca+ Rejected) Q2 Q2: Mass Filter (Set to m/z 48) Cell->Q2 Reaction: S+ -> SO+ (48) O2+ -> No Reaction Detector Detector (Signal) Q2->Detector Only SO+ (48)

Caption: The MS/MS "Mass Shift" workflow. Q1 rejects native mass 48 interferences; the Cell shifts this compound to mass 48 for detection.

Module 3: Troubleshooting & QC

User Question: "My calibration curve is linear (


), but my Check Standards (CCV) drift downward over time. Why?"

Diagnosis: This is likely Matrix-Induced Suppression or Cone Clogging .[1] High-matrix samples (salts, proteins) deposit on the cones, gradually reducing sensitivity.[1] Since this compound has a high ionization potential, it is the first element to suffer when plasma energy drops.[1]

Troubleshooting Guide:

1. Internal Standard Selection (Critical) Do not use Scandium (Sc) or Yttrium (Y).[1] They ionize too easily (~6 eV) and do not mimic this compound's behavior in the plasma.[1]

  • Recommendation: Use Tellurium (

    
    )  or Germanium (
    
    
    
    )
    .[1] They have higher ionization potentials closer to this compound and behave similarly in the reaction cell.[1]
  • Advanced: Use Isotope Dilution with enriched

    
     if precision <1% is required.[1]
    

2. The "Background" Battle this compound is ubiquitous.[1] If your blank is high (>50 ppb), you cannot quantify trace levels.[1]

  • Action: Check your Argon gas purity. Industrial grade Argon contains this compound.[1] Use 99.999% (5.0) or 6.0 grade Argon .[1]

  • Action: Check your acid. Only use "Trace Metal Grade" or higher.[1]

3. Washout Protocol this compound isn't as "sticky" as Mercury, but in high-protein matrices (plasma/serum), it binds to carbon deposits.[1]

  • Rinse Solution: 2% HNO3 is often insufficient for biologicals.[1]

  • Enhanced Rinse: 2% HNO3 + 1% HCl + 0.5% Triton X-100 (surfactant aids in removing organic deposits).[1]

Data Validation Checklist:

ParameterAcceptance CriteriaCorrective Action
BEC (Background Eq. Conc.) < 100 ppb (matrix dependent)Change Argon, clean cones, fresh acid.[1]
Internal Standard Recovery 80% - 120%Dilute sample further; check for cone deposition.[1]
Spike Recovery 85% - 115%Switch to Closed Vessel Digestion (see Module 1).[1]
Isotope Ratio (

)
Natural Ratio ~22.5If deviated, check for spectral interference on one mass.[1]

References

  • Agilent Technologies. (2020).[1] Accurate, Low-Level this compound Analysis by ICP-MS Using MS/MS with Oxygen Reaction Cell Gas. Spectroscopy Online.[1] Link

  • National Institute of Standards and Technology (NIST). (2010).[1] Certificate of Analysis: SRM 1640a - Trace Elements in Natural Water.[1][2][3] (Standard for validating this compound recovery in aqueous matrices).[1] Link

  • Thermo Fisher Scientific. (2018).[1] How to Improve Your ICP-MS Analysis: Addressing Washout and Memory Effects. (General guidance on rinse solutions for sticky matrices). Link

  • U.S. EPA. (2007).[1] Method 3052: Microwave Assisted Acid Digestion of Siliceous and Organically Based Matrices.[1] (The foundational protocol for closed-vessel digestion).[1][4] Link

Sources

Technical Support Center: Enhancing the Stability of Sulfur-Based Cathode Materials

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for sulfur-based cathode materials. This guide is designed for researchers, scientists, and battery technologists actively working to overcome the stability challenges inherent in Lithium-Sulfur (Li-S) and other this compound-based battery systems. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to diagnose and solve common experimental hurdles. This resource is structured to help you move from identifying a problem to implementing a robust, validated solution.

Troubleshooting Guide: Diagnosing and Solving Common Cathode Instabilities

This section addresses the most frequent issues observed during the testing of this compound-based cathodes. Each problem is presented with its likely root causes, diagnostic steps, and recommended solutions grounded in established research.

Problem 1: Rapid Capacity Fading within the First 50 Cycles

You observe a steep decline in discharge capacity, losing over 30-40% of the initial specific capacity in the early stages of cycling.

  • Primary Suspect: The Polysulfide Shuttle Effect. This is the most notorious failure mechanism in Li-S batteries. During discharge, solid this compound (S₈) is reduced to soluble long-chain lithium polysulfides (Li₂Sₓ, 4 ≤ x ≤ 8) at the cathode. These polysulfides dissolve into the organic electrolyte and migrate to the lithium metal anode, where they are chemically reduced to insoluble, short-chain sulfides (Li₂S₂/Li₂S). This process creates a parasitic "shuttle" current, leading to the continuous loss of active this compound material, low Coulombic efficiency, and corrosion of the lithium anode.

  • Diagnostic Steps:

    • Analyze Coulombic Efficiency (CE): A key indicator of the shuttle effect is a low CE, often below 95%. The difference between the charge and discharge capacity is a direct measure of the active material lost per cycle to the shuttle mechanism.

    • Visual Inspection (Post-Mortem): Carefully disassemble a cycled cell in an argon-filled glovebox. A discolored separator (yellow or brown) and a mossy, non-uniform lithium anode surface are classic signs of severe polysulfide deposition.

    • UV-Vis Spectroscopy of Electrolyte: After cycling, extract the electrolyte and analyze it using UV-Vis spectroscopy. The presence of characteristic absorption peaks for different polysulfide species can confirm their dissolution into the electrolyte.

  • Solutions & Scientific Rationale:

    • Physical Confinement: The most effective strategy is to trap polysulfides within the cathode structure.

      • Action: Synthesize a composite cathode using a high-surface-area, porous carbon host (e.g., mesoporous carbon, graphene, carbon nanotubes).

      • Rationale: The porous structure physically restricts the diffusion of large polysulfide molecules out of the cathode, while the conductive carbon network ensures good electrical contact with the insulating this compound and its discharge products.

    • Chemical Adsorption:

      • Action: Utilize a cathode host material with polar surfaces, such as metal oxides (e.g., TiO₂, MnO₂), sulfides, or nitrogen/oxygen-doped carbons.

      • Rationale: These polar surfaces form strong chemical bonds (Lewis acid-base interactions) with the polar polysulfide species, effectively anchoring them to the cathode and preventing their dissolution.

    • Electrolyte Modification:

      • Action: Add lithium nitrate (LiNO₃) to the electrolyte (typically 0.1-0.2 M).

      • Rationale: LiNO₃ is a well-known additive that forms a stable solid electrolyte interphase (SEI) on the lithium anode. This SEI layer is less reactive with polysulfides, effectively passivating the anode surface and mitigating the shuttle effect.

Problem 2: High Polarization and a Sloping Voltage Profile

Your cell exhibits a large voltage gap between the charge and discharge curves, and the discharge plateau is not flat, indicating high internal resistance.

  • Primary Suspects:

    • Poor Electrical Conductivity: Both this compound and its final discharge product, Li₂S, are highly insulating (5 x 10⁻³⁰ S cm⁻¹ for S₈). If the active material is not intimately mixed with a conductive additive, charge transfer becomes difficult.

    • Volumetric Expansion: During full discharge, this compound undergoes a massive 80% volume expansion upon conversion to Li₂S. This mechanical stress can pulverize the cathode structure, leading to a loss of electrical contact between particles and with the current collector.

  • Diagnostic Steps:

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge. A large semicircle in the Nyquist plot, particularly at the end of discharge, indicates high charge-transfer resistance, confirming poor electronic/ionic conductivity.

    • SEM Imaging (Post-Mortem): Compare SEM images of the cathode before and after cycling. The appearance of cracks, delamination from the current collector, or a "crumbled" morphology in the cycled cathode points to mechanical failure due to volume expansion.

  • Solutions & Scientific Rationale:

    • Enhance Cathode Conductivity:

      • Action: Ensure homogeneous mixing of this compound with at least 20-30 wt% conductive carbon (e.g., Super P, Ketjenblack) in the cathode slurry. Consider using a multi-walled carbon nanotube (CNT) network to create long-range conductive pathways.

      • Rationale: A well-distributed conductive network provides efficient electron pathways to the entire volume of the active material, reducing charge transfer resistance.

    • Accommodate Volume Expansion:

      • Action: Design a cathode with built-in void space. This can be achieved by using porous host materials or by creating a this compound-carbon composite where this compound is infused into the pores of a rigid carbon scaffold.

      • Rationale: The internal porosity provides space for the this compound to expand upon lithiation without exerting significant mechanical stress on the overall electrode structure, thus preserving its integrity.

    • Use a Robust Binder:

      • Action: Replace the conventional PVDF binder with one that offers better mechanical flexibility and stronger adhesion, such as carboxymethyl cellulose (CMC) or poly(acrylic acid) (PAA).

      • Rationale: These binders can better tolerate the volume changes and help maintain the structural integrity of the cathode during repeated cycling. Some binders can also form chemical bonds with polysulfides, further aiding in their confinement.

Frequently Asked Questions (FAQs)

Cathode Preparation & Characterization
  • Q1: What is the optimal this compound loading in the cathode?

    • A1: This is a trade-off. For academic research focused on material performance, a lower this compound loading (1-2 mg/cm²) is common as it minimizes transport limitations and highlights the material's intrinsic properties. For practical applications, a higher loading (>4 mg/cm²) is necessary to achieve a high cell-level energy density. However, at high loadings, issues like polysulfide shuttling and poor conductivity are exacerbated. Start with a lower loading to validate your material, then incrementally increase it.

  • Q2: My this compound-carbon composite shows great performance, but the synthesis is not scalable. What are some simpler methods?

    • A2: While complex, multi-step syntheses can yield superior materials, a simple and effective method is melt-infusion. Heat a physical mixture of your porous carbon host and this compound powder above the melting point of this compound (~159 °C) in a sealed container under an inert atmosphere. The molten this compound has low viscosity and will infiltrate the carbon pores via capillary action. This method is straightforward and generally scalable.

  • Q3: How do I confirm that this compound has been successfully infused into my porous carbon host?

    • A3: Use a combination of characterization techniques:

      • Nitrogen Adsorption/Desorption (BET): A significant decrease in the surface area and pore volume of the carbon host after this compound infusion is strong evidence of successful pore filling.

      • X-ray Diffraction (XRD): The characteristic peaks of crystalline this compound should be significantly broadened or absent in the composite, indicating that the this compound is well-dispersed and confined within the nanopores.

      • Thermogravimetric Analysis (TGA): TGA performed under an inert atmosphere can be used to accurately quantify the this compound content in your composite.

Electrolyte & Cell Assembly
  • Q1: What is the standard electrolyte for Li-S cell testing?

    • A1: The most common electrolyte is a solution of 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) (typically 1:1 v/v), often with LiNO₃ as an additive. LiTFSI is used instead of LiPF₆ because LiPF₆ is reactive with polysulfides. The DOL/DME solvent system has good polysulfide solubility, which is necessary for the redox reactions to occur.

  • Q2: What is a good E/S ratio (electrolyte-to-sulfur ratio) to use?

    • A2: The E/S ratio is a critical parameter that is often overlooked. A high E/S ratio (>20 µL/mg) can artificially inflate performance by diluting the polysulfides, reducing their concentration gradient and thus the shuttle effect. For more realistic and stringent testing, aim for a lean electrolyte condition with an E/S ratio below 10 µL/mg.

  • Q3: My coin cells are showing inconsistent results. What are some common assembly errors?

    • A3: Inconsistency often stems from assembly. Key points to control are:

      • Glovebox Atmosphere: Ensure H₂O and O₂ levels are below 0.1 ppm. Lithium metal is highly reactive.

      • Component Dryness: All components (cathode, separator, casing) must be rigorously dried under vacuum before being brought into the glovebox.

      • Uniform Pressure: Use a torque-controlled crimper to ensure all coin cells are sealed with the same pressure. Inconsistent pressure can alter the stack pressure and affect impedance.

      • Separator Wetting: Ensure the separator is fully wetted with electrolyte before closing the cell. Dry spots will create "dead zones" with very high resistance.

Key Protocols & Methodologies

Protocol 1: Synthesis of a Graphene-Sulfur Composite via Melt-Infusion

This protocol describes a common method for preparing a this compound cathode with enhanced stability.

  • Materials: Graphene oxide (GO), hydrazine hydrate, elemental this compound, deionized water, argon gas.

  • Step 1: Reduction of Graphene Oxide: Disperse GO in deionized water through sonication. Add hydrazine hydrate and heat the solution at 80-95 °C for 12-24 hours to obtain reduced graphene oxide (rGO). Filter, wash, and freeze-dry the resulting rGO aerogel.

  • Step 2: Mixing: Weigh the dried rGO and elemental this compound in a desired ratio (e.g., 30:70 wt%). Grind them together in a mortar and pestle for 15-20 minutes to achieve a homogeneous physical mixture.

  • Step 3: Melt-Infusion: Transfer the mixture to a small glass vial. Place the vial inside a tube furnace. Seal the furnace, purge with argon gas for 30 minutes, and then heat to 155 °C. Hold at this temperature for 12 hours to allow the molten this compound to infuse into the porous rGO structure.

  • Step 4: Cooling & Collection: Cool the furnace naturally to room temperature under argon flow. The resulting black powder is your rGO-S composite cathode material.

Protocol 2: Troubleshooting Workflow for Unstable Cycling

This workflow provides a logical sequence for diagnosing the root cause of poor cell performance.

G cluster_0 Start: Poor Cycling Performance Observed cluster_1 Initial Diagnosis cluster_2 Root Cause Analysis cluster_3 Corrective Actions start Rapid Capacity Fade & Low Coulombic Efficiency diag_ce Is Coulombic Efficiency < 95%? start->diag_ce diag_eis Check EIS: High Charge Transfer Resistance? diag_ce->diag_eis No cause_shuttle Likely Cause: Polysulfide Shuttle diag_ce->cause_shuttle Yes cause_contact Likely Cause: Poor Conductivity / Contact Loss diag_eis->cause_contact Yes action_host Solution: - Use Porous/Polar Carbon Host - Add LiNO3 to Electrolyte - Modify Separator cause_shuttle->action_host action_structure Solution: - Increase Conductive Additive - Optimize Binder (e.g., CMC/PAA) - Ensure Uniform Slurry cause_contact->action_structure

Caption: A flowchart for troubleshooting common stability issues in Li-S cells.

Data Summary

Table 1: Comparison of Common Carbon Hosts for this compound Cathodes

Host MaterialTypical Surface Area (m²/g)Pore Volume (cm³/g)Key AdvantagePrimary Limitation
Activated Carbon 1000 - 20000.5 - 1.5Low cost, high surface areaMicropores can block ion transport
Mesoporous Carbon 500 - 15000.8 - 2.0Ordered pores aid ion transportHigher cost, complex synthesis
Graphene > 2000 (theoretical)N/A (sheet-like)Excellent conductivity, flexibleProne to restacking, can block pores
Carbon Nanotubes 200 - 800> 1.0Forms long-range conductive networkCan be difficult to disperse uniformly

Visualizing the Core Challenge: The Polysulfide Shuttle

The diagram below illustrates the parasitic reaction pathway that leads to the degradation of a Li-S cell.

Polysulfide_Shuttle cluster_cathode Cathode Side cluster_anode Anode Side S8 S₈ (Solid) LPS Li₂Sₓ (4≤x≤8) (Soluble Long-Chain PS) S8->LPS Discharge LPS->S8 Charge Li2S Li₂S (Solid) (Insoluble) LPS->Li2S Discharge LiAnode Li Metal Anode LPS->LiAnode Migration across separator Li2S->LPS Charge Li2S_anode Li₂S₂/Li₂S Deposition (Inactive Material) LiAnode->Li2S_anode Chemical Reduction

Caption: The polysulfide shuttle mechanism in a Lithium-Sulfur battery.

References

  • Title: The role of polysulphides in lithium–sulphur batteries Source: Nature Communications URL: [Link]

  • Title: The role of nanotechnology in the development of battery materials for electric vehicles Source: Nature Nanotechnology URL: [Link]

  • Title: Adsorption of Lithium Polysulfides on Metal Oxides and Sulfides from First Principles Source: The Journal of Physical Chemistry C URL: [Link]

  • Title: A review on the role of lithium nitrate in lithium-sulfur batteries Source: Journal of Power Sources URL: [Link]

  • Title: Lithium–this compound batteries: a mechanistic review Source: Energy & Environmental Science URL: [Link]

Technical Support Center: Sulfur Chemiluminescence Detectors (SCD)

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Advanced Troubleshooting & Optimization Guide Audience: Analytical Chemists, Researchers, and Instrumentation Specialists

Core Mechanism & Diagnostic Logic

The Sulfur Chemiluminescence Detector (SCD) is the gold standard for this compound speciation due to its equimolar response and linearity.[1] However, its dual-stage combustion and low-pressure reaction cell make it mechanically complex.

The Mechanism:

  • Combustion (Burner): this compound compounds are combusted in a hydrogen-rich, dual-plasma flame at ~800°C to form this compound monoxide (SO).

  • Transfer: The SO is drawn under vacuum into a reaction cell.

  • Detection (Reaction Cell): SO reacts with ozone (

    
    ) to form excited this compound dioxide (
    
    
    
    ). As
    
    
    relaxes to the ground state, it emits light (chemiluminescence) at ~300–400 nm, which is detected by a photomultiplier tube (PMT).



Diagnostic Workflow

The following decision tree outlines the logical path for isolating detector failures.

SCD_Troubleshooting Start Symptom Detected Baseline Baseline Instability (Noise/Spikes) Start->Baseline Sensitivity Loss of Sensitivity (Low/No Signal) Start->Sensitivity Pressure Pressure/Vacuum Error Start->Pressure Check_Vac Check Vacuum Pressure (Burner & Cell) Baseline->Check_Vac Wandering/Drift Check_Ceramic Inspect Ceramic Tubes (Breakage/Contamination) Baseline->Check_Ceramic Spiking Sensitivity->Check_Ceramic Gradual Decline Check_Ozone Verify Ozone Supply (Generator/Trap) Sensitivity->Check_Ozone No Signal Check_Gas Check H2/Oxidizer Flows Sensitivity->Check_Gas Low Signal Pressure->Check_Vac High/Low Readings Leak Check / Pump Oil Leak Check / Pump Oil Check_Vac->Leak Check / Pump Oil Replace Tubes Replace Tubes Check_Ceramic->Replace Tubes Check O2 Supply / HV Check O2 Supply / HV Check_Ozone->Check O2 Supply / HV

Figure 1: Logical fault isolation tree for SCD systems. Blue nodes indicate signal quality issues; Red indicates response failure; Yellow indicates hardware alerts.

Symptom-Based Troubleshooting (Q&A)
Category A: Baseline Instability & Spiking

Q: My baseline has sudden, sharp spikes that do not correlate with retention times. What is the cause? A: The most probable cause is ceramic tube failure or particulate contamination .

  • Causality: The SCD burner operates at ~800°C. If the inner ceramic tube cracks, it disrupts the laminar flow of the hydrogen plasma, causing "flame flicker" detected by the PMT.

  • Contamination: Sodium (Na) is a common contaminant from human skin. If you touched the ceramic tube without gloves during installation, sodium atoms will thermally excite and emit light, causing random spiking.

  • Solution:

    • Perform a "Tap Test": Gently tap the burner housing. If spikes correlate with tapping, the ceramic tube is likely broken or loose.

    • Replace the inner ceramic tube using clean, lint-free gloves .

    • Inspect the burner base for graphite ferrule debris.

Q: The baseline is wandering or drifting significantly over time. A: This usually indicates a vacuum or temperature instability .

  • Vacuum: A drift often implies a slow leak or degrading vacuum pump oil. The reaction cell requires a stable vacuum (<10 Torr) to maintain the mean free path for the chemiluminescence reaction.

  • Temperature: If the burner temperature fluctuates, the efficiency of SO formation changes, drifting the baseline.

  • Solution:

    • Check the Burner Pressure .[2][3] It should be stable (typically 250–400 Torr for Agilent models).

    • Check the Reaction Cell Pressure .[2] It should be <10 Torr.[2][3] If >10 Torr, check the pump oil mist filter and oil level.

    • Verify the burner heater cartridge resistance (refer to manual for specific ohms).

Category B: Sensitivity & Response Issues

Q: I have zero response for this compound compounds, but the FID signal (if in tandem) is fine. A: This isolates the failure to the Ozone System or PMT .

  • Mechanism: Without ozone, the reaction

    
     cannot occur.
    
  • Protocol:

    • Verify Ozone Supply: Ensure the oxygen/air supply to the ozone generator is flowing (20–30 mL/min).[2]

    • Check Ozone Generator: Listen for the "buzzing" sound of the high-voltage discharge. If silent, the transformer or fuse may have blown.

    • Check Vacuum: If the vacuum is too weak (pressure too high), the ozone may not be drawn into the reaction cell effectively.

Q: My sensitivity is gradually decreasing over weeks. A: This is classic "Coking" or Window Clouding .

  • Causality: Incomplete combustion of hydrocarbons deposits carbon (coke) on the ceramic tubes or the optical filter protecting the PMT. This physically blocks the light path or reduces the conversion of this compound to SO.

  • Solution:

    • Thermal Cleaning: Increase burner temperature to 900°C (if permitted by model) and run with high air flow for 2-3 hours to burn off deposits.

    • Check Moisture: Water vapor is a strong quencher of the chemiluminescence reaction. Ensure your ozone supply gas (Oxygen) is dry (Grade 5.0 or better) and traps are not saturated.

Q: I see negative peaks or reduced signal when co-eluting with hydrocarbons. A: You are experiencing Hydrocarbon Quenching .

  • Mechanism: Hydrocarbons consume ozone and compete with the SO reaction. They also form other species that can absorb the emitted light.

  • Solution:

    • Optimize Split Ratio: Increase the split ratio to reduce the hydrocarbon load.

    • Tandem Operation: If using an FID-SCD setup, ensure the FID flame is optimized. The FID burns the hydrocarbons before they reach the SCD sampling point (in some designs), reducing quenching.

    • Heart-Cutting: Use a 2D-GC setup to divert the solvent/hydrocarbon matrix away from the detector.

Critical Maintenance Protocols
Protocol 1: Ceramic Tube Replacement (Self-Validating)

Why: The ceramic tubes are the primary consumable. Improper installation is the #1 cause of failure.

  • Cool Down: Allow burner to cool to <100°C. Turn off H2 and Oxidizer flows.

  • Removal: Remove the upper burner assembly. Extract the inner ceramic tube carefully with tweezers.

  • Inspection: Check for white powder (sodium/silica bleed) or black soot (coking).

  • Installation (The "Clean" Rule):

    • Wear powder-free nitrile gloves.

    • Install the new O-ring on the ceramic tube before insertion.

    • Validation Step: After reassembly, cap the burner outlet and turn on the vacuum. The pressure should drop to <10 Torr (or system base pressure). If it stays high, the O-ring seal is bad.

Protocol 2: Vacuum System Health Check

Why: The SCD is a vacuum-dependent detector.

ParameterSpecification (Typical)Action if Out of Spec
Reaction Cell Pressure 4 – 8 Torr (Oil Sealed)6 – 12 Torr (Dry Piston)Check pump oil, mist filter, or cell seals.
Burner Pressure 250 – 400 Torr (Agilent)130 – 150 Torr (Older/NCD)Check for restrictions in transfer line or ceramic tube.
Pump Oil Appearance Clear / Light YellowIf dark/cloudy, change oil immediately.
Reference Data: Operating Parameters

Use these values to benchmark your system performance. Note that specific values may vary slightly by model (e.g., Agilent 8355 vs. Shimadzu SCD-2030).

ParameterTypical SettingFunction
Burner Temperature 800°CEnsures complete combustion to SO.[4]
Hydrogen (Lower) 5 – 10 mL/minSupports the primary plasma flame.
Hydrogen (Upper) 35 – 45 mL/minGenerates the reducing atmosphere for SO formation.
Air (Oxidizer) 50 – 65 mL/minProvides oxygen for combustion.
Ozone Supply (

)
20 – 30 mL/minFeedstock for ozone generator.[2]
References
  • Agilent Technologies. (2017).[5] Agilent this compound Chemiluminescence Detector and Nitrogen Chemiluminescence Detector Specification Guide. Retrieved from [Link]

  • Shimadzu Corporation. (2020).[6] Nexis SCD-2030: this compound Chemiluminescence Detection System. Retrieved from [Link]

  • ASTM International. (2023). ASTM D5623-19: Standard Test Method for this compound Compounds in Light Petroleum Liquids by Gas Chromatography and this compound Selective Detection. Retrieved from [Link]

  • Yan, X. (2002). Unique this compound chemiluminescence detector for gas chromatography. Journal of Chromatography A. (Contextual grounding for reaction mechanism).
  • Gawlowski, J., et al. (2009). This compound Chemiluminescence Detector: Mechanism and Applications. (Contextual grounding for quenching effects).

Sources

"refining experimental conditions for controlled sulfur polymerization"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Advanced Research Support
Subject: Refining Experimental Conditions for Inverse Vulcanization

Welcome to the Sulfur Polymerization Knowledge Base

User Role: Senior Application Scientist Objective: To assist researchers in stabilizing high-sulfur-content copolymers (inverse vulcanization) by troubleshooting reaction kinetics, homogeneity, and post-synthesis stability.

This guide moves beyond standard textbook protocols, addressing the "hidden variables" that cause batch failure—specifically the Trommsdorff auto-acceleration effect,


 off-gassing, and depolymerization (this compound blooming).

Module 1: Thermal Initiation & The Melt Phase

Core Concept: The "Floor Temperature" Threshold. Elemental this compound (


) exists as an orthorhombic crystal at room temperature. To initiate polymerization, you must thermally cleave the 

ring into linear thiyl radicals.
The Protocol: Two-Stage "Pre-Activation"

Many researchers fail because they add the crosslinker before the this compound has fully equilibrated to its radical state, leading to phase separation.

  • Stage A (Liquefaction): Heat

    
     to 130°C . It becomes a low-viscosity yellow liquid. Do not add crosslinker yet.
    
  • Stage B (Radical Generation): Increase heat to 159°C (The Floor Temperature).

    • Observation: The liquid will turn deep orange/red and viscosity will spike dramatically. This indicates the formation of high-molecular-weight polymeric this compound diradicals (

      
      ).
      
    • Action: Maintain at

      
      C for 5-10 minutes to ensure a steady-state population of radicals before introducing the organic linker.
      
Visualization: The Thermal Activation Pathway

SulfurActivation S8_Solid S8 (Solid) Orthorhombic S8_Melt S8 (Melt) Yellow Liquid < 159°C S8_Solid->S8_Melt Heat to 120°C S_Radical •S-S(n)-S• (Polymeric) Deep Red/Viscous > 159°C S8_Melt->S_Radical ROP Initiation (T > 159°C) S_Radical->S_Radical Equilibrium Copolymer Stable Copolymer (Vitrified) S_Radical->Copolymer Add Crosslinker (Kinetic Trap)

Caption: The phase transition of this compound. Polymerization is impossible below the 159°C floor temperature without catalytic intervention.

Module 2: Crosslinker Selection & Stoichiometry

Core Concept: Miscibility vs. Reactivity. The choice of crosslinker dictates the reaction kinetics. A common error is using a highly reactive linker (like DVB) with bulk this compound, causing the reaction to gel instantly (Trommsdorff effect) before the mixture is homogeneous.

Comparative Data: Crosslinker Performance
CrosslinkerReactivityMiscibility with SRecommended TempApplication Note
1,3-DIB (Diisopropenylbenzene)ModerateHigh160-185°CThe Gold Standard. Prevents early gelation; forms stable glasses [1].
DVB (Divinylbenzene)Very HighModerate140-160°CProne to rapid exotherms/charring. Requires slow addition.
Limonene LowHigh170-185°CBio-derived. Often yields lower MW oligomers; requires higher temps [2].
Styrene HighHigh130-150°CForms linear polysulfides (thermoplastic) rather than networks.
Troubleshooting "The Clump" (Inhomogeneity)
  • Symptom: You add the linker, and a solid brown mass forms in the center while yellow liquid this compound remains on the outside.

  • Root Cause: Reaction rate > Diffusion rate.

  • Fix:

    • Use 1,3-DIB if possible (slower propagation than DVB).

    • Drop-wise addition: Add the linker over 5–10 minutes while stirring vigorously at 500+ RPM.

    • Temperature Step-down: Once mixed at

      
      C, lower the temperature to 
      
      
      
      C to cure. This slows the kinetics, allowing the network to form more evenly.

Module 3: Catalytic Inverse Vulcanization (Advanced)

Core Concept: Lowering the Activation Energy.[1] For heat-sensitive monomers or to prevent


 formation, you cannot use the standard 

C protocol. You must use Catalytic Inverse Vulcanization .
The Mechanism

Nucleophilic activators (like Zinc Diethyldithiocarbamate, Zn(DTC)


) coordinate with the this compound ring, weakening the S-S bonds and allowing ring-opening at temperatures as low as 135°C  [3].
Visualization: Catalytic Cycle

CatalyticCycle S8_Ring S8 Ring Activated_Complex Activated S-Complex (Weakened S-S) S8_Ring->Activated_Complex Coordination Catalyst Nucleophile/Catalyst (e.g., Zn(DTC)2) Catalyst->Activated_Complex Activates Insertion Insertion/Propagation Activated_Complex->Insertion Ring Opening (T < 140°C) Monomer Organic Monomer Monomer->Insertion Insertion->Catalyst Regeneration Insertion->Insertion Chain Growth

Caption: Catalysts lower the energy barrier for S-S bond scission, enabling polymerization below the thermal floor temperature.

Module 4: Troubleshooting & FAQs

Ticket #101: "My polymer smells like rotten eggs ( )."
  • Diagnosis: Hydrogen abstraction. At T >

    
    C, this compound radicals abstract hydrogen atoms from the organic linker (especially allylic hydrogens in limonene or vegetable oils).
    
  • Solution:

    • Lower the Temperature: Use the Catalytic protocol (Module 3) to run at

      
      C.
      
    • Purge: Maintain a slow Argon flow over the headspace to remove trace

      
       (scrub through bleach/NaOH trap).
      
    • Avoid Aliphatic Protons: Use aromatic crosslinkers (DIB/DVB) which are less prone to abstraction than terpenes.

Ticket #102: "The sample became brittle and opaque after 1 week."
  • Diagnosis: Depolymerization (this compound Blooming). The polymer network was too loose, allowing long this compound chains to "unzip" and recrystallize back into

    
     [4].
    
  • Solution:

    • Increase Crosslink Density: Increase the % of organic linker (e.g., from 10% to 30% wt).

    • "Dark this compound" Check: Use DSC (Differential Scanning Calorimetry). If you see a melting peak at

      
      C, you have free crystalline this compound.
      
    • Post-Cure: Bake the solid polymer at

      
      C for 24 hours to drive the reaction to completion.
      
Ticket #103: "I cannot dissolve the polymer for NMR analysis."
  • Diagnosis: High this compound rank insolubility.[2] High-S polymers are notoriously insoluble in standard organics (CDCl3, Acetone).

  • Solution:

    • Solvent: Use CS

      
        (Carbon Disulfide) or Chlorobenzene  (with heat). Warning: CS
      
      
      
      is extremely flammable and toxic.
    • Solid State NMR: Often,

      
      C Magic Angle Spinning (MAS) NMR is the only viable characterization method for networks with >50% this compound content [1].
      

References

  • Pyun, J., et al. (2013).[3][4] "Inverse vulcanization of elemental this compound to prepare polymeric electrode materials for Li–S batteries." Nature Chemistry.

  • Chalker, J. M., et al. (2015). "this compound-Limonene Polysulfide: A Material Synthesized Entirely from Industrial By-Products." Angewandte Chemie.

  • Chalker, J. M., et al. (2019).[5] "Catalytic Inverse Vulcanization." Green Chemistry.

  • Hasell, T., et al. (2016). "Porous inverse vulcanised polymers for mercury capture."[6] Chemical Communications.

Sources

Technical Support Center: Optimization of Extraction Methods for Sulfur Compounds from Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of sulfur compounds from natural products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective isolation of these valuable bioactive molecules. The information herein is structured to address common challenges and provide practical, scientifically-grounded solutions.

Section 1: Understanding the Landscape of this compound Compound Extraction

The extraction of this compound-containing compounds from natural sources like Allium species (e.g., garlic, onion) and Brassicaceae (e.g., broccoli, mustard) is a critical first step in drug discovery and development. These compounds, including alliin, allicin, and glucosinolates, are known for their wide range of therapeutic properties. However, their inherent instability and the presence of degrading enzymes in the plant matrix present significant challenges to their efficient extraction.

A successful extraction protocol must be designed to not only effectively solubilize the target compounds but also to prevent their enzymatic or chemical degradation. This guide will walk you through the key considerations and provide detailed protocols and troubleshooting advice to help you optimize your extraction workflows.

Section 2: Troubleshooting Common Extraction Issues

This section addresses frequently encountered problems during the extraction of this compound compounds and provides practical solutions.

Low Yield of Target Compound

Q1: I am experiencing a very low yield of alliin from my garlic extract. What is the most likely cause?

A1: The most probable cause is the enzymatic conversion of alliin to allicin by the enzyme alliinase. This conversion is initiated the moment the garlic cloves are crushed or damaged, as this brings the enzyme (stored in the vacuoles) into contact with its substrate, alliin (located in the cytoplasm). To maximize your alliin yield, it is imperative to inactivate the alliinase enzyme before homogenizing the garlic tissue.

Q2: My glucosinolate yield from broccoli tissue is inconsistent. What factors could be contributing to this variability?

A2: Inconsistency in glucosinolate yield is often due to the activity of the myrosinase enzyme, which hydrolyzes glucosinolates upon tissue damage.[1] Several factors can influence myrosinase activity and the stability of glucosinolates:

  • Time between harvest and processing: Delays can lead to cellular damage and premature enzymatic degradation.[2]

  • Sample preparation: While lyophilization (freeze-drying) is commonly used to halt enzymatic activity by removing water, improper technique can still lead to reduced glucosinolate concentrations.[1]

  • Extraction temperature: While heating can inactivate myrosinase, some glucosinolates, particularly indole glucosinolates, are thermolabile and can degrade at elevated temperatures.[1]

Compound Instability and Degradation

Q3: I've successfully extracted allicin, but its concentration decreases rapidly in my extract. How can I improve its stability?

A3: Allicin is a notoriously unstable compound.[3] Its stability is influenced by several factors:

  • Solvent: Allicin is more stable in ethanol than in water, and its instability increases in non-polar solvents.[4]

  • Temperature: Allicin degrades rapidly at elevated temperatures. It is recommended to perform extractions at low temperatures and store extracts at or below -20°C.[3]

  • pH: The optimal pH for allicin stability is between 5 and 6.

Q4: Are there any specific storage conditions recommended for glucosinolate extracts?

A4: For long-term storage, it is best to keep glucosinolate extracts frozen at -20°C or below. If the extracts are to be used within a few weeks, refrigeration at 4°C is generally acceptable. It is also advisable to store them in the dark, as light can contribute to the degradation of some compounds.

Section 3: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the extraction of this compound compounds.

Q5: What is the best solvent for extracting glucosinolates?

A5: Aqueous methanol (70-80%) is a widely used and effective solvent for glucosinolate extraction.[5] An 80% methanol solution is particularly effective at inactivating myrosinase.[5] Ethanol is a viable, less toxic alternative, with concentrations between 60% and 80% being effective.[5]

Q6: Can I use water to extract allicin?

A6: While allicin can be extracted with water, its stability is lower compared to ethanol.[4] For higher yields and better stability, an aqueous ethanol solution is generally recommended.

Q7: Is it necessary to desulfate glucosinolate extracts before HPLC analysis?

A7: Desulfation is a common step to improve the chromatographic separation and identification of glucosinolates. However, this step can be affected by feedback inhibition and may lead to the degradation of certain glucosinolates.[1] Some researchers have successfully analyzed glucosinolates without the desulfation step.[1]

Q8: What are the advantages of Supercritical Fluid Extraction (SFE) for this compound compounds?

A8: SFE, typically using carbon dioxide, offers several advantages:

  • It avoids the use of organic solvents.

  • The low extraction temperatures help to prevent the degradation of thermolabile compounds.

  • The solvent (CO2) is easily removed from the extract by simple depressurization.[6]

Section 4: Detailed Experimental Protocols

This section provides step-by-step methodologies for key extraction techniques.

Protocol 1: Cold Methanol Extraction of Glucosinolates from Brassicaceae Tissue

This method is designed to be a rapid and efficient alternative to traditional heated extractions, minimizing the risk of thermal degradation.

Materials:

  • Frozen plant tissue

  • 80% Methanol (pre-cooled to -20°C)

  • 5 mM sinigrin (internal standard)

  • 2 ml microcentrifuge tubes

  • Steel ball bearings

  • Tissue lyser/mill

  • Centrifuge

Procedure:

  • Place the frozen plant tissue into a 2 ml microcentrifuge tube.

  • Add 1.755 ml of pre-cooled 80% methanol, 25 µl of 5 mM sinigrin, and two steel ball bearings.

  • Mill the samples for 10 minutes at a frequency of 20 Hz.[7]

  • Centrifuge the tubes at 2,700 x g for 10 minutes at room temperature.[5]

  • Carefully transfer the supernatant to a new tube for analysis.

Protocol 2: Pressurized Liquid Extraction (PLE) of Allicin from Garlic

PLE is an efficient method for extracting allicin, utilizing elevated temperature and pressure to enhance extraction efficiency while minimizing extraction time.

Materials:

  • Fresh garlic cloves

  • Ethanol

  • Diatomaceous earth

  • PLE system

Procedure:

  • Peel and cut fresh garlic cloves into small cubes (approximately 0.3 cm).[8]

  • Immediately mix 5.0 g of the garlic with 1.25 g of diatomaceous earth.[9]

  • Pack the mixture into the extraction cell of the PLE system.

  • Perform the extraction using ethanol as the solvent at 313 K (40°C) and 6 MPa.[4]

  • Collect the extract for quantification of allicin.

Section 5: Data Presentation and Method Comparison

To aid in the selection of an appropriate extraction method, the following table summarizes the efficiency of different solvents for the extraction of organothis compound compounds.

Compound ClassPlant SourceSolventExtraction MethodRelative Yield/EfficiencyReference
GlucosinolatesBrassicaceae80% MethanolCold ExtractionHigh[5]
GlucosinolatesBrassicaceae70% MethanolHeated ExtractionHigh[5]
GlucosinolatesCauliflower42% EthanolUltrasound-AssistedOptimized for high yield[5]
AllicinGarlicEthanolPressurized LiquidHigh[4]
AllicinGarlicWaterMacerationLower than ethanol[4]
Phenolic CompoundsGarlicMethanolMacerationHigher than other solvents[10]

Section 6: Visualizing Extraction Workflows

The following diagrams illustrate the key steps in common extraction workflows for this compound compounds.

Glucosinolate_Extraction_Workflow Start Plant Tissue (Brassicaceae) Freeze Freeze in Liquid N2 Start->Freeze Lyophilize Lyophilize (Freeze-dry) Freeze->Lyophilize Grind Grind to Fine Powder Lyophilize->Grind Extract Extract with 70% Methanol (90-92°C) Grind->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Centrifuge2 Centrifuge Extract->Centrifuge2 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Pellet1 Re-extract Pellet Centrifuge1->Pellet1 Pellet Supernatant2 Combine Supernatants Supernatant1->Supernatant2 Pellet1->Extract Re-extraction Centrifuge2->Supernatant2 Purify Purify on DEAE-Sephadex Column Supernatant2->Purify Desulfate Desulfation (Sulfatase Treatment) Purify->Desulfate Elute Elute with Water Desulfate->Elute Analyze Analyze by HPLC Elute->Analyze Allicin_Extraction_Workflow Start Fresh Garlic Cloves Crush Crush/Homogenize Start->Crush Incubate Incubate (e.g., 5 min) Crush->Incubate Extract Extract with Aqueous Ethanol Incubate->Extract Filter Filter or Centrifuge Extract->Filter Analyze Analyze Immediately (HPLC) Filter->Analyze Store Store at -20°C in the dark Filter->Store

Caption: Workflow for Allicin Extraction. [4][11]

SFE_Workflow cluster_SFE Supercritical Fluid Extraction System CO2_Cylinder CO2 Cylinder Pump High-Pressure Pump CO2_Cylinder->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (with Plant Material) Heater->Extractor Supercritical CO2 BPR Back Pressure Regulator Extractor->BPR Separator Separator Extract_Collection Extract Collection Separator->Extract_Collection Depressurization CO2_Recycle CO2 Recycle/Vent Separator->CO2_Recycle Gaseous CO2 BPR->Separator

Caption: Supercritical Fluid Extraction Workflow. [6]

References

  • Doheny-Adams, T., Redeker, K., Kittipol, V., Bancroft, I., & Hartley, S. E. (2017). Development of an efficient glucosinolate extraction method. Plant Methods, 13(1), 17. [Link]

  • González-Hidalgo, A., et al. (2024). Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants. MDPI. [Link]

  • Health and Environment. (2024). How to extract allicin from garlic???? [Link]

  • van Dam, N. M., & Tytgat, T. O. (2017). A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC). Journal of visualized experiments : JoVE, (121), 55425. [Link]

  • (2025). Effects of Storage Conditions on Allicin Content in Garlic (Allium sativum). ResearchGate. [Link]

  • (2018). Comparison of Bioactive this compound Containing Compounds in Fresh Garlic and Garlic Products. RSU Conference. [Link]

  • (2012). Removal of this compound from a solvent extract. ResearchGate. [Link]

  • (2016). Flow diagram of supercritical fluid extraction system. ResearchGate. [Link]

  • Optimization of a Method for Detecting Intracellular Sulfane this compound Levels and Evaluation of Reagents That Affect the Levels in Escherichia coli. MDPI. [Link]

  • (2011). Flow diagram of the apparatus used for the supercritical fluid extraction experiments. ResearchGate. [Link]

  • Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds. PMC - NIH. [Link]

  • Lawson, L. D., & Wang, Z. J. (2005). Composition, stability, and bioavailability of garlic products used in a clinical trial. Journal of agricultural and food chemistry, 53(16), 6246–6251. [Link]

  • (2016). Allicin-Rich Extract Obtained from Garlic by Pressurized Liquid Extraction: Quantitative Determination of Allicin in Garlic Samples. ResearchGate. [Link]

  • (2016). EVALUATION OF ALLICIN STABILITY IN LYOPHILIZED AQUEOUS GARLIC EXTRACT FOR NEW PHARMACEUTICAL SOLID FORMULATIONS WITH BIOAVAILABL. CABI Digital Library. [Link]

  • Al-Jimaz, A. S., Al-Kandari, F. A., & Al-Anezi, A. A. (1995). Comparative study of solvents for the extraction of aromatics from naphtha. Separation Science and Technology, 30(10), 2133-2144. [Link]

  • (2022). Schematic diagram of supercritical fluid extraction (SFE) set-up. ResearchGate. [Link]

  • (2017). Development of an efficient glucosinolate extraction method. ResearchGate. [Link]

  • (2023). Isolation of Garlic Bioactives by Pressurized Liquid and Subcritical Water Extraction. PMC. [Link]

  • Process for removing low amounts of organic this compound
  • (2020). Model assisted supercritical fluid extraction and fractionation of added-value products from. ResearchGate. [Link]

  • Dopson, M., et al. (2012). Low temperature removal of inorganic this compound compounds from mining process waters. Journal of hazardous materials, 205-206, 88–95. [Link]

  • Extraction and Various Phar of Allicin From nd Various Pharmacological Activity f Allicin From Garlic acological Activity. ijarsct. [Link]

  • Evaluation of allicin stability in processed garlic of different cultivars. Redalyc. [Link]

  • Comparison of Different Methods in the Extraction of Phenolic Compounds from Bay Leaf (Laurus nobilis L.). ResearchGate. [Link]

  • Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. MDPI. [Link]

  • Supercritical Fluids Extraction Process Explained. YouTube. [Link]

  • Effective extraction of high purity this compound from industrial residue with low this compound content. ScienceDirect. [Link]

  • Influence of Some Solvents on the Extraction of Major Phenolic Compounds and their Antioxidant Activities in Egyptian Garlic (Allium sativum L.). Asian Journal of Agricultural and Horticultural Research. [Link]

  • Allicin-Rich Extract Obtained from Garlic by Pressurized Liquid Extraction. SciSpace. [Link]

Sources

"troubleshooting guide for elemental analyzers for sulfur determination"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Sulfur (S) Determination via Combustion Analysis Role: Senior Application Scientist Audience: Pharmaceutical Researchers, QA/QC Scientists, Drug Development Professionals

Introduction: The "Sticky" Science of this compound

This compound is notoriously difficult to quantify with high precision in organic elemental analysis (EA). Unlike Carbon or Nitrogen, this compound exhibits high adsorption affinity ("stickiness") to metal surfaces, requires higher combustion energy for quantitative release, and is prone to interference from water.

This guide moves beyond basic manual instructions to address the causality of failure. It is designed to help you diagnose whether your issue is chemical (combustion), physical (pneumatic/leak), or chromatographic (separation).

Part 1: Recovery & Reproducibility Issues

Diagnosis: The numbers are consistent but wrong (Bias), or inconsistent and wrong (Precision).

Q1: Why are my this compound recovery rates consistently low (<95%), even with certified standards?

The Root Cause: This is typically a Combustion Efficiency or Retention issue. This compound contained in complex matrices (e.g., sulfonamides, sulfates) or refractory materials often forms stable inorganic sulfates in the ash rather than releasing as


 gas.

Troubleshooting Protocol:

  • Check Combustion Temperature: Ensure the furnace is

    
    . This compound release is endothermic and kinetically slow compared to Carbon.
    
  • The "Additive" Factor:

    • Action: Add a combustion aid like Vanadium Pentoxide (

      
      )  or Tungsten Trioxide (
      
      
      
      )
      to the sample capsule.
    • Mechanism: These oxides provide an oxygen-rich environment locally and, crucially, act as "fluxes" that break down the inorganic ash structure, preventing this compound from being trapped as metal sulfates [1].

  • Ash Buildup:

    • Action: Inspect the quartz combustion liner.

    • Why: Accumulated ash acts as an adsorbent.

      
       is highly reactive and will bind to alkaline ash residues (like Calcium or Sodium oxides) from previous samples.
      
Q2: I see "Ghost Peaks" or high blank values for this compound. How do I clear them?

The Root Cause: Memory Effects . This compound adsorbs to cooler spots in the pneumatic circuit and slowly desorbs during subsequent runs.

Troubleshooting Protocol:

  • The "Heat Soak": Run a "Blank" method with the furnace temperature elevated (if variable) or run multiple empty tin capsules with high Oxygen injection to "burn out" the flow path.

  • Capsule Hygiene:

    • Check: Are you using standard tin capsules?

    • Action: For trace this compound, wash capsules in acetone or use pre-cleaned capsules. Finger oils contain this compound proteins.

  • Trap Saturation: Check the water trap. If the drying agent (e.g., Magnesium Perchlorate) is physically wet or "clumped," it can retain small amounts of polar gases like

    
     and release them later.
    

Part 2: Chromatography & Peak Shape

Diagnosis: The detector sees the this compound, but the peak is ugly, broad, or tailing.

Q3: My this compound peak is tailing significantly. Is it the column?

The Root Cause: Tailing in this compound analysis is rarely just the column; it is usually Water Interference or Cold Spots .

The Mechanism: In a standard CHNS setup, Water (


) elutes just before or after this compound (

) depending on the column (e.g., Porapak QS). If the separation is poor, the massive Water signal (from high H samples) drags the this compound peak baseline.

Troubleshooting Logic:

  • Check the Water Trap: Ensure the chemical trap (Anhydrone) is fresh. Crucial: Do not pack it too tightly; channeling causes water breakthrough.

  • Desorption Check:

    • Symptom: Long tailing that never returns to baseline.

    • Fix: This indicates

      
       is condensing on a cold metal fitting before the detector. Insulate the transfer line between the GC column and the detector (TCD/FPD).
      
  • Column Condition: If the retention time of

    
     has shifted earlier, the GC column may be degraded or saturated with water. Bake out the column at its maximum temperature limit for 4 hours.
    
Q4: TCD vs. FPD – When should I switch?

The Insight:

  • TCD (Thermal Conductivity Detector): Universal but limited sensitivity. Reliable for S > 0.1%. Prone to negative peaks if Helium carrier gas is not pure.

  • FPD (Flame Photometric Detector): Highly specific to this compound. Mandatory for trace analysis (< 100 ppm) [2].

Decision Matrix:

Feature TCD FPD
Limit of Detection ~50-100 ppm ~1-5 ppm
Linearity Linear Non-linear (Quadratic)*
Interference High (Water/Nitrogen) Low (Specific to S-wavelength)

| Sample Size | 1-3 mg | 2-10 mg (for trace) |

*Note: Modern software linearizes the FPD signal, but calibration requires more points.

Part 3: System Integrity (Leaks & Flow)

Visualizing the Failure Logic

Use the following logic tree to diagnose "No Peak" or "Low Area" issues.

TroubleshootingLogic Start START: Low/No this compound Peak LeakCheck Step 1: Perform Leak Check Start->LeakCheck PassLeak Leak Check: PASS LeakCheck->PassLeak FailLeak Leak Check: FAIL LeakCheck->FailLeak CombustionCheck Step 2: Check Combustion (Ash/Temp/Additives) PassLeak->CombustionCheck SolutionLeak Tighten O-rings, Check Ash Crucible Seal FailLeak->SolutionLeak TrapCheck Step 3: Check Water Trap (Saturation?) CombustionCheck->TrapCheck Burn OK SolutionAdd Add V2O5 or WO3; Increase Temp >1000C CombustionCheck->SolutionAdd Incomplete Burn DetectorCheck Step 4: Detector Signal (TCD Filament/FPD Flame) TrapCheck->DetectorCheck Trap Dry SolutionTrap Replace Anhydrone; Check for Channeling TrapCheck->SolutionTrap Trap Wet

Caption: Diagnostic flow for resolving low this compound recovery. Prioritize leak checks as Nitrogen diffusion into the system quenches S-sensitivity.

Part 4: Essential Protocols

Protocol A: The "Sulfate-Breaker" Combustion Method

Use this when analyzing salts, minerals, or drug compounds with sulfate counter-ions.

  • Preparation: Tare a tin capsule.

  • Weighing: Weigh 1.5–2.0 mg of sample.

  • Additive: Add approx. 3–5 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    directly over the sample.
    • Note:

      
       is preferred if you analyze Nitrogen simultaneously, as it prevents nitrate formation in ash [3].
      
  • Closing: Fold the capsule tightly to exclude air.

  • Instrument Setup:

    • Reactor Temp: 1020°C - 1050°C (Critical for sulfate decomposition).

    • Oxygen Dosing: Increase

      
       injection time by 20% compared to standard CHN method to account for the oxidation of the additive.
      
Protocol B: Leak Detection via Argon Flood

Standard pressure decay tests often miss micro-leaks that admit atmospheric Nitrogen.

  • Set the instrument to "Standby" or "Monitor" mode where the TCD baseline is visible.

  • Direct a gentle stream of Argon gas (using a tubing probe) around the combustion tube O-rings and ash crucible seals.

  • Observe: If the baseline spikes (TCD detects Argon differently than Helium), you have pinpointed the leak.

  • Fix: Replace the O-ring and apply a thin layer of high-vacuum grease.

References

  • ASTM International. (2018).[1] ASTM D4239-18: Standard Test Method for this compound in the Analysis Sample of Coal and Coke Using High-Temperature Tube Furnace Combustion.[1][2] ASTM International.[1] [Link]

  • Elementar. (n.d.). EA Troubleshooting: Operating pressure and Background gas levels. Elementar User Support. [Link]

Sources

Technical Support Center: Computational Modeling of Sulfur Compound Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for the computational modeling of sulfur compound reactivity. The unique electronic structure of this compound—with its accessible d-orbitals, polarizability, and propensity to form hypervalent structures—presents distinct challenges that can often lead to computational models failing or producing non-physical results. This guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research. Here, you will find answers to common problems, detailed troubleshooting workflows, and best practices derived from extensive field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions and common points of confusion when modeling this compound-containing molecules.

Q1: Why do my geometry optimizations for this compound compounds fail to converge?

A1: Convergence failure in this compound compounds often stems from the complexity of their potential energy surfaces.[1] Here are the primary causes and initial remedies:

  • Flat Potential Energy Surface: The energies associated with changes in S-X bond lengths or torsion angles can be very small, leading to optimization algorithms overstepping minima.

    • Expert Insight: Start with a lower level of theory or a smaller basis set (e.g., B3LYP/6-31G(d)) to get a reasonable starting geometry before moving to more computationally expensive methods.

  • Inadequate Basis Set: this compound's valence electrons are diffuse and easily polarized. A basis set without diffuse functions may fail to describe anions or weakly bound complexes accurately.[2][3]

    • Recommendation: Always include diffuse functions (e.g., the "+" in 6-31+G(d,p) or "aug-" in aug-cc-pVTZ) when modeling anionic species like thiolates or systems where non-covalent interactions are important.[2][3][4]

  • Incorrect Initial Geometry: A poor starting structure, especially for complex molecules like this compound rings or cages, can lead the optimizer to high-energy regions of the potential energy surface from which it cannot recover.

    • Best Practice: Use molecular mechanics or a semi-empirical method to obtain a plausible initial structure before starting a high-level DFT or ab initio optimization. Tools like MolView can be useful for initial sketching.[5]

Q2: How do I choose the right DFT functional for my this compound system?

A2: The choice of functional is critical and system-dependent. There is no single "best" functional, but there are clear guidelines based on the chemistry you are investigating.

  • For General Geometries and Frequencies: The B3LYP functional is often a robust starting point for geometry optimizations and frequency calculations of many this compound-containing species.[6][7] However, for large this compound-containing molecules, M06-2X may fail to converge, making B3LYP a more reliable choice.[6][7]

  • For Thermochemistry and Reaction Energies: Hybrid functionals, particularly range-separated hybrids, often provide more accurate energetic predictions. The M06-2X functional has shown excellent performance for predicting the pKa of thiols.[8][9] For iron-sulfur clusters, non-hybrid functionals or hybrids with low Hartree-Fock exchange have been found to predict molecular structures in better agreement with experimental data.[10]

  • For Non-Covalent Interactions: To accurately model weak interactions, such as S---S interactions in protein folding or crystal packing, dispersion corrections are essential.[11] Use functionals that include dispersion, such as those with a "-D3" suffix (e.g., B3LYP-D3) or ωB97X-D.[12]

Q3: My calculation predicts unrealistic bond lengths for a metal-sulfide complex. What's wrong?

A3: This is a classic problem often traced back to two main issues:

  • Self-Interaction Error (SIE): Many DFT functionals suffer from SIE, which can lead to an incorrect description of charge localization and dissociation, particularly in systems with metal ions.[13][14] This can cause fragments to dissociate into fractionally charged species instead of neutral atoms, leading to inaccurate bond energies and lengths.[14]

    • Solution: Employing hybrid functionals, which include a portion of exact Hartree-Fock exchange, can mitigate SIE.[13] For transition metal complexes, functionals with a lower percentage of HF exchange may perform better.[10]

  • Basis Set Choice: For systems containing both this compound and a metal, a composite basis set is required. The basis set for the metal must be appropriate for its electronic structure (often requiring effective core potentials, or ECPs), while the this compound atom still needs adequate polarization and diffuse functions.

    • Recommendation: Use a basis set like LANL2DZ for the metal and a Pople-style (e.g., 6-311+G(d,p)) or Dunning-style (e.g., aug-cc-pVTZ) basis set for this compound and other main group elements.[15]

Part 2: Troubleshooting Guides

This section provides step-by-step workflows for resolving specific, common computational failures.

Guide 1: Resolving SCF Convergence Failure

Self-Consistent Field (SCF) convergence is the process by which the calculation iteratively refines the electron density until it is stable. Failure to converge is a frequent issue, especially with this compound-containing anions or systems with small HOMO-LUMO gaps.

  • Initial Check: Verify the starting geometry, charge, and multiplicity (spin state) are chemically sensible. An incorrect charge or spin state is a common source of error.

  • Increase SCF Cycles: The default number of SCF cycles may be insufficient. Increase the maximum number of cycles (e.g., scf=maxcycle=512 in Gaussian).

  • Use a More Robust SCF Algorithm: Switch to a more robust but potentially slower algorithm. The quadratically convergent SCF ( scf=qc ) or the direct inversion of the iterative subspace ( scf=xqc ) can often succeed where the default algorithm fails.

  • Improve the Initial Guess: Use a lower-level, converged wavefunction as the initial guess for the higher-level calculation (e.g., guess=read ).

  • Level Shifting: Introduce a small energy gap between occupied and virtual orbitals to dampen oscillations during the SCF procedure. This can be done by adjusting the energy levels of the virtual orbitals.

  • Re-evaluate the Model Chemistry: If all else fails, the chosen functional or basis set may be inappropriate for the system, leading to inherent instability. Consider a different functional or a larger basis set.

SCF_Troubleshooting start SCF Fails to Converge check_input Step 1: Verify Input - Geometry Sensible? - Correct Charge? - Correct Multiplicity? start->check_input increase_cycles Step 2: Increase SCF Cycles (e.g., maxcycle=512) check_input->increase_cycles Input OK change_algo Step 3: Change Algorithm (e.g., scf=qc or xqc) increase_cycles->change_algo Still Fails success SCF Converged increase_cycles->success Converges improve_guess Step 4: Improve Initial Guess (e.g., guess=read from lower level) change_algo->improve_guess Still Fails change_algo->success Converges level_shift Step 5: Apply Level Shifting improve_guess->level_shift Still Fails improve_guess->success Converges rethink_model Step 6: Re-evaluate Model - Different Functional? - Larger Basis Set? level_shift->rethink_model Still Fails level_shift->success Converges rethink_model->start Retry rethink_model->success Converges

Caption: Workflow for troubleshooting SCF convergence failures.

Part 3: Methodology & Parameterization Deep Dive

Choosing the right combination of theory and basis set is paramount for obtaining meaningful results. This section provides a more detailed look at these choices.

Guide 2: Selecting the Appropriate Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. For this compound, its characteristics demand careful selection.

  • Polarization Functions (d, p): this compound can adopt geometries that are far from ideal tetrahedral arrangements, and its d-orbitals can participate in bonding (hypervalency).[16] Polarization functions (like (d,p) in 6-31G(d,p)) are non-negotiable as they allow for the distortion of atomic orbitals, which is essential to describe bonding accurately.

  • Diffuse Functions (+, aug-): These functions are large, spread-out orbitals that are critical for describing systems where electrons are not tightly bound to the nucleus.[3]

    • When to Use: Always use diffuse functions for anions (e.g., thiolates, RS⁻), molecules in excited states, and for calculating properties like electron affinity or acidity (pKa).[4] Studies have shown that for relative energies, adding diffuse functions to a double-ζ basis set is more important than moving to a triple-ζ set without them.[2]

  • Correlation-Consistent vs. Pople-type:

    • Pople-type (e.g., 6-31G, 6-311G): Computationally efficient and excellent for initial optimizations and qualitative analysis. The 6-311+G(d,p) basis set is a reliable choice for many this compound-containing molecules.[15]

    • Dunning's Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ): Designed for systematically converging towards the complete basis set limit. They are more computationally expensive but are the gold standard for high-accuracy energy calculations. For reliable results with these basis sets, at least a triple-zeta (aug-cc-pVTZ) quality is often recommended.[2]

Data Presentation: Basis Set and Functional Recommendations
ApplicationRecommended Functional(s)Recommended Basis Set(s)Key Considerations
Initial Geometry Optimization B3LYP, PBE06-31G(d,p), cc-pVDZGoal is a reasonable starting structure. Speed is prioritized over ultimate accuracy.
Final Geometries & Frequencies B3LYP, M06-2X, ωB97X-D6-311+G(d,p), aug-cc-pVTZMust confirm stationary points with frequency calculations (0 imaginary frequencies for minima).
Reaction/Activation Energies M06-2X, ωB97X-D, DSD-PBEP86aug-cc-pVTZ or largerHigh accuracy is needed. Range-separated and double-hybrid functionals often perform well.
pKa Prediction M06-2X6-311++G(2df,2p)An accurate solvation model (e.g., SMD, IEFPCM) is as crucial as the electronic structure method.[8] Explicit water molecules can significantly improve accuracy.[4]
Non-covalent Interactions B3LYP-D3, ωB97X-D, B97-Daug-cc-pVTZDispersion correction is mandatory. Standard B3LYP without correction will fail.[17]
Metal-Sulfur Systems PBE0, BP86, TPSShMixed: LANL2DZ (for metal), 6-311+G(d,p) (for S, C, H, etc.)Functionals with lower HF exchange often perform better for transition metals.[10]

Part 4: Experimental Workflow Protocols

This section provides a detailed, step-by-step methodology for a common and critical computational experiment.

Protocol 1: Accurate Geometry Optimization and Frequency Calculation of a Thiol

This protocol ensures you obtain a true energy minimum on the potential energy surface, which is a prerequisite for any subsequent property calculation.

  • Step 1: Initial Structure Generation

    • Using a molecular builder (e.g., Avogadro, ChemDoodle), sketch the thiol molecule (e.g., methanethiol, CH₃SH).

    • Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to generate a chemically reasonable starting structure.

    • Export the coordinates as a .xyz or .mol file.

  • Step 2: Input File Preparation for DFT Calculation

    • Create an input file for your quantum chemistry software package (e.g., Gaussian, ORCA).

    • Specify the charge (0 for a neutral thiol) and multiplicity (1 for a singlet ground state).

    • Define the level of theory. For a reliable geometry, a good choice is B3LYP/6-311+G(d,p).

    • Include the Opt keyword to request a geometry optimization.

    • Include the Freq keyword to request a frequency calculation to be performed after the optimization converges. This is a self-validating step.

    • Specify any solvent effects if needed, using a model like PCM (e.g., SCRF=(PCM,Solvent=Water)).

  • Step 3: Execution and Monitoring

    • Submit the calculation to the computational server.

    • Monitor the convergence of the optimization. The energy should decrease with each step, and the forces and displacements should approach zero.

  • Step 4: Analysis of Results - The Self-Validation System

    • Optimization Convergence: Confirm that the program reports successful convergence based on its internal criteria (forces, energy change, etc.).

    • Frequency Analysis (Trustworthiness Check): This is the most critical step. Open the output file and search for the calculated vibrational frequencies.

      • A True Minimum: For a stable molecule (an energy minimum), all calculated vibrational frequencies must be positive (real).[1]

      • A Saddle Point (Error): If you find one or more negative (imaginary) frequencies, your structure is not a minimum but a transition state or a higher-order saddle point. The corresponding vibrational mode shows the direction of the distortion that will lead to a lower energy structure. You must modify the geometry along this mode and re-run the optimization.

  • Step 5: Extraction of Data

    • Once a true minimum is confirmed (zero imaginary frequencies), you can confidently extract the final optimized coordinates, the final electronic energy, and the thermochemical data (enthalpy, Gibbs free energy) from the output file.

Methodology_Selection start What is the Research Goal? q_geom Geometry/ Structure? start->q_geom q_energy Reaction Energy/ Thermochemistry? start->q_energy q_property Acidity (pKa)/ Spectra? start->q_property q_interaction Non-covalent Interactions? start->q_interaction res_geom Use B3LYP or PBE0. Basis: 6-311G(d,p) is a good start. Always run Freq calculation. q_geom->res_geom res_energy Use M06-2X or ωB97X-D. Basis: aug-cc-pVTZ or larger for high accuracy. q_energy->res_energy res_property Use M06-2X for pKa. Include Solvation Model (PCM/SMD). Diffuse functions are essential. q_property->res_property res_interaction Use a dispersion-corrected functional (e.g., B3LYP-D3, ωB97X-D). Basis: aug-cc-pVTZ. q_interaction->res_interaction

Caption: Decision tree for selecting a computational methodology.

References

  • Burke, K. (n.d.). When and Why does Density Functional Theory (DFT) fail? Google Cloud.
  • Ho, J., & Schlegel, H. B. (2016). DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model. The Journal of Physical Chemistry A, 120(30), 5726–5735. [Link]

  • Burke, K., & Wagner, L. O. (2013). Understanding and reducing errors in density functional calculations. arXiv preprint arXiv:1305.1112. [Link]

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  • Tadiello, L., D'Arienzo, M., & Di Credico, B. (2021). Thermochemistry of this compound-Based Vulcanization and of Devulcanized and Recycled Natural Rubber Compounds. Polymers, 13(21), 3698. [Link]

  • Schrödinger, Inc. (n.d.). Geometry Optimizations on SF2 (this compound Difluoride) Using Schrödinger's Molecular Dynamic (MD) Simulation Software. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Zhang, S., & Li, X. (2014). Quantum-Chemical Predictions of pKa’s of Thiols in DMSO. The Journal of Physical Chemistry A, 118(17), 3162–3169. [Link]

  • Al-Lal, A. M., et al. (2023). Modeling and Experimental Investigation of Sulfurous Compounds Removal from Gas Condensate through Ultrasound-Assisted Oxidative Desulfurization Method. Processes, 11(10), 2855. [Link]

  • Noodleman, L., & Case, D. A. (2010). On the accuracy of density functional theory for iron-sulfur clusters. Inorganica Chimica Acta, 363(4), 751–760. [Link]

  • Wang, Z., et al. (2024). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive this compound-Containing Species. ACS Omega, 9(14), 15949–15964. [Link]

  • Wagen, C. (2024, October 15). Common Errors in Density-Functional Theory. Rowan Scientific. Retrieved January 31, 2026, from [Link]

  • Zhang, S., & Li, X. (2014). Quantum-Chemical Predictions of pK(a)'s of Thiols in DMSO. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Řezáč, J., & Hobza, P. (2015). Preferred Geometries and Energies of this compound–this compound Interactions in Crystal Structures. Crystal Growth & Design, 15(10), 4878–4884. [Link]

  • García-Rodeja, Y., et al. (2022). Computational elucidation of the reaction mechanisms of elemental this compound and polysulfides with cyanide and phosphines. ChemRxiv. [Link]

  • iChemLabs. (n.d.). MolView. Retrieved January 31, 2026, from [Link]

  • This compound Recovery Engineering Inc. (n.d.). SRE Simulation Services. Retrieved January 31, 2026, from [Link]

  • Various Authors. (2016). What is the best basis set and/or level of theory used for compound containing this compound and fluorine atoms? ResearchGate. Retrieved January 31, 2026, from [Link]

  • Denis, P. A. (2005). Basis Set Requirements for this compound Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. PubMed. [Link]

  • Schlegel, H. B. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model. Wayne State University. Retrieved January 31, 2026, from [Link]

  • Anonymous. (n.d.). Investigation of this compound Problems in Hydrocarbon Sections. Retrieved January 31, 2026, from [Link]

  • Naterer, G. F., et al. (2010). Sulphur based thermochemical cycles: Development and assessment of key components of the process. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Lilienfeld, O. A. von, & Andrienko, D. (2006). Accurate DFT Descriptions for Weak Interactions of Molecules Containing this compound. Journal of Chemical Theory and Computation, 2(3), 712–721. [Link]

  • Oganov, A. R., et al. (2019). Stability of this compound molecules and insights into this compound allotropy. Physical Chemistry Chemical Physics, 21(14), 7197–7206. [Link]

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  • Wang, Z., et al. (2024). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive this compound-Containing Species. PMC - NIH. [Link]

  • Nishihara, H., & Nakajima, T. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 25(16), 3589. [Link]

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Validation & Comparative

A Guide to Inter-laboratory Comparison of Sulfur Isotope Ratio Measurements: Ensuring Data Comparability and Accuracy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfur, with its four stable isotopes (³²S, ³³S, ³⁴S, and ³⁶S), is a powerful tracer in a vast array of scientific disciplines, from tracking biogeochemical cycles in marine environments to authenticating the origin of pharmaceutical compounds.[1] The subtle variations in the ratios of these isotopes, caused by physical, chemical, and biological processes, provide a unique fingerprint of a substance's history. However, the value of this fingerprint is entirely dependent on the ability to produce accurate, precise, and, most importantly, comparable data across different laboratories.

Section 1: Foundational Concepts in this compound Isotope Geochemistry

Understanding the principles of the this compound isotope system is paramount before embarking on any comparative study. The entire framework of measurement and comparison is built upon these concepts.

The this compound Isotope System & Delta (δ) Notation

This compound's four stable isotopes have approximate natural abundances of 95.0% (³²S), 0.76% (³³S), 4.22% (³⁴S), and 0.014% (³⁶S).[2] Isotope ratio measurements are typically expressed in the "delta" (δ) notation, which represents the deviation of a sample's isotope ratio from that of an international standard, in parts per thousand (per mil, ‰).[1]

The primary reference material for this compound isotopes was historically the Canyon Diablo Troilite (CDT) meteorite.[1] However, due to its isotopic variability, the scientific community established the Vienna-CDT (V-CDT) scale. This scale is anchored by assigning a consensus δ³⁴S value of -0.3‰ to the silver sulfide reference material IAEA-S-1.[3][4] All reported δ³⁴S values are therefore measurements relative to the V-CDT standard.

Mass-Independent Fractionation (Δ³³S and Δ³⁶S)

While most processes fractionate this compound isotopes in a mass-dependent manner, certain photochemical reactions, particularly in atmospheric and geological history, produce mass-independent fractionation (MIF). This deviation from the expected mass-dependent relationship is quantified using the "capital delta" (Δ) notation (e.g., Δ³³S and Δ³⁶S).[1] Measuring these MIF signals provides unique insights that δ³⁴S alone cannot. However, the lack of internationally recognized MIF reference materials has historically complicated inter-laboratory data comparison, a challenge that recent studies have begun to address.[5][6]

The Critical Role of Reference Materials (RMs)

Reference materials are the cornerstone of inter-laboratory comparability. They are isotopically homogeneous materials with well-characterized isotope ratio values that are used to calibrate measurements and normalize data to the V-CDT scale.[4] The consistent and strategic use of RMs is the only way to ensure that a δ³⁴S value of +5.0‰ measured in one laboratory is equivalent to a +5.0‰ value measured in another.

Section 2: Analytical Methodologies: A Comparative Overview

The choice of analytical instrumentation is a critical determinant of precision, accuracy, and sample throughput. The two predominant techniques used for high-precision this compound isotope ratio analysis are Gas Source Isotope Ratio Mass Spectrometry (GS-IRMS) and Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Gas Source Isotope Ratio Mass Spectrometry (GS-IRMS)

GS-IRMS is a long-established and reliable technique for high-precision measurement of light stable isotopes.[7] For this compound analysis, solid or liquid samples are converted into a simple gas, either this compound dioxide (SO₂) or this compound hexafluoride (SF₆), which is then introduced into the mass spectrometer.

  • SO₂ Method (via Elemental Analyzer): This is the most common approach, where an elemental analyzer (EA) combusts the sample to produce SO₂ gas.[4][8] The gas is then purified and passed to the IRMS.

    • Causality: The advantage of this method is its high degree of automation and suitability for bulk samples. However, SO₂ is a polar molecule that can adsorb to surfaces within the instrument, leading to "memory effects" between samples.[9] Furthermore, the mass spectrometric measurement of SO₂ isotopologues can be compromised by oxygen isotope interferences, which can impair precision if not properly managed.[4]

  • SF₆ Method: In this technique, this compound is chemically converted to highly volatile and inert SF₆ gas.

    • Causality: The SF₆ method avoids the memory and isobaric interference issues associated with SO₂, allowing for extremely high precision. This makes it the gold standard for applications requiring the resolution of very small isotopic variations, including the analysis of all four this compound isotopes.[1] The trade-off is a more complex, time-consuming, and offline sample preparation process.

Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS has emerged as a powerful alternative for this compound isotope analysis. In this method, the sample, typically in a liquid form, is introduced into an argon plasma which atomizes and ionizes the this compound. The instrument then directly measures the S⁺ ions.

  • Causality: The primary advantage of MC-ICP-MS is that it circumvents the problematic oxygen interferences inherent in the SO₂ method by measuring this compound ions directly.[4] This can lead to high accuracy and precision. The technique is also well-suited for samples with low this compound concentrations. A significant limitation, however, is the isobaric interference of ³⁶Ar⁺ on the measurement of ³⁶S⁺, which generally prevents the accurate determination of this isotope.[1]

Performance Comparison
FeatureGS-IRMS (SO₂ via EA)GS-IRMS (SF₆)MC-ICP-MS
Analyzed Gas/Ion SO₂SF₆S⁺
Typical Precision (δ³⁴S) ± 0.2‰ to 0.4‰[3][8]< ± 0.1‰< ± 0.2‰[4]
Isotopes Measured ³²S, ³³S, ³⁴S³²S, ³³S, ³⁴S, ³⁶S³²S, ³³S, ³⁴S (³⁶S obscured by Ar⁺)[1]
Sample Preparation Automated, online combustionManual, multi-step offline fluorinationManual, offline dissolution/digestion
Key Advantage High throughput, bulk analysisHighest precision, measures all 4 isotopesAvoids O₂ interference, good for low concentrations[4]
Key Disadvantage SO₂ memory effects, O₂ interference[4][9]Labor-intensive, hazardous reagents (F₂)³⁶S measurement difficult, potential matrix effects

Section 3: Designing and Executing an Inter-laboratory Comparison Study

A successful inter-laboratory comparison is a self-validating system built on four pillars: study design, standardized preparation, a robust analytical protocol, and correct data normalization.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis & Data Handling cluster_2 Phase 3: Evaluation P1 Pillar 1: Study Design - Select homogenous materials - Define isotopic range P2 Pillar 2: Standardized Prep - Distribute identical protocols - Ensure complete conversion P1->P2 P3 Pillar 3: Analytical Protocol - Run RMs alongside samples - Monitor instrument performance P2->P3 Distribute Samples P4 Pillar 4: Data Normalization - Anchor raw data to V-CDT - Two-point calibration preferred P3->P4 Eval Final Evaluation - Compare lab means & variance - Assess accuracy and precision P4->Eval

Workflow for a robust inter-laboratory comparison study.
Pillar 1: Study Design & Material Selection

The foundation of any comparison is the material being tested. The chosen materials must be perfectly homogeneous; any inherent variability in the material will be indistinguishable from inter-laboratory analytical error.

  • Causality: The goal is to isolate the performance of the laboratories and methods. If the material itself is not uniform, the resulting data spread cannot be confidently attributed to analytical discrepancies. For this reason, pure, finely ground chemical compounds (e.g., Ag₂S, BaSO₄) or well-characterized natural materials are preferred.[10] The materials should also ideally span a range of isotopic values to test for and correct any scale compression or expansion in an individual laboratory's measurements.[5]

Pillar 2: Standardized Sample Preparation (Experimental Protocol)

While different labs may use different final analytical techniques (e.g., IRMS vs. MC-ICP-MS), the initial chemical preparation steps should be standardized wherever possible to minimize this stage as a source of variability.

This protocol is a common preparatory step for both SF₆-IRMS and certain MC-ICP-MS analyses.

  • Objective: To quantitatively convert aqueous sulfate (SO₄²⁻) or soluble sulfate salts to pure, solid Ag₂S without isotopic fractionation.

  • Materials:

    • Sulfate sample (e.g., dissolved BaSO₄ or Na₂SO₄)

    • Th-reducing solution (e.g., a mixture of HI, H₃PO₂, and HCl)

    • High-purity N₂ or Ar gas

    • Sulfide trapping solution (e.g., silver nitrate or zinc acetate)

    • Deionized water (18.2 MΩ·cm)

  • Procedure:

    • System Setup: Assemble a reaction and trapping apparatus. The reaction vessel, containing the sulfate sample and reducing solution, is heated. A stream of N₂ or Ar gas carries the H₂S gas produced into a series of traps.

    • Reduction: Inject the reducing solution into the reaction vessel. Heat the solution to boiling to facilitate the reduction of SO₄²⁻ to H₂S gas.

      • Causality: This step must be driven to 100% completion. If the conversion is incomplete, isotopic fractionation can occur, where either the lighter or heavier isotopes react preferentially, altering the isotopic composition of the resulting H₂S.[11]

    • Trapping: The evolved H₂S gas is bubbled through the trapping solution. If using a zinc acetate trap, this produces ZnS. The ZnS precipitate is then reacted with silver nitrate to form Ag₂S. If using a silver nitrate trap, Ag₂S precipitates directly.

    • Purification: The precipitated Ag₂S is repeatedly washed with deionized water and then with a solvent like ethanol or acetone to remove any remaining reagents.

    • Drying: The pure Ag₂S is dried in an oven at a low temperature (~60-80°C) or in a vacuum desiccator.

    • Homogenization: The final dried Ag₂S powder is ground in an agate mortar to ensure homogeneity before being distributed to participating laboratories.

Pillar 3: Analytical Protocol & Data Acquisition

Each laboratory should analyze the provided comparison samples alongside a suite of internationally recognized reference materials (e.g., IAEA-S-1, IAEA-S-2, IAEA-S-3).

  • Causality: Analyzing samples and standards in the same analytical sequence is crucial.[3] This practice, known as standard-sample bracketing, allows for the correction of instrumental drift over time. It provides a direct and immediate link between the unknown sample measurement and the international V-CDT scale.

Pillar 4: Data Normalization and Reporting

Raw isotopic data from a mass spectrometer are relative to an internal laboratory reference gas or standard. These raw values must be normalized to the V-CDT scale to be comparable with data from other labs.

  • Causality: A one-point normalization (using only one reference material) is common but can be problematic. It assumes a linear response across all isotopic values and can introduce errors if the sample's isotopic composition is far from that of the standard.[5] A two-point (or multi-point) normalization, using RMs that bracket the isotopic values of the samples, provides a much more robust calibration and corrects for scale compression/expansion, leading to more accurate final values.[4]

G cluster_0 Normalization Process RawData Raw δ³⁴S Data (vs. Lab Gas) Calc Calculate Correction Factor (Linear Regression) RawData->Calc RMs Reference Materials (IAEA-S-1, IAEA-S-3) Known V-CDT Values RMs->Calc Apply Apply Correction to Raw Data Calc->Apply FinalData Normalized δ³⁴S Data (vs. V-CDT) Inter-lab Comparable Apply->FinalData

Logical flow of data normalization for inter-laboratory comparability.

Section 4: Case Study: The S-MIF-1 & S-MIF-2 Intercomparison

A 2019 study published in the Journal of Analytical Atomic Spectrometry exemplifies the principles discussed here.[5][6] Faced with the lack of reference materials for mass-independent fractionation (Δ³³S), researchers synthesized two ³³S-enriched sodium sulfate samples, S-MIF-1 and S-MIF-2.

These materials were sent to five different laboratories, which used two distinct analytical techniques: the conventional SF₆ method (GS-IRMS) and MC-ICP-MS.[1] Each lab measured the isotopic compositions of the new materials alongside established standards like IAEA-S-1 to anchor their results to the V-CDT scale.

The results demonstrated excellent agreement between the laboratories, despite the different analytical approaches used. This concordance confirmed the homogeneity of the new materials and established consensus values, providing the scientific community with valuable new working standards for improving data consistency in MIF studies.[5][6]

Summary of Inter-laboratory Results for S-MIF-1 and S-MIF-2
MaterialIsotopic ValueConsensus Value (± 1σ)
S-MIF-1 δ³⁴S (‰)10.26 ± 0.22
Δ³³S (‰)9.54 ± 0.09
Δ³⁶S (‰)-0.11 ± 0.25
S-MIF-2 δ³⁴S (‰)21.53 ± 0.26
Δ³³S (‰)11.39 ± 0.08
Δ³⁶S (‰)-0.33 ± 0.13
Data sourced from Geng et al. (2019).[6]

Section 5: Best Practices for Ensuring Long-Term Data Integrity

Achieving inter-laboratory agreement is not a one-time event but an ongoing commitment to quality control.

  • Routine Use of Check Standards: Beyond the primary RMs used for normalization, laboratories should routinely analyze secondary, well-characterized materials as "unknowns." This practice provides a continuous, independent verification of instrument performance and data accuracy.

  • Participation in Proficiency Testing Programs (PTPs): Formal PTPs, such as those offered by Laboratory Quality Services International (LQSi), provide an external and unbiased assessment of a laboratory's performance.[12] In these programs, a central organizer distributes identical samples to multiple labs, and the anonymized results are compared to a consensus value, allowing labs to benchmark their capabilities.

  • Transparent Reporting: Publications and reports should always include detailed information on the analytical methods used, the specific reference materials employed for normalization, and the long-term precision based on repeat measurements of check standards.

Conclusion

References

  • Geng, L., Savarino, J., Savarino, C. A., Caillon, N., Cartigny, P., Hattori, S., Ishino, S., & Thiemens, M. H. (2019). Intercomparison measurements of two 33 S-enriched this compound isotope standards. Journal of Analytical Atomic Spectrometry, 34(4), 748-757. [Link]

  • Geng, L., Savarino, J., Savarino, C. A., Caillon, N., Cartigny, P., Hattori, S., Ishino, S., & Thiemens, M. H. (2019). Intercomparison measurements of two 33 S-enriched this compound isotope standards. Journal of Analytical Atomic Spectrometry, 34(4), 748-757. This is a duplicate of the first reference but was found as a separate search result. [Link]

  • Geng, L., Savarino, J., Savarino, C. A., Caillon, N., Cartigny, P., Hattori, S., Ishino, S., & Thiemens, M. H. (2019). Intercomparison measurements of two 33 S-enriched this compound isotope standards. Journal of Analytical Atomic Spectrometry. This is a duplicate of the first reference but was found as a separate search result. [Link]

  • Wysocka, I., & Garcia, C. (2020). Accurate, Low-Level this compound Analysis by ICP-MS Using MS/MS with Oxygen Reaction Cell Gas. Spectroscopy Online. [Link]

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  • Lee, C. T. A., Luffi, P., & Leeman, W. P. (2012). This compound Concentration in Geochemical Reference Materials by Solution Inductively Coupled Plasma-Mass Spectrometry. Geostandards and Geoanalytical Research, 36(4), 439-446. [Link]

  • Révész, K., Qi, H., & Coplen, T. B. (2012). Determination of the δ34S of total this compound in solids; RSIL lab code 1800. U.S. Geological Survey Techniques and Methods, book 10, chap. C4. [Link]

  • Wieser, M. E., St-Jean, G., & Loesda, S. (2024). Continuous-Flow Stable this compound Isotope Analysis of Organic and Inorganic Compounds by EA-MC-ICPMS. Analytical Chemistry, 96(21), 8267–8274. [Link]

  • Zhao, C., Li, C., Ma, J., & Li, S. (2022). Procedures from samples to this compound isotopic data: A review. Rapid Communications in Mass Spectrometry, 36(24), e9402. [Link]

  • UC Davis Stable Isotope Facility. (2022). This compound in Solids. University of California, Davis. [Link]

  • Rossete, A. L. R. M., Carneiro, J. M. T., Sant Ana Filho, C. R., & Bendassolli, J. A. (2012). Isotope determination of this compound by mass spectrometry in soil samples. Revista Brasileira de Ciência do Solo, 36(6), 1787-1793. [Link]

  • Sharp, Z. (2007). Principles of Stable Isotope Geochemistry. Pearson Prentice Hall. [Link]

  • SGS. Proficiency Testing for Sulphur. SGS Group. [Link]

  • Meier-Augenstein, W. (2011). Gas Source Isotope Ratio Mass Spectrometry (IRMS). In Stable Isotope Forensics (pp. 141-160). Royal Society of Chemistry. [Link]

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A Comparative Analysis of Sulfur and Selenium in Catalytic Mechanisms of Antioxidant Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond Elemental Analogs - The Catalytic Imperative for Selenium

In the cellular theater of redox biology, the antioxidant enzymes glutathione peroxidase (GPX) and thioredoxin reductase (TrxR) stand as principal actors in the detoxification of reactive oxygen species (ROS). A fascinating dichotomy exists in the composition of their active sites: while the vast majority of enzymes utilize sulfur-containing cysteine for catalysis, these critical antioxidant players have evolved to incorporate the chemically similar, yet functionally distinct, element selenium in the form of selenocysteine. This guide provides an in-depth comparative analysis of this compound and selenium within the catalytic context of these key antioxidant enzymes. We will delve into the fundamental physicochemical disparities between these two chalcogens and elucidate how these differences translate into profound effects on enzyme kinetics and catalytic efficiency. This exploration is supplemented with detailed experimental protocols for the comparative assessment of enzyme activity, offering a practical framework for researchers in the field.

I. The Physicochemical Dichotomy: Why Selenium Surpasses this compound in Redox Catalysis

While selenium and this compound share the same group in the periodic table, their subtle electronic differences have profound implications for their roles in biological redox reactions.[1] The catalytic supremacy of selenocysteine over cysteine in antioxidant enzymes can be attributed to several key factors:

  • Lower pKa and Enhanced Nucleophilicity: The selenol group of selenocysteine has a pKa of approximately 5.2, in stark contrast to the thiol group of cysteine, which has a pKa of around 8.3.[2] This means that at physiological pH (~7.4), the selenol group is predominantly in its deprotonated, highly nucleophilic selenolate anion form (R-Se⁻), whereas the thiol group remains largely protonated (R-SH). This heightened nucleophilicity of the selenolate anion is a critical factor in its superior reactivity towards electrophilic peroxide substrates.

  • Greater Polarizability and Reactivity: Selenium is more polarizable and its reactions are often faster than its this compound counterparts.[1] This inherent reactivity allows for more efficient catalysis.

  • Resistance to Irreversible Oxidation: A key advantage of selenocysteine is its resistance to irreversible oxidation.[3] While the sulfhydryl group of cysteine can be progressively oxidized to sulfenic, sulfinic, and ultimately sulfonic acid, which is typically an irreversible and inactivating modification, the selenium in selenocysteine can be readily cycled back to its reduced state from higher oxidation states.[1][3] This ensures the catalytic longevity of selenoenzymes in the highly oxidizing intracellular environment.

These fundamental chemical differences are the bedrock upon which the enhanced catalytic efficiency of selenoenzymes is built. The following sections will explore how these properties manifest in the catalytic cycles of glutathione peroxidase and thioredoxin reductase.

II. Glutathione Peroxidase (GPX): A Paradigm of Selenoenzyme Catalysis

Glutathione peroxidase is a family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides, playing a pivotal role in preventing lipid peroxidation and maintaining cellular redox homeostasis.[4][5] The catalytic cycle of GPX elegantly showcases the superiority of selenocysteine.

Catalytic Mechanism of Glutathione Peroxidase

The catalytic cycle involves the selenocysteine at the active site undergoing a series of oxidation and reduction steps.

GPX_Catalytic_Cycle E_SeH GPX-SeH (Selenol) E_SeOH GPX-SeOH (Selenenic acid) E_SeH->E_SeOH ROOH -> ROH E_SeSG GPX-Se-SG (Selenenylsulfide) E_SeOH->E_SeSG GSH E_SeSG->E_SeH GSH -> GSSG TrxR_Catalytic_Cycle NADPH NADPH FAD FAD NADPH->FAD e- N_term_disulfide N-terminal Cys-Cys FAD->N_term_disulfide e- C_term_SeS C-terminal Cys-Se N_term_disulfide->C_term_SeS e- Trx_ox Thioredoxin (oxidized) C_term_SeS->Trx_ox e- Trx_red Thioredoxin (reduced)

Figure 2: Electron Flow in Thioredoxin Reductase.

The catalytic cycle of the C-terminal active site involves the reduction of the selenenylsulfide bond to a selenolthiol, which is the active form of the enzyme. [6]The highly reactive selenolate anion then attacks the disulfide bond of oxidized thioredoxin, initiating its reduction.

Replacing the selenocysteine with cysteine in mammalian TrxR results in a mutant enzyme with dramatically reduced activity (approximately 1% of the wild-type). [6]This highlights the critical role of selenium in the catalytic efficiency of this enzyme.

Quantitative Comparison of Selenium vs. This compound in TrxR

Kinetic studies of wild-type and mutant TrxR provide compelling evidence for the superiority of selenocysteine.

Enzyme VariantSubstratekcat (s-1)Km (µM)kcat/Km (M-1s-1)Reference
Wild-type Rat TrxR (Sec) ThioredoxinHigh-High[6]
Cys Mutant Rat TrxR (Cys) ThioredoxinMajor loss in kcat-~1% of wild-type activity[6]

IV. Experimental Protocols for Comparative Analysis

To empirically validate the superior catalytic performance of selenoenzymes, standardized enzyme activity assays are essential. The following are detailed, step-by-step protocols for measuring the activity of glutathione peroxidase and thioredoxin reductase, suitable for comparing native selenoenzymes with their this compound-containing counterparts.

A. Glutathione Peroxidase (GPX) Activity Assay (Coupled Assay)

This is a widely used indirect method that measures GPX activity by coupling the reaction to the activity of glutathione reductase (GR). The oxidation of NADPH to NADP⁺ by GR is monitored by the decrease in absorbance at 340 nm. [7] Principle: GPX catalyzes the reduction of a hydroperoxide (e.g., hydrogen peroxide or cumene hydroperoxide) by oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). The GSSG is then reduced back to GSH by glutathione reductase (GR) at the expense of NADPH. The rate of NADPH oxidation is directly proportional to the GPX activity.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • 96-well microplate or cuvettes

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0, containing 1 mM EDTA

  • Reduced Glutathione (GSH) solution (100 mM stock)

  • Glutathione Reductase (GR) solution (e.g., 10 units/mL)

  • NADPH solution (10 mM stock)

  • Substrate: Hydrogen peroxide (H₂O₂) (e.g., 30 mM stock) or Cumene hydroperoxide (e.g., 10 mM stock)

  • Enzyme sample (e.g., cell lysate, purified enzyme)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Assay Buffer

    • GSH (final concentration 1-2 mM)

    • Glutathione Reductase (final concentration 1-2 units/mL)

    • NADPH (final concentration 0.1-0.2 mM)

  • Sample Preparation: Prepare your enzyme samples (e.g., dilute cell lysates or purified enzymes) in Assay Buffer.

  • Assay Execution (Microplate Reader): a. To each well of a 96-well plate, add a specific volume of the Reaction Mixture (e.g., 180 µL). b. Add a small volume of your enzyme sample to the wells (e.g., 10 µL). Mix gently. c. Initiate the reaction by adding a small volume of the hydroperoxide substrate (e.g., 10 µL). d. Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Data Analysis: a. Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min). b. Use the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹) to calculate the GPX activity.

    • Activity (U/mL) = (ΔA₃₄₀/min) / (6.22 * path length) * (total reaction volume / sample volume) * dilution factor

Self-Validation and Controls:

  • Blank Reaction: Run a control reaction without the enzyme sample to measure the non-enzymatic oxidation of NADPH.

  • No Substrate Control: Run a control reaction without the hydroperoxide substrate to ensure that the observed activity is substrate-dependent.

B. Thioredoxin Reductase (TrxR) Activity Assay (DTNB Assay)

This colorimetric assay measures TrxR activity based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the enzyme in the presence of NADPH. The product, 5-thio-2-nitrobenzoic acid (TNB), is a yellow-colored compound with a maximum absorbance at 412 nm. [8][9] Principle: TrxR catalyzes the transfer of electrons from NADPH to DTNB, reducing it to TNB. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the TrxR activity.

Materials:

  • Spectrophotometer capable of reading at 412 nm

  • 96-well microplate or cuvettes

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 10 mM EDTA

  • NADPH solution (10 mM stock)

  • DTNB solution (100 mM stock in DMSO)

  • Enzyme sample (e.g., cell lysate, purified enzyme)

  • (Optional) TrxR-specific inhibitor (e.g., aurothiomalate) for measuring specific activity in crude samples.

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Assay Buffer

    • NADPH (final concentration 0.2-0.4 mM)

  • Sample Preparation: Prepare your enzyme samples in Assay Buffer.

  • Assay Execution (Microplate Reader): a. To each well of a 96-well plate, add a specific volume of the Reaction Mixture (e.g., 180 µL). b. Add a small volume of your enzyme sample to the wells (e.g., 10 µL). Mix gently. c. Initiate the reaction by adding a small volume of the DTNB solution (e.g., 10 µL, final concentration ~1 mM). d. Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Data Analysis: a. Calculate the rate of change in absorbance per minute (ΔA₄₁₂/min). b. Use the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹) to calculate the TrxR activity.

    • Activity (U/mL) = (ΔA₄₁₂/min) / (13.6 * path length) * (total reaction volume / sample volume) * dilution factor

Self-Validation and Controls:

  • Blank Reaction: Run a control reaction without the enzyme sample to measure the non-enzymatic reduction of DTNB.

  • Inhibitor Control (for crude samples): To determine TrxR-specific activity, run a parallel reaction in the presence of a TrxR-specific inhibitor. The difference in activity between the uninhibited and inhibited reactions represents the TrxR-specific activity.

V. Conclusion: An Evolutionary Masterstroke in Antioxidant Defense

The incorporation of selenium into the active sites of glutathione peroxidase and thioredoxin reductase is a testament to the evolutionary pressure to develop highly efficient antioxidant defense mechanisms. The unique physicochemical properties of selenium, particularly the lower pKa and higher nucleophilicity of selenocysteine's selenol group and its resistance to irreversible oxidation, confer a significant catalytic advantage over its this compound analog, cysteine. This guide has provided a comprehensive overview of the chemical basis for this superiority, supported by quantitative kinetic data and detailed experimental protocols for the direct comparison of these enzymes. For researchers and drug development professionals, a thorough understanding of these fundamental differences is paramount for the rational design of novel therapeutics that target or mimic the activity of these essential selenoenzymes in the ongoing battle against oxidative stress and its associated pathologies.

VI. References

  • Ren, X., Zou, L., Lu, J., & Holmgren, A. (n.d.). Comparison between cysteine and selenocysteine. The larger atom size, lower pKa, and lower redox potential make selenocysteine favored by proteins involved in redox reaction. ResearchGate. Retrieved from [Link]

  • Borchert, A., Kalms, J., Roth, S. R., Rademacher, M., Schmidt, A., Holzhutter, H.-G., Kuhn, H., & Scheerer, P. (2018). Crystal structure and functional characterization of selenocysteine-containing glutathione peroxidase 4 suggests an alternative mechanism of peroxide reduction. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(9), 1095–1107. [Link]

  • the bumbling biochemist. (2021, December 21). Selenocysteine & selenoproteins such as glutathione peroxidase [Video]. YouTube. [Link]

  • Fadl, A., El-Senduny, F. F., & El-Sayed, M. (2022). The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities. Biomedicines, 10(4), 891. [Link]

  • Petruk, G., Puthia, M., & Boffo, A. (2023). Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation. MDPI. [Link]

  • Gromer, S., Urig, S., & Becker, K. (2004). Active sites of thioredoxin reductases: Why selenoproteins? Proceedings of the National Academy of Sciences, 101(19), 7290-7295. [Link]

  • Hondal, R. J. (2018). Selenium versus this compound: reversibility of chemical reactions and resistance to permanent oxidation in proteins and nucleic acids. Free Radical Biology and Medicine, 127, 204-216. [Link]

  • Al-Mubarak, I. A., & Al-Hassan, F. M. (2024). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. Heliyon, 10(21), e31682. [Link]

  • Zhong, L., Arner, E. S., & Holmgren, A. (2000). Structure and mechanism of mammalian thioredoxin reductase: The active site is a redox-active selenolthiol/selenenylsulfide formed from the conserved cysteine-selenocysteine sequence. Proceedings of the National Academy of Sciences, 97(11), 5854-5859. [Link]

  • Rauk, A., & Armstrong, D. A. (2000). Why Selenocysteine Replaces Cysteine in Thioredoxin Reductase: A Radical Hypothesis. Journal of the American Chemical Society, 122(17), 4061-4067. [Link]

  • Assay Genie. (n.d.). Thioredoxin Reductase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • Widersten, M., et al. (2024). Mutations Selectively Evolving Peroxidase Activity Among Alternative Catalytic Functions of Human Glutathione Transferase P1-1. bioRxiv. [Link]

  • Sandalova, T., et al. (2001). Three-dimensional structure of a mammalian thioredoxin reductase: Implications for mechanism and evolution of a selenocysteine-dependent enzyme. Proceedings of the National Academy of Sciences, 98(17), 9533-9538. [Link]

  • Flohé, L. (2023). The Discovery of Glutathione Peroxidases: Milestones in Understanding the Biological Role of Selenium und this compound. In Redox Chemistry and Biology of Thiols. De Gruyter.

  • ZeptoMetrix. (n.d.). TOTAL GLUTATHIONE PEROXIDASE ASSAY KIT. Retrieved from [Link]

  • Kim, H.-Y., & Gladyshev, V. N. (2005). Different Catalytic Mechanisms in Mammalian Selenocysteine- and Cysteine-Containing Methionine-R-Sulfoxide Reductases. PLOS Biology, 3(10), e375. [Link]

  • Ruggles, E. L., & Hondal, R. J. (2011). Selenium as an Electron Acceptor during the Catalytic Mechanism of Thioredoxin Reductase. Biochemistry, 50(25), 5566–5568. [Link]

  • Al-Mubarak, I. A., & Al-Hassan, F. M. (2025). Enhanced Protocol for Measuring Glutathione Peroxidase Activity Using a New GPx-Tiron Assay. ResearchGate.

  • Chen, Y., et al. (2022). Reactive Human Plasma Glutathione Peroxidase Mutant with Diselenide Bond Succeeds in Tetramer Formation. International Journal of Molecular Sciences, 23(11), 6092. [Link]

  • Kim, D. Y., et al. (2000). Characterization of a Thioredoxin-Thioredoxin Reductase System from the Hyperthermophilic Bacterium Thermotoga maritima. Journal of Bacteriology, 182(19), 5557-5562. [Link]

  • Tati, K., et al. (1983). Studies on the regulation of glutathione peroxidase activity. Journal of Nutritional Science and Vitaminology, 29(5), 575-583. [Link]

  • Brigelius-Flohé, R. (2015). Catalytic redox cycle of glutathione peroxidase. ResearchGate. Retrieved from [Link]

  • Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. Retrieved from [Link]

  • Snider, G. W., et al. (2013). Selenium in Thioredoxin Reductase: A Mechanistic Perspective. Antioxidants & Redox Signaling, 18(13), 1617-1627. [Link]

  • Gladyshev, V. N., Jeang, K.-T., & Stadtman, T. C. (1996). Selenocysteine, identified as the penultimate C-terminal residue in human T-cell thioredoxin reductase, corresponds to TGA in the human placental gene. Proceedings of the National Academy of Sciences, 93(12), 6146-6151. [Link]

  • Flohé, L. (2013). The glutathione peroxidase reaction. ResearchGate. Retrieved from [Link]

Sources

"accuracy and precision of different methods for total sulfur determination"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Trace Analysis Paradox

In drug development and petrochemical refinement, "Total Sulfur" is not merely a regulatory checkbox—it is a proxy for catalyst longevity and product purity. While Ultraviolet Fluorescence (UVF) is often hailed as the gold standard for trace sensitivity (<1 ppm), it suffers from specific molecular quenching effects that many standard operating procedures (SOPs) overlook. Conversely, Wavelength Dispersive X-ray Fluorescence (WDXRF) offers robust matrix independence but struggles with the signal-to-noise ratios required for ultra-trace pharmaceutical cleaning validation.

This guide moves beyond vendor datasheets to analyze the causality of error in this compound analysis, providing a data-driven framework for selecting the correct methodology based on sample matrix and required Limit of Quantitation (LOQ).

Methodological Landscape: Mechanisms of Action

To understand precision limitations, we must first visualize the signal generation pathways.

Ultraviolet Fluorescence (UVF) – ASTM D5453

Mechanism: The sample is combusted at ~1050°C. This compound oxidizes to SO₂, which is irradiated by UV light, becoming excited (SO₂*). As it relaxes, it emits fluorescence detected by a photomultiplier tube (PMT).[1]

UVF_Mechanism Sample Sample Injection Furnace Combustion (1050°C) O2 Rich Sample->Furnace Reaction S + O2 -> SO2 + H2O + CO2 Furnace->Reaction Dryer Membrane Dryer (Remove H2O) Reaction->Dryer Gases Chamber UV Exposure SO2 -> SO2* Dryer->Chamber Dry SO2 Detector PMT Detection Fluorescence Emission Chamber->Detector hv (light)

Figure 1: Signal generation pathway for UV Fluorescence. Note the critical 'Dryer' step; water is a potent fluorescence quencher.

Wavelength Dispersive X-ray Fluorescence (WDXRF) – ASTM D2622

Mechanism: High-energy X-rays eject inner-shell electrons from this compound atoms. Outer-shell electrons fill the void, emitting characteristic X-ray photons (S-Kα at 2.307 keV). WDXRF uses crystals to physically diffract and isolate these wavelengths, offering high resolution.

Oxidative Microcoulometry – ASTM D3120

Mechanism: An "absolute" method relying on Faraday’s Law. This compound is combusted to SO₂, then titrated electrochemically with iodine. The current required to regenerate the iodine is proportional to the this compound content.

Comparative Performance Analysis

The following data aggregates performance metrics from ASTM inter-laboratory studies (ILS) and field application notes.

Precision & Accuracy Data Matrix
FeatureUV Fluorescence (UVF) WDXRF EDXRF (Energy Dispersive) Microcoulometry
Primary Standard ASTM D5453ASTM D2622ASTM D4294ASTM D3120
Working Range 10 ppb – 1%3 ppm – 5%17 ppm – 5%1 ppm – 1000 ppm
LOD (3σ) ~30 ppb~0.3 ppm~3–5 ppm~0.5 ppm
Precision (r) @ 10 ppm0.5 ppm0.8 ppm2.0 ppm1.0 ppm
Matrix Interference High: Nitrogen (NO), WaterLow: C/H Ratio, OxygenHigh: Matrix AbsorptionMedium: Halogens, Nitrogen
Analysis Time 3–5 mins2–4 mins2–5 mins6–10 mins
Consumables Gases (Ar/O₂), Septa, TubesHelium (optional), FilmFilm, CupsElectrolyte, Gases
The "Nitrogen Gap" in UVF

A critical failure mode in UVF is Nitrogen Interference . Nitrogen monoxide (NO) formed during combustion fluoresces at wavelengths overlapping with SO₂.

  • Impact: A sample containing 100 ppm Nitrogen can yield a false positive of +1 ppm this compound.

  • Mitigation: Modern analyzers use "Micro-Plasma Optimization" or specific UV bandpass filters to reject NO fluorescence, but older units will report falsely high this compound data in high-nitrogen pharmaceutical intermediates.

Deep Dive Protocol: High-Precision UVF (ASTM D5453)

Rationale: UVF is selected here as the protocol because it requires the highest degree of operator skill to maintain accuracy.

Pre-Analysis System Validation (The "Self-Validating" Approach)

Do not proceed to calibration until the system passes the Leak Integrity Test .

  • Pressurize the combustion tube to 3 psi.

  • Isolate the gas supply.

  • Monitor pressure decay for 60 seconds.

    • Pass: Drop < 0.1 psi.

    • Fail: Check O-rings at the boat inlet and membrane dryer connections. Causality: Leaks introduce atmospheric N₂, creating NO and causing baseline drift.

Calibration Strategy

Avoid "single-point" reliance. Use a Matrix-Matched Curve .

  • Solvent Selection: If your samples are toluene-based, calibrate with thiophene in toluene. Do not use isooctane standards for aromatic samples; the combustion characteristics (soot formation) differ, affecting recovery.

  • Curve Generation: Prepare 5 standards (e.g., 0, 1, 5, 10, 20 ppm).

  • Linearity Check:

    
     must be 
    
    
    
    .[2]
  • Injection Technique: Use a standard Constant Rate Injector (CRI) at 1 µL/sec. Manual injection introduces variable combustion rates, causing peak splitting.

Routine Analysis Workflow
  • Conditioning: Run a "high" standard (e.g., 10 ppm) 3 times to passivate the flow path.

  • Blank Subtraction: Analyze the pure solvent. Crucial: If the blank > 0.2 ppm, the solvent is contaminated or the membrane dryer is saturated.

  • Sample Injection: Inject 3 replicates.

    • Acceptance Criteria: RSD < 2% for concentrations > 10 ppm; RSD < 5% for < 1 ppm.

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the appropriate instrument for your specific application.

Figure 2: Logical decision tree for instrument selection based on sensitivity and matrix complexity.

Expert Commentary on Selection
  • Choose UVF for pharmaceutical cleaning validation (swab analysis) where limits are often < 500 ppb.

  • Choose WDXRF for finished diesel/gasoline certification. It is robust, requires no combustion gases, and has excellent precision at the 10 ppm regulatory limit.

  • Choose Microcoulometry only if you have halogenated samples that would corrode a UVF system or if you require absolute quantification without a matrix-matched calibration curve (though this is rare in modern labs).

References

  • ASTM International. (2019). ASTM D5453-19a: Standard Test Method for Determination of Total this compound in Light Hydrocarbons, Spark Ignition Engine Fuel, Diesel Engine Fuel, and Engine Oil by Ultraviolet Fluorescence. West Conshohocken, PA.

  • ASTM International. (2021). ASTM D2622-21: Standard Test Method for this compound in Petroleum Products by Wavelength Dispersive X-ray Fluorescence Spectrometry. West Conshohocken, PA.

  • ASTM International. (2020). ASTM D4294-21: Standard Test Method for this compound in Petroleum and Petroleum Products by Energy Dispersive X-ray Fluorescence Spectrometry. West Conshohocken, PA.

  • Thermo Fisher Scientific. (2018). Application Note: Nitrogen Interference in this compound Analysis by UV Fluorescence.

  • XOS. (2022). Precision Comparison Between ASTM Test Methods D7039, D2622, and D5453.

Sources

A Cross-Validation of XRF and ICP-OES for Sulfur Analysis in Soils: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of environmental and agricultural sciences, the accurate determination of sulfur concentrations in soil is paramount. This compound, an essential nutrient for plant growth, also plays a significant role in various biogeochemical cycles. Its presence, whether in deficiency or excess, can have profound impacts on ecosystem health and agricultural productivity. Consequently, robust and reliable analytical methodologies are crucial for researchers, environmental consultants, and agronomists.

This guide provides a comprehensive cross-validation of two predominant analytical techniques for total this compound analysis in soils: X-ray Fluorescence (XRF) Spectrometry and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). Moving beyond a superficial comparison, this document delves into the fundamental principles, offers detailed experimental protocols, and presents a critical evaluation of their performance based on experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting the most appropriate technique for their specific analytical needs.

Unveiling the Analytical Approaches: A Tale of Two Technologies

At the heart of this comparison lie two distinct analytical principles. Understanding these fundamentals is key to appreciating the strengths and limitations of each technique.

X-ray Fluorescence (XRF): A Non-Destructive Interrogation of Elemental Composition

XRF is a non-destructive analytical technique that requires minimal sample preparation.[1] It operates by bombarding a soil sample with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms within the sample. To regain stability, outer-shell electrons fill the resulting vacancies, releasing a characteristic fluorescent X-ray in the process. The energy of this emitted X-ray is unique to each element, acting as a "fingerprint," while its intensity is proportional to the element's concentration. Wavelength Dispersive XRF (WD-XRF) is particularly well-suited for this compound analysis due to its high accuracy and precision.[1]

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Atomic Excitation in an Argon Plasma

In contrast, ICP-OES is a destructive technique that necessitates the complete digestion of the soil sample into a liquid form. The resulting solution is then introduced into a high-temperature argon plasma, which excites the atoms of the elements present. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. A spectrometer separates this light by wavelength, and the intensity of the emitted light at specific wavelengths is measured to determine the concentration of each element.

The Cross-Validation Workflow: From Field to Final Figure

A rigorous cross-validation study is essential to objectively compare the performance of XRF and ICP-OES. The following diagram illustrates a typical workflow for such a study.

cross_validation_workflow cluster_sample_prep Sample Preparation cluster_xrf XRF Analysis cluster_icp ICP-OES Analysis cluster_data Data Analysis cluster_conclusion Conclusion SampleCollection Soil Sample Collection & Homogenization DryingGrinding Drying & Grinding (< 63 µm) SampleCollection->DryingGrinding SampleSplit Sample Splitting DryingGrinding->SampleSplit PelletPress Pressed Pellet Preparation SampleSplit->PelletPress Aliquot 1 Digestion Microwave Acid Digestion SampleSplit->Digestion Aliquot 2 XRF_Analysis WD-XRF Analysis PelletPress->XRF_Analysis DataComparison Quantitative Data Comparison XRF_Analysis->DataComparison CRM_Analysis Certified Reference Material (CRM) Analysis XRF_Analysis->CRM_Analysis ICP_Analysis ICP-OES Analysis Digestion->ICP_Analysis ICP_Analysis->DataComparison ICP_Analysis->CRM_Analysis Conclusion Performance Evaluation DataComparison->Conclusion CRM_Analysis->Conclusion

A typical workflow for the cross-validation of XRF and ICP-OES for this compound analysis in soils.

Experimental Protocols: A Step-by-Step Guide

The integrity of any analytical result is intrinsically linked to the rigor of the experimental protocol. Below are detailed, step-by-step methodologies for the analysis of total this compound in soil using both WD-XRF and ICP-OES.

Wavelength Dispersive X-ray Fluorescence (WD-XRF) Spectroscopy

The causality behind the choice of pressed pellets over fusion beads for this compound analysis by XRF is critical. While fusion can mitigate matrix effects, the high temperatures involved can lead to the volatilization and loss of this compound.[2] Therefore, the pressed pellet method is often preferred for this compound determination.

1. Sample Preparation:

  • Drying: Dry the soil sample at 60°C to a constant weight to remove moisture, which can interfere with the analysis.

  • Grinding: Grind the dried soil sample to a fine powder with a particle size of less than 63 µm using a mortar and pestle or a mechanical grinder.[3] This ensures homogeneity and minimizes particle size effects.

  • Pelletizing: Accurately weigh approximately 5 grams of the powdered soil and press it into a pellet using a hydraulic press at a pressure of 15-20 tons for 30 seconds. A binding agent, such as a wax, can be mixed with the soil before pressing to improve the pellet's durability.

2. Instrumental Analysis:

  • Calibration: Calibrate the WD-XRF instrument using a set of certified reference materials (CRMs) with known this compound concentrations that cover the expected range in the soil samples.

  • Analysis: Place the soil pellet into the instrument's sample holder and initiate the analysis. The instrument will irradiate the sample with X-rays and measure the intensity of the emitted this compound Kα fluorescence.

  • Quantification: The software will automatically calculate the this compound concentration based on the measured intensity and the established calibration curve.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

For ICP-OES, the primary challenge is the complete and safe digestion of the soil matrix to bring the this compound into a solution that can be introduced into the plasma. Microwave-assisted acid digestion is a widely accepted and efficient method for this purpose.[4][5]

1. Sample Digestion (Microwave-Assisted):

  • Weighing: Accurately weigh approximately 0.25-0.5 grams of the dried and ground soil sample into a clean, acid-washed microwave digestion vessel.

  • Acid Addition: Carefully add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 9 mL HNO₃ and 3 mL HCl, also known as aqua regia) to the vessel. The use of a closed-vessel system is crucial to prevent the loss of volatile this compound compounds.[4]

  • Digestion Program: Seal the vessels and place them in the microwave digestion system. A typical program involves ramping the temperature to 175-180°C over 15-20 minutes and holding it for another 15-20 minutes.

  • Cooling and Dilution: After the program is complete, allow the vessels to cool to room temperature. Carefully open the vessels in a fume hood and dilute the digestate to a final volume (e.g., 50 mL) with deionized water.

2. Instrumental Analysis:

  • Calibration: Prepare a series of calibration standards by diluting a certified this compound standard solution to concentrations that bracket the expected range in the soil samples.

  • Analysis: Introduce the diluted sample digestates into the ICP-OES. The instrument will aspirate the sample into the argon plasma, and the emitted light will be measured by the spectrometer.

  • Quantification: The software will calculate the this compound concentration in the original soil sample based on the measured emission intensity and the calibration curve, taking into account the initial sample weight and final dilution volume.

Performance Comparison: A Quantitative Look

The choice between XRF and ICP-OES often hinges on their performance characteristics for the specific application. The following table summarizes key performance metrics for this compound analysis in soil, based on data from various studies.

Performance MetricWavelength Dispersive X-ray Fluorescence (WD-XRF)Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Principle Non-destructive analysis of solid samples.Destructive analysis of liquid samples.
Sample Preparation Minimal: drying, grinding, and pelletizing.Extensive: acid digestion in a closed-vessel microwave system.
Analysis Time per Sample Rapid (typically 1-5 minutes).[6]Slower, due to digestion time and sequential analysis.
Method Detection Limit (MDL) Generally in the range of 10-50 mg/kg (ppm).Typically lower, in the range of 1-10 mg/kg (ppm).
Precision (RSD%) Good, typically <5% for concentrations well above the MDL.Very good, often <3% for concentrations well above the MDL.[7]
Accuracy (% Recovery of CRM) Generally good (e.g., 80-117%).[8]Excellent, often >95% with complete digestion.[7]
Throughput High, suitable for screening large numbers of samples.Lower, more suitable for detailed analysis of a smaller number of samples.
Cost per Sample Lower, due to minimal sample preparation and consumables.Higher, due to the cost of acids, consumables, and labor for digestion.
Matrix Effects Can be significant, especially from heavy elements.Can be managed with appropriate internal standards and background correction.

Discussion: Navigating the Nuances of this compound Analysis

The cross-validation of XRF and ICP-OES for this compound analysis in soils reveals a nuanced picture where the "better" technique is contingent upon the specific research question and logistical constraints.

The Case for XRF: Speed, Simplicity, and Screening

The primary advantage of XRF lies in its speed and simplicity.[1] The ability to analyze solid samples with minimal preparation makes it an ideal tool for rapid screening of large numbers of soil samples, for instance, in delineating the extent of this compound contamination at a site or for high-throughput analysis in precision agriculture. The non-destructive nature of the technique also allows for the same sample to be analyzed by other methods if further investigation is required.

However, the accuracy of XRF can be influenced by several factors. Matrix effects, where the presence of other elements in the soil can enhance or suppress the this compound fluorescence signal, can be a significant source of error. While modern instruments have sophisticated software to correct for these effects, they are not always completely eliminated. Furthermore, particle size and sample heterogeneity can impact the results; hence, proper grinding and homogenization are critical.

The Case for ICP-OES: Sensitivity, Accuracy, and Trace-Level Analysis

ICP-OES generally offers superior sensitivity and is the preferred method for trace-level this compound analysis.[9] The complete digestion of the sample effectively eliminates matrix effects related to the solid-state nature of the sample, and the use of internal standards can correct for instrumental drift and plasma fluctuations, leading to high accuracy and precision.[7] For research that requires highly accurate and precise quantification of this compound, particularly at low concentrations, ICP-OES is often the gold standard.

The main drawback of ICP-OES is the labor-intensive and time-consuming sample digestion process.[9] The use of concentrated acids requires stringent safety precautions and a well-ventilated laboratory environment. There is also the risk of incomplete digestion, which can lead to erroneously low results. For this compound, the potential for volatilization during digestion is a significant concern that must be addressed through the use of closed-vessel microwave systems.[4]

Visualizing the Core Principles

To further clarify the operational differences, the following diagrams illustrate the fundamental principles of XRF and ICP-OES.

xrf_principle XRaySource X-ray Source Sample Soil Sample XRaySource->Sample Primary X-rays Detector X-ray Detector Sample->Detector Fluorescent X-rays Analyzer Signal Analyzer Detector->Analyzer Signal concentration concentration Analyzer->concentration This compound Concentration

The fundamental principle of X-ray Fluorescence (XRF) spectroscopy.

icp_oes_principle SampleSolution Soil Digest (Liquid Sample) Nebulizer Nebulizer SampleSolution->Nebulizer Plasma Argon Plasma (High Temperature) Nebulizer->Plasma Aerosol Spectrometer Spectrometer Plasma->Spectrometer Emitted Light Detector Detector Spectrometer->Detector Dispersed Light Analyzer Signal Analyzer Detector->Analyzer Signal concentration concentration Analyzer->concentration This compound Concentration

The fundamental principle of Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

Conclusion and Recommendations

The cross-validation of XRF and ICP-OES for this compound analysis in soils demonstrates that both techniques are valuable tools, each with a distinct set of advantages and limitations. The choice between them should be guided by the specific objectives of the study, the required level of data quality, and the available resources.

  • For rapid screening, high-throughput analysis, and projects where cost and time are major constraints, WD-XRF is a highly effective and reliable technique. Its non-destructive nature and minimal sample preparation requirements make it an attractive option for large-scale soil surveys and initial site assessments.

  • For research that demands high accuracy, precision, and low detection limits, particularly for trace-level this compound analysis, ICP-OES is the superior choice. The rigorous sample digestion process minimizes matrix interferences and, when performed correctly, yields highly reliable quantitative data.

Ultimately, a synergistic approach may be the most powerful. XRF can be employed for initial screening to identify areas of interest or samples with elevated this compound concentrations, which can then be targeted for more detailed and accurate quantification by ICP-OES. This two-tiered approach leverages the strengths of both techniques, providing a cost-effective and scientifically robust strategy for the comprehensive analysis of this compound in soils.

References

  • Drawell. (n.d.). ICP-OES vs. XRF: What are the Key Differences. Retrieved from [Link]

  • Determination of this compound in soil and plant media using wavelength dispersive X-ray fluorescence spectrometry as a tool for assessment of chemical spills. (2022). ResearchGate. Retrieved from [Link]

  • Determination of this compound in Soils and Stream Sediments by Wavelength Dispersive X-ray Fluorescence Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • ALS Environmental. (2022, July 14). Determination of Elemental Sulphur in Soils by HPLC. Retrieved from [Link]

  • Scimed. (n.d.). Sulphur Analysis by WD-XRF ASTM D2622. Retrieved from [Link]

  • CRB GmbH. (n.d.). X-ray fluorescence analysis, XRF of soils and rocks. Retrieved from [Link]

  • California Air Resources Board. (2019, December 1). Procedure for the Determination of this compound in Fuels by Energy-dispersive X-ray Fluorescence Spectrometry. Retrieved from [Link]

  • Sulphur Estimation in Soil by Turbidimetric method. (2022, January 23). YouTube. Retrieved from [Link]

  • UW Soil and Forage LAB. (n.d.). Standard Operation Procedure Analysis of Major, Minor and Trace Elements in Soil and Sediment Samples with ICP-OES and ICP-MS. Retrieved from [Link]

  • BioSpectra. (n.d.). Analytical method for the quantification of this compound by inductively coupled plasma optical emission spectrometry (icp-oes) in dextran sulfate. Retrieved from [Link]

  • Spectroscopy Online. (2014, March 14). This compound Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). STRATEGIES FOR OVERCOMING LIMITATIONS OF this compound DETERMINATION IN GEOLOGICAL SAMPLES BY WAVELENGTH DISPERSIVE X-RAY FLUORESCENCE. Retrieved from [Link]

  • ASTM International. (n.d.). D4294-21 Standard Test Method for this compound in Petroleum and Petroleum Products by Energy Dispersive X-ray Fluorescence Spectrometry. Retrieved from [Link]

  • ResearchGate. (2020, August 6). (PDF) Determination of Total this compound and Sulfate this compound in Geological Materials of Rocks, Soils, and Sediments by ICP-OES After Sample Digestion Using Alkali Flux. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Accurate, Low-Level this compound Analysis by ICP-MS Using MS/MS with Oxygen Reaction Cell Gas. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 3051A: Microwave Assisted Acid Digestion of Sediments, Sludges, Soils, and Oils. Retrieved from [Link]

  • ResearchGate. (2022, August 5). (PDF) New methodology for this compound analysis in geological samples by WD-XRF spectrometry. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Recommended Soil Sulfate-S Tests. Retrieved from [Link]

  • Atomic Spectroscopy. (2020, August 6). Determination of Total this compound and Sulfate this compound in Geological Materials of Rocks, Soils, and Sediments by ICP-OES After Sample Digestion Using Alkali Flux. Retrieved from [Link]

  • Scribd. (n.d.). Sulphur by ICP OES. Retrieved from [Link]

  • Lee, C.-T. A. (n.d.). This compound Concentration in Geochemical Reference Materials by Solution Inductively Coupled Plasma-Mass Spectrometry. Retrieved from [Link]

  • ASTM International. (n.d.). D5709-95(2005) - Standard Test Method for Sieve Analysis of Petroleum Coke. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Ligand Selection: A Comparative Analysis of Sulfur- and Nitrogen-Based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of transition metal catalysis, the ligand is not merely a spectator. It is a crucial architect, sculpting the electronic and steric environment of the metal center to dictate the catalyst's activity, selectivity, and stability. For researchers in materials science and drug development, the rational selection of a ligand is paramount to achieving desired synthetic outcomes. Among the vast arsenal of available ligands, those coordinating through nitrogen and sulfur atoms are fundamental pillars, each offering a unique profile of properties.

This guide provides an in-depth comparison of this compound-based and nitrogen-based ligands. Moving beyond a simple catalog of structures, we will explore the fundamental electronic and steric differences that govern their performance, present comparative experimental data in key transformations, and offer a practical framework for ligand selection. Our goal is to equip you, the researcher, with the field-proven insights necessary to harness the distinct advantages of each ligand class for your specific catalytic challenge.

Fundamental Properties: The Electronic and Steric Dichotomy

The divergent catalytic performance of this compound and nitrogen ligands stems from their intrinsic atomic and electronic properties. Understanding these differences is the first step toward rational catalyst design.

Electronic Character: Hard vs. Soft Donors

According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the interaction between a ligand (Lewis base) and a metal center (Lewis acid) is strongest when their "hardness" or "softness" matches.

  • Nitrogen-based ligands are generally considered harder donors . The nitrogen atom is more electronegative and less polarizable than this compound. This makes them excellent partners for harder transition metals (e.g., early transition metals, or higher oxidation state metals like Ru(II), Co(II)). Their σ-donating properties are typically strong.[1][2]

  • This compound-based ligands are archetypal soft donors . The this compound atom is larger, less electronegative, and more polarizable. This leads to strong, covalent bonds with soft metals like Palladium (Pd), Nickel (Ni), and Gold (Au).[3] this compound ligands are characterized as poor σ-donors and poor π-acceptors, a feature that contributes to the strength of the metal-sulfur bond.[3] Furthermore, retrodonation from the metal's d-orbitals into the empty, low-energy d-orbitals of this compound can significantly strengthen the M-S bond, especially with soft metals like Pd.[3]

A crucial electronic parameter is the trans-effect , which describes the ability of a ligand to labilize the ligand positioned trans to it. This compound ligands exhibit a higher trans-effect compared to their nitrogen- and oxygen-containing counterparts, which can influence the kinetics of substrate association and product dissociation in a catalytic cycle.[3]

Steric Profile and Coordination Geometry

The steric environment crafted by the ligand is a primary determinant of selectivity, particularly in asymmetric catalysis.

  • Nitrogen ligands offer a vast diversity of steric profiles, from simple monodentate amines to complex C2-symmetric bis(oxazolines) (BOX) and salen-type ligands. The rigidity and well-defined chiral pockets of many N-based ligands are responsible for their exceptional performance in enforcing high stereoselectivity.[1]

  • This compound ligands introduce unique steric considerations. The larger atomic radius of this compound can impose significant steric hindrance near the metal center.[4] A fascinating and unique feature of this compound ligands is that the this compound atom itself can become a new stereogenic center upon coordination to a metal.[3][5] While this offers new possibilities for chiral induction, the inversion barrier at this compound is often low (10–15 kcal·mol⁻¹), making stereocontrol challenging.[3] However, in certain classes like sulfoxides, this inversion barrier is significantly higher (35–45 kcal·mol⁻¹), allowing the chiral this compound atom to effectively direct the enantioselectivity of a reaction.[3]

G cluster_0 Fundamental Properties N Nitrogen Ligands N_Hard Harder Donor (Less Polarizable) N->N_Hard Electronic N_Sigma Strong σ-Donor N->N_Sigma N_Trans Lower trans-Effect N->N_Trans N_Steric Well-defined Chiral Pockets (e.g., BOX, Salen) N->N_Steric Steric S This compound Ligands S_Soft Soft Donor (More Polarizable) S->S_Soft Electronic S_Pi Poor σ-Donor / π-Acceptor (d-d Retrodonation) S->S_Pi S_Trans Higher trans-Effect S->S_Trans S_Stereo Stereogenic upon Coordination (Low Inversion Barrier) S->S_Stereo Steric

Caption: Core electronic and steric differences between N- and S-ligands.

Head-to-Head Performance in Catalytic Reactions

The ultimate test of a ligand's utility is its performance in a given chemical transformation. Here, we compare S- and N-based ligands in several key reaction classes, supported by experimental data.

Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)

The palladium-catalyzed Tsuji-Trost reaction is one of the most powerful C-C bond-forming methods and has been a benchmark for testing new chiral ligands. The soft nature of palladium makes it an ideal partner for soft this compound donors.[3]

Field Insights: While S,S-coordinating ligands have demonstrated high enantioselectivity, rivaling top-tier nitrogen and phosphorus ligands, they often suffer from lower catalytic activity. This has spurred the development of mixed S,N-chelates to achieve a balance of high activity and selectivity.[3]

Experimental Data: A study by Gra-Młynarska et al. provides a direct comparison of chiral this compound, selenium, and nitrogen-donating ligands in the benchmark reaction of dimethyl malonate with rac-1,3-diphenyl-2-propenyl acetate.[6]

Ligand TypeLigand Structure/IDTemp (°C)Yield (%)ee (%)
Nitrogen-Sulfur (N,S) Ligand (1R,2S,1'S)-16RT9558 (S)
Nitrogen-Sulfur (N,S) Ligand (1R,2S,1'S)-16-189475 (S)
Nitrogen-Selenium (N,Se) Ligand (1R,2S,1'S)-18RT9348 (S)
Nitrogen (Diamine) Ligand (1R,2S,1'S)-22RT9015 (S)
Data sourced from Molecules, 2021, 26(12), 3535.[6]

Analysis: The mixed N,S-ligand 16 clearly outperforms the analogous diamine (N,N) ligand 22 , delivering significantly higher enantioselectivity (58% vs. 15% at RT).[6] Optimizing the reaction temperature further boosts the ee to 75%, demonstrating the high potential of this ligand class.[6] This supports the hypothesis that combining the strong coordination of a soft this compound donor with the chiral scaffolding provided by a nitrogen-containing backbone is a powerful strategy.

Grignard Cross-Coupling

Nickel-catalyzed cross-coupling reactions are indispensable for forming C-C bonds, particularly given nickel's cost-effectiveness compared to palladium.[7][8]

Field Insights: In Ni-catalyzed Grignard cross-coupling reactions, this compound-containing ligands derived from amino acids have been shown to provide excellent yields. However, the enantiomeric excesses can be highly variable and sensitive to reaction conditions.[3] Early work showed that simple acyclic this compound ligands gave enantioselectivity below 8%, which could be improved to 17% by increasing the rigidity of the ligand backbone.[3] This highlights a common theme: ligand rigidity is key to achieving high enantioselectivity.

Experimental Data Snapshot (Qualitative Comparison):

Reaction TypeLigand ClassMetalTypical OutcomeReference
Grignard Cross-CouplingChiral S,S-LigandsNi(II)Excellent yields, variable ee% (up to 17% in early studies)[3]
Various Cross-CouplingN-based (e.g., bipyridine)Ni(I)/Ni(II)Robust and widely applied for C-C and C-X coupling[7]

Analysis: While direct quantitative comparisons are sparse in single reports, the literature suggests that nitrogen-based ligands (like bipyridines and phenanthrolines) are more established and generally provide more reliable and high selectivity in a broader range of Ni-catalyzed cross-couplings.[7] this compound ligands show promise but require significant optimization of the ligand backbone to control stereoselectivity effectively.[3]

CO₂ Conversion with Epoxides

The catalytic conversion of CO₂ into valuable chemicals like cyclic carbonates is a critical area of green chemistry. The catalyst's role is to coordinate and activate both the epoxide and CO₂.

Field Insights: Metal complexes bearing this compound-containing ligands have gained significant interest for this transformation. The presence of this compound in the ligand backbone can impart unique and beneficial properties, including enhanced activity, selectivity, and stability to the catalyst.[9][10][11] The this compound atom can act as a hemilabile ligand, temporarily dissociating to open a coordination site for substrate binding—a crucial step in the catalytic cycle.[10]

A proposed general mechanism involves several key steps where the ligand's electronic properties are vital: (i) epoxide coordination to the metal, (ii) nucleophilic ring-opening to form a metal-alkoxide, and (iii) CO₂ insertion.[9]

G cluster_0 Catalytic Cycle: CO₂ + Epoxide A [L-M-X] Catalyst B Epoxide Coordination A->B + Epoxide C Nucleophilic Ring Opening (Forms Metal-Alkoxide) B->C Nu⁻ Attack D CO₂ Insertion C->D + CO₂ E Ring Closing (Product Release) D->E Intramolecular Cyclization E->A Releases Cyclic Carbonate

Caption: General catalytic cycle for cyclic carbonate synthesis.

Comparative Example (CO₂ Electroreduction): While not epoxide coupling, a computational and experimental study on CO₂ electroreduction using cobalt complexes provides direct electronic comparison. It was found that replacing a nitrogen (NH group) with a this compound atom in the ligand resulted in the charge on the this compound atom being over 25% higher than on the nitrogen atom in the reduced species.[12] The contribution to electron donation from this compound was also much higher (ca. 0.23 e⁻) compared to nitrogen (ca. 0.08 e⁻), indicating that the electrophilic attack was more likely to occur at the this compound.[12] This demonstrates the profound electronic influence of substituting N with S.

Experimental Protocol: Asymmetric Tsuji-Trost Reaction

To provide a tangible context, we present a detailed, self-validating protocol for the Pd-catalyzed asymmetric allylic alkylation discussed earlier, adapted from the work of Gra-Młynarska et al.[6]

Objective: To synthesize (S)-dimethyl 2-(1,3-diphenylallyl)malonate with high enantioselectivity using a chiral N,S-ligand.

Materials:

  • rac-1,3-diphenyl-2-propenyl acetate (Substrate)

  • Dimethyl malonate (Nucleophile)

  • [Pd(allyl)Cl]₂ (Palladium Pre-catalyst)

  • Chiral Ligand (e.g., (1R,2S,1'S)-16 from the reference)[6]

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (Base and Activator)

  • Potassium acetate (CH₃COOK) (Additive)

  • Dichloromethane (DCM), anhydrous (Solvent)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Methodology:

  • Catalyst Pre-formation (The "Why"): In a flame-dried Schlenk flask under an argon atmosphere, [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral N,S-ligand (2.5 mol%) are dissolved in anhydrous DCM (2 mL). The mixture is stirred at room temperature for 30 minutes.

    • Expert Insight: This pre-stirring step is crucial. It allows the ligand to coordinate to the palladium center, forming the active chiral catalyst in situ before the substrates are introduced. This ensures that the catalysis begins immediately with the desired chiral complex, preventing side reactions from an unligated metal.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add rac-1,3-diphenyl-2-propenyl acetate (1.0 equiv), potassium acetate (3.0 mol%), and additional anhydrous DCM (3 mL).

  • Initiation: The reaction mixture is cooled to the desired temperature (e.g., -18 °C) using a cryostat. Once the temperature is stable, dimethyl malonate (3.0 equiv) and BSA (3.0 equiv) are added sequentially via syringe.

    • Expert Insight: BSA serves a dual purpose. It acts as the base to deprotonate the dimethyl malonate, forming the active nucleophile. It also acts as a water scavenger, ensuring the reaction remains anhydrous, which is critical for reproducibility.

  • Monitoring: The reaction is stirred at -18 °C for the specified time (e.g., 24 hours). Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched by adding a saturated aqueous solution of NH₄Cl. The mixture is extracted with DCM, the organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Analysis: The yield is determined after purification. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

G start Start prep 1. Prepare Inert Atmosphere (Flame-dry flask, Ar flow) start->prep cat 2. Pre-form Catalyst ([Pd(allyl)Cl]₂ + Ligand in DCM) Stir 30 min prep->cat add 3. Add Substrate & Additive (Allylic acetate, KOAc) cat->add cool 4. Cool to -18 °C add->cool init 5. Add Nucleophile & Base (Dimethyl malonate, BSA) cool->init react 6. Stir for 24h at -18 °C (Monitor by TLC) init->react workup 7. Quench & Aqueous Workup react->workup purify 8. Column Chromatography workup->purify analyze 9. Analyze (Yield, Chiral HPLC for ee%) purify->analyze end End analyze->end

Sources

"benchmarking computational methods for predicting sulfur K-edge spectra"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development and structural biology, Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a critical probe for determining the electronic structure and speciation of this compound in metalloproteins and organic pharmaceuticals. However, experimental spectra are often feature-rich and ambiguous, necessitating computational modeling for accurate assignment.

This guide benchmarks the three dominant computational approaches—TD-DFT , ROCIS , and Transition Potential (TP-DFT) .

  • Verdict: For molecular systems and drug candidates, TD-DFT with Range-Separated Hybrids (e.g., CAM-B3LYP) offers the best balance of speed and accuracy for general spectral shape.

  • High-Fidelity Choice: ROCIS (ORCA) is the gold standard for open-shell systems (e.g., radical intermediates, metalloenzymes) where multiplet effects and spin-orbit coupling are non-negligible.

  • Legacy/Specific Use: TP-DFT (StoBe/ADF) remains relevant for absolute energy calibration but is less user-friendly for high-throughput screening.

The Physics of this compound K-edge

The this compound K-edge (~2472 eV) probes the transition of a 1s core electron to unoccupied valence orbitals with


-character (1s 

3p hybridization).
  • Pre-edge features: Often correspond to transitions into S-C

    
     or Metal-S antibonding orbitals. These are sensitive to covalency and oxidation state.
    
  • The Challenge: The core hole created during excitation induces significant electronic relaxation. Standard ground-state DFT fails to capture this, while standard TD-DFT often underestimates the relaxation energy, leading to massive systematic energy errors (typically 30–50 eV) that require calibration.

Benchmark Matrix: Method Performance

The following comparison evaluates methods based on predicting the S K-edge of a standard test set (Cysteine, Methionine, and Disulfide-bridged peptides).

FeatureTD-DFT (Standard) TD-DFT (Range-Separated) ROCIS / DFT Transition Potential (TP)
Primary Algorithm Linear Response (Gaussian/ORCA)Long-range corrected (CAM-B3LYP)Restricted Open-Shell CI (ORCA)Fractional Occupation (StoBe/ADF)
Computational Cost Low (

)
Moderate (

)
High (

)
Moderate (

)
Core Hole Treatment Perturbative (often poor)Improved charge separationExplicit Configuration InteractionExplicit Half-Core Hole
Absolute Energy Error High (>40 eV shift needed)High (>30 eV shift needed)Moderate (~10-20 eV)Low (<2 eV)
Spectral Shape Accuracy Good for closed shellExcellent for charge transferSuperior for open shellsGood for bound states
Relativistic Handling Scalar (ZORA/DKH)Scalar (ZORA/DKH)Spin-Orbit Coupling (SOC) Scalar
Recommended Use High-throughput screeningGeneral Drug Discovery Metalloproteins / Radicals Calibration studies
Critical Insight: The "Self-Interaction" Problem

Standard functionals (B3LYP) in TD-DFT suffer from self-interaction error, causing "ghost" states at low energies for this compound. Range-separated functionals (CAM-B3LYP, wB97X-D) correct the asymptotic potential, removing spurious peaks and improving the intensity ratio between the pre-edge and the rising edge.

Validated Protocol: High-Accuracy Prediction

This protocol uses the ORCA software suite (widely accepted in the XAS community) but is adaptable to Gaussian or ADF. It prioritizes the TD-DFT (Range-Separated) approach for standard drug molecules.

Phase 1: Geometry Optimization (The Foundation)

XAS is hypersensitive to bond lengths. A 0.05 Å error in the S-C bond can shift the


 resonance by ~0.5 eV.
  • Functional: B3LYP-D3(BJ) or wB97X-D3. Dispersion correction is mandatory for accurate S-S bond lengths in disulfides.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized). Do not use smaller basis sets for this compound.

  • Solvation: Implicit solvation (CPCM/SMD) corresponding to the experimental solvent (usually Water or Methanol) is required to stabilize charged moieties (e.g., zwitterionic cysteine).

Phase 2: Electronic Structure & Excitation

Step-by-Step Workflow:

  • Relativistic Hamiltonians: Use ZORA (Zeroth Order Regular Approximation).[1][2] While K-edge SOC is small compared to L-edge, scalar relativistic effects contract the 1s orbital, affecting absolute energy.

  • Basis Set (Spectroscopic): Use ZORA-def2-TZVP on all atoms. For the this compound atom of interest, consider ZORA-def2-QZVP to better describe the core region.

  • Integration Grid: Use Grid5 or DefGrid3 (very tight integration) to resolve core electron density.

ORCA Input Block Example (TD-DFT):

Phase 3: Calibration & Broadening

Raw calculated energies will be shifted.

  • Calibration: Calculate the spectrum of a reference compound (e.g., Sodium Thiosulfate or L-Cysteine) using the exact same setup.

  • Shift:

    
    . Apply this 
    
    
    
    to your unknown drug candidate.
  • Broadening: Convolve the stick spectrum with a Voigt profile.

    • Lorentzian width: ~0.8 eV (natural lifetime of S 1s core hole).

    • Gaussian width: ~0.8–1.0 eV (instrumental resolution).

Workflow Visualization

The following diagram illustrates the validated pipeline for predicting S K-edge spectra, highlighting the decision nodes for Open vs. Closed shell systems.

Sulfur_XAS_Workflow Start Input Structure (PDB / ChemDraw) GeoOpt Geometry Optimization (B3LYP-D3 / def2-TZVP) + Solvation (CPCM) Start->GeoOpt CheckShell System Type? GeoOpt->CheckShell TDDFT TD-DFT Calculation (CAM-B3LYP / ZORA-def2-TZVP) Target: S 1s Window CheckShell->TDDFT Closed Shell (Drugs/Organics) ROCIS ROCIS / DFT (B3LYP / ZORA-def2-TZVP) Includes Spin-Orbit Coupling CheckShell->ROCIS Open Shell (Metalloenzymes/Radicals) Broadening Broadening & Calibration Voigt Profile (L=0.8, G=0.9 eV) Shift via Reference (e.g., Cysteine) TDDFT->Broadening ROCIS->Broadening Analysis Spectral Assignment (Correlate Peaks to MOs) Broadening->Analysis

Caption: Decision-tree workflow for this compound K-edge prediction, distinguishing between standard drug molecules (TD-DFT) and complex metalloproteins (ROCIS).

Scientific Integrity & Troubleshooting

The "White Line" Intensity Error

Observation: Calculated spectra often show rising edge intensities ("white lines") that are too sharp compared to experiment. Causality: This is due to the lack of multi-electron damping and vibrational broadening in a static calculation. Correction: Do not over-interpret intensity differences of <15%. Focus on peak position (energy) and splitting patterns (e.g., splitting of the S-S


 peak).
Solvation Effects on Pre-edges

As shown in P450 model studies, hydrogen bonding to the this compound atom (e.g., from solvent or protein backbone) acts as a dipole, shifting the 1s orbital energy.

  • Protocol: If your molecule has solvent-exposed thiolates, you must include 2–3 explicit water molecules H-bonded to the this compound in your geometry optimization. Implicit models (PCM) alone are insufficient for the specific chemical shift induced by H-bonds.

References

  • Dey, A., et al. (2005). "this compound K-Edge XAS and DFT Calculations on P450 Model Complexes: Effects of Hydrogen Bonding on Electronic Structure and Redox Potentials." Journal of the American Chemical Society.[3][4]

  • Neese, F. (2012). "The ORCA program system."[5][6][7] WIREs Computational Molecular Science. (Core reference for ROCIS/TD-DFT implementation).

  • Sarangi, R. (2013). "X-ray Absorption Spectroscopy: A Primer for the Bioinorganic Chemist." Stanford Synchrotron Radiation Lightsource. (Standard protocols for data reduction).

  • DeBeer, S., et al. (2008). "Prediction of Iron K-Edge Absorption Spectra Using Time-Dependent Density Functional Theory." Journal of Physical Chemistry A. (Establishes the ZORA/Basis set protocols applicable to this compound).

  • Pascal, T. A., et al. (2014). "Finite temperature effects on the X-ray absorption spectra of lithium this compound battery electrolytes." Journal of Chemical Physics. (Reference for XCH/Periodic systems).

Sources

Impact of Sulfur-Substitution on Pharmacological Profiles: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of oxygen (O) or methylene (CH2) with sulfur (S) is a high-stakes tactic.[1] It is not merely a "space-filling" exercise; it fundamentally alters the electronic landscape, lipophilicity, and metabolic trajectory of a lead compound.

This guide objectively compares This compound-Containing Analogues (Thioethers, Thiophenes) against their This compound-Free Counterparts (Ethers, Phenyls) . We analyze the causality behind potency shifts, the risks of metabolic activation, and provide a validated protocol for assessing these liabilities early in the discovery phase.

Part 1: Physicochemical & Structural Divergence

The transition from a "hard" atom like Oxygen to a "soft," polarizable atom like this compound drives immediate changes in molecular behavior.

The Lipophilicity and Solubility Trade-off

This compound is less electronegative (2.58) than Oxygen (3.[2]44) and has a larger van der Waals radius (1.80 Å vs 1.52 Å). This results in weaker hydrogen bonding capability but enhanced lipophilicity.

Table 1: Comparative Physicochemical Metrics

FeatureOxygen Analogue (Ether/Carbonyl)This compound Analogue (Thioether/Thiocarbonyl)Impact on Drug Design
H-Bond Acceptor StrongWeakS-analogues often lose potency if the O-atom was a critical H-bond acceptor.[3]
H-Bond Donor Strong (in -OH)Weak (in -SH)Thiols are more acidic (lower pKa) but form weaker intramolecular H-bonds.
Lipophilicity (

LogP)
Baseline+0.5 to +1.0 (Approx)S-substitution increases LogP, improving membrane permeability but potentially lowering solubility.
Bond Angle ~105° (C-O-C)~90-95° (C-S-C)Altered geometry can disrupt or improve fit within a tight binding pocket.
Electronic Effect Inductive Withdrawal (-I)Resonance Donor (+R)Thiophene is more electron-rich than benzene, affecting pKa of adjacent amines.
Structural Case Study: Thiophene vs. Benzene

Thiophene is the classic bioisostere for the phenyl ring. While they are roughly isosteric, their electronic maps differ significantly.

  • Benzene: Uniform electron distribution.

  • Thiophene: Electron density is concentrated at the

    
    -carbons (C2/C5), making it highly susceptible to electrophilic attack (and metabolic oxidation).
    

Part 2: Pharmacodynamics (Potency & Binding)

Does swapping Oxygen for this compound improve potency? The data suggests a context-dependent outcome driven by Sigma-Hole Interactions vs. Hydrogen Bonding .

The "Sigma-Hole" Advantage

Unlike Oxygen, divalent this compound possesses a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-S bond.

  • Mechanism: This allows the this compound atom to form non-covalent interactions with nucleophilic protein residues (e.g., backbone carbonyl oxygen) in a direction perpendicular to the lone pairs.

  • Result: S-analogues can pick up binding affinity where O-analogues fail, provided the geometry allows for this specific directional bonding.

Case Study: Melatonin Analogues

Research into melatonin receptor agonists provides a cautionary dataset regarding bioisosterism.

  • Compound A (Native): Melatonin (Indole with 5-methoxy group).

  • Compound B (Analogue): 5-thiomethoxy analogue.

  • Outcome: The this compound analogue showed decreased binding affinity at MT1/MT2 receptors.[2]

  • Causality: The 5-methoxy oxygen in melatonin acts as a crucial H-bond acceptor.[2] this compound, being a poor acceptor, could not maintain this interaction, and the lipophilic gain did not compensate for the enthalpic loss [1].

Visualization: Ligand-Receptor Interaction Logic

The following diagram illustrates the decision logic when choosing between O and S based on the receptor environment.

BindingLogic Start Receptor Pocket Analysis CheckHBond Is the atom a critical H-Bond Acceptor? Start->CheckHBond CheckLipophil Is the pocket hydrophobic or solvent-exposed? CheckHBond->CheckLipophil No DecisionO Select OXYGEN Analogue (Retain H-Bond) CheckHBond->DecisionO Yes (Critical) CheckLipophil->DecisionO Solvent Exposed DecisionS Select this compound Analogue (Sigma-Hole / Lipophilicity) CheckLipophil->DecisionS Hydrophobic Pocket Warning CAUTION: Check Metabolic Liability (S-Oxidation) DecisionS->Warning

Figure 1: Decision matrix for O vs. S substitution based on receptor pocket characteristics.

Part 3: Pharmacokinetics & Safety (The "Kill" Step)

The most significant divergence between this compound-containing and this compound-free analogues lies in their metabolism. This is often where lead candidates fail.

Metabolic Switching: S-Oxidation vs. O-Dealkylation
  • Ethers (R-O-R): Primarily undergo O-dealkylation (CYP450 mediated), leading to cleavage and phenol/alcohol formation.

  • Thioethers (R-S-R): Undergo S-oxidation to Sulfoxides (R-SO-R, chiral) and subsequently Sulfones (R-SO2-R).

    • Impact: Sulfoxides are much more polar than the parent thioether. This can drastically lower LogP and alter distribution without cleaving the molecule. The active pharmacophore may remain intact but unable to cross the blood-brain barrier (BBB).

Toxicity Warning: The Thiophene Alert

While Thiophene is a bioisostere of Benzene, it carries a higher toxicity risk due to bioactivation.

  • Mechanism: CYP450 enzymes (specifically CYP2C9) can oxidize the thiophene ring to a thiophene-S-oxide or thiophene epoxide .

  • Pathology: These intermediates are highly electrophilic Michael acceptors. They can covalently bind to hepatocytes, leading to immune-mediated hepatitis.

  • Historical Precedent: The diuretic Tienilic Acid was withdrawn from the market due to this exact mechanism (thiophene-S-oxide induced hepatotoxicity) [2]. Benzene analogues do not undergo this specific S-oxidation pathway.

MetabolicTox Thiophene Thiophene Ring (Drug Candidate) CYP CYP450 Metabolism Thiophene->CYP SOxide Thiophene-S-Oxide (Reactive Electrophile) CYP->SOxide S-Oxidation Epoxide Arene Oxide (Transient) CYP->Epoxide Adduct Protein Adduct (Hepatotoxicity) SOxide->Adduct Covalent Binding Benzene Phenyl Ring (Analogue) Benzene->CYP Phenol Stable Phenol (Excretion) Epoxide->Phenol Rearrangement

Figure 2: Divergent metabolic pathways of Thiophene (Toxic liability) vs. Benzene (Standard clearance).

Part 4: Validated Experimental Protocol

To validate the safety and stability of a this compound-containing lead versus its Oxygen analogue, you must perform a Microsomal Stability Assay with Metabolite ID . Standard stability assays are insufficient; you must specifically look for the S-oxide vs. cleavage products.

Protocol: Comparative Microsomal Stability & Metabolite Profiling

Objective: Determine intrinsic clearance (


) and identify reactive S-oxidation metabolites.

Materials:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (this compound-Lead and Oxygen-Analogue) at 1 µM.

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

    • Spike Test Compound to final concentration of 1 µM (keeps <1% DMSO).

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate metabolism.

    • Control: Run a parallel incubation without NADPH to assess chemical instability (hydrolysis).

  • Sampling:

    • Aliquot 50 µL at time points: T=0, 5, 15, 30, 45, 60 min.

    • Immediately quench into 150 µL Stop Solution.

  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000 rpm, 20 min) to pellet protein.

    • Inject supernatant onto C18 column.

    • Critical Step for this compound Analogues: Set Mass Spec to scan for +16 Da (Sulfoxide) and +32 Da (Sulfone) shifts. For Oxygen analogues, scan for -14 Da (Demethylation) or -R (Dealkylation) fragments.

  • Data Interpretation:

    • Calculate

      
       and 
      
      
      
      .
    • Success Criteria: If the this compound analogue shows rapid clearance and a dominant +16 Da peak, it suggests high metabolic liability via S-oxidation. The Oxygen analogue should be compared for stability. If the O-analogue is stable, the this compound atom is the metabolic weak link.

Part 5: Conclusion & Strategic Recommendation

When comparing this compound-containing vs. This compound-free analogues:

  • Use this compound (Thioethers/Thiophenes) when:

    • You need to increase lipophilicity (LogP) to cross membranes.

    • The Oxygen analogue is metabolically unstable due to rapid O-dealkylation.

    • You target a pocket with a "sigma-hole" compatible nucleophile (e.g., backbone carbonyl).

  • Stick to Oxygen/Carbon when:

    • The atom acts as a critical H-bond acceptor (S is a poor acceptor).

    • You observe rapid S-oxidation in microsomes (Tienilic acid risk).

    • Solubility is already a limiting factor (S will make it worse).

References

  • Binding affinity and biological activity of oxygen and this compound isosteres at melatonin receptors. Source: National Institutes of Health (PubMed) URL:[Link]

  • Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl: Evaluation in vitro. Source: ResearchGate URL:[4][Link]

  • This compound Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Source: National Institutes of Health (PMC) URL:[Link]

  • Difference between tendency of benzene and thiophene to undergo sulfonation. Source: Chemistry Stack Exchange (Grounding for chemical reactivity) URL:[Link]

Sources

A Comparative Guide to the Efficacy of Sulfur-Based Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Sulfur, one of the oldest known pesticides, remains a cornerstone of integrated disease management programs worldwide.[1] Its multi-site mode of action makes it an invaluable tool for managing fungicide resistance, a persistent challenge with single-site synthetic fungicides.[2][3] This guide provides a comprehensive comparison of different this compound-based fungicides, synthesizing experimental data to inform researchers, scientists, and crop protection professionals on their relative efficacy, mechanisms, and optimal application.

Overview of this compound-Based Fungicides

This compound fungicides are broadly categorized based on their chemical composition and formulation, which significantly influence their efficacy and application. The two primary categories are elemental this compound and lime this compound (calcium polysulfide).

  • Elemental this compound: This is the most common form, available in various formulations such as wettable powders, dusts, and flowable liquids. Its efficacy is critically dependent on particle size; smaller, micronized particles offer a larger surface area, leading to enhanced fungicidal activity.[4][5][6] Recent advancements in nanotechnology have produced this compound nanoparticles (S-NPs) that demonstrate significantly higher antifungal activity—up to 4 to 9 times greater—than micronized this compound.[4][6]

  • Lime this compound (Calcium Polysulfide): Created by boiling elemental this compound with calcium hydroxide (hydrated lime), this inorganic compound contains a mixture of calcium polysulfides.[7][8][9] It acts as a contact fungicide and insecticide, often used as a dormant spray to reduce overwintering fungal spores.[7][8][10]

Mechanism of Action: A Multi-Site Approach

The enduring utility of this compound fungicides stems from their multi-site mode of action, which presents a low risk for pathogen resistance development.[3][11] While the precise mechanisms are not fully elucidated, the accepted theory involves the disruption of critical cellular processes within the fungus.

Elemental this compound, being lipophilic, can penetrate the fungal cell wall.[12] Inside the cytoplasm, it is believed to interfere with the mitochondrial respiratory chain.[12] This disruption inhibits normal respiration and may lead to the production of toxic hydrogen sulfide (H₂S). This multi-pronged attack on cellular metabolism makes it difficult for fungi to develop resistance.

Calcium polysulfide acts both directly and through its decomposition to elemental this compound, which then functions as a protective fungicide.[13] It effectively kills fungi on contact.[10]

Caption: Postulated mechanism of elemental this compound on a fungal cell.

Comparative Efficacy: Field and Laboratory Evidence

Direct comparisons reveal significant differences in the performance of this compound-based fungicides, influenced by the target pathogen, environmental conditions, and formulation.

Elemental this compound vs. Lime this compound

Experimental data consistently shows that lime this compound is more effective than wettable elemental this compound in certain applications. For instance, in controlling apple and pear scab, lime this compound demonstrated much higher efficacy.[14] However, its effectiveness can decrease if application timing is delayed post-infection.[14] Lime this compound is particularly valuable as a dormant spray to control overwintering pests and diseases like anthracnose and phomopsis, though it is less effective against overwintering powdery mildew.[7]

Fungicide TypeTarget DiseaseCropKey FindingReference
Lime this compound Apple ScabAppleMuch more effective than wettable this compound, especially at temperatures below 10°C.[14]
Wettable this compound Apple ScabAppleAs effective as potassium bicarbonate but significantly less effective than lime this compound.[14]
Lime this compound Powdery Mildew, AnthracnoseGrapesEffective as a dormant spray to reduce overwintering fungal spores.[7]
Elemental this compound Powdery MildewGrapesGood efficacy for in-season control with low resistance risk.[3]
Elemental this compound Late Leaf SpotPeanutMicronized formulations significantly improved disease control when mixed with azoxystrobin.[5]
The Critical Role of Formulation and Particle Size

The physical properties of elemental this compound formulations are a primary determinant of their bioactivity.

  • Micronized vs. Non-Micronized: Studies on late leaf spot in peanuts found that mixtures of azoxystrobin with various micronized this compound products resulted in significantly better disease control compared to azoxystrobin mixed with a non-micronized this compound formulation.[5] The hypothesis is that the smaller particle size of micronized this compound (e.g., ~3 microns) improves coverage, adherence, and interaction with the pathogen.[5]

  • Nanosized this compound: Research moving beyond micronization has shown that nanosized this compound particles (e.g., ~25 nm) have 4 to 9 times higher antifungal activity compared to micron-sized particles (e.g., ~8 µm).[4][6] This enhanced efficacy is attributed to the unique physical and chemical properties of nanoparticles, including a vastly increased surface area.[15]

Phytotoxicity and Application Considerations

A significant limiting factor for the use of this compound fungicides is the risk of phytotoxicity, or damage to plant tissues.[16]

Key Factors Influencing Phytotoxicity:

  • Temperature: The risk of this compound-induced injury increases significantly at high temperatures, generally above 85-90°F (29-32°C).[7][17] Applications should be avoided during hot and dry conditions.[16]

  • Crop Sensitivity: Certain crops are inherently more sensitive to this compound. These include cucurbits (cucumbers, melons), some leafy greens, and members of the onion family.[16] Some grape and apple varieties are also known to be this compound-sensitive.[7]

  • Interaction with Oils: this compound products should not be applied within 14-30 days of an oil spray, as this can result in severe foliage burn.[7]

Recent studies on strawberries have indicated that the benefits of this compound for disease suppression may surpass the minimal phytotoxicity observed, which only occurred at temperatures above 35°C for extended periods.[18][19]

Experimental Protocol: Evaluating Fungicide Efficacy

To ensure trustworthy and reproducible results, a robust experimental design is paramount. The following protocol outlines a standard methodology for a field-based comparative efficacy trial.[20]

Sources

Equivalence Assessment of Soil Sulfur Extraction Protocols: Mehlich-3 vs. Monocalcium Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of high-throughput analytical chemistry, the transition from single-analyte extractions to "universal" extractants is driven by efficiency. For soil sulfur (S), the historical "gold standard"—Monocalcium Phosphate (MCP) —is increasingly being challenged by Mehlich-3 (M3) .

While MCP is mechanistically superior for isolating plant-available adsorbed sulfate, M3 offers operational efficiency by extracting P, K, Ca, Mg, and micronutrients simultaneously. This guide assesses the equivalence of these methods. The Bottom Line: M3 is a viable alternative to MCP for routine analysis, provided that laboratory-specific conversion factors are established. M3 typically extracts a larger pool of this compound (sulfate + labile organic S) when analyzed via ICP-OES, necessitating rigorous regression analysis to bridge historical data.

Mechanistic Divergence: Why the Method Matters

To validate equivalence, one must first understand the extraction mechanisms. This compound in soil exists in three primary pools: solution sulfate (


), adsorbed sulfate (held on Fe/Al oxides), and organic this compound.
The Reference: Monocalcium Phosphate (MCP)[1][2]
  • Chemistry: 0.01 M

    
    .[1]
    
  • Mechanism: Anion Exchange.[1] The phosphate anion (

    
    ) has a higher affinity for soil adsorption sites than the sulfate anion. It effectively "kicks off" (displaces) adsorbed sulfate into the solution.
    
  • Target: Soluble Sulfate + Adsorbed Sulfate.

The Challenger: Mehlich-3 (M3)
  • Chemistry: A cocktail of Acetic Acid, Ammonium Nitrate, Nitric Acid, Ammonium Fluoride (

    
    ), and EDTA. pH ~2.5.
    
  • Mechanism: Acid dissolution and complexation. The acidity solubilizes some minerals; fluoride complexes with Al and Fe, releasing associated this compound; and the ionic strength displaces some adsorbed ions.

  • Target: Soluble Sulfate + Adsorbed Sulfate + Labile Organic this compound .

Visualizing the Extraction Pathways

SulfurExtraction Soil Soil Matrix (Fe/Al Oxides + Organic Matter) SolubleS Soluble Sulfate (Easy Pool) Soil->SolubleS AdsorbedS Adsorbed Sulfate (Hard Pool) Soil->AdsorbedS OrganicS Labile Organic S Soil->OrganicS MCP Monocalcium Phosphate (PO4 Displaces SO4) SolubleS->MCP M3 Mehlich-3 (Acid + Fluoride Attack) SolubleS->M3 AdsorbedS->MCP High Efficiency AdsorbedS->M3 Medium Efficiency OrganicS->MCP Low Efficiency OrganicS->M3 Moderate Extraction Analysis ICP-OES Detection MCP->Analysis Result: Available SO4 M3->Analysis Result: Available SO4 + Organic S

Figure 1: Mechanistic comparison of this compound extraction. Note that Mehlich-3 accesses organic pools that MCP largely ignores, creating a potential positive bias in results.

Experimental Protocols

To assess equivalence, a side-by-side comparison using a diverse soil library (n > 40) is required.[2]

Method A: Monocalcium Phosphate (The Reference)

Based on the method by Hoeft et al. (1973).

  • Preparation: Weigh 10.0 g of air-dried, sieved (< 2 mm) soil into a 100 mL extraction vessel.

  • Extraction: Add 25 mL of 0.01 M

    
      solution (500 ppm P).
    
    • Note: The high phosphate concentration ensures saturation of adsorption sites.

  • Agitation: Shake for 30 minutes at 180 oscillations per minute (reciprocating shaker).

  • Clarification: Filter through Whatman No. 42 (or equivalent acid-washed filter paper). A clear filtrate is critical to prevent nebulizer clogging in ICP.

  • Analysis: Analyze filtrate via ICP-OES (Radial view preferred for higher sensitivity).

Method B: Mehlich-3 (The Alternative)

Based on Mehlich (1984).

  • Preparation: Weigh 2.0 g of air-dried, sieved (< 2 mm) soil into a 50 mL extraction vessel.

  • Extraction: Add 20 mL of Mehlich-3 Extractant .

    • Composition: 0.2N

      
      , 0.25N 
      
      
      
      , 0.015N
      
      
      , 0.013N
      
      
      , 0.001M EDTA.
  • Agitation: Shake for 5 minutes at 200 oscillations per minute.

    • Critical Control: Do not over-shake. M3 is a non-equilibrium extraction; timing must be precise to maintain reproducibility.

  • Clarification: Filter through Whatman No. 42 immediately after shaking.

  • Analysis: Analyze filtrate via ICP-OES.

The Detection Variable: ICP-OES vs. Turbidimetry

Historically, this compound was measured via turbidimetry (


 precipitation). Modern labs use ICP-OES.
  • The Trap: ICP-OES measures Total Dissolved this compound . Because M3 extracts more organic matter (humic acids) than MCP, and organic matter contains this compound, M3-ICP results are often 10-20% higher than MCP-Turbidimetry results.

  • Recommendation: When bridging methods, use ICP-OES for both extractions to isolate the extraction variable from the detection variable.

Data Analysis & Equivalence Assessment

Do not assume a 1:1 relationship. Soil properties (pH, clay content) influence the correlation.

Statistical Workflow
  • Linear Regression: Plot MCP-S (x-axis) vs. M3-S (y-axis).

  • Outlier Removal: Use Cook’s Distance to identify influential outliers (often high-organic muck soils).

  • Bias Calculation: Calculate the Mean Relative Bias (MRB).

Equivalence Logic Diagram

ValidationLogic Start Start Validation Study Extract Parallel Extraction (n > 40 samples) Start->Extract Analysis ICP-OES Analysis (Same Instrument) Extract->Analysis Regression Linear Regression (y = mx + c) Analysis->Regression R2Check Is R² > 0.90? Regression->R2Check SlopeCheck Is Slope 0.9 - 1.1? R2Check->SlopeCheck Yes Fail Method Not Equivalent (Soil Type Incompatible) R2Check->Fail No Pass Direct Equivalence (Use Raw Data) SlopeCheck->Pass Yes Correction Apply Correction Factor MCP = (M3 - c) / m SlopeCheck->Correction No (Bias Detected)

Figure 2: Decision tree for establishing method equivalence. Most soils will follow the "Correction Factor" path.

Typical Performance Data

The following table summarizes expected correlation parameters based on literature values (e.g., Rao & Sharma, 1997; Matula, 1999).

ParameterAcidic Soils (pH < 6.[3]0)Neutral/Alkaline Soils (pH > 7.0)Interpretation
Correlation (

)
0.85 - 0.920.90 - 0.98M3 performs better in neutral soils where adsorption is lower.
Slope (M3 vs MCP) 1.2 - 1.50.9 - 1.1In acid soils, M3 extracts more S (organic/mineral) than MCP.
Intercept PositiveNear ZeroM3 has a positive bias due to organic S solubilization.
Precision (CV%) < 10%< 8%Both methods are highly reproducible via ICP.

Conclusion & Recommendation

Mehlich-3 is a suitable alternative to Monocalcium Phosphate for routine soil this compound analysis , provided that the laboratory establishes a robust conversion equation.

  • For Acidic Soils: M3 will overestimate available S compared to MCP. A correction factor is mandatory .

  • For Calcareous Soils: The methods are nearly statistically equivalent.

  • For Research/Drug Development: If the study focuses on strict "plant uptake" modeling, MCP remains the scientifically grounded reference. For high-throughput screening or general fertility assessment, M3 is superior due to workflow efficiency.

References

  • Mehlich, A. (1984). Mehlich 3 soil test extractant: A modification of Mehlich 2 extractant. Communications in Soil Science and Plant Analysis, 15(12), 1409–1416.

  • Hoeft, R. G., Walsh, L. M., & Keeney, D. R. (1973).[4] Evaluation of Various Extractants for Available Soil this compound. Soil Science Society of America Journal, 37(3), 401-404.[4]

  • Rao, T. N., & Sharma, P. K. (1997). Evaluation of Mehlich III as an extractant for available soil this compound.[5] Communications in Soil Science and Plant Analysis, 28(13-14), 1033–1046.

  • Tabatabai, M. A. (1982). This compound.[5][6][4][7][8][9][10] In A. L. Page (Ed.), Methods of Soil Analysis, Part 2: Chemical and Microbiological Properties (2nd ed., pp. 501–538). American Society of Agronomy.

  • Matula, J. (1999). Use of the Mehlich 3 method for the determination of available sulphur in soils.[5] Rostlinná Výroba, 45(8), 365-371.

Sources

The Pivotal Role of Sulfur in Next-Generation Battery Chemistries: A Comparative Review

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of energy storage solutions that transcend the limitations of conventional lithium-ion technology, sulfur has emerged as a compelling protagonist. Its natural abundance, low cost, and remarkably high theoretical specific capacity make it a cornerstone for a variety of next-generation battery chemistries. This guide provides a comparative analysis of this compound's role and performance across different metal-sulfur battery systems, including lithium-sulfur (Li-S), sodium-sulfur (Na-S), and other emerging platforms. We will delve into the fundamental electrochemical mechanisms, persistent challenges, and the innovative strategies being deployed to unlock the full potential of this versatile element. This review is intended for researchers and scientists in the field of energy storage and materials science, offering both a comprehensive overview and detailed experimental insights.

The Electrochemical Allure of this compound

This compound's appeal as a cathode material lies in its ability to undergo a multi-electron redox reaction, theoretically accommodating two electrons per this compound atom. This translates to a high theoretical specific capacity of 1675 mAh/g. When paired with a lightweight metal anode like lithium, the resulting Li-S battery boasts a theoretical specific energy of approximately 2600 Wh/kg, a figure that significantly surpasses that of traditional lithium-ion batteries.[1][2]

However, the practical realization of this potential is fraught with challenges that are common across most metal-sulfur systems. These core issues, which we will explore in detail for each chemistry, include:

  • The Polysulfide Shuttle Effect: During the electrochemical cycle, intermediate this compound species, known as polysulfides (e.g., Li₂Sₓ, Na₂Sₓ), are formed. These polysulfides are often soluble in the liquid electrolytes, allowing them to migrate to the anode where they react parasitically, leading to a loss of active material and low coulombic efficiency.[3][4]

  • Low Electrical Conductivity: Both this compound and its final discharge product (e.g., Li₂S, Na₂S) are highly insulating (elemental this compound has an electrical conductivity of 5×10⁻³⁰ S·cm⁻¹ at 25°C).[1][5] This necessitates the use of a significant amount of conductive additives, which reduces the overall energy density of the battery.

  • Volumetric Expansion: The conversion of this compound to the metal sulfide during discharge is accompanied by a substantial volume expansion (nearly 80% for Li₂S).[1][4] This can cause mechanical stress, leading to the degradation of the cathode structure and loss of electrical contact.

Lithium-Sulfur (Li-S) Batteries: The Frontrunner

Li-S batteries are the most extensively studied of the this compound-based chemistries, primarily due to their exceptionally high theoretical energy density.

Electrochemical Mechanism

The discharge process in a Li-S battery is a complex, multi-step conversion reaction. It begins with the reduction of the solid S₈ ring to higher-order liquid polysulfides (Li₂Sₙ, 4 ≤ n ≤ 8), followed by further reduction to lower-order liquid polysulfides, and finally to solid lithium sulfide (Li₂S) or lithium disulfide (Li₂S₂).[6]

LiS_Discharge cluster_cathode Cathode S8 S₈ (solid) LiPS_high High-order Polysulfides (Li₂Sₙ, 4 ≤ n ≤ 8, liquid) S8->LiPS_high + Li⁺, e⁻ LiPS_low Low-order Polysulfides (liquid) LiPS_high->LiPS_low + Li⁺, e⁻ Li2S Li₂S / Li₂S₂ (solid) LiPS_low->Li2S + Li⁺, e⁻ Anode Li → Li⁺ + e⁻ Cathode Cathode Reactions

Key Challenges and Mitigation Strategies

The primary hurdle for Li-S batteries is the polysulfide shuttle. To counter this, researchers have focused on confining the this compound and trapping the polysulfides within the cathode. The most common strategy involves the use of porous carbon hosts.[3]

  • Causality of Carbon Host Selection: The choice of carbon nanostructure is critical. Microporous carbons can physically restrict the outflow of polysulfides, while mesoporous structures provide sufficient volume to accommodate the this compound and facilitate electrolyte infiltration. Hollow carbon spheres, for instance, can encapsulate this compound, providing a physical barrier to polysulfide dissolution, while their conductive shell ensures good electron transport.[7] Furthermore, doping the carbon host with heteroatoms (like nitrogen or oxygen) can create polar sites that chemically anchor the polar polysulfide species, further mitigating their migration.[8]

Another key strategy is the introduction of an interlayer between the cathode and the separator. This interlayer, often composed of carbonaceous materials or polymers, acts as a secondary barrier to block migrating polysulfides.[1]

Sodium-Sulfur (Na-S) Batteries: The Cost-Effective Alternative

With sodium being significantly more abundant and less expensive than lithium, Na-S batteries are a promising option for large-scale energy storage. Historically, high-temperature (HT) Na-S batteries have been commercialized for grid storage, operating at around 300°C. However, the focus of current research is on developing room-temperature (RT) Na-S batteries.[2]

Electrochemical Mechanism at Room Temperature

Similar to Li-S, RT-Na-S batteries operate via a conversion reaction involving the formation of sodium polysulfides (Na₂Sₓ). The discharge process involves the transformation of S₈ to various sodium polysulfides, such as Na₂S₈, Na₂S₄, and Na₂S₂, eventually leading to the formation of Na₂S.[5][9] The specific polysulfide intermediates and their stability are highly dependent on the electrolyte system used.[2] In ether-based electrolytes, the dissolution of sodium polysulfides is a significant issue, leading to a shuttle effect analogous to that in Li-S batteries.[2]

NaS_Discharge cluster_cathode Cathode S8 S₈ (solid) NaPS_high High-order Polysulfides (Na₂Sₙ, n ≥ 4, liquid) S8->NaPS_high + Na⁺, e⁻ NaPS_low Low-order Polysulfides (Na₂S₂, Na₂S, solid) NaPS_high->NaPS_low + Na⁺, e⁻ Anode Na → Na⁺ + e⁻

Unique Challenges and Opportunities

While sharing many challenges with Li-S batteries, RT-Na-S systems present unique issues. The larger ionic radius of Na⁺ compared to Li⁺ can lead to slower reaction kinetics. Furthermore, sodium metal anodes are prone to dendritic growth, which can cause short circuits.[10]

However, the distinct chemistry of sodium polysulfides also offers opportunities. For instance, some lower-order sodium polysulfides are solids, which can passivate the electrode surface and kinetically hinder further reactions.[11] Research is actively exploring electrolyte formulations and cathode architectures, such as sulfurized polyacrylonitrile (SPAN), to stabilize the sodium anode and control the polysulfide chemistry.[12]

Emerging Metal-Sulfur Chemistries

Beyond lithium and sodium, this compound's versatility extends to other metal anodes, each with its own set of advantages and challenges.

  • Magnesium-Sulfur (Mg-S) Batteries: Magnesium is an attractive anode material due to its high volumetric capacity, abundance, and dendrite-free deposition. However, Mg-S batteries suffer from high overpotentials and sluggish kinetics, largely due to the strong interaction between the divalent Mg²⁺ ion and the polysulfide anions, which reduces their solubility and mobility.[13][14]

  • Potassium-Sulfur (K-S) Batteries: Potassium is also abundant and offers a high operating voltage. The main challenges for K-S batteries are the high reactivity of potassium metal and the dissolution of potassium polysulfides.[15]

  • Aluminum-Sulfur (Al-S) Batteries: Aluminum is a trivalent cation, offering a very high theoretical volumetric capacity. Al-S batteries are in the early stages of development, with significant hurdles to overcome, including the dissolution of aluminum polysulfides and the lack of suitable electrolytes.[16][17][18]

Comparative Performance Metrics

The following table summarizes the key theoretical and practical performance metrics of various this compound-based battery chemistries. It is important to note that practical values can vary significantly depending on the specific cell design, materials, and testing conditions.

Metric Lithium-Sulfur (Li-S) Sodium-Sulfur (RT Na-S) Magnesium-Sulfur (Mg-S) Aluminum-Sulfur (Al-S)
Theoretical Specific Energy (Wh/kg) ~2600[1]~1274[2]~2856[19]~1392[18]
Practical Specific Energy (Wh/kg) 300-450[1]150-300[20]<100 (experimental)<100 (experimental)
Theoretical Specific Capacity (mAh/g) 1675[6]1672[5]16751675
Operating Voltage (V) ~2.15~1.8~1.7~1.2
Key Advantages Highest theoretical energy densityLow cost, abundant materialsHigh volumetric capacity, dendrite-free anodeVery high volumetric capacity, low cost
Key Challenges Polysulfide shuttle, volume expansion, low conductivityPolysulfide shuttle, Na dendrites, lower energy densitySluggish kinetics, high overpotential, electrolyte issuesPolysulfide dissolution, lack of suitable electrolytes

Experimental Protocols: A Foundation for Reliable Comparison

To ensure the reproducibility and comparability of results in this compound battery research, standardized experimental protocols are essential. Below are generalized, step-by-step methodologies for key experiments.

Preparation of a this compound-Carbon Composite Cathode (Melt-Diffusion Method)

This is a common method for infiltrating this compound into a porous carbon host.

  • Mixing: The desired carbon host material (e.g., mesoporous carbon, CNTs) and elemental this compound powder are thoroughly mixed in a specific weight ratio (e.g., 1:3). This can be done using a mortar and pestle or ball milling for better homogeneity.[21]

  • Heating: The mixture is transferred to a sealed vessel and heated in an inert atmosphere (e.g., argon) to a temperature above the melting point of this compound (typically 155°C) for several hours. This allows the molten this compound to infiltrate the pores of the carbon host.[22]

  • Heat Treatment (Optional): A second heating step at a higher temperature (e.g., 250-300°C) can be employed to evaporate any this compound residing on the outer surface of the carbon particles.[21]

  • Cathode Slurry Preparation: The resulting this compound-carbon composite is then mixed with a conductive additive (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a homogeneous slurry.

  • Coating and Drying: The slurry is cast onto a current collector (e.g., aluminum foil), and the solvent is evaporated in a vacuum oven to produce the final cathode.

Cathode_Prep

Operando X-ray Diffraction (XRD) for Phase Evolution Analysis

Operando XRD allows for the real-time monitoring of crystalline phase changes in the cathode during battery cycling.

  • Cell Design: A specialized electrochemical cell with an X-ray transparent window (e.g., beryllium or Kapton) is required. The cell must be designed to allow the X-ray beam to irradiate the cathode while it is being charged and discharged.[23]

  • Setup: The operando cell is mounted on the goniometer of an X-ray diffractometer. A potentiostat is connected to the cell to perform galvanostatic cycling (charging and discharging).[24]

  • Data Acquisition: The XRD patterns are collected continuously or at specific intervals as the battery cycles. The data acquisition must be synchronized with the electrochemical data (voltage, current, time) from the potentiostat.[4]

  • Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at different states of charge/discharge. For instance, in a Li-S battery, one can track the disappearance of crystalline S₈ peaks and the emergence of crystalline Li₂S peaks during discharge.[12] This provides direct evidence of the conversion reaction mechanism.

Operando_XRD cluster_setup Experimental Setup cluster_control Control & Data Acquisition xray_source X-ray Source operando_cell Operando Battery Cell (with X-ray window) xray_source->operando_cell detector XRD Detector operando_cell->detector computer Computer (Data Synchronization) detector->computer potentiostat Potentiostat (Cycling Control) potentiostat->operando_cell potentiostat->computer

Conclusion and Future Outlook

This compound is undeniably a key element in the future of energy storage. Its high theoretical capacity and low cost are powerful drivers for research and development across a spectrum of battery chemistries. While Li-S batteries are currently the most mature of these technologies, significant challenges related to the polysulfide shuttle and electrode stability remain. RT-Na-S batteries offer a compelling low-cost alternative, but require further breakthroughs in electrolyte and anode stabilization. Other multivalent metal-sulfur batteries, such as Mg-S and Al-S, are in their infancy but hold immense long-term promise if their fundamental kinetic and electrochemical hurdles can be overcome.

The path forward requires a multi-faceted approach. The rational design of cathode host architectures that provide both physical confinement and chemical anchoring for polysulfides is paramount. The development of novel electrolytes, including solid-state electrolytes, that can suppress the shuttle effect while enabling fast ion transport is another critical frontier. Finally, the continued application of advanced in-situ and operando characterization techniques will be indispensable for unraveling the complex reaction mechanisms at play and guiding the rational design of next-generation this compound-based batteries.

References

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  • A Step-by-Step Design Strategy to Realize High-Performance Lithium–this compound Batteries. (n.d.). ACS Publications. [Link]

  • Preparation of reduced carbon-wrapped carbon–this compound composite as cathode material of lithium–this compound batteries. (n.d.). RSC Publishing. [Link]

  • In situ this compound deposition route to obtain this compound–carbon composite cathodes for lithium–this compound batteries. (n.d.). RSC Publishing. [Link]

  • Lithium-Sulfur Battery: The Review Of Cathode Composite Fabrication Method. (n.d.). International Journal of Scientific & Technology Research. [Link]

  • Comparison of Li-S, Na-S, K-S, Mg-S and Al-S batteries and their.... (n.d.). ResearchGate. [Link]

  • Structural Engineering of Carbon Host Derived from Organic Pigment toward Physicochemically Confinement and Efficient Conversion of Polysulfide for Lithium-Sulfur Batteries. (2024). PubMed. [Link]

  • Advances and challenges of aluminum–this compound batteries. (n.d.). ResearchGate. [Link]

  • Mapping Polysulfides in Sodium–this compound Batteries. (2025). ACS Nano. [Link]

  • How to use XRD for operando battery analysis. (2025). BioLogic Learning Center. [Link]

  • Advances and challenges of aluminum–this compound batteries. (n.d.). Nature Communications. [Link]

  • Review and prospects for room-temperature sodium-sulfur batteries. (2022). Taylor & Francis Online. [Link]

  • Elucidating reaction dynamics in lithium–this compound batteries via operando X-ray diffraction of hollow carbon sphere hosts. (2025). ResearchGate. [Link]

  • Performance benchmarking and analysis of lithium-sulfur batteries for next-generation cell design. (2025). Nature Communications. [Link]

  • Mapping Polysulfides in Sodium–this compound Batteries. (n.d.). National Institutes of Health. [Link]

  • (PDF) Structural Engineering of Carbon Host Derived from Organic Pigment toward Physicochemically Confinement and Efficient Conversion of Polysulfide for Lithium–this compound Batteries. (n.d.). ResearchGate. [Link]

  • Intrinsic differences and realistic perspectives of lithium-sulfur and magnesium-sulfur batteries. (n.d.). ResearchGate. [Link]

  • Electrochemical Mechanism of Room Temperature Sodium/Sulfur Battery with Tegdme Electrolyte. (2025). ResearchGate. [Link]

  • Application of Operando X-ray Diffractometry in Various Aspects of the Investigations of Lithium/Sodium-Ion Batteries. (n.d.). MDPI. [Link]

  • Recent advances in carbon-based this compound host materials for lithium-sulfur batteries. (2024). ScienceDirect. [Link]

  • Recent advances in in situ/operando characterization of lithium–this compound batteries. (2024). RSC Publishing. [Link]

  • Advances and challenges of aluminum-sulfur batteries. (2022). PubMed. [Link]

  • Comparison of lithium-sulfur and lithium-ion battery performance metrics. (2025). Patsnap. [Link]

  • This compound/carbon cathode material chemistry and morphology optimisation for lithium–this compound batteries. (n.d.). RSC Publishing. [Link]

  • Mapping Polysulfides in Sodium-Sulfur Batteries. (2025). Apollo. [Link]

  • Recent developments and future challenges in designing rechargeable potassium-sulfur and potassium-selenium batteries. (2020). Chalmers University of Technology. [Link]

  • The promises, challenges and pathways to room-temperature sodium-sulfur batteries. (n.d.). Oxford Academic. [Link]

  • Application of Operando X-ray Diffraction and Raman Spectroscopies in Elucidating the Behavior of Cathode in Lithium-Ion Batteries. (n.d.). Frontiers. [Link]

  • Applications of in situ characterization techniques in the study of lithium-sulfur battery mechanisms. (2024). Journal of Electrochemistry. [Link]

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  • Advances and Challenges in Electrolyte Development for Magnesium–this compound Batteries: A Comprehensive Review. (n.d.). MDPI. [Link]

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